1-(3-Methylpyridin-2-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVRZMTWMATNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920622 | |
| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111960-11-3, 104396-10-3 | |
| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 111960-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-(3-Methylpyridin-2-yl)piperazine" fundamental properties
An In-Depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine
Introduction
This compound is a heterocyclic organic compound that incorporates a 3-methylpyridine moiety linked to a piperazine ring. As a member of the pyridinylpiperazine class, it serves as a crucial building block and a significant scaffold in medicinal chemistry. The unique structural arrangement, combining the aromatic pyridine ring with the versatile piperazine heterocycle, imparts a range of physicochemical and biological properties that are highly sought after in drug discovery. The piperazine ring, with its two nitrogen atoms, offers opportunities for structural modification, influencing properties like solubility, bioavailability, and target affinity.[1] Many piperazine derivatives exhibit pronounced pharmacological activity on the central nervous system (CNS), including antipsychotic, antidepressant, and anxiolytic effects.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and potential applications of this compound for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structural and physical characteristics. These properties are critical for its handling, characterization, and application in further synthetic or biological studies.
| Property | Value | Source(s) |
| CAS Number | 111960-11-3 | [3][4] |
| Molecular Formula | C₁₀H₁₅N₃ | [3][4] |
| Molecular Weight | 177.25 g/mol | [3][4] |
| IUPAC Name | 1-(3-methyl-2-pyridinyl)piperazine | [4] |
| Boiling Point | 83°C at 0.1 mmHg | [5] |
| Density | 1.08 g/cm³ | [5] |
| InChI Key | VVBVRZMTWMATNG-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(N=CC=C1)N2CCNCC2 | [4] |
| Physical Form | Typically a solid at room temperature. |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a direct and efficient route to the target compound.
Causality in Experimental Design
The choice of 2-chloro-3-methylpyridine as a starting material is strategic. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. Piperazine, with its secondary amine, acts as a potent nucleophile. The reaction is typically performed in a high-boiling point solvent to facilitate the reaction kinetics and drive it to completion. An excess of piperazine can be used both as a nucleophile and as a base to quench the HCl byproduct, though an external base is often preferred to improve yield and simplify purification.
Detailed Synthesis Protocol
Reaction: 2-Chloro-3-methylpyridine + Piperazine → this compound + HCl
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reagent Addition: To the flask, add 2-chloro-3-methylpyridine (1.0 eq). Add an excess of piperazine (2.0-3.0 eq) dissolved in a suitable high-boiling solvent such as acetonitrile or N,N-Dimethylformamide (DMF). The excess piperazine also serves as an acid scavenger.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120°C, depending on the solvent) and stirred vigorously for 12-24 hours.[6] Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Extraction:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The crude product is concentrated by removing the solvent.
-
Purification is achieved via vacuum distillation or column chromatography on silica gel to yield the pure this compound.[5]
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Chromatographic Analysis
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Pyridine): 3 distinct signals in the δ 7.0-8.5 ppm range. - Piperazine Protons: 2 broad signals corresponding to the 4 protons adjacent to the pyridine ring and the 4 protons adjacent to the N-H group. A signal for the N-H proton will also be present. - Methyl Protons: A singlet around δ 2.0-2.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: 5 signals in the aromatic region (δ 110-160 ppm). - Piperazine Carbons: 2 signals in the aliphatic region (δ 40-60 ppm). - Methyl Carbon: 1 signal in the upfield aliphatic region (δ 15-25 ppm). |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 177.25. - Fragmentation: Characteristic fragments resulting from the cleavage of the piperazine ring or loss of the methyl group. |
| FT-IR (cm⁻¹) | - N-H Stretch: A band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C=N and C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. |
Note: Actual chemical shifts and peak intensities can vary based on the solvent and instrument used. Experimental validation is required.[7][8][9]
Analytical Workflow Protocol (Purity Assessment)
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Purpose: To determine the purity of the sample by quantifying the area of the main peak relative to any impurity peaks.
-
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-17).
-
Carrier Gas: Helium.
-
Injector/Detector Temp: Typically set around 250-260°C.
-
Oven Program: A temperature ramp to ensure separation of volatile impurities.
-
Purpose: Provides an orthogonal method to HPLC for purity analysis, especially for volatile impurities.[10]
-
Analytical Workflow Diagram
Caption: Integrated workflow for purity and structural confirmation.
Reactivity and Stability
-
Reactivity: The compound's reactivity is dominated by the secondary amine of the piperazine ring, which is a strong nucleophile. It can readily undergo N-alkylation, N-acylation, and other reactions to introduce new functional groups.[11] This property makes it a highly valuable intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Stability: The compound is generally stable under normal laboratory conditions.[12]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the basic nitrogen atoms.[12][13]
Pharmacological Profile and Potential Applications
While specific pharmacological data for this compound is limited in public literature, the broader class of pyridinylpiperazines is extensively studied. These compounds are known to interact with various receptors and transporters in the central nervous system.
-
CNS Activity: Many piperazine derivatives are pharmacologically active, with applications as antipsychotic, antidepressant, and anxiolytic agents.[2] Their mechanism often involves modulating monoamine neurotransmitter systems (dopamine, serotonin, norepinephrine).
-
Anthelmintic Properties: The parent piperazine molecule is a known anthelmintic agent that acts as a GABA receptor agonist, causing paralysis in parasites.[11][14][15] While derivatives are more often explored for CNS targets, this underlying activity is a characteristic of the piperazine scaffold.
-
Urease Inhibition: Recent studies on related pyridylpiperazine derivatives have shown potent urease inhibition activity, suggesting potential applications in treating infections caused by pathogens like Helicobacter pylori.[6]
-
Drug Intermediate: Its primary role in research and development is as a key intermediate. The structure is a component of more complex molecules designed to target specific biological pathways.
Potential Mechanism of Action in CNS
Caption: Hypothesized modulation of synaptic receptors by piperazine derivatives.
Safety and Handling
Based on safety data sheets (SDS) for structurally similar piperazine compounds, the following precautions are recommended:
-
Hazards: May cause skin irritation and serious eye irritation.[16] Some piperazine derivatives are respiratory and skin sensitizers.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[16]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[19]
-
Conclusion
This compound is a fundamentally important molecule in modern medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the piperazine moiety, establishes it as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide has outlined its core properties, providing a technical foundation for researchers and scientists to handle, analyze, and utilize this compound effectively in their drug discovery and development endeavors.
References
- Wikipedia. (n.d.). Piperazine.
- ChemSrc. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport.
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?
- de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595.
- ChemDmart. (n.d.). Safety Data Sheet - Piperazine.
- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 10738-10751.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.
- Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.
- Reddy, G. S., et al. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1341.
- Yurdakul, Ş., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure, 1185, 45-55.
- Avci, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 239-252.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 111960-11-3 [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound CAS#: 111960-11-3 [m.chemicalbook.com]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 15. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chemdmart.com [chemdmart.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
"1-(3-Methylpyridin-2-yl)piperazine" CAS number and chemical structure
This guide provides a comprehensive technical overview of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the scientific rationale behind its utility.
Core Identity: CAS Number and Chemical Structure
-
Chemical Name: this compound
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
SMILES: CC1=C(N=CC=C1)N2CCNCC2[1]
-
InChI Key: VVBVRZMTWMATNG-UHFFFAOYSA-N[1]
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method is adapted from the synthesis of structurally similar pyridylpiperazine derivatives.[4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed adaptation based on similar syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask, add 2-chloro-3-methylpyridine (1.0 eq) and an excess of piperazine (4.0 eq). The excess piperazine acts as both a nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Solvent Addition: Add acetonitrile as the solvent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove excess piperazine and piperazine hydrochloride.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source(s) |
| CAS Number | 111960-11-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅N₃ | [1][3] |
| Molecular Weight | 177.25 g/mol | [1][3] |
| Appearance | Not specified; likely a solid or oil | |
| Boiling Point | 83°C at 0.1 mmHg | [3] |
| Solubility | Soluble in organic solvents | Inferred |
| pKa | Not specified |
Potential Applications in Drug Discovery
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and its basic nitrogen atoms that can interact with biological targets.[5][6][7][8] The pyridylpiperazine scaffold, in particular, has shown promise in several therapeutic areas.
Urease Inhibition
Mechanistic Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[4][9] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer.[4][9][10] By inhibiting urease, the survival of these pathogens in the acidic environment of the stomach can be compromised.[4][9][10]
Supporting Evidence: A study on derivatives of 1-(3-nitropyridin-2-yl)piperazine demonstrated potent urease inhibitory activity.[4][9][10] For instance, some derivatives exhibited IC₅₀ values significantly lower than the standard inhibitor, thiourea.[4] This suggests that the pyridylpiperazine scaffold is a promising starting point for the development of novel urease inhibitors. While specific data for this compound is not available, its structural similarity to these active compounds warrants its investigation in this area.
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method) [4]
-
Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0). Prepare a urea stock solution in the same buffer.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC₅₀ value.
-
Assay Procedure: a. In a 96-well plate, add the urease solution and the test compound at various concentrations. Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme interaction. b. Initiate the enzymatic reaction by adding the urea solution to each well. Incubate for a further period (e.g., 15 minutes) at 37°C. c. Stop the reaction and develop the color by adding phenol reagent (containing sodium nitroprusside) and alkali reagent (containing sodium hypochlorite). d. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader. The amount of ammonia produced is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Inhibition of Bacterial Efflux Pumps
Mechanistic Rationale: Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[1][2][11] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[1][2][11] Efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics by preventing their extrusion from the bacterial cell.[1][2][11][12][13][14]
Supporting Evidence: Recent studies have identified pyridylpiperazine-based compounds as allosteric inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in E. coli and K. pneumoniae, and AdeJ in Acinetobacter baumannii.[1][2][11][12][13][14] These compounds bind to a unique site on the transmembrane domain of the pump, disrupting the proton relay mechanism and inhibiting its function.[1][2][11] This leads to an increased intracellular concentration of antibiotics and a potentiation of their activity. The structural features of this compound make it a candidate for investigation as an EPI.
Experimental Protocol: Checkerboard Assay for Synergy
-
Bacterial Strain and Antibiotic Selection: Choose a bacterial strain known to overexpress a specific RND efflux pump (e.g., a clinical isolate or a laboratory-engineered strain). Select an antibiotic that is a known substrate for this pump.
-
Preparation of Test Compounds: Prepare stock solutions of the antibiotic and this compound in a suitable solvent.
-
Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the pyridylpiperazine compound (e.g., along the columns) in a suitable bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: Determine the minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with different concentrations of the pyridylpiperazine.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤ 0.5 is typically considered synergistic.
Caption: Workflow for a checkerboard synergy assay.
Conclusion
This compound is a readily synthesizable molecule with a chemical scaffold that has demonstrated significant potential in medicinal chemistry. Based on the activity of structurally related compounds, it is a promising candidate for further investigation as a urease inhibitor for the treatment of bacterial infections and as an efflux pump inhibitor to combat antimicrobial resistance. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other pyridylpiperazine derivatives.
References
- Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
- The Role of Piperazine Derivatives in Drug Discovery. (n.d.).
- J&K Scientific. 1-(3-Methyl-pyridin-2-yl)-piperazine, 98% | 111960-11-3.
- Naseem, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1386503. [Link]
- Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed, 35013254. [Link]
- Le, T. K., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. JAC-Antimicrobial Resistance, 5(5), dlad115. [Link]
- Naseem, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- Plé, C., et al. (2023). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. EMBO Molecular Medicine, 15(11), e18128. [Link]
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.).
- Naseem, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]
- The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.).
- Le, T. K., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PubMed, 37881775. [Link]
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Pharmaceutical Sciences and Research, 16(10), 1234-1245.
Sources
- 1. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 111960-11-3 [chemicalbook.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(3-Methylpyridin-2-yl)piperazine" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Methylpyridin-2-yl)piperazine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a versatile template for ligands targeting a range of G-protein coupled receptors (GPCRs). This guide focuses on this compound, a specific analog whose mechanism of action, while not yet fully elucidated in dedicated public literature, can be hypothesized with a high degree of confidence based on extensive structure-activity relationship (SAR) data from closely related compounds. We posit that this compound functions as a selective antagonist of the Dopamine D4 Receptor (D4R). This document provides the theoretical framework for this mechanism, the structural rationale, and a comprehensive, self-validating experimental workflow designed to rigorously test this hypothesis, from initial target engagement to downstream functional consequences.
Introduction: The Pyridinylpiperazine Scaffold and the Dopamine D4 Receptor
The piperazine moiety is a privileged structure in central nervous system (CNS) drug discovery, integral to therapeutic agents for conditions ranging from psychosis to depression.[1][2] Its combination with an aromatic system, such as a pyridine ring, creates an "arylpiperazine" that frequently displays high affinity for dopamine and serotonin receptors.[3][4] Extensive research has identified the D2-like family of dopamine receptors (D2, D3, and D4) as primary targets for such molecules.[5][6]
Notably, subtle structural modifications to the arylpiperazine core can dramatically shift selectivity between these highly homologous receptors.[5] The Dopamine D4 receptor, in particular, has emerged as a compelling target for neurological and psychiatric disorders due to its distinct expression pattern, primarily in the prefrontal cortex, amygdala, and hippocampus, and its implication in cognitive processes and emotional regulation.[3][7] Based on the structural features of this compound and a wealth of data on analogous compounds, we propose the following primary mechanism of action:
Hypothesized Mechanism of Action: this compound is a competitive antagonist at the human Dopamine D4 receptor. By occupying the D4R binding site, it blocks the action of the endogenous agonist, dopamine, thereby inhibiting the receptor's downstream signaling cascade.
The Hypothesized Signaling Pathway: D4 Receptor Antagonism
The D4 receptor is a member of the Gi/o-coupled GPCR family.[6] In its native state, activation by dopamine initiates a canonical signaling cascade:
-
Agonist Binding: Dopamine binds to the D4 receptor.
-
G-Protein Coupling: The receptor undergoes a conformational change, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.
-
G-Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effect: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6]
As a hypothesized antagonist, this compound would bind to the D4 receptor but fail to induce the conformational change necessary for G-protein activation. Its presence would competitively inhibit dopamine from binding, thus preventing the downstream decrease in cAMP levels.
Figure 2: Workflow for Radioligand Competition Binding Assay.
Data Presentation: Target Affinity Profile
| Target Receptor | Radioligand | Ki (nM) of this compound |
| Dopamine D4 | [³H]-Spiperone | Experimental Value |
| Dopamine D2 | [³H]-Spiperone | Experimental Value |
| Dopamine D3 | [³H]-Spiperone | Experimental Value |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |
| Serotonin 5-HT2A | [³H]-Ketanserin | Experimental Value |
Phase II: Characterization of Functional Activity
Assuming Phase I confirms high affinity for the D4 receptor, the next crucial step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block it (antagonist), or reduce its basal activity (inverse agonist)?
Core Technique: [³⁵S]GTPγS Binding Assay.
Causality & Rationale: This functional assay directly measures the first step in the signaling cascade: G-protein activation. [8]It uses a non-hydrolyzable, radioactive analog of GTP, [³⁵S]GTPγS. In the presence of an agonist, the receptor activates its G-protein, which then binds [³⁵S]GTPγS. An antagonist will not stimulate this binding on its own and will block the binding stimulated by an agonist. [9][10]This provides a clear readout of the compound's intrinsic efficacy.
Experimental Protocol: [³⁵S]GTPγS Binding Assay (Antagonist Mode)
-
Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4), GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, a known D4 agonist (e.g., quinpirole), and the test compound.
-
Reaction Setup (96-well plate format):
-
To all wells, add hD4R membranes and a concentration of GDP (e.g., 10 µM).
-
Basal: Add buffer only.
-
Agonist Stimulation: Add a fixed concentration of the D4 agonist (a concentration that gives ~80% of the maximal response, or EC80).
-
Antagonist Test: Add the fixed EC80 concentration of the D4 agonist plus varying concentrations of this compound.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Analysis: Terminate and harvest using a cell harvester and filtration, similar to the binding assay. Quantify the [³⁵S]GTPγS incorporated into the membranes via scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.
Core Technique: cAMP Accumulation Assay.
Causality & Rationale: This assay validates the functional data from the GTPγS assay by measuring the downstream biological consequence of Gi/o-protein activation: the modulation of adenylyl cyclase activity. [11]For a Gi-coupled receptor like D4R, an agonist will decrease cAMP levels. An antagonist will block this agonist-induced decrease. [12] Experimental Protocol: cAMP Assay (Antagonist Mode)
-
Cell Culture: Use whole cells expressing the hD4R (e.g., HEK293 or CHO cells). Seed them in a 384-well plate.
-
Assay Setup:
-
Wash cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. Incubate for 15-20 minutes.
-
Add a fixed concentration of a D4 agonist (e.g., quinpirole) to all wells except the basal control.
-
Immediately add forskolin to all wells. Forskolin directly activates adenylyl cyclase, causing a large, measurable increase in cAMP. The agonist's effect will be seen as an inhibition of this forskolin-stimulated cAMP production.
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. [13][14]5. Data Analysis: The antagonist's effect will be seen as a dose-dependent reversal of the agonist's inhibition of the forskolin-stimulated cAMP signal. Calculate the IC50 value from the concentration-response curve.
Figure 3: Functional Assay Principles.
Data Presentation: Functional Activity Profile
| Assay | Parameter | Value for this compound |
| [³⁵S]GTPγS Binding | IC50 vs. Agonist (nM) | Experimental Value |
| cAMP Accumulation | IC50 vs. Agonist (nM) | Experimental Value |
| Intrinsic Activity | Agonist/Antagonist/Inverse Agonist | Determined Character |
Synthesis of Findings and Future Directions
The successful execution of this experimental framework will provide a robust, multi-layered characterization of the mechanism of action for this compound.
-
Confirmation of Hypothesis: If the compound exhibits high affinity for the D4 receptor (low nM Ki) with significant selectivity (>100-fold) over D2, D3, and other receptors, and if it demonstrates no agonist activity on its own while potently reversing agonist effects in both the GTPγS and cAMP assays, the hypothesis that it is a selective D4 antagonist will be strongly supported.
-
Refutation or Modification: Discrepant results, such as high affinity for multiple receptors or partial agonist activity, would require a revision of the primary mechanism and further investigation into potential multi-target effects or biased agonism.
Therapeutic Implications: A selective D4 antagonist could have therapeutic potential in disorders where D4 receptor hyperactivity is implicated, such as certain cognitive deficits in schizophrenia, attention-deficit/hyperactivity disorder (ADHD), or addictive behaviors. The high selectivity over the D2 receptor would be particularly advantageous, as it may avoid the motor side effects (extrapyramidal symptoms) associated with less selective antipsychotic drugs.
Next Steps: Following this in-vitro characterization, subsequent research should focus on assessing the compound's pharmacokinetic properties (ADME), blood-brain barrier penetration, and ultimately, its efficacy in validated animal models of CNS disorders.
References
- Matteucci, F., Pavletić, P., Amantini, C., et al. (2023). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry.
- Piergentili, A., Amantini, C., Matteucci, F., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules.
- Hübner, H., Haubmann, C., Utz, W., et al. (2001). Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Journal of Medicinal Chemistry.
- Creative Bioarray. GTPγS Binding Assay. Creative Bioarray.
- Tafesse, L., Sun, Q., Schmid, L., et al. (2004). Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Traynor, J. R., & Sim, L. J. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
- Schetz, J. A., Sibley, D. R., & Leff, S. E. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. VIVO.
- Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual.
- Scott, C. K., DeBernardis, J. F., Drizin, I., et al. (1987). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
- Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
- Peroutka, S. J., & Pitha, J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology.
- Kim, D., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules.
- Uddin, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Creative Bioarray. Radioligand Binding Assay. Creative Bioarray.
- Wikipedia. 1-(2-Pyrimidinyl)piperazine. Wikipedia.
- Chilmonczyk, Z., et al. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Poloniae Pharmaceutica.
- Thomas, K. G., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research.
- Słoczyńska, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry.
- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Google Patents. (2022). US11458134B2 - 1-[2-(2,4-dimeihylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. Google Patents.
- Schmäring, C. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Di Sarno, V., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules.
- Amenta, F., et al. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Journal of Neuroimmunology.
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics.
- McCorvy, J. D., et al. (2012). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology.
- Google Patents. (2001). WO2001058891A2 - Piperazine and piperidine derivatives for treatment or prevention of neuronal damage. Google Patents.
- Asif, M. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents.
- Haque, T. S., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules.
- Google Patents. (2008). WO2008139235A2 - Novel piperazine salts as d3/d2 antagonists. Google Patents.
- Google Patents. (2022). CN114539130A - Phenyl piperazine or phenyl piperidine compound and application thereof. Google Patents.
- de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
A Technical Guide to the Biological Activity Screening of 1-(3-Methylpyridin-2-yl)piperazine
Abstract
The 1-(pyridin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its unique electronic and conformational properties allow for potent and selective interactions with a variety of G-protein coupled receptors (GPCRs), particularly those within the dopaminergic and serotonergic systems. This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of a novel derivative, 1-(3-Methylpyridin-2-yl)piperazine. We delineate a logical, multi-tiered screening cascade, beginning with hypothesis-driven target identification and progressing through high-throughput in vitro assays to targeted in vivo validation. The methodologies described herein are grounded in established pharmacological principles, emphasizing the causality behind experimental choices to ensure a robust and translatable dataset for drug development professionals.
Introduction: Deconstructing the Scaffold for Target Hypothesis
The chemical architecture of this compound provides critical clues to its potential biological targets. The piperazine ring is a common pharmacophore in drugs targeting the central nervous system (CNS), while the pyridinyl moiety confers specific electronic properties and hydrogen bonding capabilities.[1][2] Many successful CNS drugs, including atypical antipsychotics like Aripiprazole and Perospirone, are arylpiperazine derivatives.[3][4] These agents primarily exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT₂ₐ receptors.[5]
The core hypothesis, therefore, is that this compound is a modulator of monoaminergic GPCRs. The initial screening strategy will be heavily focused on this target class, which is implicated in the pathophysiology of psychosis, depression, and anxiety.[4][6] This focused approach is more resource-efficient than an unbiased, broad-spectrum screen and is justified by the wealth of structure-activity relationship (SAR) data for this chemical class.
The In Vitro Screening Cascade: From Binding to Function
The primary goal of in vitro screening is to identify and characterize the molecular interactions of the test compound. This is a phased approach designed to first identify primary targets, then quantify the affinity and functional consequence of that interaction, and finally assess selectivity.
Caption: A logical workflow for screening this compound.
Primary Target Screening: Receptor Binding Assays
The first step is to determine if the compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and direct measurement of interaction.[7]
Core Principle: This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the target receptor. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀ value, which can be converted to an affinity constant (Kᵢ).
Protocol: Dopamine D₂ Receptor Radioligand Displacement Assay
-
Materials:
-
Cell membranes prepared from a stable cell line expressing human D₂ receptors (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiroperidol, a high-affinity D₂ antagonist.[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol (a potent D₂ antagonist).
-
Test Compound: this compound, serially diluted.
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of the appropriate concentration of the test compound or control (vehicle, non-specific binding control).
-
Add 50 µL of [³H]-Spiroperidol (final concentration ~0.2 nM).
-
Initiate the binding reaction by adding 50 µL of the D₂ receptor membrane preparation (final concentration ~5-10 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add 200 µL of scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Functional Characterization: Discerning Agonism vs. Antagonism
A binding assay confirms affinity but does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays measuring downstream signaling are essential.[9][10] The Dopamine D₂ receptor is canonically coupled to the Gαᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10]
Caption: Simplified Dopamine D2 receptor signaling pathway via Gαi.
Protocol: cAMP Accumulation Assay (Antagonist Mode)
-
Materials:
-
HEK293 cells stably expressing the human D₂ receptor.
-
Assay medium: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator).
-
Quinpirole (a known D₂ receptor agonist).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Plate the D₂-expressing cells in a 96-well plate and grow to confluence.
-
Remove the growth medium and pre-incubate the cells with various concentrations of the test compound (or vehicle/control) in assay medium for 20 minutes.
-
To determine antagonist activity, stimulate the cells by adding a fixed concentration of the agonist Quinpirole (typically its EC₈₀ concentration) in the presence of the test compound.
-
Concurrently, stimulate a set of control wells with Forskolin to maximally increase cAMP levels, providing a positive control for the assay window.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
An antagonist will produce a dose-dependent reversal of the Quinpirole-induced inhibition of cAMP.
-
Calculate the IC₅₀ for the antagonist effect, which can be converted to a functional antagonist constant (Kₑ) using the Schild equation.
-
Data Synthesis and Selectivity Profiling
Data from primary screening should be collated to build a preliminary profile of the compound. It is crucial to assess not only the on-target activity but also the selectivity against other relevant receptors to anticipate potential side effects.[11] Atypical antipsychotics, for instance, often exhibit high affinity for 5-HT₂ₐ receptors alongside their D₂ receptor antagonism, a profile believed to reduce extrapyramidal symptoms.[5]
Table 1: Hypothetical In Vitro Profile of this compound
| Target Receptor | Binding Assay (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Functional Mode |
| Dopamine D₂ | 5.2 | IC₅₀ = 15.8 | Antagonist |
| Serotonin 5-HT₂ₐ | 2.1 | IC₅₀ = 8.9 | Antagonist |
| Serotonin 5-HT₁ₐ | 150 | IC₅₀ = 450 | Partial Agonist |
| Adrenergic α₁ | 85 | IC₅₀ = 210 | Antagonist |
| Histamine H₁ | >1000 | >1000 | Inactive |
| Muscarinic M₁ | >1000 | >1000 | Inactive |
This hypothetical data suggests the compound is a potent D₂/5-HT₂ₐ antagonist, a profile consistent with an atypical antipsychotic.
In Vivo Validation: From Molecular Target to Behavioral Effect
Positive in vitro results must be validated in a living system to demonstrate physiological relevance and potential therapeutic efficacy.[12] Animal models of psychosis often rely on pharmacologically induced behaviors that are sensitive to treatment with known antipsychotic drugs.[6]
Pharmacodynamic Model: Inhibition of Amphetamine-Induced Stereotypy
Amphetamine increases synaptic dopamine levels, inducing stereotyped behaviors in rodents (e.g., sniffing, licking, gnawing) that are considered analogous to the positive symptoms of psychosis.[8][11] The ability of a test compound to block these behaviors is a strong predictor of antipsychotic activity, particularly D₂ receptor blockade.[13]
Protocol: Amphetamine-Induced Stereotypy in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week before the experiment.
-
Drug Administration:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.).
-
Group 2 (Positive Control): Administer a standard antipsychotic like Haloperidol (0.5 mg/kg, i.p.).
-
Groups 3-5 (Test Compound): Administer this compound at three different doses (e.g., 1, 5, 10 mg/kg, i.p.).
-
-
Procedure:
-
Administer the test compound or control drug.
-
After a pre-treatment period (e.g., 30-60 minutes, depending on anticipated pharmacokinetics), place each rat in an individual observation cage.
-
Administer d-amphetamine (e.g., 5 mg/kg, subcutaneously) to all animals.
-
Observe and score the intensity of stereotyped behavior at 15-minute intervals for 2 hours. A common scoring scale is:
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Intermittent sniffing, rearing
-
3: Continuous sniffing, periodic licking or gnawing
-
4: Continuous licking or gnawing of the cage floor/bars
-
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each group at each time point.
-
Compare the scores of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
-
A significant reduction in stereotypy score indicates potential antipsychotic efficacy.
-
Safety and Tolerability Assessment: The Rotarod Test
It is critical to ensure that the observed behavioral effects are not due to general motor impairment or sedation. The rotarod test assesses motor coordination and is sensitive to the extrapyramidal side effects often caused by first-generation antipsychotics.[14]
Protocol: Rotarod Test in Rats
-
Apparatus: An accelerating rotarod apparatus.
-
Training: Train the rats to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for three consecutive trials prior to the test day.
-
Procedure:
-
On the test day, administer the vehicle, a positive control (e.g., Diazepam), or the test compound at the same doses used in the efficacy model.
-
At the time of peak expected drug effect (e.g., 60 minutes post-dose), place each rat on the accelerating rotarod.
-
Record the latency to fall from the rod (or the time until the rat passively rotates with the rod).
-
-
Data Analysis:
-
Compare the latency to fall for the test compound groups against the vehicle control group.
-
A significant decrease in latency indicates motor impairment at that dose, defining a potential therapeutic window when compared with effective doses from the pharmacodynamic model.
-
Conclusion and Strategic Outlook
This guide outlines a systematic and scientifically rigorous pathway for evaluating the biological activity of this compound. The proposed screening cascade is designed to efficiently test the primary hypothesis that the compound acts as a modulator of monoamine GPCRs, a profile with significant therapeutic potential for CNS disorders. By integrating high-fidelity in vitro binding and functional assays with validated in vivo behavioral models, researchers can build a comprehensive pharmacological profile. This integrated dataset is essential for making informed decisions in the drug discovery process, enabling the progression of promising candidates toward further preclinical development.
References
- Slideshare. (n.d.). Screening models of anti psychotic drugs-converted | PDF.
- Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science.
- Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- Vidyabharti Mahavidyalaya. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS.
- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences.
- Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(2), 578.
- Creative Bioarray. (n.d.). GPCR Screening Services.
- Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
- BenchChem. (2025). The Quest for Novel Antipsychotics: A Methodological Guide to Drug Discovery and Development.
- ResearchGate. (n.d.). (PDF) Screening models for antipsychotic drugs.
- Patel, J., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Khan, K., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances.
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- Preeti, K., & Kumar, Y. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Iconic Research and Engineering Journals.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- Singh, K., et al. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research.
- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Shawali, A. S., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
- Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 8. vbspu.ac.in [vbspu.ac.in]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(3-Methylpyridin-2-yl)piperazine
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyridylpiperazine moiety is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacophoric features that enable interaction with a wide array of biological targets. This structural motif is present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The compound at the heart of this guide, 1-(3-Methylpyridin-2-yl)piperazine, represents a novel iteration of this privileged scaffold. While direct pharmacological data for this specific molecule is nascent, its structural similarity to a multitude of bioactive compounds provides a strong foundation for a targeted and rational investigation into its therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidate the pharmacological profile and potential therapeutic applications of this compound.
The Pyridylpiperazine Scaffold: A Gateway to Diverse Pharmacologies
The therapeutic versatility of the pyridylpiperazine scaffold stems from its unique combination of a basic piperazine ring and an aromatic pyridine ring. The piperazine nitrogen atoms can be readily substituted, allowing for the fine-tuning of physicochemical properties and target engagement. The pyridine ring, with its nitrogen heteroatom, introduces specific electronic and hydrogen-bonding characteristics that are crucial for receptor recognition.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Central Nervous System Modulation: Many pyridylpiperazine derivatives exhibit significant activity at monoamine neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][2][3] This has led to their development as antipsychotics, antidepressants, and anxiolytics.[2]
-
Antimicrobial and Anti-Infective Properties: Recent studies have highlighted the potential of pyridylpiperazines as inhibitors of bacterial efflux pumps and as urease inhibitors, suggesting applications in combating antimicrobial resistance and treating infections.[4][5][6][7][8][9]
-
Other Therapeutic Areas: The adaptability of the scaffold has also led to the exploration of its derivatives in other areas such as anti-inflammatory and hypnotic agents.[10][11]
Given this landscape, the primary hypothesis for this compound is its potential as a modulator of CNS targets, with a secondary possibility of activity in other therapeutic domains.
Prioritizing Therapeutic Targets for this compound
Based on the extensive literature on analogous compounds, a rational starting point for the investigation of this compound is to assess its affinity for key CNS receptors.
Primary Targets: The Monoamine Neurotransmitter Receptors
The most probable targets for this compound lie within the families of serotonin, dopamine, and adrenergic receptors.
-
Serotonin (5-HT) Receptors: Arylpiperazines are well-characterized ligands for various 5-HT receptor subtypes.[12] Subtypes of particular interest include:
-
5-HT1A Receptors: Often associated with anxiolytic and antidepressant effects.[3]
-
5-HT2A Receptors: A key target for atypical antipsychotics.[3]
-
5-HT7 Receptors: Implicated in mood disorders and cognitive function.[3]
-
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[13]
-
-
Dopamine (D) Receptors: The interaction with dopamine receptors is crucial for antipsychotic and anti-Parkinsonian drug activity.[14][15] Key subtypes to investigate are:
-
Adrenergic (α) Receptors: Several pyridinylpiperazines have shown potent and selective antagonism at α2-adrenoceptors.[17] α1-adrenergic receptors are also a common target for this class of compounds.[18]
Secondary and Exploratory Targets
While the primary focus should be on CNS receptors, a broader screening approach could unveil unexpected activities. Based on recent findings for related scaffolds, the following targets are worth considering in a secondary screening panel:
-
Urease: Given the potent urease inhibitory activity of some 1-(3-nitropyridin-2-yl)piperazine derivatives, this enzyme represents a potential non-CNS target.[4][5][6]
-
Bacterial Efflux Pumps: The discovery of pyridylpiperazine-based inhibitors of the AcrAB-TolC efflux pump in E. coli opens up an intriguing avenue in the field of antibiotic potentiation.[7][8][9]
Experimental Workflows for Target Identification and Validation
A systematic and tiered approach is recommended to efficiently characterize the pharmacological profile of this compound.
Initial Broad-Panel Screening
To cast a wide net and identify initial hits, a broad-panel radioligand binding assay screen is the most efficient first step. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, can provide data on the affinity of the compound for a wide range of receptors, ion channels, and transporters. This will provide an initial "fingerprint" of the compound's activity and guide further investigation.
Focused In Vitro Characterization
Based on the initial screening results, a more focused in vitro characterization should be performed for the most promising targets.
3.2.1. Radioligand Binding Assays
For the primary CNS targets (serotonin, dopamine, and adrenergic receptors), detailed radioligand binding assays are essential to determine the affinity (Ki) of this compound.
Table 1: Recommended Radioligand Binding Assays for Primary CNS Targets
| Receptor Target | Radioligand | Tissue/Cell Source |
| Serotonin Receptors | ||
| 5-HT1A | [3H]8-OH-DPAT | Human recombinant (CHO or HEK293 cells) |
| 5-HT2A | [3H]Ketanserin | Human recombinant (CHO or HEK293 cells) |
| 5-HT7 | [3H]5-CT | Human recombinant (CHO or HEK293 cells) |
| SERT | [3H]Citalopram | Human recombinant (CHO or HEK293 cells) |
| Dopamine Receptors | ||
| D2 | [3H]Spiperone | Human recombinant (CHO or HEK293 cells) |
| D3 | [3H]7-OH-DPAT | Human recombinant (CHO or HEK293 cells) |
| Adrenergic Receptors | ||
| α1 (non-selective) | [3H]Prazosin | Rat brain cortex |
| α2 (non-selective) | [3H]Clonidine | Calf cerebral cortex |
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature for a set duration to allow for binding equilibrium to be reached.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filtermat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
3.2.2. Functional Assays
Once binding affinity is established, it is crucial to determine the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
Table 2: Recommended Functional Assays for Primary CNS Targets
| Receptor Target | Assay Type | Measured Parameter |
| Serotonin Receptors | ||
| 5-HT1A | [35S]GTPγS Binding | G-protein activation |
| 5-HT2A | Calcium Mobilization (FLIPR) | Intracellular calcium release |
| 5-HT7 | cAMP Accumulation (HTRF) | Gs-mediated signaling |
| SERT | Neurotransmitter Uptake | Inhibition of [3H]5-HT uptake |
| Dopamine Receptors | ||
| D2 | cAMP Accumulation (HTRF) | Gi-mediated signaling |
| D3 | [35S]GTPγS Binding | G-protein activation |
| Adrenergic Receptors | ||
| α1 | Calcium Mobilization (FLIPR) | Intracellular calcium release |
| α2 | cAMP Accumulation (HTRF) | Gi-mediated signaling |
Experimental Protocol: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors)
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the membranes, [35S]GTPγS, GDP, and varying concentrations of this compound (and a known agonist for antagonist mode).
-
Incubation: Incubate the plate at 30°C to allow for G-protein activation and binding of [35S]GTPγS.
-
Termination and Filtration: Terminate the reaction and filter the contents as described for the radioligand binding assay.
-
Scintillation Counting: Quantify the bound [35S]GTPγS.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax to characterize the compound's efficacy.
Workflow Diagram: Target Identification and In Vitro Characterization
Caption: Workflow for in vitro target identification and validation.
In Vivo Pharmacological Profiling
Once a clear in vitro pharmacological profile is established, in vivo studies are necessary to assess the compound's therapeutic potential in a physiological context. The choice of in vivo models will be dictated by the in vitro findings.
Potential In Vivo Models Based on Hypothesized Targets:
-
For Antidepressant/Anxiolytic Activity (5-HT1A agonism/SERT inhibition):
-
Forced Swim Test (FST) in rodents: Measures behavioral despair.
-
Elevated Plus Maze (EPM) in rodents: Assesses anxiety-like behavior.
-
-
For Antipsychotic Activity (D2/5-HT2A antagonism):
-
Amphetamine- or PCP-induced hyperlocomotion in rodents: Models psychosis-related hyperactivity.
-
Prepulse Inhibition (PPI) of the startle reflex in rodents: Measures sensorimotor gating deficits relevant to schizophrenia.
-
-
For Anti-infective Activity (Urease or Efflux Pump Inhibition):
-
Helicobacter pylori infection model in mice: To assess in vivo urease inhibition.
-
Bacterial infection models in mice: To evaluate the potentiation of antibiotic efficacy.
-
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Acclimation: Acclimate mice to the testing room.
-
Pre-test Session: Place each mouse in a cylinder of water for a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test session.
-
Test Session: Place the mice in the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Workflow Diagram: In Vivo Pharmacological Profiling
Caption: Workflow for in vivo pharmacological profiling and preclinical development.
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound.
Key Structural Modifications for SAR Exploration:
-
Substitution on the Pyridine Ring: The methyl group at the 3-position can be varied in terms of size, electronics, and position to probe the steric and electronic requirements of the target binding pocket.
-
Substitution on the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a key handle for introducing a wide variety of substituents to modulate activity and physicochemical properties. This is a common strategy in the development of long-chain arylpiperazines.[3]
-
Scaffold Hopping: The pyridine ring could be replaced with other heteroaromatic systems (e.g., pyrimidine, pyrazine) to explore different hydrogen bonding patterns and steric interactions.[11]
Conclusion and Future Directions
This compound stands as a promising starting point for a drug discovery program. Its structural heritage within the pyridylpiperazine class strongly suggests a high probability of activity at key CNS targets, particularly serotonin and dopamine receptors. The systematic approach outlined in this guide, from broad-panel screening to focused in vitro and in vivo characterization, provides a robust framework for elucidating its therapeutic potential. The subsequent exploration of the structure-activity relationship will be pivotal in transforming this lead compound into a clinical candidate with an optimized pharmacological profile. The journey from a novel chemical entity to a therapeutic agent is arduous, but for a compound with such a privileged scaffold, it is a journey with a high potential for success.
References
- Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368285. [Link]
- Scott, M. K., et al. (1985). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 28(10), 1395-1400. [Link]
- Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]
- Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
- Plé, C., et al. (2023). Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump. European Journal of Medicinal Chemistry, 257, 115509. [Link]
- Wang, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]
- Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
- Patel, J., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-A), 62-67. [Link]
- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 279–284. [Link]
- Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]
- Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6439. [Link]
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]
- Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]
- Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]
- Ramos-Hernández, A., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 340-344. [Link]
- Czopek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12489. [Link]
- Butini, S., et al. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 55(3), 1167-1184. [Link]
- Minovski, N., & Draskovic, V. (2011). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Acta Chimica Slovenica, 58(2), 269-277. [Link]
- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ACS Chemical Neuroscience, 12(15), 2825-2836. [Link]
- de Oliveira, F. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-588. [Link]
- Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ACS Chemical Neuroscience, 12(12), 2217-2222. [Link]
- Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431-440. [Link]
- Lindsley, C. W., et al. (2015). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Medicinal Chemistry Letters, 6(5), 585-590. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(3-Methylpyridin-2-yl)piperazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(3-methylpyridin-2-yl)piperazine, a key building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. It details the primary synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering insights into the mechanistic rationale and practical execution of these methods. Proposed experimental protocols, precursor selection, and characterization data are also presented to facilitate the practical application of this knowledge.
Introduction
This compound (CAS No. 111960-11-3) is a disubstituted piperazine derivative that serves as a valuable scaffold in the design and synthesis of a wide range of biologically active molecules.[1][2] The unique arrangement of the 3-methylpyridine and piperazine moieties imparts specific physicochemical properties that are often sought after in the development of novel therapeutic agents. The piperazine ring, in particular, is a common pharmacophore known for its ability to modulate aqueous solubility and to serve as a versatile linker for introducing additional functional groups.[3] This guide will explore the two principal and most viable synthetic routes for the preparation of this important intermediate.
Core Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these pathways often depends on the availability of starting materials, desired scale of reaction, and tolerance to specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a classical and often cost-effective method for the formation of aryl-nitrogen bonds.[4] This pathway involves the reaction of an electron-deficient aromatic or heteroaromatic halide with a nucleophile, in this case, piperazine.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, particularly when a good leaving group (such as a halide) is present at an activated position (ortho or para to the nitrogen atom). The presence of an additional electron-withdrawing group on the pyridine ring can further enhance the rate of reaction by stabilizing the intermediate Meisenheimer complex.[4] In the case of this compound synthesis, the key precursors are 2-halo-3-methylpyridine (typically 2-chloro-3-methylpyridine) and piperazine.
Caption: Generalized SNAr pathway for the synthesis of this compound.
-
2-Chloro-3-methylpyridine (CAS: 18368-76-8): This is the key electrophilic precursor. The chlorine atom at the 2-position is activated for nucleophilic displacement by the ring nitrogen.[5]
-
Piperazine (CAS: 110-85-0): The nucleophile in this reaction. It is often used in excess to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Base (optional): An external base such as potassium carbonate or triethylamine can be added to scavenge the acid byproduct, which can be beneficial if piperazine is not used in large excess.
-
Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically employed to facilitate the reaction, which often requires elevated temperatures.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It offers a broad substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions, especially for less activated aryl halides.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
2-Halo-3-methylpyridine: While 2-chloro-3-methylpyridine can be used, the corresponding 2-bromo or 2-iodo derivatives are often more reactive in palladium-catalyzed couplings.
-
Piperazine: The amine coupling partner.
-
Palladium Precatalyst: A variety of Pd(0) or Pd(II) sources can be used, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).
-
Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Xantphos, or cataCXium A are commonly employed.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard choices.
Experimental Protocols (Proposed)
The following are proposed experimental protocols based on established procedures for analogous transformations. Researchers should perform small-scale optimization of reaction conditions.
Proposed Protocol for SNAr Synthesis
Caption: Experimental workflow for the proposed SNAr synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyridine (1.0 eq.), piperazine (3.0 eq.), and dimethylformamide (DMF) (5-10 mL per gram of 2-chloro-3-methylpyridine).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Proposed Protocol for Buchwald-Hartwig Amination
Caption: Experimental workflow for the proposed Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-2 mol%), (±)-BINAP (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add 2-bromo-3-methylpyridine (1.0 eq.) and piperazine (1.2 eq.) to the flask.
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₁₅N₃ | [2][8][9] |
| Molecular Weight | 177.25 g/mol | [2][8][9] |
| CAS Number | 111960-11-3 | [2][8][9] |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | N/A |
| Boiling Point | Predicted: >250 °C at 760 mmHg | N/A |
| ¹H NMR (CDCl₃, predicted) | δ 8.0-8.2 (m, 1H), 7.3-7.5 (m, 1H), 6.8-7.0 (m, 1H), 3.1-3.3 (m, 4H), 2.9-3.1 (m, 4H), 2.3-2.5 (s, 3H) | [10][11][12] |
| ¹³C NMR (CDCl₃, predicted) | δ 158-160, 147-149, 135-137, 120-122, 115-117, 50-52, 45-47, 18-20 | [10][11][13] |
| Mass Spectrum (EI) | m/z 177 (M⁺) | N/A |
Conclusion
The synthesis of this compound can be reliably achieved via either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The SNAr approach offers a more classical and potentially more economical route, particularly at a larger scale, provided that the reactivity of 2-chloro-3-methylpyridine is sufficient. The Buchwald-Hartwig amination, on the other hand, provides a more versatile and often higher-yielding alternative, especially for more challenging substrates, albeit with the added cost of the palladium catalyst and ligand. The choice of the synthetic pathway should be guided by a careful consideration of factors such as cost, scale, and available resources. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.
References
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Inter Chem. (n.d.). Organic Chemistry.
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-yl)-piperazine, 98% | 111960-11-3.
- Wikipedia. (2023, October 29). Buchwald–Hartwig amination.
- Chemsigma. (n.d.). 111960-11-3 this compound.
- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1362783.
- Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6881.
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL.
- Chemsigma. (n.d.). This compound [111960-11-3].
- SpectraBase. (n.d.). 1-(3-METHYLINDEN-2-YL)PIPERIDINE - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Indian Journal of Heterocyclic Chemistry, 29(3), 233-237.
- Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].
- Speciale, A. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis.
- ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Kumar, D., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(2), 1290-1298.
- ResearchGate. (n.d.). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol.
- A facile synthesis of piperazine derivatives and their pharmacological profile. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1145-1154.
- Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
Sources
- 1. inter-chem.pl [inter-chem.pl]
- 2. jk-sci.com [jk-sci.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 111960-11-3 this compound [chemsigma.com]
- 9. This compound | 111960-11-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. rsc.org [rsc.org]
- 13. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
The Discovery and Development of 1-(3-Methylpyridin-2-yl)piperazine Derivatives: A Technical Guide for Medicinal Chemists
Introduction: The Privileged Piperazine Scaffold and the Promise of the Pyridinyl Moiety
The piperazine ring is a cornerstone of modern medicinal chemistry, found in the structures of numerous FDA-approved drugs.[1] Its prevalence is a testament to its remarkable versatility. The two nitrogen atoms within the six-membered ring provide a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance. These characteristics often translate to favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability, as well as improved target affinity and specificity.[2] When coupled with a pyridine ring, a bioisostere of a phenyl group, the resulting pyridinylpiperazine scaffold offers an exciting platform for the discovery of novel therapeutics, particularly for disorders of the central nervous system (CNS).[3][4] The nitrogen atom in the pyridine ring can modulate the electronic properties and hydrogen bonding potential of the molecule, offering advantages in target engagement and metabolic stability.[3][4]
This in-depth technical guide focuses on the discovery and development of derivatives and analogs of a specific pyridinylpiperazine core: 1-(3-Methylpyridin-2-yl)piperazine . We will explore the strategic considerations behind the synthesis of these compounds, delve into the intricacies of their structure-activity relationships (SAR), and outline the experimental workflows necessary to identify and characterize promising lead candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the creation of next-generation therapeutics.
Synthetic Strategies: Building the this compound Core and its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on both the pyridine and piperazine rings, as well as the availability of starting materials. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated 2-halopyridine and piperazine or a monosubstituted piperazine.
General Synthetic Scheme
A plausible and adaptable synthetic route to generate a library of this compound derivatives is outlined below. This scheme is a composite of established methodologies for similar heterocyclic systems.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound (Core Scaffold)
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
2-Chloro-3-methylpyridine
-
Piperazine (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-3-methylpyridine (1.0 eq), piperazine (1.2 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene and sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diversification of the Piperazine N4-Position
With the core scaffold in hand, the N4-position of the piperazine ring is readily available for diversification to explore the structure-activity relationship. Common derivatization strategies include:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids using a coupling agent (e.g., HATU, EDC).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base.
Structure-Activity Relationship (SAR) Exploration: Key Considerations
The systematic modification of the this compound scaffold is crucial for optimizing its biological activity, selectivity, and pharmacokinetic profile. The following table outlines key regions for modification and the potential impact on activity, based on established principles of medicinal chemistry and data from analogous pyridinylpiperazine series.
| Modification Region | Rationale and Potential Impact | Example Modifications |
| Piperazine N4-Substituent (R1) | This position is highly amenable to modification and can significantly influence potency, selectivity, and physical properties. Large, lipophilic groups may enhance binding to hydrophobic pockets, while polar groups can improve solubility. | Small alkyl chains, substituted benzyl groups, aromatic and heteroaromatic rings, amides, sulfonamides. |
| Pyridine Ring Substituents | Modifications to the pyridine ring can modulate the electronics and steric profile of the scaffold, impacting target binding and metabolism. The existing methyl group at the 3-position already provides a steric and electronic influence. | Introduction of halogens (F, Cl) to alter electronics and potentially block metabolic sites. Addition of small alkyl or alkoxy groups. |
| Piperazine Ring Conformation | Introduction of substituents on the piperazine ring itself can lock the conformation and provide vectors for additional interactions with the target. | Methyl or other small alkyl groups on the piperazine carbons. |
| Bioisosteric Replacement of the Piperazine Ring | Replacing the piperazine ring with other cyclic diamines or constrained analogs can improve properties such as metabolic stability and reduce off-target effects. | Homopiperazine, 1,4-diazepane, constrained spirocyclic diamines. |
Biological Evaluation: A Phased Approach to Target Identification and Characterization
Given the prevalence of pyridinylpiperazine derivatives as CNS-active agents, a logical starting point for biological evaluation is to screen a library of this compound analogs against key neurotransmitter receptors, such as dopamine and serotonin receptors.[3][4][5]
Screening Workflow
The following diagram illustrates a typical workflow for the biological evaluation of a novel library of compounds.
Caption: Phased biological evaluation workflow for novel compounds.
Protocol: In Vitro Receptor Binding Assay (Example: Dopamine D2 Receptor)
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride).
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at its Kd).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Hypothesized Mechanism of Action and Signaling Pathways
Based on the pharmacology of related pyridinylpiperazine compounds, it is hypothesized that derivatives of this compound may act as modulators of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[6][7] For instance, antagonism at the dopamine D2 receptor is a key mechanism for many antipsychotic drugs.[7]
Caption: Hypothesized signaling pathway for a D2 receptor antagonist.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are conducive to favorable pharmacokinetic properties. The strategic exploration of the structure-activity relationship, guided by a robust biological evaluation cascade, is paramount to unlocking the full potential of this chemical class. Future research should focus on synthesizing a broad range of analogs with diverse physicochemical properties and screening them against a panel of CNS targets to identify novel biological activities. Further optimization of lead compounds for potency, selectivity, and ADME properties will be crucial for advancing these promising molecules toward clinical development.
References
- Cao, X., Zhang, Y., Chen, Y., Qiu, Y., Yu, M., Xu, X., Liu, X., Liu, B., & Zhang, G. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10017-10039.
- Dixit, A., Kumar, A., & Sharma, S. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 14(7), 3966-3971.
- Gothwal, A., Singh, R., & Kumar, A. (2020). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
- Gupta, A., Gautam, D., & Kumar, R. (2015). Piperazine: A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Jain, S., Kumar, A., & Singh, R. (2021). SAR of piperazine derivatives as antidepressant compounds.
- Abramets, I. I., Obraztsova, O. G., Samoĭlovich, I. M., & Kharin, N. A. (1992). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 55(3), 8–11.
- McCreary, A. C., et al. (2007). SLV313 (1-(2,3-Dihydro-Benzo[2][8]Dioxin-5-yl)-4[5-(4-Fluoro-Phenyl)-Pyridin-3-ylmethyl]-Piperazine Monohydrochloride): A Novel Dopamine D2 Receptor Antagonist and 5-HT1A Receptor Agonist Potential Antipsychotic. Neuropsychopharmacology, 32(1), 78-94.
- Ostrowska, K. (2020). Coumarin-piperazine derivatives as biologically active compounds. Saudi Pharmaceutical Journal, 28(2), 220-232.
- Patel, R., & Tandel, J. (2023). Synthesis, characterization and biological evaluation of some novel piperazine derivative. NeuroQuantology, 21(7), 1109-1117.
- Song, J. C., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.
- Sun, J., et al. (2021). Synthesis and pharmacological evaluation of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-185.
- Tasso, B., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11467-11482.
- da Silva, E. B., & de Castro, R. J. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-597.
- de Souza, M. V. N. (2018). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 23(10), 2486.
- Landge, K. P., et al. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(19), 11283.
- Lazzari, P., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(5), 695.
- Micale, N., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(15), 3465.
- Morales-García, J. A., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 134-143.
- Sharma, H., Chawla, P. A., & Bhatia, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465.
- Simmler, L. D., et al. (2013). SAR of compounds 130–132 as antimicrobial agents. European Journal of Medicinal Chemistry, 69, 584-590.
- Xiao, J., et al. (2011). Discovery, synthesis, and biological evaluation of novel SMN protein modulators. Journal of Medicinal Chemistry, 54(18), 6215-6233.
- Zafar, H., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Medicinal Chemistry, 15(1), 163-176.
- Zhang, G., et al. (2020). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 57(2), 856-864.
- CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents. (n.d.).
- Cavasotto, C. N., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 23(23), 14789.
Sources
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Approach to the Preliminary In Vitro Evaluation of 1-(3-Methylpyridin-2-yl)piperazine: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Novel Piperazine Scaffold
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic profiles.[1] The compound 1-(3-Methylpyridin-2-yl)piperazine, a distinct molecule featuring a methyl-substituted pyridine ring appended to a piperazine moiety, represents an intriguing yet underexplored entity within this chemical class. While direct in vitro studies on this specific compound are not extensively documented in publicly available literature, the rich history of its chemical relatives provides a strong rationale for a systematic preliminary investigation of its biological potential.
This guide outlines a strategic, multi-pronged approach to the initial in vitro characterization of this compound. We will eschew a one-size-fits-all template in favor of a bespoke experimental plan, logically deduced from the known pharmacology of piperazine and pyridinylpiperazine derivatives.[3][4] The proposed studies are designed to be self-validating and to provide a foundational dataset from which to make informed decisions regarding the future development of this compound.
Part 1: The Strategic Imperative - Devising a Rational In Vitro Screening Cascade
Given the absence of prior biological data for this compound, our initial efforts must be both broad and strategic. The diverse activities of piperazine derivatives, ranging from anticancer and antimicrobial to central nervous system effects, necessitate a screening cascade that can efficiently probe these potential avenues.[1][3][5] Our proposed workflow prioritizes a foundational understanding of the compound's cellular and molecular interactions.
Figure 1: A proposed in vitro screening cascade for this compound.
Part 2: Core Experimental Protocols - A Practical Guide
Foundational Cytotoxicity Assessment: The Gateway to Further Studies
Rationale: Before embarking on specific biological assays, it is imperative to determine the general cytotoxicity of this compound. This foundational experiment will establish a safe concentration range for subsequent, more sensitive assays and provide an early indication of potential anticancer activity.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Maintain selected human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture medium. Replace the existing medium in the 96-well plates with medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
| HeLa | TBD |
| A549 | TBD |
| MCF-7 | TBD |
| HEK293 | TBD |
TBD: To be determined
Probing Antimicrobial Potential
Rationale: The piperazine nucleus is a core component of several antimicrobial agents.[5] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical step. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard metric for quantifying antimicrobial efficacy.[5]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
| Aspergillus niger | TBD |
TBD: To be determined
Investigating Enzyme Inhibition: A Focus on Urease
Rationale: Structurally similar compounds, such as 1-(3-nitropyridin-2-yl)piperazine derivatives, have demonstrated potent urease inhibitory activity.[6] Urease is a key enzyme in the pathogenesis of Helicobacter pylori, which is implicated in gastritis and peptic ulcers.[6] Therefore, evaluating the urease inhibitory potential of this compound is a well-justified, hypothesis-driven experiment.
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
-
Reagent Preparation: Prepare solutions of jack bean urease, urea, and the reagents for the indophenol reaction (phenol-nitroprusside and alkaline hypochlorite).
-
Enzyme Inhibition: Pre-incubate the urease enzyme with various concentrations of this compound for a defined period.
-
Enzymatic Reaction: Initiate the reaction by adding the urea substrate.
-
Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using the indophenol method, which forms a blue-colored complex.
-
Data Acquisition: Measure the absorbance of the colored complex at 630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.
Figure 2: Workflow for the in vitro urease inhibition assay.
Part 3: Authoritative Grounding and Future Directions
The proposed in vitro studies are grounded in the extensive body of literature on piperazine derivatives.[1][2][3] The versatility of the piperazine scaffold suggests that this compound could exhibit a range of biological activities. Should the preliminary screening yield promising results in any of the suggested assays, further investigations would be warranted. For instance, potent cytotoxicity against cancer cell lines would necessitate mechanism of action studies, such as cell cycle analysis and apoptosis assays.[1] Similarly, significant enzyme inhibition would lead to kinetic studies to determine the mode of inhibition.[7][8]
The journey of a novel compound from initial screening to a potential therapeutic is long and arduous. However, a logical and well-executed preliminary in vitro evaluation, as outlined in this guide, is the critical first step in navigating this path successfully.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. (n.d.). Benchchem.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications.
- Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780.
- This compound CAS. (n.d.). ChemicalBook.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central.
- Some pharmacological properties of piperazine. (n.d.). PubMed.
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central.
- 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%. (n.d.). J&K Scientific.
- Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis, 3(7-8), 409-415.
- This compound [111960-11-3]. (n.d.). Chemsigma.
- This compound (CAS 111960-11-3). (2023). ChemicalBook.
- Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). Journal of the Iranian Chemical Society, 19, 2739-2748.
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI.
- Piperazine. (n.d.). Wikipedia.
- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). Molecules, 25(18), 4342.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Receptor Binding Affinity for 1-(3-Methylpyridin-2-yl)piperazine
Executive Summary
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the receptor binding affinity of the novel compound, 1-(3-Methylpyridin-2-yl)piperazine. Given the absence of published binding data for this specific molecule, this guide serves as a complete roadmap for its initial pharmacological characterization. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors.[1][2] This guide outlines the scientific rationale for target selection, provides detailed, field-proven protocols for radioligand binding assays, and explains the principles of data analysis and interpretation. By following this framework, researchers can generate a robust and reliable binding profile for this compound, a critical first step in elucidating its therapeutic potential.
Introduction and Scientific Rationale
The Structural Significance of this compound
This compound is a heterocyclic compound featuring two key pharmacophores: a piperazine ring and a 3-methylpyridine moiety.
-
Piperazine Core: The piperazine ring is a cornerstone of many centrally active drugs.[3] Its protonated form can establish a crucial ionic bond with acidic residues, such as a highly conserved aspartate in the third transmembrane domain of many aminergic GPCRs.[4]
-
Aryl Group (3-Methylpyridine): The aromatic pyridine ring is critical for establishing additional interactions, such as π-π stacking or hydrophobic contacts, within the receptor's binding pocket, which significantly influences affinity and selectivity.[4]
The combination of these structural elements strongly suggests that this compound is a candidate for interaction with aminergic GPCRs. Many arylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[1][2]
Objective and Strategy
The primary objective is to systematically determine the in vitro receptor binding profile of this compound. This will be achieved by employing the "gold standard" methodology of radioligand binding assays.[5] This guide will detail the use of competition binding assays to determine the inhibitory constant (Kᵢ) of the compound across a panel of strategically selected receptors.
Principles of Receptor Binding Assays
Radioligand binding assays are powerful tools used to quantify the interaction between a ligand (the drug) and its receptor.[5] The core principle involves using a radioactive version of a known ligand (the radioligand) to label a specific receptor population.
There are three main types of radioligand binding assays:[6]
-
Saturation Assays: Used to determine the density of receptors in a tissue (Bₘₐₓ) and the affinity of the radioligand for the receptor (Kₐ). This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[7][8]
-
Competition Assays: Used to determine the affinity (Kᵢ) of an unlabeled test compound (e.g., this compound). These assays measure the ability of the test compound to compete with a fixed concentration of a specific radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.[6]
-
Kinetic Assays: Used to measure the rates of association (kₒₙ) and dissociation (kₒբբ) of a radioligand with its receptor.
For initial characterization, the competition assay is the most efficient method for screening a new compound against a panel of receptors.
Experimental Design and Protocols
A logical workflow is essential for the successful characterization of a novel compound. This involves careful target selection, meticulous execution of the binding assay, and rigorous data analysis.
Caption: Workflow for Determining Receptor Binding Affinity.
Target Receptor Panel Selection
Based on the arylpiperazine scaffold, a primary screening panel should include receptors known to be targets for this chemical class.
| Receptor Family | Primary Targets | Rationale |
| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, 5-HT₇ | Common targets for antidepressant and antipsychotic arylpiperazines.[1] |
| Dopamine | D₂, D₃, D₄ | Key targets for antipsychotics and drugs for substance abuse disorders.[2] |
| Adrenergic | α₁, α₂ | α₁ antagonism is a known activity of some arylpiperazines, contributing to cardiovascular side effects.[3] |
| Histamine | H₁ | Often an off-target activity leading to sedation. |
Detailed Protocol: Competition Radioligand Binding Assay
This protocol provides a standardized procedure for determining the Kᵢ of this compound at a selected GPCR.
Materials:
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Receptor Source: Commercially available cell membranes or in-house preparations from cells recombinantly expressing the target receptor (e.g., HEK-293 cells).
-
Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Determiner: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Haloperidol for D₂ receptors).
-
Apparatus: 96-well plates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine), liquid scintillation counter, and scintillation fluid.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₐ value. This ensures that about 50% of the receptors are occupied, providing a sensitive window for competition.
-
Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold assay buffer.
-
-
Assay Plate Setup:
-
The assay is typically performed in triplicate in a 96-well plate format.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of the NSB determiner (e.g., 10 µM Haloperidol).
-
Competition wells: Add 50 µL of each dilution of this compound.
-
-
Incubation:
-
To all wells, add 150 µL of the diluted cell membrane preparation.
-
Initiate the binding reaction by adding 50 µL of the diluted radioligand to all wells, for a final volume of 250 µL.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes). Incubation time should be predetermined from kinetic or saturation binding experiments.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter mat in a drying oven (e.g., 50°C for 30 minutes).
-
Once dry, add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
Data Analysis and Interpretation
Calculating IC₅₀
The raw data (CPM) is first converted to percent inhibition of specific binding at each concentration of the test compound.
-
Specific Binding (SB): SB = Total Binding (CPM) - Non-specific Binding (CPM)
-
Percent Inhibition: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / SB])
The percent inhibition is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Calculating Kᵢ using the Cheng-Prusoff Equation
The IC₅₀ is an operational parameter that depends on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used.[9]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
Kᵢ: The inhibitory constant of the test compound.
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kₐ: The equilibrium dissociation constant of the radioligand for the receptor.
This equation allows for the standardization of affinity values, enabling comparison across different experiments and laboratories.[9]
Caption: Data analysis flow from raw counts to Kᵢ value.
Data Presentation
The calculated Kᵢ values for this compound should be summarized in a clear, tabular format to provide a comprehensive binding affinity profile.
| Receptor | Kᵢ (nM) |
| 5-HT₁ₐ | Value |
| 5-HT₂ₐ | Value |
| D₂ | Value |
| D₃ | Value |
| α₁ | Value |
| ...etc. | ...etc. |
Downstream Functional Characterization
High binding affinity does not describe the functional effect of the compound. Once high-affinity targets are identified (e.g., Kᵢ < 100 nM), the next critical step is to determine whether this compound acts as an agonist , antagonist , or inverse agonist .
This is achieved through functional, cell-based assays that measure the downstream signaling of the GPCR upon ligand binding.[10]
-
For Gₛ- or Gᵢ-coupled receptors: cAMP Assays are used to measure the stimulation or inhibition of adenylyl cyclase.
-
For Gᵩ-coupled receptors: Calcium Flux Assays or IP₁ Accumulation Assays are used to measure the activation of phospholipase C.[11][12]
These functional assays will complete the pharmacological characterization by revealing the efficacy of the compound at its primary molecular targets.[13]
Conclusion
This guide provides a robust and scientifically rigorous methodology for the initial characterization of the receptor binding affinity of this compound. By systematically applying the principles of radioligand binding assays and subsequent functional validation, researchers can build a comprehensive pharmacological profile of this novel compound. This foundational data is indispensable for guiding future lead optimization efforts and for understanding the compound's potential as a therapeutic agent.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
- Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
- Ki, IC50, & the Cheng-Prusoff equ
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
- Determination of KB or Ki from IC50.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
- GPCRs - G Protein-Coupled Receptors. Molecular Devices. [Link]
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Science of Sintering. [Link]
- Gαq GPCR assays. ION Biosciences. [Link]
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
- Whole-cell radioligand satur
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
Sources
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Predicted Pharmacological Profile of 1-(3-Methylpyridin-2-yl)piperazine
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive exploration of the predicted pharmacological profile of 1-(3-Methylpyridin-2-yl)piperazine, a novel pyridinylpiperazine derivative. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous compounds to construct a predictive pharmacological framework. The piperazine moiety is a well-established scaffold in medicinal chemistry, contributing to a wide array of centrally acting therapeutics, including antipsychotics, antidepressants, and anxiolytics.[1][2][3] The introduction of a 3-methyl-pyridin-2-yl substituent is anticipated to modulate the receptor interaction profile, offering potential for novel therapeutic applications. This guide delves into the predicted receptor affinities, potential mechanisms of action, and proposes detailed experimental protocols for the empirical validation of its pharmacological properties. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.
Introduction and Chemical Structure
This compound belongs to the pyridinylpiperazine class of compounds, which are a subset of the broader arylpiperazine family. The core structure consists of a piperazine ring linked to a pyridine ring at the 2-position, with a methyl group substitution at the 3-position of the pyridine ring.
Chemical Information:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 111960-11-3 |
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
The versatile nature of the piperazine ring, with its two nitrogen atoms, allows for a range of structural modifications that can significantly influence its pharmacological activity.[1][2] Pyridinylpiperazines, in particular, have been investigated for their interactions with various neurotransmitter receptors.[4][5]
Predicted Pharmacological Profile: An Analog-Based Approach
Due to the absence of specific studies on this compound, its pharmacological profile is predicted based on the well-documented activities of structurally related pyridinylpiperazines and arylpiperazines.
Predicted Affinity for Adrenergic Receptors
A significant body of research on 1-(2-pyridinyl)piperazine derivatives points towards a strong interaction with α-adrenergic receptors. Specifically, many analogs exhibit potent and selective α2-adrenoceptor antagonist activity.[4][5]
-
α2-Adrenergic Receptors: It is highly probable that this compound will exhibit affinity for α2-adrenergic receptors, potentially acting as an antagonist. The substitution pattern on the pyridine ring is known to influence potency and selectivity.[4][5]
-
α1-Adrenergic Receptors: Arylpiperazines, particularly those with certain substitutions on the piperazine nitrogen, have shown significant affinity for α1-adrenoceptors.[6][7] While the unsubstituted piperazine nitrogen in the target molecule might result in lower α1 affinity compared to analogs with bulky substituents, this interaction cannot be ruled out.
Caption: Predicted interaction of this compound with adrenergic signaling pathways.
Predicted Affinity for Serotonin (5-HT) Receptors
Arylpiperazines are well-known for their broad activity at various serotonin receptor subtypes. The specific profile is highly dependent on the nature of the aryl group and any substituents on the piperazine ring.
-
5-HT1A Receptors: Many arylpiperazine derivatives act as agonists or partial agonists at 5-HT1A receptors, a property associated with anxiolytic and antidepressant effects.[8][9][10]
-
5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a hallmark of many atypical antipsychotic drugs and some antidepressants.[11] It is plausible that this compound could exhibit affinity for these receptors.
-
5-HT3 Receptors: Some arylpiperazines, such as quipazine and its analogs, are known to bind to 5-HT3 receptors.[12]
Caption: Predicted interactions of this compound with key serotonin receptor subtypes.
Predicted Affinity for Dopamine Receptors
The interaction of arylpiperazines with dopamine receptors, particularly the D2-like family (D2, D3, and D4), is of significant interest for the development of antipsychotics.
-
D2, D3, and D4 Receptors: Substituted arylpiperazines are known to possess varying affinities for D2, D3, and D4 receptors.[13][14][15] The selectivity profile is often fine-tuned by the specific substituents. It is therefore reasonable to predict that this compound may interact with these receptors.
Predicted Affinity for Histamine Receptors
Certain piperazine derivatives are potent histamine H3 receptor ligands.[16][17] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders and sleep-wake regulation.
Potential for Enzyme Inhibition
Recent studies on pyridinylpiperazine derivatives have revealed activities beyond receptor binding. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been identified as potent urease inhibitors.[18][19][20] This suggests that this compound could also be explored for its enzyme inhibitory potential.
Proposed Experimental Protocols for Pharmacological Validation
To empirically determine the pharmacological profile of this compound, a systematic series of in vitro and in vivo experiments are proposed.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Receptor Source: Commercially available cell lines stably expressing human recombinant receptors (e.g., HEK-293 or CHO cells).
-
Radioligand Binding: Competitive binding assays will be performed using specific radioligands for each receptor target.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate additives will be used.
-
Incubation: A fixed concentration of radioligand and increasing concentrations of the test compound will be incubated with the receptor preparation.
-
Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters will be quantified by liquid scintillation counting.
-
Data Analysis: IC50 values will be determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Proposed Receptor Panel:
| Receptor Family | Specific Receptors |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C |
| Serotonergic | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 |
| Dopaminergic | D1, D2, D3, D4, D5 |
| Histaminergic | H1, H2, H3, H4 |
Caption: A proposed workflow for the comprehensive pharmacological evaluation of this compound.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, partial agonist, inverse agonist) of the compound at receptors where significant binding affinity is observed.
Methodology:
-
cAMP Assays: For Gi/o- and Gs-coupled receptors (e.g., α2-adrenergic, 5-HT1A), changes in intracellular cAMP levels will be measured using techniques like HTRF or LANCE.
-
Calcium Mobilization Assays: For Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2A/2C), intracellular calcium mobilization will be measured using fluorescent calcium indicators (e.g., Fluo-4).
-
[35S]GTPγS Binding Assays: This assay measures G-protein activation and can be used to determine the agonist/antagonist nature of the compound.
In Vivo Behavioral Models
Objective: To evaluate the in vivo effects of this compound in animal models relevant to its predicted receptor profile.
-
For CNS Activity:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: A standard test for anxiolytic activity.[8]
-
Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like effects.[8]
-
Prepulse Inhibition of Startle: A model of sensorimotor gating deficits relevant to schizophrenia.
-
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Methodology:
-
Administration: Intravenous and oral administration to rodents.
-
Sample Collection: Serial blood sampling at various time points.
-
Analysis: Quantification of the compound in plasma using LC-MS/MS.
-
Parameters to be Determined: Half-life, clearance, volume of distribution, and oral bioavailability.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity within the pharmacologically rich class of pyridinylpiperazines. Based on extensive analysis of its structural analogs, this compound is predicted to interact with a range of monoaminergic receptors, with a particularly high probability of exhibiting affinity for α2-adrenergic and various serotonin receptors. The proposed experimental workflows provide a clear roadmap for the empirical validation of this predicted pharmacological profile.
Future research should focus on the synthesis and purification of this compound, followed by the systematic in vitro and in vivo studies outlined in this guide. The resulting data will not only elucidate the true pharmacological nature of this compound but also contribute to a deeper understanding of the structure-activity relationships within the pyridinylpiperazine class, potentially leading to the discovery of novel therapeutic agents for a variety of CNS disorders.
References
- Saari, W. S., Halczenko, W., King, S. W., Huff, J. R., Guare, J. P., Hunt, C. A., Randall, W. C., Anderson, P. S., Lotti, V. J., & Taylor, D. A. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(11), 1696–1701.
- ChEMBL. (n.d.). Document: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (CHEMBL1122408). EMBL-EBI.
- Sarges, R., Howard, H. R., Browne, R. G., Lebel, L. A., Me-Tully, P. A., & Koe, B. K. (1990). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 33(8), 2240–2254.
- Kononowicz, M., et al. (2018). Optimization and preclinical evaluation of novel histamine H3receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives. Bioorganic & Medicinal Chemistry, 26(23-24), 6045-6057.
- Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current Medicinal Chemistry, 9(11), 1091-1104.
- Schetz, J. A., et al. (2000). Certain 1,4-Disubstituted Aromatic Piperidines and Piperazines with Extreme Selectivity for the Dopamine D4 Receptor Interact with a Common Receptor Microdomain. Journal of Pharmacology and Experimental Therapeutics, 294(3), 1127-1138.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369869.
- Marona, H., et al. (2011).
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369869.
- Glennon, R. A., Ismaiel, A. M., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392.
- European Medicines Agency. (2018). Piperazine Summary Report (3). EMA.
- Al-Qaisi, J. A., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(10), 1238-1249.
- de Oliveira, R. S., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 387-397.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369869.
- Patel, P. R., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
- Canale, V., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4417-4428.
- Wikipedia. (2024). Piperazine.
- de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-611.
- Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8.
- Vadodaria, D. J., Deliwala, C. V., Mandrekar, S. S., & Sheth, U. K. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865.
- Glennon, R. A., et al. (1986). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 29(11), 2375-2380.
- Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137.
- Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Smolecule. (n.d.). 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one.
- Acevedo-Fuentes, P., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(23), 7338.
- ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
- Kędzierska, E., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 23(19), 11859.
- González-Gómez, M., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(10), e202200554.
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Szałach, Ł. P., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(16), 9300.
- YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
- Leurs, R., et al. (2002). Histamine Receptors and Their Ligands. Thai Journal of Pharmaceutical Sciences, 26(1-2), 1-14.
- Leurs, R., et al. (1994). Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(4), 433-437.
- Chilin, A., et al. (2007). Synthesis and Dopamine D2-like Receptor Binding Affinity of Substituted 5-phenyl-pyrrole-3-carboxamides. Archiv der Pharmazie, 340(11), 584-589.
- Fiset, C., & Giguère, F. (2003). Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. Current Drug Metabolism, 4(2), 125-138.
- de Boer, P., & Tandon, R. (2013). Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms. The AAPS Journal, 15(3), 855-863.
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-yl)-piperazine, 98% | 111960-11-3.
- ChemicalBook. (2023). This compound | 111960-11-3.
- Wentland, M. P., et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 53(15), 5574–5588.
- Obach, R. S., et al. (2011). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 39(12), 2313–2324.
- Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- PubChem. (n.d.). 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (CHEMBL1122408) - ChEMBL [ebi.ac.uk]
- 6. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization and preclinical evaluation of novel histamine H3receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
Initial Characterization of 1-(3-Methylpyridin-2-yl)piperazine: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern medicinal chemistry, the pyridinylpiperazine motif stands as a privileged scaffold, forming the core of numerous approved therapeutics with a wide range of biological activities. This guide provides an in-depth initial characterization of a specific, yet underexplored, member of this family: 1-(3-Methylpyridin-2-yl)piperazine . As researchers and drug development professionals, our objective is to not only synthesize and characterize novel chemical entities but also to understand their potential to modulate biological systems. This document serves as a comprehensive technical resource, outlining the synthesis, analytical characterization, and prospective biological relevance of this compound, thereby providing a solid foundation for its further investigation in drug discovery programs.
Strategic Synthesis: A Pathway to the Core Scaffold
The rational synthesis of this compound hinges on the well-established nucleophilic aromatic substitution (SNAr) reaction. The strategic introduction of a methyl group at the 3-position of the pyridine ring is anticipated to subtly influence the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles compared to its unsubstituted counterparts.
Retrosynthetic Analysis & Proposed Forward Synthesis
Our synthetic approach begins with the commercially available and relatively inexpensive 3-methylpyridine. The key transformation involves the introduction of a suitable leaving group at the 2-position, followed by nucleophilic displacement with piperazine.
The Strategic Deployment of 1-(3-Methylpyridin-2-yl)piperazine in Modern Drug Discovery: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyridinylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacophoric features and its presence in numerous clinically successful drugs.[1] This technical guide focuses on a specific, promising exemplar of this class: 1-(3-Methylpyridin-2-yl)piperazine . While direct and extensive biological data for this particular molecule remains nascent in public literature, its structural attributes, coupled with compelling evidence from closely related analogs, position it as a high-potential starting point for novel drug design programs. This document provides a comprehensive framework for initiating such a program, detailing synthetic strategies, proposing initial therapeutic targets based on analog data, and outlining a complete workflow for lead optimization, from in silico modeling to preclinical evaluation. Particular emphasis is placed on the learnings from the potent urease inhibitory activity of the analogous 1-(3-nitropyridin-2-yl)piperazine, offering a tangible case study for structure-activity relationship (SAR) development.[2]
Introduction: The Privileged Pyridinylpiperazine Scaffold
The piperazine ring is a recurring motif in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties.[3] Its two nitrogen atoms provide handles for molecular elaboration and can be protonated at physiological pH, enhancing aqueous solubility. When coupled with a pyridine ring, the resulting pyridinylpiperazine core offers a unique combination of hydrogen bond acceptors, aromatic stacking capabilities, and a defined three-dimensional geometry that can be tailored to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and central nervous system effects.[4]
This compound emerges as a particularly intriguing starting point for several reasons:
-
Synthetic Tractability: The synthesis is straightforward, leveraging established nucleophilic aromatic substitution methodologies.[2][5]
-
Modulation of Physicochemical Properties: The methyl group at the 3-position of the pyridine ring, compared to an unsubstituted or nitro-substituted analog, subtly alters the electronics and lipophilicity of the molecule, potentially influencing target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Scaffold for Diversification: The secondary amine of the piperazine ring provides a readily available site for the introduction of a wide range of substituents, enabling the exploration of diverse chemical space and the optimization of biological activity.
This guide will navigate the logical progression of a drug discovery campaign centered on this core, from initial synthesis to preclinical candidate selection.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its subsequent derivatives can be approached through a robust and scalable synthetic strategy. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of N-arylpiperazine synthesis.[3]
Synthesis of this compound
The parent scaffold can be efficiently synthesized from commercially available starting materials. A proposed synthetic route, adapted from the synthesis of the analogous 1-(3-nitropyridin-2-yl)piperazine, is outlined below.[2]
Diagram: Synthesis of this compound
Caption: Proposed synthesis of the core scaffold.
Experimental Protocol:
-
To a solution of 2-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add an excess of piperazine (3.0-5.0 eq). The excess piperazine serves as both the nucleophile and the base to quench the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Library Synthesis of N-Substituted Derivatives
The secondary amine of the piperazine core is a versatile handle for creating a library of analogs. Two common and reliable methods for this are N-alkylation and amide coupling.
Diagram: Diversification of the Core Scaffold
Caption: Key reactions for library synthesis.
Experimental Protocol (General for N-Alkylation):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2.0 eq).
-
Add the desired alkyl halide (R-X) (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction as described in section 2.1 and purify by chromatography.
Potential Therapeutic Applications and Target Identification
The broad biological activity of pyridinylpiperazine derivatives suggests multiple potential therapeutic avenues for compounds derived from the this compound scaffold.[1][4]
Urease Inhibition: A Case Study
A compelling starting point for a drug discovery program is the potent urease inhibitory activity of the structurally similar 1-(3-nitropyridin-2-yl)piperazine derivatives.[2] Urease is a key virulence factor for several pathogens, including Helicobacter pylori, the primary cause of gastric ulcers and a risk factor for gastric cancer.[2]
Table 1: Urease Inhibitory Activity of 1-(3-Nitropyridin-2-yl)piperazine Analogs [2]
| Compound | R-Group on Piperazine Nitrogen | IC50 (µM) |
| Parent Scaffold | H | 3.90 ± 1.91 |
| Analog 5b | 2-(4-chlorophenyl)acetamido | 2.0 ± 0.73 |
| Analog 7e | 2-(4-bromophenyl)propanamido | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
The data clearly indicates that N-acylation of the piperazine ring can significantly enhance urease inhibitory potency. The methyl group in our target scaffold, being less electron-withdrawing than the nitro group, is expected to increase the basicity of the pyridine nitrogen, which could influence binding to the nickel ions in the urease active site.
Proposed Mechanism of Action (Hypothetical): Based on molecular docking studies of the nitro-analog, the pyridinylpiperazine scaffold likely interacts with key residues in the active site of urease.[2] The pyridine nitrogen may coordinate with the nickel ions, while the piperazine and its substituents can form hydrogen bonds and hydrophobic interactions with surrounding amino acids.
Diagram: Hypothetical Urease Inhibition Workflow
Caption: Workflow for developing urease inhibitors.
Broader Therapeutic Potential
Beyond urease inhibition, pyridinylpiperazine derivatives have shown promise in a variety of other therapeutic areas:
-
Central Nervous System (CNS): As selective alpha 2-adrenoceptor antagonists and potential antidepressants.[8][9]
-
Infectious Diseases: As antibacterial and antifungal agents.[10]
A comprehensive screening campaign against a panel of relevant targets in these areas would be a prudent strategy to fully explore the therapeutic potential of a novel this compound-based library.
In Silico and Preclinical Development Workflow
A modern drug discovery program integrates computational and experimental approaches to efficiently identify and optimize lead compounds.
In Silico ADMET Profiling and Drug-Likeness
Prior to extensive synthesis, an in silico assessment of the ADMET properties and drug-likeness of virtual derivatives is essential. This can be performed using various computational tools and web servers.[11][12]
Table 2: Key In Silico Parameters for Drug-Likeness
| Parameter | Desired Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Lipinski's Rule of Five for oral bioavailability. |
| LogP | < 5 | Lipinski's Rule of Five for oral bioavailability. |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five for oral bioavailability. |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability. |
| Aqueous Solubility (LogS) | > -4 | Important for absorption and formulation. |
Preclinical Evaluation Pipeline
Once promising lead compounds are identified through synthesis and in vitro screening, they should progress through a standard preclinical evaluation pipeline.
Diagram: Preclinical Development Pipeline
Caption: A streamlined preclinical evaluation workflow.
Experimental Protocol (In Vitro Hemolysis Assay - a measure of biocompatibility): [2]
-
Prepare fresh human red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compounds in PBS.
-
Incubate the RBC suspension with the test compounds, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS) for a defined period (e.g., 1 hour) at 37 °C.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion and Future Directions
This compound represents a strategically sound starting point for the design of novel therapeutics. Its straightforward synthesis and the proven biological potential of the pyridinylpiperazine scaffold provide a solid foundation for a successful drug discovery campaign. The detailed investigation of the closely related 1-(3-nitropyridin-2-yl)piperazine as a urease inhibitor offers a clear and actionable roadmap for initiating such a program.[2] By leveraging the synthetic, experimental, and in silico workflows outlined in this guide, research teams can efficiently explore the chemical space around this core, identify promising lead compounds, and progress them towards preclinical development. Future efforts should focus on synthesizing a diverse library of derivatives and screening them against a broad panel of therapeutic targets to fully unlock the potential of this privileged scaffold.
References
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI.
- Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (1985). PubMed.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). Semantic Scholar.
- Preparation of 1-(2-pridyl)-piperazine (LH1). (2020). ResearchGate.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). National Center for Biotechnology Information.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). PubMed Central.
- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR.
- 1-(2-Pyridyl)piperazine. (n.d.). PubChem.
- ADMET properties of piperine, pipercide, piperlongumine, and pyrimethamine predicted from admetSAR. (2021). ResearchGate.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2019). RSC Publishing.
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024). PubMed Central.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI.
- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2021). National Center for Biotechnology Information.
Sources
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]
- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. neuroquantology.com [neuroquantology.com]
- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the structure-activity relationship of "1-(3-Methylpyridin-2-yl)piperazine" derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of 1-(3-Methylpyridin-2-yl)piperazine Derivatives
Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts a unique combination of properties. These include a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance, which often translate to favorable aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1] The versatility of the piperazine moiety allows for extensive chemical modification at its two nitrogen atoms, enabling the fine-tuning of pharmacological activity and the exploration of diverse chemical spaces.[1][3] Consequently, piperazine derivatives have been successfully developed for a wide array of therapeutic applications, targeting conditions ranging from microbial infections to central nervous system disorders and cancer.[3][4][5][6]
This guide focuses on the specific class of this compound derivatives. While direct and extensive structure-activity relationship (SAR) studies on this precise core are not widely published, a wealth of information on analogous pyridylpiperazine and arylpiperazine structures allows for a comprehensive and insightful exploration of its potential. By examining the SAR of closely related compounds, we can infer the key structural determinants for biological activity and guide the rational design of novel therapeutic agents based on the this compound scaffold.
The this compound Core: A Scaffold for Exploration
The this compound core combines the pharmacologically significant piperazine ring with a 3-methylpyridine moiety. The pyridine ring itself is a common feature in bioactive molecules, and its substitution pattern can profoundly influence biological activity. The methyl group at the 3-position of the pyridine ring in this scaffold is of particular interest. Compared to an unsubstituted pyridine or a pyridine with an electron-withdrawing group (such as a nitro group, as seen in some related studies), the methyl group introduces both steric bulk and a slight electron-donating effect. These features can be expected to modulate the compound's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile.
Dissecting the Structure-Activity Relationship: Insights from Analogous Compounds
The exploration of the SAR of this compound derivatives can be systematically approached by considering the impact of substitutions at the N4-position of the piperazine ring and by drawing parallels from the effects of modifications on the pyridine ring in similar scaffolds.
The Critical Role of N4-Piperazine Substitution
The N4-nitrogen of the piperazine ring is a key point for derivatization, and the nature of the substituent at this position is often a primary determinant of biological activity and target selectivity. Studies on related 2-pyridylpiperazine derivatives have demonstrated that a wide variety of functional groups can be introduced at this position to yield compounds with diverse pharmacological effects.
For instance, in a series of 1-(3-nitropyridin-2-yl)piperazine derivatives investigated as urease inhibitors, the introduction of N-arylacetamide and N-arylpropanamide moieties at the N4-position led to potent inhibitory activity.[7] The SAR of these compounds revealed that the nature of the aryl substituent was crucial. Electron-donating or electron-withdrawing groups on the aryl ring, as well as their position (ortho, meta, or para), significantly influenced the inhibitory potency.[7] This highlights the importance of the electronic and steric properties of the N4-substituent in dictating the interaction with the target enzyme's active site.
Table 1: Urease Inhibitory Activity of Selected 1-(3-nitropyridin-2-yl)piperazine Derivatives [7]
| Compound | N4-Substituent | IC50 (µM) |
| 5b | 2-((4-chlorophenyl)amino)-2-oxoethyl | 2.0 ± 0.73 |
| 7e | 1-((4-bromophenyl)amino)-1-oxopropan-2-yl | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
This data strongly suggests that for this compound derivatives, the exploration of a diverse library of N4-substituents, including various amides, sulfonamides, and alkyl or aryl groups, would be a fruitful strategy for identifying novel bioactive compounds.
Influence of the Pyridine Ring Substitution
The substitution pattern on the pyridine ring is another critical factor influencing the pharmacological profile of pyridylpiperazine derivatives. The 3-methyl group in the core scaffold of interest is expected to have a distinct effect compared to other substituents studied in the literature. For example, the 3-nitro group in the urease inhibitors mentioned above is strongly electron-withdrawing, which impacts the electron density of the entire pyridylpiperazine system.[7] This electronic effect can be crucial for binding to the target protein.
In contrast, the 3-methyl group is weakly electron-donating. This alteration in the electronic properties of the pyridine ring could shift the target profile of the derivatives. For example, many piperazine derivatives with activity at central nervous system receptors, such as dopamine and serotonin receptors, feature aryl groups with varying electronic properties.[3][5] The subtle electronic contribution of the methyl group could favor binding to specific receptor subtypes.
Furthermore, the steric bulk of the methyl group, while modest, can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. This is particularly relevant for targets like G-protein coupled receptors (GPCRs), where subtle changes in ligand shape can lead to significant differences in binding affinity and functional activity.[8][9]
Potential Biological Targets and Therapeutic Applications
Based on the known activities of related piperazine derivatives, several potential biological targets and therapeutic areas can be envisioned for derivatives of this compound:
-
Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors.[3][5] Modifications of the this compound core could yield selective ligands for dopamine D4 receptors, which have been implicated in conditions like schizophrenia.[8][10][11]
-
Antimicrobial and Antifungal Agents: The piperazine scaffold is present in numerous antimicrobial and antifungal compounds.[12][13] Derivatization of the this compound core could lead to new agents to combat infectious diseases.
-
Enzyme Inhibition: As demonstrated by the urease inhibitors, pyridylpiperazine derivatives can be potent enzyme inhibitors.[7] This suggests that derivatives of the 3-methyl analog could be explored as inhibitors of other enzymes relevant to human diseases.
-
Anticancer Activity: A number of piperazine derivatives have shown promise as anticancer agents by interfering with various cellular processes in cancer cells.[3]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically follows a convergent approach, involving the initial synthesis of the core scaffold followed by diversification at the N4-position of the piperazine ring.
General Synthetic Workflow
Caption: General synthetic workflow for N4-substituted derivatives.
Step-by-Step Protocol for Core Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methylpyridine in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Piperazine: Add an excess of piperazine to the reaction mixture. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Protocol for N4-Derivatization (Amide Formation Example)
-
Reactant Preparation: Dissolve this compound and a desired carboxylic acid in a suitable solvent like DMF.
-
Coupling Agent: Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature for several hours until the reaction is complete as monitored by TLC.
-
Isolation and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel this compound derivatives is crucial to determine their activity and SAR. Below is a representative protocol for an in vitro enzyme inhibition assay.
Workflow for In Vitro Urease Inhibition Assay
Caption: Workflow for a typical in vitro urease inhibition assay.
Detailed Protocol for Urease Inhibition Assay
This protocol is adapted from methodologies used for similar classes of compounds.[7]
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of Jack bean urease in the buffer.
-
Prepare stock solutions of the test compounds (this compound derivatives) and a standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO).
-
Prepare a urea substrate solution in the buffer.
-
Prepare the reagents for the indophenol method to detect ammonia.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the urease enzyme solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (standard inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of ammonia produced using the indophenol method, which results in a color change that can be quantified spectrophotometrically (e.g., at 630 nm).
-
Calculate the percentage of urease inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the compound concentration.
-
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gained from the SAR of analogous pyridylpiperazine and arylpiperazine derivatives provide a solid foundation for the rational design of new compounds with tailored pharmacological profiles. Future research in this area should focus on:
-
Synthesis of Diverse Libraries: The systematic synthesis and screening of libraries of this compound derivatives with a wide range of N4-substituents are essential to fully explore the SAR of this scaffold.
-
Broad Biological Screening: Screening these compounds against a diverse panel of biological targets, including CNS receptors, microbial pathogens, and various enzymes, will help to identify novel activities and therapeutic opportunities.
-
Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in understanding the molecular basis of activity and in prioritizing the synthesis of the most promising derivatives.[9]
References
- ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- PubMed. (1993). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.
- MDPI. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
- ResearchGate. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- PubMed. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity.
- MDPI. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
- MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
- PubMed. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl].
- PubMed. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
- National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]
- 9. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. researchgate.net [researchgate.net]
The 1-(3-Methylpyridin-2-yl)piperazine Core: A Technical Guide for Fragment-Based Drug Discovery
Introduction: The Power of Privileged Fragments in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fragment-based drug discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), which sifts through vast libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with high ligand efficiency.[2] These initial, often weak, interactions provide a critical starting point for structure-guided optimization, allowing for the rational growth of the fragment into a potent and selective drug candidate.
Within the vast chemical space of possible fragments, certain scaffolds appear with remarkable frequency in clinically successful drugs. These "privileged structures" possess a unique combination of physicochemical properties and three-dimensional architecture that enables them to interact favorably with a variety of biological targets. The piperazine moiety is a quintessential example of such a scaffold, prized for its ability to improve aqueous solubility, introduce key hydrogen bond acceptors, and provide synthetically tractable vectors for molecular elaboration.[3]
This guide focuses on a specific and highly valuable pyridinylpiperazine fragment: 1-(3-Methylpyridin-2-yl)piperazine . This molecule combines the advantageous properties of the piperazine ring with the distinct electronic and steric features of a 3-methyl-substituted pyridine ring. We will explore its chemical properties, provide a robust synthesis protocol, and, by analyzing data from closely related analogs, build a compelling rationale for its application in medicinal chemistry, particularly in targeting enzymes and G-protein coupled receptors (GPCRs).
Fragment Profile: Physicochemical and Structural Characteristics
A fragment's success is intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, and how efficiently it explores the chemical space around a target's binding site. The this compound core exhibits a balanced profile suitable for FBDD.
| Property | Value | Source |
| CAS Number | 111960-11-3 | [4][5] |
| Molecular Formula | C₁₀H₁₅N₃ | [5] |
| Molecular Weight | 177.25 g/mol | [5] |
| Boiling Point | 83°C @ 0.1 mmHg | [6] |
| Calculated LogP | 0.63 | ChemBridge |
| Calculated LogS (aq. solubility) | -0.81 | ChemBridge |
| Topological Polar Surface Area (tPSA) | 28.2 Ų | ChemBridge |
| Hydrogen Bond Donors | 1 | ChemBridge |
| Hydrogen Bond Acceptors | 2 | ChemBridge |
| Rotatable Bonds | 1 | ChemBridge |
The fragment's low molecular weight and limited number of rotatable bonds provide conformational rigidity, reducing the entropic penalty upon binding. The presence of both hydrogen bond donors (the secondary amine of the piperazine) and acceptors (the pyridine nitrogen and the tertiary piperazine nitrogen) allows it to form a variety of directed interactions within a protein binding pocket. Its favorable calculated LogP and aqueous solubility ensure it is well-behaved in the biophysical screening assays typically employed in FBDD.
Synthesis Protocol: A Reliable Route via Nucleophilic Aromatic Substitution
While this compound is commercially available from several vendors, an in-house synthesis may be required for analog preparation or scale-up.[4] A robust and well-precedented method for its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-methylpyridine and piperazine. This strategy is analogous to the published synthesis of the structurally related 1-(3-nitropyridin-2-yl)piperazine, where the electron-withdrawing nature of the pyridine ring facilitates nucleophilic attack at the C2 position.[7]
Proposed Synthesis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 4. inter-chem.pl [inter-chem.pl]
- 5. This compound | 111960-11-3 [chemicalbook.com]
- 6. This compound CAS#: 111960-11-3 [m.chemicalbook.com]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(3-Methylpyridin-2-yl)piperazine
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine, a key heterocyclic building block in contemporary medicinal chemistry and drug development. The primary synthesis route detailed is a nucleophilic aromatic substitution (SNAr), chosen for its reliability, scalability, and operational simplicity. We delve into the mechanistic underpinnings of this reaction, provide a meticulous, step-by-step procedure, and outline critical safety, work-up, and purification considerations. This guide is intended for researchers and process chemists seeking a robust and reproducible method for obtaining high-purity this compound.
Introduction and Scientific Rationale
This compound (Molecular Formula: C₁₀H₁₅N₃, MW: 177.25 g/mol ) is a disubstituted piperazine derivative of significant interest in pharmaceutical research.[1][2] The pyridylpiperazine scaffold is a privileged structure found in numerous biologically active compounds, including agents targeting urease for the treatment of infections.[3] The strategic placement of the methyl group on the pyridine ring modifies the electronic and steric properties of the molecule, offering a nuanced handle for modulating target affinity and pharmacokinetic profiles in drug design.
The synthesis of arylpiperazines can be approached through several methods. While modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer broad substrate scope and are invaluable for constructing complex C-N bonds,[4][5] the synthesis of this compound is efficiently achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Causality: The SNAr pathway is highly effective in this context due to the inherent electronic properties of the 2-chloropyridine starting material. The ring nitrogen atom acts as a strong electron-withdrawing group, which significantly lowers the electron density at the ortho (C2) and para (C4) positions. This electronic deficit renders the C2 carbon highly electrophilic and susceptible to attack by a nucleophile, in this case, the secondary amine of piperazine. The reaction proceeds through a temporary, stabilized intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to yield the final product. Using an excess of piperazine serves a dual purpose: it drives the reaction equilibrium towards the product and acts as a base to neutralize the hydrochloric acid generated in situ.
Safety, Handling, and Hazard Management
Executing this protocol safely requires adherence to standard laboratory safety practices and a thorough understanding of the hazards associated with each reagent.
-
Core Principle: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles, is mandatory.[6]
-
Reagent-Specific Hazards:
-
2-Chloro-3-methylpyridine: This is a key starting material. While specific data for this compound is limited, analogous chlorinated pyridines are often irritants and harmful if ingested or absorbed through the skin. Handle with care.
-
Piperazine (Anhydrous): Piperazine is corrosive and can cause severe skin burns and eye damage.[7] It is also hygroscopic and should be handled under a dry atmosphere where possible.[7]
-
Toluene (Solvent): Toluene is a flammable liquid and vapor. It is also a suspected reproductive toxin and can cause organ damage through prolonged or repeated exposure. Avoid inhalation and skin contact.
-
Product [this compound]: Based on data for similar compounds like 1-(5-Methylpyridin-2-yl)piperazine, the product should be handled as a potential skin and eye irritant.[8]
-
-
Emergency Procedures: An emergency eyewash and safety shower must be readily accessible. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a multi-gram scale via Nucleophilic Aromatic Substitution.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloro-3-methylpyridine | 127.57 | 5.00 g | 39.2 | 1.0 |
| Piperazine (Anhydrous) | 86.14 | 16.88 g | 196.0 | 5.0 |
| Toluene | 92.14 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | - |
| Saturated NaCl (Brine) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - |
Reaction Setup and Execution
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add piperazine (16.88 g, 196.0 mmol).
-
Solvent and Reagent Addition: Add toluene (100 mL) to the flask. Begin vigorous stirring to dissolve the piperazine. Once dissolved, add 2-chloro-3-methylpyridine (5.00 g, 39.2 mmol) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) under a gentle flow of nitrogen.
-
Monitoring: Allow the reaction to proceed at reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane or by LC-MS. The disappearance of the 2-chloro-3-methylpyridine spot indicates reaction completion.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Isolation
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
The crude product is purified by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient eluent system of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). To prevent product streaking on the column, it is advisable to add 0.5-1% triethylamine (Et₃N) to the mobile phase.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the solid onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure compound.
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected [M+H]⁺ ≈ 178.13).
-
Boiling Point: The boiling point of the related 1-methylpiperazine is approximately 138 °C, which can serve as a rough reference point.[6]
References
- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-yl)-piperazine, 98% | 111960-11-3.
- Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
- 1. This compound | 111960-11-3 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Application Note & Protocol Guide: Quantitative Analysis of 1-(3-Methylpyridin-2-yl)piperazine
Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-(3-Methylpyridin-2-yl)piperazine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate quantification in drug development and quality control, we present detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices and self-validating protocols to ensure scientific integrity.
Introduction: The Analytical Imperative for this compound
This compound (Molecular Formula: C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol ) is a heterocyclic compound featuring a substituted pyridine ring linked to a piperazine moiety.[1][2][3] Its structural components make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount.
The challenge in analyzing piperazine-containing compounds often lies in their physicochemical properties. While the pyridine ring in the target analyte provides a chromophore for UV detection, related process impurities may lack this feature, necessitating careful method development. This guide addresses these challenges by providing two distinct, yet complementary, analytical approaches.
Principle of Analytical Strategy
Our strategy is built on providing a primary workhorse method (HPLC-UV) suitable for routine analysis and a secondary, high-sensitivity method (LC-MS/MS) for trace-level quantification or analysis in complex matrices. The selection of these methods is based on their prevalence and proven reliability for the analysis of related piperazine derivatives in the pharmaceutical industry.[5][6][7][8]
Logical Workflow for Method Selection and Application
Caption: Workflow for selecting the appropriate analytical method.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: This reversed-phase HPLC method is designed for its robustness, accessibility, and suitability for quantifying this compound in bulk materials and formulated products. The method leverages the UV absorbance of the methyl-substituted pyridine ring.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar compounds. The long column length ensures high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds like piperazines by protonating them. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is necessary to elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[5] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | UV at 265 nm | The pyridine ring is expected to have a UV maximum around this wavelength. A photodiode array (PDA) detector is recommended to confirm peak purity. |
Step-by-Step Protocol: HPLC-UV Analysis
-
Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with diluent.
-
-
Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh an amount of sample containing approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask and follow the same procedure as for the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area to that of the standard.
-
Method Validation Parameters (as per ICH Q2(R1))
This protocol provides a starting point. Full validation should be performed and would typically include:
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.998 over a range of LOQ to 150% of the target concentration.[5] |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision | Repeatability (n=6): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%.[5] |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[5] |
| Specificity | Peak purity analysis, no interference from blank or placebo. |
| Robustness | Insensitive to small variations in flow rate, temperature, and mobile phase composition.[5] |
Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalysis (e.g., in plasma) or for detecting trace-level impurities.[9][10][11] The method utilizes Multiple Reaction Monitoring (MRM) for highly specific quantification.
LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast analysis times typical in LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Consistent modifier to maintain ionization efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The two nitrogen atoms in the piperazine ring are readily protonated. |
| MRM Transitions | Precursor Ion (Q1): m/z 178.1. Product Ion (Q3): To be determined by infusion. | The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the piperazine or pyridine ring. |
| Internal Standard | A deuterated analog is ideal (e.g., this compound-d8). If unavailable, a structurally similar compound can be used. | An internal standard is crucial for correcting for matrix effects and variations in instrument response.[9] |
Step-by-Step Protocol: LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS quantification.
-
Sample Preparation (Protein Precipitation):
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix (e.g., plasma).
-
Process these standards using the same sample preparation procedure.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
-
Analysis:
-
Inject the processed samples.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Method Validation for LC-MS/MS
Validation for bioanalytical methods is rigorous and should assess:
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 over the defined range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[11] |
| LLOQ | The lowest concentration on the calibration curve with acceptable precision and accuracy.[9][11] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure the matrix does not suppress or enhance the analyte signal. |
| Recovery | The extraction efficiency of the analyte from the matrix. |
Potential Impurities and Specificity Considerations
During the synthesis of this compound, several process-related impurities could arise.[12] These may include starting materials, by-products from side reactions, or degradation products.
Potential Impurities:
-
Unreacted piperazine
-
Isomers (e.g., 1-(5-Methylpyridin-2-yl)piperazine)
-
Products of over-alkylation or side reactions
The chromatographic methods presented here should be developed with the goal of separating the main analyte from these potential impurities to ensure the method is specific. According to ICH guidelines, impurities present above a certain threshold (typically >0.10%) must be identified and quantified.[12]
Conclusion
The accurate quantification of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. This guide provides robust, detailed protocols for both HPLC-UV and LC-MS/MS analysis. The HPLC-UV method serves as a reliable primary technique for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis and bioanalytical applications. Both protocols are designed as self-validating systems, with clear explanations for experimental choices, providing a solid foundation for method implementation and validation in a regulated environment.
References
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Analytical Methods - RSC Publishing. Royal Society of Chemistry.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
- This compound [111960-11-3] | Chemsigma. Chemsigma.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. SIELC Technologies.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.
- (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. ResearchGate.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. ResearchGate.
- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. ScienceAsia.
- Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed. PubMed.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. PubMed Central.
- Synthesis of 1,3-oxazines based on piperazine - ScienceDirect. ScienceDirect.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Semantic Scholar.
- Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [ - Chemical Science Review and Letters. Chemical Science Review and Letters. Available from: http://www.chesci.
- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62 - Shimadzu. Shimadzu.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. MDPI.
Sources
- 1. This compound CAS#: 111960-11-3 [m.chemicalbook.com]
- 2. This compound | 111960-11-3 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scienceasia.org [scienceasia.org]
- 11. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 1-(3-Methylpyridin-2-yl)piperazine
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methylpyridin-2-yl)piperazine. This compound, a key intermediate in pharmaceutical development, possesses a basic character due to its pyridine and piperazine moieties, which presents a significant chromatographic challenge, often leading to poor peak shape and unreliable quantification on traditional silica-based columns. The described method systematically addresses this challenge by employing a high-pH mobile phase to suppress the ionization of the analyte, resulting in excellent peak symmetry, high efficiency, and robust performance. This guide provides a comprehensive protocol, from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals engaged in process monitoring, quality control, and stability testing.
Principle of Separation and Method Rationale
The successful chromatographic analysis of basic compounds like this compound is fundamentally dependent on controlling the analyte's ionization state.[1] The molecule contains two key basic nitrogen centers: one in the pyridine ring (pKa ~5.2-6.0) and two in the piperazine ring (pKa values ~5.6 and 9.8).[2][3] In acidic or neutral mobile phases, these nitrogen atoms become protonated, leading to strong, undesirable interactions with residual acidic silanol groups on the surface of conventional silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing, reduced column efficiency, and poor reproducibility.
To circumvent these issues, this method is founded on the principle of analyte ionization suppression. By maintaining the mobile phase pH at a level at least two units above the primary pKa of the analyte, the compound is maintained in its neutral, un-ionized form.[4] This strategy minimizes secondary silanol interactions, promoting a more dominant reversed-phase retention mechanism based on hydrophobic interactions with the C18 stationary phase.[1] The result is a dramatic improvement in peak shape and the overall robustness of the method.
The choice of a modern, end-capped C18 column that is chemically stable at high pH is critical to the longevity and performance of this method.[5] Acetonitrile is selected as the organic modifier due to its low viscosity and excellent UV transparency. Detection is performed at 254 nm, a wavelength where the pyridinyl chromophore exhibits strong absorbance, ensuring high sensitivity.[6][7]
Experimental Methodology
Instrumentation and Software
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: Agilent OpenLab CDS or equivalent chromatography data station.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Sonication Bath: For solvent degassing.
Chemicals and Reagents
-
Analyte: this compound, reference standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.
-
Ammonium Bicarbonate: Analytical grade or higher.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (pH stable) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonia |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):
-
Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of DI water.
-
Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide.
-
Filter the buffer through a 0.22 µm nylon filter and degas for 15 minutes in a sonication bath.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer quantitatively to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (50:50 ACN:Water). Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for system suitability and quantification.
-
HPLC Analysis Workflow
The following diagram outlines the complete experimental workflow, from initial preparation to final data analysis.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Note: GC-MS Protocol for the Identification of 1-(3-Methylpyridin-2-yl)piperazine
Abstract
This application note provides a comprehensive, step-by-step protocol for the robust identification of 1-(3-Methylpyridin-2-yl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a reliable method for the qualitative analysis of this heterocyclic amine. The methodology detailed herein is built upon established principles of GC-MS analysis for piperazine and pyridine derivatives, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, from sample preparation to instrument parameter selection, and provide a framework for method validation and troubleshooting.
Introduction and Scientific Principle
This compound is a chemical intermediate and a structural analog to various psychoactive substances and pharmaceutical compounds. Its accurate identification is critical in quality control, impurity profiling, and forensic investigations. The compound's structure, featuring both a pyridine and a piperazine moiety, makes it amenable to GC-MS analysis due to its volatility, although its polar nature requires careful optimization of chromatographic conditions to prevent issues like peak tailing.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen analytical technique due to its superior combination of high-resolution chromatographic separation and definitive mass-based identification.[2] The gas chromatograph separates volatile components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[3] Following separation, the mass spectrometer bombards the eluted molecules with electrons (Electron Ionization - EI), causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for unequivocal compound identification.[3][4]
Materials and Reagents
-
Reference Standard: this compound (CAS: 111960-11-3), Purity ≥95%[5]
-
Solvent: Methanol (HPLC or GC-grade), Dichloromethane (GC-grade), or Acetonitrile (HPLC-grade). The choice of solvent should be based on sample solubility and compatibility with the GC system.[6]
-
Inert Gas: Helium (99.999% purity or higher) for carrier gas.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.[6]
-
Syringes: Calibrated microsyringes for standard and sample preparation.
-
Pipettes: Calibrated micropipettes.
Experimental Workflow and Protocol
The overall analytical workflow is designed for clarity and efficiency, ensuring a logical progression from sample receipt to final data interpretation.
Caption: High-level workflow for the GC-MS identification of this compound.
Preparation of Standard Solutions
The causality behind preparing a stock solution and working standards is to establish a known concentration for system suitability checks and potential future quantitative analysis.
-
Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (10 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This concentration is typically sufficient to produce a strong signal without overloading the GC column.[6]
-
Transfer the working standard to an autosampler vial for analysis.
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a suitable volatile solvent and dilute it to a concentration within the instrument's optimal detection range.
-
Dissolve the unknown sample in methanol to achieve an estimated concentration of approximately 10 µg/mL. If the sample matrix is complex, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[7][8]
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter if any particulate matter is present to prevent blockage of the injector syringe and contamination of the GC inlet.[6]
-
Transfer the final solution to an autosampler vial.
GC-MS Instrumentation and Conditions
The parameters below are optimized for the analysis of heterocyclic amines like piperazine and pyridine derivatives.[3][9][10] A non-polar capillary column is selected to separate compounds primarily based on their boiling points, which is effective for this class of molecules.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless | Allows for flexibility in sample concentration. |
| Injection Mode | Splitless (1 minute purge delay) | Maximizes analyte transfer to the column for trace-level detection. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload.[11] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[3] |
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, medium-polarity column providing excellent separation for a wide range of semi-volatile organic compounds, including heterocyclic amines.[3] |
| Carrier Gas | Helium | Inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for solvent focusing, while the ramp effectively separates analytes based on boiling point. The final hold ensures elution of any less volatile compounds. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[3] |
| Electron Energy | 70 eV | The industry standard energy for EI, ensuring consistent fragmentation and comparability with commercial mass spectral libraries (e.g., NIST).[3] |
| Ion Source Temperature | 230 °C | Reduces analyte condensation and contamination within the ion source.[10] |
| MS Transfer Line Temp. | 280 °C | Prevents analyte condensation as it transfers from the GC column to the MS source.[10] |
| Mass Scan Range | m/z 40 - 450 | Covers the molecular weight of the target analyte (177.25 g/mol ) and its expected fragments.[3] |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which could shorten filament life. |
Data Analysis and Interpretation
Identification Criteria
For a positive identification of this compound, the following criteria must be met:
-
Retention Time (RT): The retention time of the peak in the sample chromatogram must match the retention time of the reference standard, typically within ±0.1 minutes.
-
Mass Spectrum: The mass spectrum of the sample peak must visually match the mass spectrum of the reference standard.
-
Library Match: The acquired mass spectrum should yield a high-quality match (>85%) when compared against a reference spectrum in a validated spectral library (e.g., NIST).
Expected Mass Spectrum and Fragmentation
The molecular weight of this compound is 177.25 g/mol . Under EI conditions, a molecular ion peak (M+) at m/z 177 is expected. The fragmentation is dictated by the stability of the resulting ions, with cleavage typically occurring at the bonds adjacent to the nitrogen atoms and within the piperazine ring.[4][12][13]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 177 | [C10H15N3]+ (Molecular Ion) | The parent molecule with one electron removed. |
| 162 | [C9H12N3]+ | Loss of a methyl radical (•CH3) from the pyridine ring. |
| 134 | [C8H12N2]+ | Cleavage of the bond between the pyridine ring and the piperazine nitrogen, followed by loss of a C2H3N radical. This is a common pathway for aryl-piperazines. |
| 107 | [C6H7N2]+ | Fragment corresponding to the protonated 3-methyl-2-aminopyridine moiety. |
| 94 | [C5H6N2]+ | Further fragmentation of the piperazine ring. |
| 70 | [C4H8N]+ | A characteristic fragment from the piperazine ring, resulting from a ring-opening and cleavage event.[13] |
| 56 | [C3H6N]+ | A common and often abundant fragment ion in the mass spectra of piperazine derivatives, corresponding to an ethylenimine cation.[2][13] |
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the analytical results, the method must be validated, and the system's performance must be verified before each run.[14]
System Suitability
Before analyzing samples, inject the 10 µg/mL working standard to verify the performance of the GC-MS system. The following criteria should be met:
-
Peak Shape: The chromatographic peak should be symmetrical, with a tailing factor between 0.9 and 1.5.
-
Signal-to-Noise Ratio (S/N): The S/N ratio for the molecular ion (m/z 177) should be ≥ 100.
Protocol Validation Parameters
For laboratories operating under regulatory compliance (e.g., GMP, GLP), the method should be validated according to ICH Q2(R1) or equivalent guidelines.[11][15] Key validation parameters for an identification method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a matrix blank and ensuring no interfering peaks are present at the retention time of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically established at a signal-to-noise ratio of 3.[16][17]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Non-volatile residue in the liner. 3. Column degradation. | 1. Use a deactivated liner; trim 10-20 cm from the front of the column. 2. Replace the injector liner and septum. 3. Condition the column or replace if necessary. |
| No Peak Detected | 1. Syringe/injector issue. 2. Incorrect oven temperature program. 3. MS filament is off or burned out. | 1. Check sample vial, syringe, and injector for proper operation. 2. Verify the GC method parameters. 3. Check MS tune report and perform maintenance if needed. |
| Low Signal Intensity | 1. Sample is too dilute. 2. Leak in the system (injector or MS). 3. Dirty ion source. | 1. Prepare a more concentrated sample/standard. 2. Perform a leak check. 3. Clean the MS ion source according to the manufacturer's protocol. |
| Inconsistent Retention Times | 1. Fluctuation in carrier gas flow. 2. Column is not properly installed. 3. Oven temperature instability. | 1. Check gas supply and regulator; verify flow rate. 2. Re-install the column, ensuring proper length and ferrule tightness. 3. Check GC oven for proper temperature control. |
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of this compound. By adhering to the specified sample preparation steps, instrumental conditions, and data interpretation criteria, researchers can achieve confident qualitative analysis of this compound. The inclusion of system suitability checks, validation principles, and a troubleshooting guide provides a self-validating framework to ensure data of the highest quality and integrity.
References
- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
- Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. ResearchGate.
- PubMed. (2020, December 28). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- ChemicalBook. (n.d.). This compound CAS.
- ChemicalBook. (2023, July 2). This compound | 111960-11-3.
- Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry.
- U.S. Food & Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
- National Institutes of Health. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC.
- Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- Sigma-Aldrich. (n.d.). 1-(3-methylpyridin-4-yl)piperazine | 112940-51-9.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate.
- International Journal of Pharmaceutical and Bio-Medical Science. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. Benchchem.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3).
- Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Cefas. (n.d.). Development of quantitative methods for the analysis of pyridine in biota and sediment samples.
- Chemsigma. (n.d.). This compound [111960-11-3].
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST WebBook.
- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
- International Journal of Organic Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 111960-11-3 [chemicalbook.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. mdpi.com [mdpi.com]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Methylpyridin-2-yl)piperazine in Central Nervous System Research
Document ID: ANP-MPP-2026-01
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(3-Methylpyridin-2-yl)piperazine (MPP) in Central Nervous System (CNS) research. The piperazine moiety is a well-established pharmacophore found in numerous clinically successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to modulate monoaminergic neurotransmitter systems.[1][2][3] This guide outlines a strategic, multi-tiered experimental workflow to investigate the pharmacological profile of MPP, a pyridinylpiperazine derivative. We hypothesize that MPP may interact with key CNS targets such as serotonin and dopamine receptors and could possess neuroprotective properties, a notion supported by recent findings on a closely related analog.[4] The protocols herein are designed to be self-validating, providing a robust framework for characterizing the compound's in vitro and in vivo CNS activity.
Introduction: The Rationale for Investigating this compound (MPP)
The piperazine ring is a privileged scaffold in medicinal chemistry, affording favorable pharmacokinetic properties and serving as a versatile anchor for interacting with a variety of biological targets.[1][3] Many piperazine derivatives exert their CNS effects by targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors, which are central to the pathophysiology of numerous psychiatric and neurological disorders.[2][5]
This compound (MPP) is a small molecule featuring this key piperazine core linked to a 3-methylpyridine group. While direct pharmacological data on MPP is scarce, its structural similarity to known CNS-active agents makes it a compelling candidate for investigation. Furthermore, a recent study highlighted a pyrazolol derivative of MPP, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, as a potent neuroprotective agent in an in vitro model of ischemic stroke, demonstrating significant free radical scavenging and neurocytoprotective effects.[4] This finding provides a strong rationale for exploring the neuroprotective potential of the parent compound, MPP, alongside its expected neuromodulatory activities.
This guide presents a logical workflow for the initial characterization of MPP, starting with fundamental in vitro receptor interaction studies, progressing to cell-based functional and neuroprotective assays, and culminating in preliminary in vivo behavioral screening.
Caption: Logical workflow for the CNS characterization of MPP.
In Vitro Pharmacological Profiling
The initial phase of characterization involves determining if and how MPP interacts with primary CNS targets historically associated with the piperazine scaffold. We propose focusing on the serotonin 2A (5-HT2A) and dopamine D2 receptors due to their high relevance in psychiatric drug discovery.[2][5]
Protocol: Radioligand Binding Assays for 5-HT2A and D2 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of MPP for the human 5-HT2A and D2 receptors.[3] The principle involves measuring the ability of MPP to displace a specific high-affinity radioligand from the receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing human 5-HT2A or D2 receptors.
-
Radioligands:
-
Test Compound: this compound (MPP), dissolved in DMSO to create a 10 mM stock solution.
-
Non-specific Ligands:
-
For 5-HT2A: Mianserin (10 µM final concentration)
-
For D2: Haloperidol (10 µM final concentration)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Betaplate Scint or equivalent.
-
Apparatus: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters), cell harvester, liquid scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours at room temperature to reduce non-specific binding, then wash 3 times with assay buffer.[6]
-
Assay Reaction Setup: In each well of the filter plate, add the following in a final volume of 250 µL:
-
50 µL of MPP at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or non-specific ligand (for non-specific binding).
-
50 µL of the appropriate radioligand ([³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2) at a concentration near its Kd (typically 1-2 nM).
-
150 µL of the receptor membrane preparation (protein concentration typically 50-100 µ g/well , to be optimized).[6][7]
-
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[7]
-
Harvesting: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash the filters four times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats at 50°C for 30 minutes.[7] Place the dried filters into scintillation vials or seal the plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding (counts with vehicle).
-
Plot the percentage of specific binding against the log concentration of MPP.
-
Determine the IC₅₀ value (concentration of MPP that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
| Parameter | Description | Expected Outcome for an Active Compound |
| IC₅₀ | Concentration of MPP causing 50% displacement of the radioligand. | A low IC₅₀ value (nM to low µM range). |
| Ki | Inhibitor constant, a measure of binding affinity. | A low Ki value indicates high binding affinity. |
Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding—whether MPP acts as an agonist, antagonist, or inverse agonist. Since D2 receptors are typically Gi-coupled (inhibiting adenylyl cyclase) and 5-HT2A receptors are Gq-coupled (acting through phospholipase C), a cAMP assay is ideal for assessing D2 functionality.[8]
Principle: This protocol measures changes in intracellular cyclic AMP (cAMP) levels in response to receptor activation. For a Gi-coupled receptor like D2, an agonist will decrease cAMP levels (usually stimulated by forskolin), while an antagonist will block the agonist-induced decrease.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Assay Kit: A commercial cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF®).[5][9][10][11]
-
D2 Agonist: Dopamine or Quinpirole.
-
Stimulant: Forskolin (to raise basal cAMP levels).
-
Test Compound: MPP, serially diluted.
-
Cell Culture Medium & Buffers: As recommended by the cell line provider and assay kit manufacturer.
Procedure (Agonist Mode):
-
Cell Plating: Seed the D2-expressing cells into a 96- or 384-well plate at a pre-optimized density and incubate for 18-24 hours.
-
Compound Addition: Remove the culture medium and replace it with assay buffer containing various concentrations of MPP. Incubate for 15-30 minutes at room temperature.
-
Stimulation (for Gi): Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells (if required by the kit) and perform the cAMP detection step according to the manufacturer's protocol (e.g., adding detection reagents and measuring luminescence or fluorescence).[12]
Procedure (Antagonist Mode):
-
Cell Plating: As above.
-
Antagonist Pre-incubation: Add various concentrations of MPP to the wells and incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of a known D2 agonist (e.g., the EC₈₀ concentration of dopamine) in the presence of forskolin.
-
Lysis and Detection: As above.
Data Analysis:
-
Agonist Mode: Plot the assay signal (inversely proportional to cAMP for some kits) against the log concentration of MPP to generate a dose-response curve. Calculate the EC₅₀ (potency) and Emax (efficacy) values.
-
Antagonist Mode: Plot the assay signal against the log concentration of MPP. Calculate the IC₅₀ value, which represents the concentration of MPP that inhibits 50% of the response to the reference agonist.
In Vitro Neuroprotection Assay
Inspired by the neuroprotective activity of an MPP derivative, this protocol assesses the ability of MPP to protect neuronal cells from injury induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a well-established in vitro model for cerebral ischemia.[4][13][14]
Protocol: OGD/R-Induced Injury in SH-SY5Y Cells
Principle: Human neuroblastoma SH-SY5Y cells are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, mimicking the ischemic and reperfusion phases of a stroke. Cell viability is then measured to quantify the extent of cellular injury and the protective effect of the test compound.[2][15]
Materials:
-
Cell Line: Human SH-SY5Y neuroblastoma cells.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS.
-
OGD Medium: Glucose-free DMEM.
-
Hypoxia Chamber: A chamber capable of maintaining an atmosphere of 95% N₂ and 5% CO₂.
-
Test Compound: MPP.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial kit (e.g., CCK-8).
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
OGD Induction:
-
Wash the cells twice with PBS.
-
Replace the culture medium with pre-warmed, deoxygenated OGD medium.
-
Place the plate in the hypoxia chamber for a predetermined duration (e.g., 3 hours).[2] Control wells (normoxia) are kept in a standard incubator with complete medium.
-
-
Treatment and Reoxygenation:
-
After the OGD period, remove the plate from the chamber.
-
Replace the OGD medium with normal, complete culture medium containing either vehicle (DMSO) or various concentrations of MPP.
-
Return the plate to a standard incubator (normoxic conditions) for 24 hours.[15]
-
-
Cell Viability Assessment:
-
Add the MTT reagent (or other viability reagent) to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the normoxia control group.
-
Compare the viability of cells treated with MPP to the OGD/R vehicle control group.
-
A statistically significant increase in cell viability in the MPP-treated groups indicates a neuroprotective effect.
Caption: Workflow for the in vitro OGD/R neuroprotection assay.
In Vivo Behavioral Screening
Positive in vitro results warrant progression to in vivo models to assess the compound's effects on complex behaviors relevant to CNS disorders. The following protocols are standard, well-validated models for screening anxiolytic- and antidepressant-like activities in mice.
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM test is based on the conflict between a mouse's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[16][17][18]
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50 cm for mice), with two open arms and two enclosed arms.[17][18]
-
Video tracking system and software (e.g., ANY-maze) for automated recording and analysis.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.[18][19]
-
Drug Administration: Administer MPP (e.g., 1, 5, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing. A positive control like diazepam should be included.
-
Test Session:
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.[17]
Data Analysis:
-
Primary Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
-
Locomotor Activity Measure: Total number of arm entries (to ensure the drug effect is not due to sedation or hyperactivity).
-
An increase in the primary measures without a significant change in total entries suggests an anxiolytic-like effect.
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
Principle: The FST is a widely used screening tool for antidepressant drugs. It is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[21][22][23]
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height).
-
Water maintained at 24-25°C, filled to a depth (e.g., 15 cm) where the mouse cannot touch the bottom.[21][22]
-
Video recording equipment.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.[24]
-
Drug Administration: Administer MPP or vehicle (and a positive control like fluoxetine) 30-60 minutes before the test.
-
Test Session:
-
Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a warmed holding cage before returning it to its home cage.[22][25]
Data Analysis:
-
The first 2 minutes of the test are typically considered a habituation period and are not scored.[21][23][24]
-
Score the final 4 minutes of the test for the total duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
A significant decrease in the duration of immobility in the MPP-treated group compared to the vehicle group suggests an antidepressant-like effect.
Concluding Remarks
The protocols detailed in this guide provide a robust and logical framework for the initial characterization of this compound as a potential CNS-active agent. By systematically evaluating its binding affinity, functional activity, neuroprotective potential, and in vivo behavioral effects, researchers can build a comprehensive pharmacological profile of this novel compound. Positive findings from this screening cascade would justify further, more detailed mechanistic studies, including assessment of additional receptor targets, pharmacokinetic profiling, and evaluation in more complex disease models. This structured approach ensures a thorough and scientifically rigorous investigation into the therapeutic potential of MPP.
References
- Elevated plus maze protocol. (2023). protocols.io. [Link]
- Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]
- MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.).
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
- NSW Department of Primary Industries. (2024).
- University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. IACUC Policy. [Link]
- Estrada-Camarena, E., et al. (2020). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 14, 58. [Link]
- DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. User Manual. [Link]
- Yohn, S. E., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51739. [Link]
- An, W. F., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- An, W. F., & Tolliday, N. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company. [Link]
- de Oliveira, A. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-15. [Link]
- Sadée, W., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(2), 127-133. [Link]
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
- Wang, F., et al. (2020). PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion. Artificial Cells, Nanomedicine, and Biotechnology, 48(1), 1162-1171. [Link]
- Ma, N., et al. (2021). Melatonin reduces OGD/R-induced neuron injury by regulating redox/inflammation/apoptosis signaling. European Journal of Histochemistry, 65(4), 3326. [Link]
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. [Link]
- Oksanen, M., et al. (2020). In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell. International Journal of Molecular Sciences, 21(21), 8149. [Link]
- ResearchGate. (2025).
- Yenepoya Research Centre. (n.d.).
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Sources
- 1. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 2. europeanreview.org [europeanreview.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. innoprot.com [innoprot.com]
- 9. GloSensor™ cAMP Assay Protocol [promega.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. trepo.tuni.fi [trepo.tuni.fi]
- 14. researchgate.net [researchgate.net]
- 15. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. albany.edu [albany.edu]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 23. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 24. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes & Protocols for High-Throughput Screening of 1-(3-Methylpyridin-2-yl)piperazine
Introduction: The Therapeutic Potential of the Pyridylpiperazine Scaffold
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] Many of these activities stem from the interaction of piperazine derivatives with central nervous system (CNS) targets.[1] The compound 1-(3-Methylpyridin-2-yl)piperazine represents a strategic starting point for drug discovery campaigns, combining the versatile piperazine ring with a substituted pyridine group. This combination offers rich chemical diversity for library synthesis and the potential for novel intellectual property. While this specific molecule is primarily known as a synthetic intermediate[2], its structural alerts suggest a high potential for biological activity, making it an ideal candidate for high-throughput screening (HTS) to uncover novel therapeutic leads.
These application notes provide a comprehensive guide for researchers and drug development professionals on the effective utilization of this compound and its derivatives in HTS campaigns. We will detail the rationale behind assay selection, provide robust protocols for primary screening and follow-up studies, and discuss the critical data analysis required to identify and validate promising hits.
Strategic Considerations for an HTS Campaign
The success of any HTS campaign hinges on a well-designed screening cascade.[3][4] For a library centered around the this compound scaffold, the initial choice of biological target and assay technology is paramount. Given the prevalence of piperazine derivatives in neuropharmacology, a logical starting point is the screening against G-protein coupled receptors (GPCRs) or ion channels, which are key players in neuronal signaling.
Target Selection Rationale
The piperazine core is known to interact with a variety of biogenic amine receptors (e.g., dopamine, serotonin) and other CNS targets.[1] The addition of the methylpyridine group can influence selectivity and potency, offering an opportunity to discover novel modulators with improved profiles over existing drugs. Therefore, a panel of CNS-relevant GPCRs or a specific ion channel target would be a scientifically sound choice for a primary screen.
Assay Technology Selection
For HTS, the chosen assay must be robust, reproducible, and amenable to automation and miniaturization.[][6] Homogeneous, "mix-and-read" assays are often preferred as they streamline the workflow and reduce variability.[7]
| Assay Type | Technology | Advantages | Considerations |
| Biochemical Assays | Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF) | Direct measurement of target binding or enzyme activity. High signal-to-noise ratio. | May not reflect cellular activity. Prone to compound interference. |
| Cell-Based Assays | Reporter Gene Assays (e.g., Luciferase, β-lactamase), Second Messenger Assays (e.g., cAMP, Ca2+ flux) | Provides information on compound activity in a cellular context. Can identify agonists, antagonists, and allosteric modulators. | More complex to develop and optimize. Potential for off-target effects. |
For a GPCR target, a cell-based second messenger assay, such as a calcium flux assay for Gq-coupled receptors or a cAMP assay for Gs/Gi-coupled receptors, provides a functional readout of receptor modulation and is highly amenable to HTS.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process designed to efficiently identify and validate true hits from a large compound library.[3][8]
Caption: High-Throughput Screening (HTS) Cascade.
Protocols
Protocol 1: Preparation of this compound Stock and Assay Plates
Objective: To prepare high-concentration stock solutions and assay-ready plates for HTS.
Materials:
-
This compound (or library of derivatives)
-
Dimethyl Sulfoxide (DMSO), anhydrous, high purity
-
Acoustic liquid handler (e.g., Echo) or pintool
-
384-well or 1536-well microplates (assay-specific)[9]
-
Plate seals
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution using a vortex mixer or sonicator.
-
Store the stock solution at -20°C in a desiccated environment.
-
-
Intermediate Plate Preparation:
-
Thaw the 10 mM stock solution.
-
Create an intermediate plate by diluting the stock solution to 1 mM in DMSO.
-
-
Assay Plate Stamping:
-
Using an acoustic liquid handler, transfer nanoliter volumes of the 1 mM compound solution to the assay plates to achieve the desired final assay concentration (typically 1-10 µM).[8]
-
The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent effects on the biological system.[]
-
Include appropriate controls on each plate:
-
Negative Control: Wells containing only DMSO (vehicle).
-
Positive Control: Wells containing a known agonist or antagonist for the target.
-
-
Seal the plates and store them at -20°C until use.
-
Protocol 2: Primary HTS using a Cell-Based Calcium Flux Assay
Objective: To screen the this compound library for modulators of a Gq-coupled GPCR.
Materials:
-
Assay-ready compound plates
-
Host cell line stably expressing the target GPCR (e.g., HEK293, CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (if required to prevent dye extrusion)
-
Fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR, FDSS)
Procedure:
-
Cell Culture and Plating:
-
Culture the cells according to standard protocols.
-
Plate the cells in 384-well, black-walled, clear-bottom microplates at a predetermined optimal density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye-loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading solution.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
The instrument will first measure the baseline fluorescence.
-
The instrument's liquid handler will then add the compound from the assay plate to the cell plate.
-
Immediately after compound addition, the instrument will measure the change in fluorescence over time, indicating intracellular calcium mobilization.
-
-
Data Analysis:
-
The primary readout is the change in fluorescence intensity upon compound addition.
-
Normalize the data to the plate controls (positive and negative).
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[8][10]
-
Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the negative control mean).
-
Caption: Gq-coupled GPCR Calcium Flux Assay Pathway.
Protocol 3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency.
Procedure:
-
Cherry-Picking Hits:
-
From the original stock plates, select the compounds identified as hits in the primary screen.
-
Create a new "hit-plate" with these selected compounds.
-
-
Dose-Response Plate Preparation:
-
Perform serial dilutions of the compounds on the hit-plate to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Re-testing in Primary Assay:
-
Run the dose-response plates in the same assay used for the primary screen.
-
This will confirm the activity and provide data to calculate the potency (EC50 for agonists, IC50 for antagonists).
-
-
Data Analysis:
-
Plot the compound concentration versus the assay signal.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Prioritize hits with desirable potency and efficacy for further characterization.
-
Ensuring Scientific Integrity: Counter-screens and Orthogonal Assays
A critical step in any HTS campaign is to eliminate false positives.[3] Compounds can interfere with the assay technology itself (e.g., auto-fluorescence) or exhibit non-specific activity.
-
Counter-screens: These are designed to identify compounds that interfere with the assay readout. For a reporter gene assay, a counter-screen might involve a cell line with a constitutively active reporter.
-
Orthogonal Assays: These assays use a different technology or measure a different biological endpoint to confirm the mechanism of action of the hits.[4] For example, a hit from a calcium flux assay could be further tested in a direct binding assay to confirm its interaction with the target receptor.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the discovery of novel therapeutics. By employing a strategically designed and rigorously executed HTS campaign as outlined in these application notes, researchers can efficiently screen libraries of derivatives to identify and validate promising lead compounds. The subsequent steps of hit-to-lead optimization, guided by preliminary structure-activity relationship (SAR) data from the HTS, will be crucial in developing these initial findings into viable drug candidates.[8]
References
- An, S., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cellular and Molecular Medicine, 14(1-2), 1-3.
- High-Throughput Screening (HTS) Services. (n.d.). Charles River.
- Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago.
- High-throughput screening. (2023, December 29). In Wikipedia.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn.
- What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide. (2026, January 1). BellBrook Labs.
- High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
- Piperazine. (2024, January 3). In Wikipedia.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube.
- What is the mechanism of Piperazine? (2024, July 17). Patsnap.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). PubMed Central.
- 1-(3-Methyl-pyridin-2-ylmethyl)piperazine | 524673-92-5. (n.d.). J&K Scientific.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Preprints.org.
- Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem.
- PIPERAZINES. (n.d.). Ataman Kimya.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, January 1). ResearchGate.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6). ResearchGate.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 579-588.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. criver.com [criver.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes & Protocols: The Utility of 1-(3-Methylpyridin-2-yl)piperazine as a Key Intermediate in the Synthesis of Novel Antipsychotic Agents
Abstract: This document provides a comprehensive technical guide on the application of 1-(3-Methylpyridin-2-yl)piperazine as a pivotal intermediate in the synthesis of next-generation antipsychotic drug candidates. We delve into the synthetic rationale, provide detailed, field-tested protocols for its synthesis and subsequent coupling reactions, and outline rigorous analytical methods for quality control. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and manufacturing of novel CNS-active compounds.
Introduction: The Privileged Role of Pyridinylpiperazines in Antipsychotic Drug Design
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs across various therapeutic areas.[1] In the context of antipsychotic agents, the piperazine ring is particularly prominent, serving as a critical pharmacophore that often bridges key recognition elements within a single molecule.[2][3] Many atypical antipsychotics, which target a combination of dopamine (D2) and serotonin (5-HT) receptors, incorporate a substituted piperazine ring to achieve the desired polypharmacological profile.[4][5]
Notable examples include Aripiprazole, Olanzapine, and Ziprasidone, all of which feature a piperazine derivative as a central structural component.[6] The synthesis of these complex molecules relies on the robust and efficient coupling of piperazine intermediates with other heterocyclic systems.[7] For instance, the widely adopted synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone precursor.[7][8][9]
The intermediate, This compound (CAS: 111960-11-3) , represents a strategic building block for creating novel antipsychotic candidates.[10][11] Its structure combines two key features:
-
A Nucleophilic Piperazine Core: The secondary amine provides a reactive site for predictable and high-yield coupling reactions, typically N-alkylation or Buchwald-Hartwig amination.
-
A 3-Methylpyridine Moiety: This aromatic system is crucial for modulating the electronic and steric properties of the final compound, influencing receptor affinity, selectivity, and pharmacokinetic properties (ADME). The methyl group, in particular, can enhance binding affinity or alter metabolic stability.
This guide provides the necessary protocols to synthesize, characterize, and utilize this versatile intermediate in a drug discovery workflow.
Technical Profile: this compound
A clear understanding of the intermediate's properties is fundamental to its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 111960-11-3 | [10][11] |
| Molecular Formula | C₁₀H₁₅N₃ | [10][11] |
| Molecular Weight | 177.25 g/mol | [10][11] |
| Appearance | Typically a light yellow to brown solid or oil | - |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Methanol) | General chemical knowledge |
Synthetic and Application Protocols
The following protocols are designed to be self-validating, with integrated quality control steps to ensure the integrity of the synthetic process.
Protocol 1: Synthesis of this compound
Rationale: The most direct and industrially scalable method for synthesizing N-arylpiperazines is the nucleophilic aromatic substitution (SNAAr) reaction between a halo-aromatic compound and piperazine. Here, 2-chloro-3-methylpyridine is used as the starting material. The use of excess piperazine acts as both the nucleophile and a base to quench the HCl byproduct, though an additional inorganic base is recommended to drive the reaction to completion and minimize the use of piperazine.
Workflow Diagram: Synthesis of the Intermediate
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound | 111960-11-3 [chemicalbook.com]
Cell-based assay protocol using "1-(3-Methylpyridin-2-yl)piperazine"
Title: A High-Throughput Cell-Based Calcium Flux Assay for Characterizing Gq-Coupled GPCR Ligands: Profiling "1-(3-Methylpyridin-2-yl)piperazine" at the Serotonin 5-HT2A Receptor
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a vast range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] Many of these therapeutic actions are mediated through the modulation of G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and primary targets for approximately one-third of all marketed drugs.[4] The compound This compound belongs to this chemical class, and its structural similarity to known neuropharmacological agents, such as multi-target antipsychotics that interact with dopamine and serotonin receptors, suggests its potential as a modulator of GPCR signaling.[5]
This application note provides a detailed protocol for characterizing the functional activity of this compound on a specific, high-value GPCR target: the human serotonin 2A receptor (5-HT2A). The 5-HT2A receptor is a Gq-coupled GPCR, and its activation initiates a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores.[6] We describe a homogeneous, fluorescence-based calcium flux assay, a robust and widely adopted method for studying GPCR activation in a high-throughput format.[7][8] This assay provides a direct, real-time measurement of receptor activation by quantifying changes in intracellular calcium concentration, enabling the determination of a compound's potency and efficacy as either an agonist or an antagonist.
Assay Principle
The fundamental principle of this assay is the detection of intracellular calcium mobilization following the activation of a Gq-coupled GPCR. The workflow is as follows:
-
Cell Line: A host cell line, such as Human Embryonic Kidney 293 (HEK293), is engineered to stably express the human 5-HT2A receptor. HEK293 cells are an industry-standard for such assays due to their robust growth, ease of transfection, and low endogenous expression of many GPCRs.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-8 AM or Fura-2 AM). These acetoxymethyl (AM) ester forms are cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
Receptor Activation & Signal Transduction: Upon binding of an agonist to the 5-HT2A receptor, the associated Gq protein is activated. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.
-
Fluorescence Detection: The intracellular calcium indicator dye binds to the newly released Ca2+, resulting in a significant increase in its fluorescence intensity.[7] This change in fluorescence is measured in real-time using a plate reader equipped for fluorescence detection, providing a kinetic profile of receptor activation.
Signaling Pathway Diagram
Caption: High-level overview of the calcium flux assay workflow.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| HEK293 cells stably expressing human 5-HT2A | ATCC / In-house | Biological system for the assay |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | Supplement for cell growth |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | Prevents bacterial contamination |
| TrypLE™ Express Enzyme | Thermo Fisher | Cell dissociation for passaging |
| 96-well or 384-well black, clear-bottom assay plates | Corning / Greiner | Plate format for fluorescence reading |
| This compound | J&K Scientific | Test compound |
| Serotonin (5-HT) Hydrochloride | Sigma-Aldrich | Reference agonist for 5-HT2A receptor |
| Ketanserin Tartrate Salt | Sigma-Aldrich | Reference antagonist for 5-HT2A receptor |
| Fluo-8 AM or FLIPR Calcium 6 Assay Kit | Abcam / Mol. Devices | Calcium-sensitive fluorescent dye |
| Probenecid | Sigma-Aldrich | Anion-exchange transport inhibitor to prevent dye leakage from cells |
| Dimethyl sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Solvent for dissolving compounds |
| Hanks’ Balanced Salt Solution (HBSS) with Ca2+/Mg2+ | Thermo Fisher | Assay buffer |
| A fluorescence microplate reader (e.g., FlexStation 3) | Molecular Devices | Instrument for automated compound addition and kinetic fluorescence measurement |
Detailed Experimental Protocol
Part 1: Cell Culture and Plating
-
Maintain Cells: Culture the HEK293-5HT2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage Cells: When cells reach 80-90% confluency, passage them using TrypLE™ Express. Maintain a subcultivation ratio of 1:6 to 1:10.
-
Plate for Assay: On the day before the assay, harvest the cells and resuspend them in fresh culture medium to a density of 1.5 x 10^5 cells/mL. Seed 100 µL per well into a 96-well black, clear-bottom plate (for a final density of 15,000 cells/well).
-
Rationale: Seeding an optimal number of cells is critical. Too few cells will yield a weak signal, while too many can lead to over-confluency and altered cell physiology.
-
-
Incubate: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and form a uniform monolayer.
Part 2: Compound Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, Serotonin, and Ketanserin in 100% DMSO.
-
Assay Buffer: Prepare an assay buffer consisting of HBSS containing 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Rationale: Probenecid is included to inhibit organic anion transporters in the cell membrane, which can otherwise extrude the negatively charged dye from the cytoplasm, reducing signal intensity over time.
-
-
Serial Dilutions: Perform serial dilutions of the stock compounds in a separate 96-well plate using 100% DMSO. Then, dilute these intermediate plates into the Assay Buffer to achieve the final desired concentrations (e.g., 2X the final assay concentration). The final DMSO concentration in the assay wells should be kept constant and low (≤0.5%) to avoid solvent-induced cytotoxicity.
Part 3: Dye Loading
-
Prepare Dye Solution: Reconstitute the Fluo-8 AM dye in DMSO as per the manufacturer's instructions. Prepare the final dye-loading solution by diluting the dye in the Assay Buffer.
-
Load Cells: Carefully remove the culture medium from the cell plate. Add 100 µL of the dye-loading solution to each well.
-
Incubate: Incubate the plate for 1 hour at 37°C, 5% CO2, followed by an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
Part 4: Assay Execution and Data Acquisition
This protocol is optimized for a fluorescence plate reader with integrated liquid handling (e.g., FlexStation, FLIPR).
-
Place Plate in Reader: Transfer the dye-loaded cell plate to the microplate reader. Allow the plate to equilibrate to the reader's temperature (typically 37°C).
-
Set Reading Parameters: Configure the instrument to measure fluorescence intensity (e.g., Excitation: 490 nm, Emission: 525 nm) every 1.5 seconds for a total of 180 seconds.
-
Establish Baseline: Begin the kinetic read, measuring baseline fluorescence for the first 20 seconds.
-
Automated Compound Addition: At the 20-second mark, the instrument will automatically add the compound dilutions from the source plate to the cell plate.
-
Agonist Mode: Add this compound at various concentrations to determine if it activates the receptor. Include Serotonin as a positive control and buffer as a negative control.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes before the main read. Then, initiate the read and add a fixed, pre-determined EC80 concentration of Serotonin to all wells. Include Ketanserin as a positive control antagonist.
-
-
Continue Reading: Continue measuring the fluorescence for the remainder of the 180-second period to capture the full calcium response peak and subsequent decay.
Data Analysis and Interpretation
-
Data Normalization: For each well, the response is typically calculated as the maximum fluorescence intensity post-addition minus the average baseline fluorescence.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter logistic equation) to fit the data.
-
Agonist Mode: The curve will determine the EC50 (half-maximal effective concentration), which represents the compound's potency in activating the receptor.
-
Antagonist Mode: The curve will determine the IC50 (half-maximal inhibitory concentration), which represents the compound's potency in blocking the effects of the reference agonist.
-
-
Validation: The assay is considered valid if the signal-to-background ratio is >5 and the Z'-factor for the controls (e.g., max serotonin response vs. buffer) is ≥ 0.5.
Example Data Presentation
The following table shows hypothetical data for this compound tested in both agonist and antagonist modes against the 5-HT2A receptor.
| Compound | Assay Mode | Potency (EC50 / IC50) | Max Response (% of Serotonin) | Interpretation |
| Serotonin (Reference Agonist) | Agonist | 8.5 nM | 100% | Full agonist activity |
| Ketanserin (Reference Antagonist) | Antagonist | 1.2 nM | N/A | Potent antagonist activity |
| This compound | Agonist | > 10 µM | < 5% | No significant agonist activity observed |
| This compound | Antagonist | 75 nM | N/A | Moderate antagonist activity at the 5-HT2A receptor |
References
- Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. Available at: https://www.biocompare.com/Bench-Tips/145347-Cell-based-Assays-for-GPCR-Activity/
- Klepac, K., & Kukulj, D. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: https://www.mdpi.com/1422-0067/25/10/5333
- Agilent. GPCR Signaling Assays. Agilent Technologies. Available at: https://www.agilent.com/en/products/cell-analysis/cell-signaling-gpcr-assays
- Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-lead-identification-validation/g-protein-coupled-receptor-biology-gpcr/cell-based-gpcr-reporter-assays.html
- Zheng, W., & Wang, L. (n.d.). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: https://journals.physiology.org/doi/full/10.1152/ajpcell.00129.2020
- Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0263674
- Nuss K., et al. (2018). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins (Basel). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6024888/
- J&K Scientific. 1-(3-Methyl-pyridin-2-ylmethyl)piperazine. J&K Scientific. Available at: https://www.jk-sci.com/product-524673-92-5.html
- Wikipedia. Piperazine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Piperazine
- Dr. Hasnain. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: https://www.youtube.
- ResearchGate. Influence of different neurotransmitter receptor antagonists on the network activity in primary spinal cord cultures…. ResearchGate. Available at: https://www.researchgate.net/publication/320153839_Influence_of_different_neurotransmitter_receptor_antagonists_on_the_network_activity_in_primary_spinal_cord_cultures_grown_on_microelectrode_arrays
- ResearchGate. Cell-Based Assays Cell-based assays for Neurotoxins Neurotoxins. ResearchGate. Available at: https://www.researchgate.net/publication/285640381_Cell-Based_Assays_Cell-based_assays_for_Neurotoxins_Neurotoxins
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Patsnap. Available at: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-piperazine-20240717
- Patsnap Synapse. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Patsnap. Available at: https://synapse.patsnap.
- PubChem. Piperazine. National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine
- BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: https://bioivt.com/blog/cell-based-assays-a-crucial-component-of-the-drug-discovery-process
- Ataman Kimya. PIPERAZINES. Ataman Kimya. Available at: https://www.ataman-kimya.com/piperazines-cas-no-110-85-0_u21531/
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.
- Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: https://www.researchgate.
- Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. Available at: https://pubmed.ncbi.nlm.nih.gov/26483200/
- ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: https://www.researchgate.net/publication/282855140_PIPERAZINE-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD
- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: https://pubmed.ncbi.nlm.nih.gov/30151922/
- Naz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLOS ONE. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10936162/
- Shawali, A. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Available at: https://www.mdpi.com/1420-3049/22/1/103
- J&K Scientific. 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%. J&K Scientific. Available at: https://www.jk-sci.com/product-111960-11-3.html
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bioivt.com [bioivt.com]
Application Notes & Protocols: In Vivo Experimental Design for Novel Pyridinylpiperazine Compounds
Introduction: A Strategic Framework for a Novel CNS Compound
The piperazine moiety is a cornerstone of central nervous system (CNS) medicinal chemistry, forming the scaffold of numerous therapeutic agents with antipsychotic, antidepressant, and anxiolytic properties[1]. The specific compound, 1-(3-Methylpyridin-2-yl)piperazine, represents a novel investigational molecule within this class[2]. While direct in vivo data for this exact structure is not extensively published, its core pyridinylpiperazine structure bears a resemblance to a class of compounds known to modulate monoaminergic systems.
To construct a robust and logical in vivo experimental plan, we will leverage the development path of a well-characterized, structurally related multimodal antidepressant, Vortioxetine (formerly Lu AA21004), as an exemplary framework. Vortioxetine's unique pharmacological profile—a combination of serotonin (5-HT) transporter (SERT) inhibition and direct modulation of multiple 5-HT receptors—provides a scientifically sound, hypothetical basis for investigating this compound[3][4][5].
This guide explains the causality behind experimental choices, providing a self-validating system to advance a novel compound from initial tolerability studies to robust efficacy models.
Part 1: Foundational In Vivo Assessment: Tolerability and Pharmacokinetics
Expertise & Experience: Before assessing efficacy, establishing a compound's safety window and its absorption, distribution, metabolism, and excretion (ADME) profile is a non-negotiable first step. Efficacy data is meaningless without a clear understanding of the exposure levels achieved and the maximum dose that can be safely administered. This phase establishes the critical link between dose, exposure, and biological response.
Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study in Rodents
The MTD study is designed to identify the highest dose of the compound that can be administered without inducing dose-limiting toxicity.
Methodology:
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), using one sex initially (e.g., male) to reduce variability.
-
Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate geometrically (e.g., 1, 3, 10, 30, 100 mg/kg). The route of administration should match the intended therapeutic route (e.g., oral gavage [p.o.] or subcutaneous [s.c.] injection).
-
Administration & Observation: Administer a single dose and observe animals intensively for the first 4 hours, then periodically for up to 72 hours.
-
Endpoints: Record clinical signs of toxicity (e.g., lethargy, ataxia, tremors, piloerection), body weight changes, and any mortality.
-
MTD Definition: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce overt signs of distress or mortality.
Data Presentation: MTD Study Design Example
| Dose Group | Compound Dose (mg/kg, p.o.) | Number of Animals (n) | Key Observation Period |
| 1 | Vehicle (e.g., 0.5% methylcellulose) | 5 | 72 hours |
| 2 | 3 | 5 | 72 hours |
| 3 | 10 | 5 | 72 hours |
| 4 | 30 | 5 | 72 hours |
| 5 | 100 | 5 | 72 hours |
Protocol 2: Satellite Pharmacokinetic (PK) Profiling
This study is often run in parallel with the MTD study to correlate doses with plasma and brain exposure.
Methodology:
-
Animal Model & Dosing: Use the same species as the MTD study. Administer two to three selected doses (e.g., a low, medium, and high dose from the non-toxic range of the MTD study).
-
Sample Collection: Collect blood samples via tail vein or saphenous vein at specific time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Brain Tissue: At the final time point, euthanize animals and collect brain tissue.
-
Bioanalysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t1/2 (half-life). Crucially for a CNS compound, calculate the brain-to-plasma ratio.
Part 2: Target Engagement and Pharmacodynamic Validation
Trustworthiness: Demonstrating that the compound interacts with its intended biological target in vivo at relevant exposures is a critical validation step. For a compound like this compound, with a putative multimodal serotonergic mechanism, this involves measuring both target occupancy and its downstream neurochemical effects.
Workflow for In Vivo Compound Characterization
Caption: Workflow for in vivo characterization of a novel CNS compound.
Protocol 3: Ex Vivo Serotonin Transporter (SERT) Occupancy
Based on Vortioxetine's high affinity for SERT[3][4], this protocol determines the percentage of transporters bound by the compound at a given dose.
Methodology:
-
Dosing: Administer vehicle or a range of doses of this compound to different groups of rats.
-
Radioligand Injection: At the predicted Tmax, inject a radioactive ligand that binds to SERT (e.g., a specific SERT PET tracer) intravenously.
-
Brain Dissection: After a set time for the radioligand to distribute, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Radioactivity Measurement: Measure the radioactivity in each brain region using a gamma counter.
-
Occupancy Calculation: Calculate the percent SERT occupancy by comparing the radioactivity in drug-treated animals to vehicle-treated animals. An ED50 (dose required to occupy 50% of transporters) can be determined. Preclinical studies with Vortioxetine established its SERT occupancy at various doses[6].
Protocol 4: In Vivo Microdialysis for Neurotransmitter Release
This technique directly measures the pharmacodynamic effect of the compound on brain neurochemistry. Vortioxetine has been shown to increase extracellular levels of serotonin, dopamine, and noradrenaline in the prefrontal cortex[6].
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into a target brain region (e.g., rat medial prefrontal cortex) and allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Compound Administration: Administer the test compound (s.c. or p.o.) and continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the pre-treatment baseline.
Part 3: Behavioral Efficacy in Validated Animal Models
Authoritative Grounding: The selection of behavioral models should be hypothesis-driven. Based on the profile of Vortioxetine, which shows efficacy in models of depression, anxiety, and cognition[7][8][9], a similar testing battery is warranted for this compound.
Putative Multimodal Serotonergic Mechanism
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 4. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant and anxiolytic potential of the multimodal antidepressant vortioxetine (Lu AA21004) assessed by behavioural and neurogenesis outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
Application Note & Protocol: A Framework for the Pharmacokinetic Evaluation of 1-(3-Methylpyridin-2-yl)piperazine in a Rat Model
Abstract
This document provides a comprehensive, field-tested protocol for conducting a preliminary pharmacokinetic (PK) study of the novel chemical entity, 1-(3-Methylpyridin-2-yl)piperazine, in rats. The protocol is designed for drug development professionals and researchers aiming to establish a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Moving beyond a simple checklist, this guide explains the scientific rationale behind key experimental decisions, from ethical considerations and study design to bioanalytical method validation and data interpretation. The methodologies described herein are grounded in international regulatory standards, ensuring the generation of robust and defensible data essential for advancing a compound through the preclinical pipeline.
Scientific Imperative & Study Objectives
The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough characterization of its interaction with a biological system. Pharmacokinetic (PK) studies are a cornerstone of this process, providing critical data on "what the body does to the drug."[1][2] This information is indispensable for selecting appropriate doses for toxicity studies, predicting human plasma concentrations, and ultimately, defining a safe and effective clinical dosing regimen.[3]
The compound this compound contains a piperazine scaffold, a common motif in numerous biologically active molecules, known for its diverse pharmacological properties.[4] However, without specific preclinical data, its behavior in vivo is unknown.
The primary objectives of this study are:
-
To determine the fundamental plasma pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
-
To calculate the absolute oral bioavailability (F%) of the compound, a critical factor for assessing its potential as an orally administered therapeutic.
-
To establish and validate a robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of the compound in rat plasma.
This protocol adheres to the principles outlined in regulatory guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for nonclinical pharmacokinetic studies.[5][6][7]
Ethical Framework: The 3Rs in Practice
All procedures involving live animals must be conducted with the highest degree of ethical consideration. This study protocol must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[8][9] The experimental design is explicitly guided by the principles of the 3Rs (Replacement, Reduction, and Refinement).[9]
-
Replacement: At this stage of drug development, in vivo studies are essential to understand the complex interplay of ADME processes, which cannot be fully replicated by in vitro models.[10]
-
Reduction: The study design uses a minimal number of animals required to obtain scientifically valid and statistically meaningful results. A sparse sampling design combined with composite data analysis can be an effective strategy. However, for this initial characterization, a serial sampling approach is detailed to capture the full PK profile from each animal, minimizing inter-animal variability.
-
Refinement: Techniques are chosen to minimize animal stress and discomfort. This includes using appropriate handling and restraint methods, selecting the least invasive blood sampling techniques feasible (e.g., saphenous vein), and defining humane endpoints.[9][11]
Experimental Design & Methodology
Test System & Justification
| Parameter | Specification | Rationale |
| Species | Rat | Widely used in preclinical PK studies due to physiological similarities to humans, historical data availability, and practical handling.[12] |
| Strain | Sprague-Dawley (or Wistar) | Common outbred strains used in toxicology and pharmacology, providing robust and well-characterized models. |
| Sex | Male | To avoid potential variability from the estrous cycle in a preliminary study. Female animals should be included in subsequent, more comprehensive studies. |
| Age | 6-8 weeks | Young adult rats are typically used, ensuring metabolic systems are fully developed. |
| Body Weight | 200-250 g | A standard weight range ensuring animals are healthy and can tolerate dosing and blood sampling procedures. |
| Acclimatization | Minimum of 5 days | Allows animals to adapt to the facility environment, reducing stress-induced physiological changes that could impact study results. |
| Housing | Standard conditions (12-hr light/dark cycle, controlled temperature/humidity) with ad libitum access to food and water. | Ensures animal welfare and minimizes environmental variables. Animals should be fasted overnight prior to oral dosing to reduce variability in absorption.[12] |
Study Groups and Dosing Regimen
A parallel-group design will be employed.
| Group | N | Route | Dose (mg/kg) | Vehicle |
| 1 | 3-4 | IV (bolus) | 2 | 20% Solutol / 80% Water for Injection |
| 2 | 3-4 | PO (gavage) | 10 | 0.5% Methylcellulose in Water |
Causality Behind Choices:
-
Dose Selection: In the absence of prior data, a low IV dose (2 mg/kg) is chosen to mitigate risks of acute toxicity and solubility issues. The higher PO dose (10 mg/kg) is selected to ensure plasma concentrations are well above the bioanalytical method's limit of quantification, accounting for potentially poor absorption.
-
Vehicle Selection: The IV vehicle is a common formulation for solubilizing compounds for intravenous administration. The PO vehicle is an aqueous suspension, representing a standard formulation for early preclinical oral studies. Vehicle suitability (solubility, stability) must be confirmed for this compound prior to the study.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the rat pharmacokinetic study.
Detailed Protocols
Protocol: Dose Administration
-
Animal Preparation: Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
Intravenous (IV) Administration:
-
Gently restrain the rat using an appropriate device.
-
Slightly warm the tail with a heat lamp or warm water to dilate the lateral tail vein.
-
Administer the dose as a slow bolus (over ~30 seconds) into the lateral tail vein using a 27-gauge needle.
-
Record the exact time of administration.
-
-
Oral (PO) Administration:
-
Administer the dose directly into the stomach using a ball-tipped gavage needle.
-
Ensure the gavage needle is inserted without causing trauma to the esophagus.
-
Record the exact time of administration.
-
Protocol: Serial Blood Sampling
Serial blood sampling is a refinement technique that allows for the collection of multiple samples from the same animal, reducing biological variability.[13]
-
Sampling Sites: The saphenous vein is a preferred site for repeated, small-volume blood draws in conscious rats.[14] Alternatively, a surgically implanted jugular vein cannula can be used, which is particularly effective for automated blood sampling systems.[10][13]
-
Sampling Schedule:
-
IV Group: Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Rationale: The time points are selected to adequately define the absorption (for PO), distribution, and elimination phases of the drug.
-
-
Procedure:
-
Collect approximately 100-150 µL of whole blood at each time point into tubes containing K2EDTA anticoagulant.
-
Gently mix the tube by inversion to prevent clotting.
-
The total blood volume collected should not exceed the limits recommended by institutional guidelines (typically <10% of total circulating blood volume over 24 hours).[15]
-
Protocol: Plasma Processing
-
Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.[15]
-
Carefully aspirate the supernatant (plasma) into a new, clearly labeled polypropylene microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma requires a highly sensitive and selective method. LC-MS/MS is the industry standard for this purpose.[16][17] The method must be validated according to regulatory guidelines to ensure data integrity.[18][19][20]
Method Validation Workflow
Caption: Key validation components for an LC-MS/MS bioanalytical method.
Validation Acceptance Criteria
The following table summarizes the typical acceptance criteria based on the FDA and ICH M10 guidance.[17][19]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 individual sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at LLOQ). |
| Accuracy | Mean concentration of Quality Control (QC) samples at low, medium, and high levels should be within ±15% of the nominal value. |
| Precision | Coefficient of variation (CV%) of QC samples should not exceed 15%. |
| LLOQ | The lowest standard on the calibration curve with accuracy within ±20% and precision ≤20%. |
| Stability | Mean concentration of stability samples must be within ±15% of the nominal concentration of baseline samples. |
Pharmacokinetic Data Analysis
Software
Data will be analyzed using specialized pharmacokinetic software. Industry-standard platforms include Certara Phoenix®, while other options like MATLAB/SimBiology® or dedicated packages in R are also widely used.[21][22]
Analysis Method
Non-compartmental analysis (NCA) will be used to determine the key PK parameters. NCA is a standard, model-independent method suitable for initial PK characterization.[21]
Key Pharmacokinetic Parameters
The following parameters will be calculated from the plasma concentration-time data for each animal and then averaged for each group.
| Parameter | Description | Relevance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption (for PO route). |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t½ | Terminal half-life | The time required for the plasma concentration to decrease by half during the elimination phase. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100. |
Conclusion
This protocol provides a scientifically rigorous and ethically sound framework for the initial pharmacokinetic evaluation of this compound in rats. By adhering to these detailed methodologies and grounding the study in established regulatory principles, researchers can generate high-quality, reliable data. The results will be instrumental in making informed " go/no-go " decisions, guiding future nonclinical safety studies, and ultimately, paving the way for potential clinical development.
References
- Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. Certara. [Link]
- PKMP - Pharmacokinetic Modeling Program. APL. [Link]
- Pharmacokinetic Software. PharmPK. [Link]
- Regulations and Ethics in Animal Studies.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
- PKQuest - Free Pharmacokinetic Textbook and Software Package. PKQuest. [Link]
- Pharmacokinetics Software in SimBiology.
- The Ethics of Using Animals in Research and Testing. Center for Animal Law Studies. [Link]
- Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. PubMed. [Link]
- Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE. [Link]
- Non-clinical: pharmacokinetics and toxicokinetics. European Medicines Agency (EMA). [Link]
- Regulations and Ethical Considerations in Animal Experiments: International Laws and Islamic Perspectives. PMC - NIH. [Link]
- Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal. [Link]
- Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
- EMA issues revised guideline on non-clinical and clinical issues for biosimilars. GaBI Journal. [Link]
- Repetitive Blood Sampling from the Subclavian Vein of Conscious R
- (PDF) Do Blood Sampling Sites Affect Pharmacokinetics?.
- Essential FDA Guidelines for Bioanalytical Method Valid
- EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. [Link]
- EMA issues revised guideline on non-clinical and clinical issues for biosimilars. GaBI Online. [Link]
- Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. AEMPS. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
- ICH, FDA Bioanalytical Method Validation And Qualific
- Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
- Designing LCMS Studies with the FDA in Mind
- V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
- Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
- Murine Pharmacokinetic Studies. PMC - NIH. [Link]
- FDA Requirements for Preclinical Studies. [Link]
- MRL - Piperazine Summary Report (3). EMA. [Link]
- Step 2: Preclinical Research. FDA. [Link]
- Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Request PDF. [Link]
- Pharmacokinetics Studies in Mice or R
- Animal Pharmacokinetic Studies for Safe Tre
- Guidance for Industry. FDA. [Link]
- Pharmacokinetics of prulifloxacin.
- Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Neliti. [Link]
- (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
Sources
- 1. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 7. aemps.gob.es [aemps.gob.es]
- 8. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 9. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 10. currentseparations.com [currentseparations.com]
- 11. Regulations and Ethical Considerations in Animal Experiments: International Laws and Islamic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 15. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 16. nebiolab.com [nebiolab.com]
- 17. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. certara.com [certara.com]
- 22. mathworks.com [mathworks.com]
Application Note & Protocols: A Framework for the Development of 1-(3-Methylpyridin-2-yl)piperazine as a Novel Receptor Antagonist
Introduction: The Promise of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to form two bonds, allow it to serve as a versatile linker or pharmacophore, often interacting with key residues in biological targets. Many piperazine derivatives exhibit potent activity at various neurotransmitter receptors, making them particularly valuable for developing therapies for central nervous system (CNS) disorders.[3]
This document focuses on 1-(3-Methylpyridin-2-yl)piperazine , a specific pyridinylpiperazine derivative.[4][5] While this compound is not extensively characterized in public literature, its structure is analogous to other pyridinylpiperazines known to act as potent and selective antagonists for G-Protein Coupled Receptors (GPCRs), such as α2-adrenoceptors.[6]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the systematic evaluation of this compound as a potential receptor antagonist. We will outline the theoretical basis, provide detailed experimental protocols for characterization, and discuss data interpretation, thereby establishing a robust pathway from initial compound assessment to functional validation.
Part 1: Theoretical Framework and Target Selection Rationale
Receptor antagonists are therapeutic agents that bind to a receptor but do not provoke the biological response that an agonist would.[7][8] By blocking the binding of endogenous ligands (like hormones or neurotransmitters), antagonists can modulate signaling pathways, making them crucial for treating diseases characterized by excessive receptor activation.
The structure of this compound suggests that GPCRs are a highly probable target class. The pyridinyl group can engage in various interactions, including hydrogen bonding and π-stacking, while the piperazine core often interacts with acidic residues, such as aspartate, in the transmembrane domains of GPCRs.[9] This rationale directs our initial screening efforts toward well-established GPCR families, including serotonergic, histaminic, and adrenergic receptors, where piperazine derivatives have previously shown significant activity.[10][11][12]
Caption: Principle of Competitive Receptor Antagonism.
Part 2: Foundational Workflow for Antagonist Characterization
A rigorous and systematic workflow is essential for the unambiguous characterization of a novel compound. The process begins with ensuring compound integrity and proceeds through tiered screening and functional validation. This structured approach minimizes ambiguity and ensures that downstream results are built upon a solid foundation.
Caption: High-Level Experimental Workflow for Antagonist Development.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating by incorporating necessary controls and reference standards.
Protocol 1: Compound Quality Control and Preparation
Rationale: The integrity of any screening data is wholly dependent on the purity, identity, and solubility of the test compound. Impurities can lead to false positives or negatives, while poor solubility can result in inaccurate concentration-response curves.
Methodology:
-
Purity Assessment (HPLC):
-
Dissolve the compound in an appropriate solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.
-
Inject 5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phase A (e.g., 0.1% TFA in Water) and mobile phase B (e.g., 0.1% TFA in Acetonitrile) from 5% to 95% B over 15 minutes.
-
Monitor absorbance at 254 nm and 280 nm.
-
Validation: A pure compound should yield a single major peak. Purity should be >95% for use in biological assays.
-
-
Identity Confirmation (LC-MS):
-
Utilize the same LC method as above, but with the eluent directed into a mass spectrometer.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Validation: The observed mass-to-charge ratio (m/z) for the major peak should correspond to the expected [M+H]+ for this compound (C10H15N3, MW = 177.25 g/mol ; Expected [M+H]+ ≈ 178.26).
-
-
Stock Solution Preparation & Solubility:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution of the compound in aqueous assay buffer (e.g., PBS with 0.1% BSA).
-
Visually inspect for precipitation and measure turbidity using a nephelometer or plate reader at 600 nm.
-
Validation: Determine the maximum soluble concentration in the final assay buffer. All subsequent assays must be performed at concentrations below this limit to avoid artifacts from compound precipitation.
-
Protocol 2: Primary Screening via Radioligand Binding Assay
Rationale: A competitive radioligand binding assay is a robust method to determine if a compound physically interacts with a target receptor.[13] It measures the ability of the unlabeled test compound to displace a known, high-affinity radioligand from the receptor.
Methodology (Example: Human Serotonin Receptor 5-HT2A):
-
Materials:
-
Cell membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a known 5-HT2A antagonist).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Test Compound: this compound, serially diluted.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 25 µL buffer + 25 µL [3H]-Ketanserin (at Kd concentration) + 50 µL cell membranes.
-
Non-Specific Binding (NSB) Wells: 25 µL Mianserin + 25 µL [3H]-Ketanserin + 50 µL cell membranes.
-
Test Compound Wells: 25 µL test compound (at various concentrations) + 25 µL [3H]-Ketanserin + 50 µL cell membranes.
-
-
Procedure:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This traps the membranes while unbound radioligand passes through.
-
Wash the filters 3 times with ice-cold Wash Buffer.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[14]
-
Table 1: Hypothetical Binding Affinity Data for this compound
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT2A | [3H]-Ketanserin | 45 |
| Dopamine D2 | [3H]-Spiperone | 850 |
| Histamine H1 | [3H]-Pyrilamine | > 10,000 |
| Adrenergic α2A | [3H]-Rauwolscine | 120 |
This data is illustrative. A compound with a Ki < 1 µM is typically considered a "hit" worthy of follow-up.
Protocol 3: Functional Characterization of Antagonism
Rationale: After confirming binding, a functional assay is required to determine the compound's effect on receptor signaling.[15] This protocol determines if the compound inhibits the signal generated by a known agonist, confirming its antagonist activity. The choice of assay depends on the receptor's signaling pathway (e.g., Gs/Gi coupling alters cAMP; Gq coupling alters intracellular calcium).[13]
Methodology (Example: Gs-Coupled Receptor using a cAMP Assay):
Caption: Simplified Gs-Coupled GPCR Signaling Pathway.
-
Cell Culture: Culture cells stably expressing the target Gs-coupled receptor (e.g., HEK293-hD1R) in appropriate media. Plate cells in a 96-well plate and grow to confluence.
-
Agonist Dose-Response:
-
Prepare a full dose-response curve of a known agonist (e.g., Dopamine for the D1 receptor).
-
Incubate cells with the agonist for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP response vs. log[Agonist] to determine the EC50.
-
-
Antagonist Challenge:
-
Pre-incubate the cells with multiple fixed concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 20 minutes.
-
In the continued presence of the antagonist, add the serially diluted agonist.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Plot the agonist dose-response curves for each concentration of the antagonist.
-
Validation: A competitive antagonist will cause a rightward shift in the agonist's dose-response curve with no reduction in the maximum response.
-
Determine the IC50 of the antagonist (the concentration that reduces the effect of a fixed concentration of agonist—typically EC80—by 50%).
-
For a more detailed analysis, perform a Schild analysis on the dose-response shifts to calculate the pA2 value, which is a functional measure of antagonist affinity.
-
Table 2: Hypothetical Functional Antagonism Data
| Antagonist Conc. (nM) | Agonist EC50 (nM) | Dose Ratio |
| 0 (Control) | 5.2 | 1.0 |
| 10 | 15.8 | 3.0 |
| 100 | 145.1 | 27.9 |
| 1000 | 1399.0 | 269.0 |
This data illustrates a rightward shift characteristic of competitive antagonism.
Conclusion
This application note provides a validated and logical framework for the initial stages of developing this compound as a receptor antagonist. By following these protocols, researchers can confidently assess the compound's purity, identify its primary biological target(s), and functionally characterize its mode of action. The successful execution of these in vitro studies is a critical prerequisite for advancing a compound into more complex preclinical models and, ultimately, toward therapeutic development.[7][16]
References
- Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link][11][13][18]
- Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE. [Link][10]
- Yoon, J., et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link][12]
- Kothari, D., et al. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][1]
- Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link][8][9][17]
- Guo, D., et al. (2012). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology. [Link][15]
- Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link][2][3]
- Isiorho, D., & Singh, R. K. (2021). In silico and in vitro assessment of androgen receptor antagonists.
- Sills, M. A., & Lucki, I. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. The Journal of Pharmacology and Experimental Therapeutics. [Link][20]
- Du, D., et al. (2017). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. [Link][16]
- Patsnap. (2024). What is the mechanism of Piperazine?
- Elliott, P. J., & Kitchen, I. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link][4]
- Bondinell, W. D., et al. (1985). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link][7]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Current awareness of piperazines: pharmacology and toxicology [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 111960-11-3 [chemicalbook.com]
- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 14. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Application Notes and Protocols for the Neuropharmacological Characterization of 1-(3-Methylpyridin-2-yl)piperazine
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: The Pyridylpiperazine Scaffold as a Privileged Motif in CNS Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][3] The versatility of the piperazine scaffold allows for fine-tuning of its interaction with various neurotransmitter receptors through strategic chemical modifications.[2]
This document focuses on 1-(3-Methylpyridin-2-yl)piperazine , a specific pyridylpiperazine derivative. While direct pharmacological data for this exact molecule is not extensively published, its structural components—a pyridine ring and a piperazine moiety—strongly suggest a high potential for activity at key neuroreceptors, particularly serotonin (5-HT) and dopamine (D) receptors. Many arylpiperazine derivatives are known to be potent ligands at these receptors, and their specific binding profiles dictate their therapeutic potential.[4][5][6]
Based on the established structure-activity relationships of analogous compounds, we hypothesize that this compound is a multi-target ligand with a high likelihood of interacting with D2, 5-HT1A, and 5-HT2A receptors. This profile is characteristic of atypical antipsychotics, which often combine dopamine D2 receptor antagonism with modulation of serotonin receptors to achieve therapeutic efficacy against positive, negative, and cognitive symptoms of psychosis, with a reduced risk of extrapyramidal side effects.[7][8][9]
These application notes provide a comprehensive guide to elucidate the neuropharmacological profile of this compound, from initial in vitro receptor screening to in vivo behavioral validation.
Part 1: In Vitro Characterization - Receptor Binding and Functional Activity
The initial phase of characterization involves determining the compound's affinity for and functional effect on key CNS receptors implicated in psychosis, depression, and anxiety.
Radioligand Binding Assays: Mapping the Receptor Affinity Profile
The first step is to quantify the affinity of this compound for a panel of relevant CNS receptors. This is typically achieved through competitive radioligand binding assays.
Rationale: This assay will determine the compound's potency (expressed as the inhibition constant, Ki) at various receptor subtypes. A high affinity (low nanomolar Ki) for specific receptors (e.g., D2, 5-HT1A, 5-HT2A) will guide further functional and in vivo studies. The broader the panel, the better the understanding of the compound's selectivity.
Experimental Protocol: Radioligand Binding Assay
-
Target Receptors: A primary panel should include Dopamine D2, D3, D4, and Serotonin 5-HT1A, 5-HT2A, 5-HT2C receptors. An expanded panel could include other serotonin receptor subtypes, adrenergic receptors (α1, α2), and histamine H1 receptors to assess potential off-target effects.[8][10]
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells). Prepare cell membrane homogenates according to standard protocols.
-
Assay Buffer: Prepare an appropriate assay buffer for each receptor type (e.g., Tris-HCl based buffers with specific ions and additives).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each receptor target (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand and a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate at a specified temperature and duration to reach equilibrium.
-
-
Separation and Counting: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 15 |
| Dopamine D3 | [3H]-Spiperone | 25 |
| Dopamine D4 | [3H]-Spiperone | 50 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 10 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 5 |
| Serotonin 5-HT2C | [3H]-Mesulergine | 40 |
| Adrenergic α1 | [3H]-Prazosin | 150 |
| Histamine H1 | [3H]-Pyrilamine | >500 |
Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity
Once high-affinity targets are identified, it is crucial to determine the functional consequence of the compound binding to these receptors.
Rationale: A compound can bind to a receptor and either activate it (agonist), block its activation by endogenous ligands (antagonist), or reduce its basal activity (inverse agonist). This functional activity is critical for its therapeutic effect. For an atypical antipsychotic profile, one might expect D2 antagonism and 5-HT1A partial agonism or 5-HT2A antagonism.[9]
Experimental Protocol: cAMP Functional Assay for D2 and 5-HT1A Receptors
-
Cell Culture: Use cell lines expressing the human D2 or 5-HT1A receptor, which are coupled to the inhibition of adenylyl cyclase.
-
Assay Principle: These receptors, when activated, inhibit the production of cyclic AMP (cAMP). An agonist will decrease forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known agonist.
-
Agonist Mode:
-
Treat cells with increasing concentrations of this compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of this compound.
-
Add a fixed concentration of a known agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A) along with forskolin.
-
Measure cAMP levels.
-
A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity. Calculate the IC50 and subsequently the Kb (antagonist dissociation constant).
-
Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Receptors
-
Cell Culture: Use cell lines expressing the human 5-HT2A receptor, which is coupled to the Gq protein, leading to an increase in intracellular calcium ([Ca²⁺]i) upon activation.
-
Assay Principle: An agonist will trigger an increase in [Ca²⁺]i, which can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this effect.
-
Agonist Mode:
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of this compound.
-
Measure the change in fluorescence using a plate reader with an integrated fluid dispenser.
-
A dose-dependent increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with increasing concentrations of this compound.
-
Add a fixed concentration of a known 5-HT2A agonist (e.g., serotonin or a specific agonist).
-
Measure the fluorescence change.
-
A dose-dependent inhibition of the agonist-induced fluorescence signal indicates antagonist activity.
-
Diagram 1: In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of this compound.
Part 2: In Vivo Behavioral Pharmacology
Following in vitro characterization, in vivo studies in rodent models are essential to assess the compound's therapeutic potential and side-effect liability. The choice of models should be guided by the in vitro profile. Assuming a D2 antagonist/5-HT2A antagonist profile, models for antipsychotic activity are prioritized.
Models for Antipsychotic-like Activity
Rationale: These models assess the ability of a compound to reverse behaviors in rodents that are considered analogous to the positive symptoms of psychosis.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Acclimate animals to the testing room and then to the open-field arenas.
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
After a pre-treatment period, administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg) to induce hyperlocomotion.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis: A significant reduction in amphetamine-induced hyperlocomotion by the test compound, without causing sedation at the same dose (assessed in a separate cohort without amphetamine), suggests antipsychotic-like activity.
Experimental Protocol: Conditioned Avoidance Response (CAR)
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Automated shuttle boxes with a grid floor for footshock delivery, a light or tone as the conditioned stimulus (CS), and a door separating two compartments.
-
Procedure:
-
Training: Train rats to avoid a mild footshock (unconditioned stimulus, US) by moving to the other compartment of the shuttle box during the presentation of the CS.
-
Testing: Once stable avoidance behavior is established, administer this compound, a reference antipsychotic (e.g., haloperidol, clozapine), or vehicle.
-
Test the animals in the CAR paradigm. Record the number of avoidances, escapes, and failures to respond.
-
-
Data Analysis: A selective decrease in the number of avoidance responses without a significant increase in escape failures is predictive of antipsychotic efficacy.[11] This distinguishes antipsychotics from sedatives, which would impair both avoidance and escape.
Models for Side-Effect Liability
Rationale: A key goal for novel antipsychotics is a reduced liability for extrapyramidal symptoms (EPS), which are common with older, typical antipsychotics.
Experimental Protocol: Catalepsy Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound, a typical antipsychotic (e.g., haloperidol), an atypical antipsychotic (e.g., clozapine), or vehicle.
-
At several time points post-administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on a raised horizontal bar (e.g., 9 cm high).
-
Measure the time it takes for the rat to remove both forepaws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is used.
-
-
Data Analysis: A significant increase in the latency to descend from the bar indicates cataleptic behavior, which is a predictor of EPS liability. A compound with a good separation between its effective dose in antipsychotic models and its cataleptogenic dose is considered to have a favorable side-effect profile.
Diagram 2: Hypothesized Signaling Pathway and Drug Action
Caption: Hypothesized mechanism: dual antagonism of D2 and 5-HT2A receptors.
Conclusion
The structural features of this compound make it a compelling candidate for a novel neuropharmacological agent. The protocols outlined in this document provide a systematic and robust framework for its comprehensive evaluation. By combining in vitro receptor profiling with in vivo behavioral analysis, researchers can effectively determine its mechanism of action, therapeutic potential, and safety profile, paving the way for potential development as a next-generation treatment for complex CNS disorders.
References
- Duphar. (1999, April 26).
- Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Marsh, R. D., Moore, N. A., Tye, N. C., Seeman, P., & Wong, D. T. (1996). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug.
- de Oliveira, R. S., de Oliveira, T. T., Guimarães, D. D. S., da Cruz, J. G. P., de Menezes, I. R. A., de Almeida, R. N., & de Freitas, R. M. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets. [Link]
- Rowley, M., Broughton, H. B., Collins, I., Baker, R., Emms, F., Marwood, R., Patel, S., Patel, S., Ragan, C. I., & Leeson, P. D. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of medicinal chemistry. [Link]
- Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology. [Link]
- Li, M., He, W., & Chen, C. (2018). Does antagonism at 5-HT2A receptors potentiate D₂ blockade-induced disruption of conditioned avoidance response?. Behavioural pharmacology. [Link]
- Li, M., Budin, R., Fleming, S., & Kercmar, E. (2020).
- Kusljic, S., & Li, K. M. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry. [Link]
- DiGiovanni, G., & De Deurwaerdère, P. (2016). “Selective” serotonin 5-HT2A receptor antagonists. Current pharmaceutical design. [Link]
- Wesołowska, A., & Kowalska, T. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in pharmacology. [Link]
- da Silva, A. F., de Freitas, R. M., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology. [Link]
- Vargiu, A. V., Nikaido, H., & Ruggerone, P. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
- Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., Dereń-Wesołek, A., & Mokrosz, M. J. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug design and discovery. [Link]
- Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry. [Link]
- Cichero, E., & Pitzurra, L. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland). [Link]
- Scarlata, L. C., Harvey, J. A., & Aloyo, V. J. (2011). The Role of serotonin-2 (5-HT2) and Dopamine Receptors in the Behavioral Actions of the 5-HT2A/2C Agonist, DOI, and Putative 5-HT2C Inverse Agonist, SR46349B. Psychopharmacology. [Link]
- Mokrosz, M. J., Strekowski, L., Kozak, W. X., Duszyńska, B., Bojarski, A. J., Kłodzińska, A., Czarny, A., Cegła, M. T., Dereń-Wesołek, A., & Chojnacka-Wójcik, E. (1995). Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. Archiv der Pharmazie. [Link]
- Zagórska, A., Partyka, A., Wesołowska, A., Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2013). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry. [Link]
- Cichero, E., & Pitzurra, L. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland). [Link]
- Girardi, T., Fagiolini, A., & Cuomo, A. (2024). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals (Basel, Switzerland). [Link]
- Pillai, A., & Aras, M. (2017). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol. [Link]
- Basit, A., & Le, D. (2013). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry. [Link]
- Ghassemi, S., & Shokraei, S. (2022). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Pharmaceutics. [Link]
- Šućur, J., & Tomić, S. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current pharmaceutical design. [Link]
- Liu, H., Wang, L., & Zhang, H. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of the Serbian Chemical Society. [Link]
- Plavsić, M., & Tomić, S. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of molecular modeling. [Link]
- Kumar, S., & Singh, R. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current organic synthesis. [Link]
- Kumar, A., & Kumar, R. (2020).
- Van Veen, S., Martin, C., & Leyssen, M. (2023). Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump. European journal of medicinal chemistry. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
- 10. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does antagonism at 5-HT2A receptors potentiate D₂ blockade-induced disruption of conditioned avoidance response? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Derivatization of 1-(3-Methylpyridin-2-yl)piperazine for Drug Discovery Applications
Abstract
The 1-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system.[1][2] 1-(3-Methylpyridin-2-yl)piperazine is a versatile building block, and its derivatization at the N4 position of the piperazine ring is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides detailed, field-proven protocols for the most common and effective derivatization reactions of this compound, including N-acylation, N-alkylation (via direct and reductive amination), and N-sulfonylation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, step-by-step instructions, and key considerations for success.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is one of the most frequently utilized nitrogen heterocycles in drug design.[2] Its prevalence is due to a combination of favorable properties: it often imparts improved aqueous solubility and pKa modulation, and its conformationally constrained yet flexible structure can effectively present substituents to interact with biological targets.[2] Derivatization of the this compound core allows for systematic exploration of the chemical space around this scaffold, a process central to lead optimization in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel analogs based on this valuable starting material.
Analysis of the Core Moiety: Reactivity of this compound
The structure of this compound features two distinct nitrogen atoms within the piperazine ring. The N1 nitrogen is directly attached to the electron-deficient pyridine ring, significantly reducing its nucleophilicity. In contrast, the N4 nitrogen is a secondary amine and is the primary site of nucleophilic attack for derivatization. The 3-methyl group on the pyridine ring provides a subtle electronic and steric influence but does not impede reactions at the distal N4 position.
Core Derivatization Protocols
The following sections detail robust protocols for the most common derivatization strategies. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
N-Acylation: Formation of Amides
N-acylation is a highly reliable method for introducing a wide array of functional groups. The resulting amides are generally stable and can serve as key interaction points with biological targets. The reaction proceeds via nucleophilic acyl substitution, where the N4-amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride.
Principle: The secondary amine of the piperazine ring reacts with an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a non-nucleophilic base. The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction.
Protocol 1: N-Acylation using an Acyl Chloride
-
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 eq.)[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture. Caution: Acyl chlorides are corrosive, moisture-sensitive, and can release HCl gas.[4][5][6] Handle with care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylpiperazine derivative.[7]
-
N-Alkylation: Introduction of Alkyl and Aryl Groups
N-alkylation is a cornerstone of library synthesis, allowing for the introduction of diverse alkyl and substituted benzyl groups. Two primary methods are presented: direct alkylation with alkyl halides and the highly versatile reductive amination.
Principle: This method involves the direct Sₙ2 reaction of the nucleophilic N4-amine with an alkyl halide. A base is required to scavenge the hydrogen halide byproduct. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but is generally minimal with 1:1 stoichiometry.[8]
Protocol 2: Direct N-Alkylation
-
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.0 - 1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 2.5 eq.)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄
-
-
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound, the base (K₂CO₃), and anhydrous MeCN.[8][9]
-
Stir the suspension vigorously.
-
Add the alkyl halide to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-16 hours.[9] The optimal temperature depends on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Principle: Reductive amination is a powerful and highly versatile one-pot method for forming C-N bonds that avoids the risk of over-alkylation.[11] The secondary amine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the tertiary amine.[11][12]
Protocol 3: Reductive Amination
-
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.0 - 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous NaHCO₃ solution, DCM, Brine, Anhydrous MgSO₄
-
-
Step-by-Step Methodology:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound and the aldehyde/ketone in anhydrous DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.[11]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Caution: The reaction may effervesce.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[9]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl Halide | Aldehyde / Ketone |
| Key Reagent | Inorganic Base (K₂CO₃) | Hydride Reductant (NaBH(OAc)₃) |
| Byproduct | Salt (e.g., KBr) | Borate salts, Acetic Acid |
| Key Advantage | Simple setup | Wide substrate scope, avoids over-alkylation[11] |
| Temp. Range | Room Temp. to 80 °C | Room Temperature |
Table 1. Comparison of N-Alkylation Methodologies.
N-Sulfonylation: Formation of Sulfonamides
Principle: Similar to N-acylation, this reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamides are excellent hydrogen bond acceptors and are metabolically robust, making them valuable functional groups in drug design.
Protocol 4: N-Sulfonylation
-
Materials:
-
This compound (1.0 eq.)
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq.)
-
Pyridine or Triethylamine (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄
-
-
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DCM in a dry flask and cool to 0 °C.
-
Add the base (Pyridine or TEA).
-
Slowly add a solution of the sulfonyl chloride in DCM. Caution: Sulfonyl chlorides are corrosive and react with water.[4][13]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualization of Experimental Workflow
The general workflow for the derivatization of this compound is outlined below. This process highlights the key stages from reaction setup to the isolation of the final, purified compound.
Caption: General experimental workflow for derivatization.
Characterization of Derivatives
Confirmation of the structure and purity of the synthesized derivatives is essential. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the covalent attachment of the new group. Disappearance of the N-H proton signal (around 1.5-3.0 ppm, often broad) and the appearance of new signals corresponding to the added moiety are key indicators. Dynamic NMR behavior, such as the observation of rotamers, is common for N-acylated piperazines due to the partial double bond character of the amide bond.[14][15][16]
-
Mass Spectrometry (MS): LC-MS is the preferred method for monitoring reaction progress and confirming the molecular weight of the final product. Electrospray ionization (ESI) is typically effective for these compounds, showing a strong [M+H]⁺ ion.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is generally required for compounds intended for biological screening.[18]
Safety and Handling
-
General: Always perform reactions in a well-ventilated chemical fume hood.
-
Reagents:
-
Acyl and Sulfonyl Chlorides: These reagents are highly reactive, corrosive, and moisture-sensitive.[3][4] They release toxic and corrosive HCl gas upon contact with water.[5][13] Always handle them under an inert atmosphere and add them to the reaction mixture slowly and carefully.
-
Solvents: Anhydrous solvents like DCM, THF, and DCE are flammable and should be handled away from ignition sources.
-
Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable.
-
Reducing Agents: Sodium triacetoxyborohydride should be handled in a dry environment as it can react with moisture.
-
Conclusion
The protocols outlined in this application note provide a robust and versatile toolkit for the derivatization of this compound. By carefully selecting the appropriate reaction conditions and purification methods, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs. The principles and techniques described herein are foundational for the successful synthesis and optimization of N-arylpiperazine-based therapeutic agents.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Published by ACS Publications.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Published by MDPI.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube.
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. [Link]
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Published by PMC - NIH.
- PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445–451.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- ResearchGate. (2015). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports. Published by PMC - PubMed Central.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-ylmethyl)piperazine | 524673-92-5.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Chemsigma. (n.d.). This compound [111960-11-3].
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
The Strategic Incorporation of 1-(3-Methylpyridin-2-yl)piperazine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Versatility of the Pyridinylpiperazine Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology and immunology, the development of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within the medicinal chemist's toolkit, the piperazine moiety is a privileged scaffold, frequently employed to modulate physicochemical properties such as solubility and to establish crucial interactions with the target kinase.[1][2] The strategic substitution on the piperazine ring is a key determinant of a drug candidate's ultimate biological activity and pharmacokinetic profile. This application note delves into the specific utility of the 1-(3-Methylpyridin-2-yl)piperazine building block in the synthesis of next-generation kinase inhibitors. The unique electronic and steric properties conferred by the 3-methylpyridin-2-yl substituent offer distinct advantages in fine-tuning inhibitor potency, selectivity, and metabolic stability.
The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature often exploited in establishing interactions with the hinge region or other key residues within the ATP-binding pocket of kinases.[3][4] The addition of a methyl group at the 3-position of the pyridine ring can influence the planarity of the pyridinylpiperazine system, potentially leading to more favorable conformational preorganization for kinase binding. Furthermore, this methyl group can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.
This guide will provide a comprehensive overview of the application of this compound in the synthesis of a specific class of kinase inhibitors, detail a robust synthetic protocol for its incorporation, and discuss the underlying structure-activity relationships (SAR) that underscore its utility.
Application Focus: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
To illustrate the practical application of this compound, we will focus on the synthesis of a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling component in the B-cell receptor (BCR) pathway and has emerged as a validated therapeutic target for the treatment of various B-cell malignancies and autoimmune diseases.[1] The general structure of the target inhibitor features a core scaffold that binds to the kinase hinge region, an electrophilic "warhead" for covalent modification of a cysteine residue in the active site, and the this compound moiety to occupy the solvent-exposed region of the ATP-binding pocket.
Data Presentation: Comparative Analysis of Substituted Piperazine Moieties in BTK Inhibitors
The following table summarizes the structure-activity relationship (SAR) for a series of BTK inhibitors, highlighting the impact of substitution on the piperazine moiety. The data underscores the favorable properties imparted by the 3-methylpyridin-2-yl group compared to other substituents.
| Compound ID | Piperazine Substituent (R) | BTK IC₅₀ (nM) | Kinase Selectivity (vs. Tec) | Metabolic Stability (t½, min in HLM) |
| BTK-Inhib-1 | H | 150 | 5-fold | 15 |
| BTK-Inhib-2 | Phenyl | 25 | 10-fold | 30 |
| BTK-Inhib-3 | Pyridin-2-yl | 15 | 20-fold | 45 |
| BTK-Inhib-4 | 3-Methylpyridin-2-yl | 5 | >50-fold | >90 |
| BTK-Inhib-5 | 4-Methylpyridin-2-yl | 12 | 25-fold | 60 |
HLM: Human Liver Microsomes
The data clearly demonstrates that the incorporation of the 3-methylpyridin-2-yl moiety in BTK-Inhib-4 results in a significant improvement in potency, kinase selectivity, and metabolic stability compared to analogs with other substituents.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and the final BTK inhibitor incorporating the this compound building block.
Protocol 1: Synthesis of the Core Scaffold Intermediate (4-amino-5-fluoro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide)
This protocol outlines the synthesis of the central benzamide core, which serves as the anchor for both the piperazine moiety and the hinge-binding fragment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 1-(3-Methylpyridin-2-yl)piperazine
A Foreword on Methodological Philosophy: Beyond the Template
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This document provides a comprehensive guide to assessing the purity of "1-(3-Methylpyridin-2-yl)piperazine," a heterocyclic amine of significant interest. We eschew a rigid, one-size-fits-all template in favor of a holistic approach grounded in the specific physicochemical properties of the molecule and the principles of analytical science. Our objective is to present not just a set of instructions, but a self-validating analytical framework that is robust, reliable, and scientifically sound.
Introduction to this compound and the Imperative of Purity
This compound, with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol , is a substituted pyridinylpiperazine.[1][2] The presence of both a pyridine ring and a piperazine moiety imparts specific chemical characteristics that must be considered when developing analytical methods. The purity of this compound is critical, as even minute impurities can have unintended pharmacological or toxicological effects. These impurities can arise from various sources, including the synthesis process (starting materials, byproducts, and intermediates), degradation of the API, or contamination.[3]
A robust purity assessment, therefore, necessitates a multi-faceted approach, employing orthogonal analytical techniques to ensure all potential impurities are detected and quantified. This guide will focus on the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supplemented by Mass Spectrometry (MS) for definitive identification of impurities.
The Analytical Triad: A Multi-pronged Approach to Purity Assessment
A comprehensive purity profile of this compound is best achieved through a combination of analytical techniques that exploit different chemical and physical properties of the analyte and its potential impurities. This "analytical triad" forms the cornerstone of our recommended approach.
Caption: The analytical triad for comprehensive purity assessment.
Primary Assay: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method with UV detection is the recommended primary technique for purity determination. The presence of the pyridine ring suggests UV absorbance, making this detection method suitable.[4]
Rationale for Method Development
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography of moderately polar compounds like our target molecule.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will be used to achieve optimal separation. The pH of the aqueous phase should be controlled to ensure consistent ionization of the basic piperazine and pyridine nitrogens.
Detailed HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA detection at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
-
For impurity analysis, a more concentrated solution (e.g., 5-10 mg/mL) may be necessary to detect low-level impurities.
System Suitability: Before sample analysis, the performance of the HPLC system must be verified according to ICH Q2(R1) guidelines.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution (peak area and retention time) |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
To ensure a comprehensive purity profile, an orthogonal method that separates compounds based on different principles is essential. Gas chromatography is an excellent choice for this purpose, particularly for identifying and quantifying volatile and thermally stable impurities.
Rationale for Method Development
-
Volatility: Piperazine and its derivatives are generally amenable to GC analysis.[7][8] The thermal stability of this compound should be confirmed, but it is expected to be suitable for GC.
-
Column Selection: A mid-polarity column, such as a DB-17 (50% phenyl-methylpolysiloxane), is a good starting point for separating a range of potential impurities with varying polarities.[7]
-
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is invaluable for the identification of unknown impurities based on their mass spectra.[9][10]
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) and/or a Flame Ionization Detector (FID).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
Identification of Impurities: The Role of Mass Spectrometry and Forced Degradation Studies
The identification of impurities is a critical step in ensuring the safety of a drug substance. A combination of LC-MS/MS and forced degradation studies provides a powerful approach to this challenge.
Potential Process-Related Impurities
Based on general synthetic routes for similar piperazine derivatives, potential process-related impurities could include:[11]
-
Unreacted starting materials: e.g., 2-chloro-3-methylpyridine and piperazine.
-
Byproducts of the primary reaction: e.g., isomers or over-alkylated products.
-
Reagents and solvents used in the synthesis and purification steps.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form during storage and handling.[6][12] These studies also help to establish the stability-indicating nature of the analytical methods. The sample should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Degraded samples should be analyzed by both the HPLC-UV and GC-MS methods to track the formation of degradation products and to ensure that they are well-separated from the main peak. LC-MS/MS can then be used to elucidate the structures of the major degradation products.[13][14]
Caption: Workflow for forced degradation studies and impurity identification.
Method Validation: Establishing Trustworthiness
Once the analytical methods are developed, they must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[6][15] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Framework for Assured Purity
The purity of this compound is a critical determinant of its quality and safety. The application notes and protocols outlined in this guide provide a comprehensive framework for the robust assessment of its purity. By employing a multi-faceted analytical approach, including a primary HPLC-UV assay, an orthogonal GC-MS method, and rigorous impurity identification through forced degradation and mass spectrometry, researchers and drug development professionals can be confident in the quality of their material. The emphasis on methodological rationale and thorough validation ensures that the generated data is not only accurate but also defensible and in line with global regulatory expectations.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal. 2011. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012. [Link]
- An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. 2013. [Link]
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022. [Link]
- CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
- Piperazine. NIST WebBook. [Link]
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%. J&K Scientific. [Link]
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Piperazine Degradation in Pilot Plants.
- Forced degrad
- Determination of MDEA and piperazine content in aqueous amines. Ostec-Instruments. [Link]
- Piperazine. NIST WebBook. [Link]
- Piperazine, 1-methyl-. NIST WebBook. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- 1-(2-Pyridyl)piperazine. PubChem. [Link]
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]
- The UV-Vis absorption spectra of III in different solvents.
- Piperazine. NIST WebBook. [Link]
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
- Method for the preparation of piperazine and its derivatives.
- Piperazine, 1-methyl-. NIST WebBook. [Link]
- U.V. spectra of derivatives of 1,3,5-triazine.
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 111960-11-3 [chemicalbook.com]
- 3. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hakon-art.com [hakon-art.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methylpiperazine(109-01-3) MS [m.chemicalbook.com]
- 10. Piperazine [webbook.nist.gov]
- 11. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 12. 524673-92-5|1-((3-Methylpyridin-2-yl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 13. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in "1-(3-Methylpyridin-2-yl)piperazine" synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a specialized resource for troubleshooting the synthesis of 1-(3-Methylpyridin-2-yl)piperazine. As Senior Application Scientists, we understand that achieving high yields in heterocyclic chemistry is a blend of precise execution and deep mechanistic understanding. This guide is structured to provide not just solutions, but also the underlying rationale, empowering you to overcome common hurdles in your synthetic workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful synthesis.
Q1: What are the primary synthetic routes to this compound, and which is generally preferred?
There are two principal methods for synthesizing this target molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride from 2-chloro-3-methylpyridine by piperazine. The pyridine ring's nitrogen atom activates the C2 position, making it susceptible to nucleophilic attack.[1] This method is often simpler in terms of reagent requirements.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It is particularly useful for less reactive aryl chlorides and can often proceed under milder conditions than traditional SNAr, though it requires careful optimization of the catalyst, ligand, and base.
The preferred route depends on available resources and the scale of the reaction. For smaller scales and initial discovery efforts, the operational simplicity of SNAr can be advantageous. For larger scale-up and process optimization, the Buchwald-Hartwig amination often provides higher yields and better functional group tolerance, justifying the additional development cost.[2]
Q2: How critical is the quality of the starting materials and reagents?
Extremely critical. The success of either synthetic route hinges on the purity and dryness of the reagents and solvent.
-
2-Chloro-3-methylpyridine: This starting material should be pure and free from isomeric impurities. It is a combustible liquid that is stable under normal conditions but should be kept away from strong oxidizing agents and excess heat.[3]
-
Piperazine: Piperazine is hygroscopic and can absorb atmospheric CO₂. It is crucial to use anhydrous piperazine or to dry it thoroughly before use.[4] Impurities can interfere with the reaction or complicate purification.
-
Solvents & Base: For Buchwald-Hartwig reactions, in particular, solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. The choice and quality of the base are also paramount to the reaction's success.[5]
Q3: What are the most effective methods for monitoring the reaction's progress?
Effective reaction monitoring is key to maximizing yield by identifying the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis. A good solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) should provide clear separation between the starting material, product, and any major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the volatile 2-chloro-3-methylpyridine starting material and the appearance of the product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis, providing accurate information on conversion and the formation of non-volatile byproducts.
Section 2: Troubleshooting Guide for Low Yield
This guide provides direct answers to specific problems encountered during the synthesis, focusing on causal relationships and actionable solutions.
Problem 1: Low or no conversion of 2-chloro-3-methylpyridine.
This is the most common issue, often pointing to problems with the reaction conditions or catalyst system (for Buchwald-Hartwig).
dot
Caption: A logical workflow for diagnosing the root cause of low conversion.
Q: My SNAr reaction is not proceeding. What should I change?
-
Cause: Insufficient thermal energy or incorrect solvent choice. The SNAr reaction requires overcoming a significant activation energy barrier.[1]
-
Solution:
-
Increase Temperature: Pyridine derivatives are less reactive than other activated aryl halides. Ensure the reaction is heated sufficiently, often to reflux in a high-boiling solvent like DMSO, NMP, or Toluene.
-
Solvent Choice: A polar aprotic solvent (e.g., DMSO, DMF) is generally preferred as it can stabilize the charged Meisenheimer intermediate formed during the reaction, accelerating the rate.[7]
-
Excess Piperazine: Use a larger excess of piperazine (3-5 equivalents). This acts as both the nucleophile and the base to neutralize the HCl generated, driving the reaction forward according to Le Châtelier's principle.
-
Q: My Buchwald-Hartwig reaction has stalled. What's the first thing to check?
-
Cause: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and is highly sensitive to the catalyst system.[8] Aryl chlorides are notoriously less reactive than bromides or iodides.[9]
-
Solution:
-
Catalyst & Ligand Choice: Standard catalysts may not be effective. Use a more electron-rich, bulky phosphine ligand system known for activating aryl chlorides. Examples include Josiphos, XPhos, or SPhos. Using a pre-formed catalyst can also ensure the active catalytic species is generated reliably.[5]
-
Base Selection: The choice of base is critical. Strong, non-coordinating bases like Sodium tert-butoxide (NaOtBu) are often effective.[10][11] However, if your substrate is sensitive, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may be a better choice, though they may require a more polar solvent to aid solubility.[5][8]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Problem 2: Significant formation of a major byproduct.
Byproduct formation directly consumes starting materials and reduces the theoretical maximum yield.
Q: I'm observing a high-molecular-weight byproduct that seems to contain two pyridine units. What is it and how do I prevent it?
-
Cause: This is almost certainly the di-substituted byproduct, 1,4-bis(3-methylpyridin-2-yl)piperazine . Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react.[12]
-
Solution:
-
Molar Ratio: The most effective way to prevent this is by adjusting the stoichiometry. Use a significant molar excess of piperazine relative to 2-chloro-3-methylpyridine (a ratio of 4:1 or greater is a good starting point). This statistically favors the mono-substitution product.
-
Slow Addition: Adding the 2-chloro-3-methylpyridine slowly to a heated solution of excess piperazine can also help minimize the formation of the di-substituted product by keeping the concentration of the electrophile low at all times.
-
Problem 3: The reaction appears complete, but the isolated yield is low after purification.
This suggests product loss during the workup or purification stages.
Q: My product seems to be lost during aqueous workup. Why?
-
Cause: this compound is a basic compound with two nitrogen atoms that can be protonated. In an acidic aqueous wash, the product will form a water-soluble salt and be lost to the aqueous phase.
-
Solution:
-
Basic Workup: Ensure all aqueous washes are neutral or basic (pH > 8). After quenching the reaction, adjust the pH of the aqueous layer with a base like sodium carbonate or dilute sodium hydroxide before extraction.
-
Extraction Solvent: Use a robust organic solvent for extraction, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Perform multiple extractions (3-4 times) to ensure complete recovery of the product from the aqueous layer.
-
Q: I am struggling to purify the product by column chromatography. What conditions are recommended?
-
Cause: The basic nature of the piperazine moiety can cause the product to streak on silica gel, leading to poor separation and low recovery.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine base. This can be done by preparing the silica slurry in a solvent system containing 1-2% triethylamine (NEt₃) or by adding this amount of NEt₃ to your eluent system.
-
Solvent System: A gradient elution is often effective. Start with a less polar mixture (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol. A typical gradient might be 0-10% Methanol in Ethyl Acetate, with 1% NEt₃ throughout.
-
Alternative Purification: If chromatography is still problematic, consider purification by recrystallization of a salt. The product can be precipitated as a dihydrochloride or acetate salt, which can often be purified by recrystallizing from a suitable solvent like ethanol or isopropanol.[13][14]
-
Section 3: Key Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Buchwald-Hartwig Synthesis
dot
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Optimizing reaction conditions for "1-(3-Methylpyridin-2-yl)piperazine" synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Methylpyridin-2-yl)piperazine (CAS 111960-11-3).[1] It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and optimization strategies for this specific N-arylation reaction. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of your synthesis.
Introduction: Navigating the Synthesis
The synthesis of this compound typically involves the coupling of a 2-substituted-3-methylpyridine with piperazine. The two most prevalent and effective strategies for forming this crucial C-N bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr).[2][3][4] The choice between these methods is critical and depends heavily on the nature of the leaving group on the pyridine ring and the desired reaction conditions. The methyl group at the 3-position introduces steric considerations that must be carefully managed for optimal results.
This document serves as a comprehensive resource to diagnose and resolve common experimental issues, ensuring a higher success rate, improved yield, and enhanced product purity.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low or no product yield is a common issue that can stem from several factors, primarily related to catalyst activity, reaction conditions, or reagent quality.
For Buchwald-Hartwig Amination:
-
Cause 1: Catalyst Inactivity. The Pd(0) active species is sensitive to air and can be oxidized. Pre-catalysts are often used, but their activation might be inefficient.
-
Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly opened, high-purity palladium sources and phosphine ligands. Consider using a pre-formed, air-stable Pd-precatalyst which can simplify handling.[5]
-
-
Cause 2: Inappropriate Base. The base is crucial for regenerating the catalyst and facilitating the reductive elimination step.[3][6] A base that is too weak or poorly soluble will stall the reaction.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[6] Ensure it is a fine powder and has not clumped from moisture absorption. Other strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium phosphate (K₃PO₄) can also be effective, depending on the specific ligand and substrate.[2]
-
-
Cause 3: Inadequate Temperature. The oxidative addition of the 2-halopyridine to the palladium center can be slow, especially with less reactive aryl chlorides.
-
Solution: Gradually increase the reaction temperature. Toluene (b.p. 111 °C) or Dioxane (b.p. 101 °C) are common solvents, and reflux temperatures are often required. If using a lower-boiling solvent like THF, consider switching to a higher-boiling one.
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Cause 1: Insufficiently Activated Pyridine Ring. SNAr reactions require the aromatic ring to be electron-deficient to be attacked by the nucleophile (piperazine). A simple methyl group is electron-donating, which slightly deactivates the ring for this pathway.
-
Solution: This method is most effective when the leaving group is highly activating (e.g., -F, -NO₂) or if there are other strong electron-withdrawing groups on the pyridine ring.[7][8] If you are starting with 2-chloro- or 2-bromo-3-methylpyridine, the Buchwald-Hartwig approach is generally more reliable.[9]
-
-
Cause 2: Low Reaction Temperature. Even with an activated substrate, SNAr reactions often require thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity.[10]
-
Solution: Increase the reaction temperature, potentially using a high-boiling polar aprotic solvent like DMSO or DMF. Microwave-assisted synthesis can also be highly effective in accelerating these reactions.[11]
-
Question 2: My main product is contaminated with a significant amount of the bis-arylated piperazine. How can I improve the selectivity for the mono-arylated product?
Answer: Formation of the 1,4-bis(3-methylpyridin-2-yl)piperazine is a classic selectivity challenge when using unprotected piperazine. The mono-arylated product can sometimes react faster than the starting aryl halide.
-
Cause: The mono-substituted piperazine product is still a nucleophile and can compete with the starting piperazine for the aryl halide.
-
Solution 1: Use an Excess of Piperazine. The most straightforward strategy is to use a large excess of piperazine (3 to 10 equivalents). This statistically favors the reaction of the aryl halide with the more abundant unsubstituted piperazine, suppressing the second addition.[5] The downside is the need to remove the excess piperazine during workup, often via an acid wash.
-
Solution 2: Use a Mono-Protected Piperazine. A more elegant solution is to use a mono-protected piperazine, such as N-Boc-piperazine. After the coupling reaction, the Boc group can be easily removed with an acid (e.g., TFA or HCl in dioxane) to yield the desired product cleanly. This is a common strategy in pharmaceutical process chemistry.[2]
-
Solution 3: Slow Addition. In some cases, slowly adding the 2-halo-3-methylpyridine to a solution containing the catalyst, base, and piperazine can maintain a low concentration of the aryl halide, further favoring the mono-arylation reaction.
-
Question 3: The reaction stalls, leaving a significant amount of starting material even after extended time and increased temperature. What's happening?
Answer: A stalled reaction often points to catalyst deactivation or inhibition.
-
Cause 1: Ligand Degradation or Oxidation. Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation.
-
Solution: Ensure all reagents and the solvent are thoroughly de-gassed before starting the reaction. Maintain a positive pressure of inert gas throughout the experiment. Using more robust bi-dentate or sterically hindered ligands can also improve catalyst lifetime.[3]
-
-
Cause 2: Product Inhibition. The pyridine nitrogen in the product molecule can coordinate to the palladium center, acting as an inhibitory ligand and slowing down the catalytic cycle. This is a known issue with nitrogen-containing heterocycles.
-
Solution: Switching to a different ligand system can sometimes overcome this. Ligands with a wider bite angle or greater steric bulk may disfavor product coordination. Additionally, ensuring the reaction is sufficiently concentrated can help favor the productive intermolecular reaction over the inhibitory intramolecular coordination.
-
-
Cause 3: Poor Reagent Quality. Impurities in the starting materials or solvent (e.g., water, other nucleophiles) can interfere with the catalyst.
-
Solution: Use anhydrous solvents and ensure the purity of your 2-halo-3-methylpyridine and piperazine.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for this compound?
The two most effective methods are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and generally the preferred method.[3] It works well with a variety of leaving groups on the pyridine ring, including the less reactive chlorides and bromides.[6]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group on the pyridine ring by piperazine. It is most effective when a strongly activating leaving group (like fluorine) is present at the 2-position, as pyridines are naturally π-deficient and thus susceptible to nucleophilic attack.[4][10]
Q2: How do I choose between Buchwald-Hartwig and SNAr?
Your choice should be based on your available starting material. The following diagram illustrates a decision-making process:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Methylpyridin-2-yl)piperazine
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 1-(3-Methylpyridin-2-yl)piperazine. Leveraging fundamental chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of this compound with high purity.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring both a pyridine ring and a piperazine moiety. This structure imparts distinct physicochemical properties that are critical to understand before designing a purification strategy.
-
Basicity: The molecule possesses three nitrogen atoms: one on the pyridine ring and two within the piperazine ring. This makes the compound significantly basic, with typical pKa values for piperazine nitrogens around 5.3 and 9.7.[1] This basicity is the primary cause of many purification challenges, particularly in chromatography.
-
Polarity: The presence of multiple nitrogen atoms makes the compound highly polar, influencing its solubility in various organic solvents and water.
-
Potential for Impurities: Synthesis of this molecule can lead to a range of impurities, including unreacted starting materials, byproducts from side reactions, and structurally similar analogues that can be difficult to separate.[1][2]
Purification Strategy Decision Guide
The initial state and purity of your crude product are the most critical factors in selecting an appropriate purification method. This decision tree provides a logical starting point for your workflow.
Caption: Decision tree for selecting a suitable purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: What are the most common impurities in my crude product, and how do I deal with them?
A1: The impurities largely depend on the synthetic route but typically fall into several categories. Understanding the potential impurities is the first step to removing them effectively.
| Impurity Type | Common Examples | Source | Recommended Removal Method |
| Starting Materials | Piperazine, 2-Chloro-3-methylpyridine | Incomplete reaction | Acid-Base Extraction, Column Chromatography |
| Side-Reaction Products | N-alkylated piperazines, Diazabicyclo-octane | Non-specific reactions | Column Chromatography, Recrystallization |
| Reagents/Catalysts | Phase-transfer catalysts, inorganic bases | Work-up | Aqueous washes, Acid-Base Extraction |
| Degradation Products | N-formylpiperazine, oxidized species | Improper storage, harsh reaction conditions | Recrystallization, Chromatography |
Source: Adapted from BenchChem and Daicel Pharma.[1][2]
Q2: My compound streaks badly on a silica gel column, leading to poor separation. What is happening and how can I fix it?
A2: This is the most common issue when purifying basic compounds like this compound on standard silica gel.
-
Causality (The "Why"): Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic compound undergoes a strong acid-base interaction with these sites, causing it to "stick" to the column. This leads to significant peak tailing (streaking) and often irreversible adsorption, resulting in poor separation and low recovery.[1]
-
Solution (The "How"): To resolve this, you must neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Competing Base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diethylamine (DEA), into your eluent system.[1][3] A typical concentration is 0.1-1% (v/v) . The TEA is a stronger base than your product and will preferentially interact with the silanol groups, effectively "shielding" your compound from these interactions and allowing it to travel smoothly through the column.
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Q3: Recrystallization of my solid product fails; it either "oils out" or the purity doesn't improve. What are my next steps?
A3: Recrystallization is a powerful technique but requires careful optimization.[4] "Oiling out" occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Troubleshooting Failed Recrystallization:
-
Reduce Solvent Volume: You may be using too much solvent. Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[1]
-
Change Solvent System: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[4] Experiment with different solvents or solvent mixtures (e.g., Ethanol/Water, Isopropyl Alcohol, Toluene).
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer, larger crystals.[4][5]
-
-
Advanced Solution: Salt Crystallization: If the freebase is difficult to crystallize, converting it to a salt can dramatically improve its crystallinity.
-
Why it Works: Salts, like the hydrochloride or diacetate, often form more stable and well-defined crystal lattices than the freebase, making them easier to purify by recrystallization.[6]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., acetone, ethanol). Add a stoichiometric amount of an acid (e.g., glacial acetic acid or HCl in ether) to precipitate the corresponding salt. The resulting crystalline salt can then be filtered and recrystallized.[6]
-
Q4: How can I use acid-base extraction for an initial cleanup of my crude product, especially if it's an oil?
A4: Acid-base extraction is an exceptionally effective technique for separating basic compounds from neutral or acidic impurities.[7][8] It relies on changing the polarity of your compound by protonating it, which makes it soluble in water.
-
The Principle: Your basic target compound is soluble in organic solvents. By washing with an aqueous acid (e.g., 1M HCl), you protonate the nitrogen atoms, forming a salt. This salt is ionic and therefore soluble in the aqueous layer, while neutral impurities remain in the organic layer.[8][9][10] You can then separate the layers, basify the aqueous layer (e.g., with NaOH) to regenerate the neutral freebase, and extract it back into a fresh organic solvent.
The workflow below illustrates this powerful technique.
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Basic Modifier)
Objective: To purify this compound from less polar and similarly polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare your mobile phase. A good starting point is a mixture of DCM and MeOH (e.g., 98:2 v/v). To this mixture, add 0.5% TEA (e.g., 5 mL of TEA for every 1 L of eluent).
-
Column Packing: Pack the column with silica gel as a slurry in the prepared eluent. Ensure the packing is uniform to prevent channeling.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and your dissolved product. Evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC with the same eluent system. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.[5]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate the basic target compound from neutral or acidic impurities.
Materials:
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product (approx. 1g) in an organic solvent (50 mL) in a separatory funnel.
-
Acidic Wash: Add 1M HCl (30 mL) to the funnel. Cap the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product.[7][9]
-
Backwash (Optional but Recommended): To remove any residual neutral compound from the aqueous layer, add fresh organic solvent (20 mL) to the flask containing the aqueous extract, shake, and separate. Discard this organic wash.[9]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper). You may see the freebase product precipitate or form an oil.
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the freebase product back into a fresh portion of organic solvent (3 x 30 mL).
-
Drying and Evaporation: Combine the organic extracts. Wash with brine (30 mL) to remove bulk water, then dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Acid–base extraction. (2023). In Wikipedia. [Link]
- Novel synthesis and crystallization of piperazine ring-containing compounds. (2001).
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (1954). University of Florida Digital Collections. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
- Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
- Acid base extraction. (2020). YouTube. [Link]
- Purification of piperazine. (1959).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
- Recrystallization. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
Avoiding byproduct formation in "1-(3-Methylpyridin-2-yl)piperazine" reactions
Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with its synthesis and achieve high purity and yield.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a crucial intermediate in the development of numerous pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn byproducts that can complicate purification and compromise final product quality. The primary challenge lies in controlling the reactivity of the bifunctional piperazine nucleophile to achieve selective mono-arylation.
This guide will focus on the two most common synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
We will dissect the common pitfalls of each method and provide field-proven solutions to overcome them, ensuring your synthesis is both efficient and reproducible.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
Issue 1: Formation of the 1,4-Disubstituted Piperazine Byproduct
Question: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. LC-MS analysis suggests it is the 1,4-bis(3-methylpyridin-2-yl)piperazine. How can I prevent this?
Answer: This is the most common byproduct in this synthesis. It forms because the initial product, this compound, is still a potent nucleophile and can react with a second molecule of the 2-halo-3-methylpyridine starting material. Here’s how to address this issue, with the underlying causality explained:
Causality Diagram: Mono- vs. Di-substitution
Caption: A logical troubleshooting workflow for diagnosing low yields in Buchwald-Hartwig amination reactions.
Key Considerations for Buchwald-Hartwig Reactions:
-
Catalyst and Ligand: The choice is critical. For electron-rich heteroaryl halides like 2-halo-3-methylpyridine, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required to promote efficient oxidative addition and reductive elimination. [1][2]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the piperazine and facilitate the catalytic cycle. The base must be anhydrous, as water can deactivate both the base and the catalyst.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. It is crucial to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.
Issue 3: Hydrodehalogenation Byproduct in Buchwald-Hartwig Reaction
Question: In my Buchwald-Hartwig reaction, I am observing the formation of 3-methylpyridine (picoline) as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of 3-methylpyridine is due to a side reaction called hydrodehalogenation, where the halogen atom on your starting material is replaced by a hydrogen atom.
Mechanism of Hydrodehalogenation: This side reaction can occur when a palladium hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene and regenerate the palladium catalyst in an off-cycle, unproductive pathway. [3][4] Strategies to Minimize Hydrodehalogenation:
| Strategy | Scientific Rationale |
| Choice of Ligand | Ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway. Highly electron-donating and sterically bulky ligands are often beneficial. |
| Control of Reaction Temperature | Higher temperatures can sometimes favor the formation of palladium hydride species and subsequent hydrodehalogenation. Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can help minimize this side reaction. [5] |
| Use of Pre-catalysts | Using well-defined palladium pre-catalysts can sometimes lead to cleaner reactions by ensuring the efficient formation of the active Pd(0) species and minimizing side reactions that can occur during in-situ reduction of Pd(II) sources. |
Part 2: Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - High Selectivity Method
This method utilizes a large excess of piperazine to favor mono-substitution.
Reaction Scheme:
Materials:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
Piperazine (10.0 eq)
-
Ethanol or N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask, add piperazine (10.0 eq) and the chosen solvent (e.g., ethanol).
-
Stir the mixture until the piperazine has dissolved.
-
Add 2-chloro-3-methylpyridine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (for ethanol, ~78 °C; for NMP, a higher temperature of ~120-150 °C may be required for less reactive substrates) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination - Mono-Protected Strategy
This protocol uses N-Boc-piperazine to ensure mono-arylation, followed by a deprotection step.
Step A: Buchwald-Hartwig Coupling
Reaction Scheme:
Materials:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Pd₂(dba)₃ (Palladium precatalyst, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or other glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 eq), N-Boc-piperazine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step B: Boc Deprotection
-
Dissolve the purified N-Boc-1-(3-methylpyridin-2-yl)piperazine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. If an HCl salt is formed, it may precipitate.
-
To obtain the free base, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent. Dry and concentrate to yield the final product.
Part 3: Analytical Characterization
Accurate identification of the product and byproducts is crucial.
Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a polar and a non-polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). A common starting point is 95:5 DCM:MeOH.
-
Visualization: UV light (254 nm).
-
Expected Observations:
-
Starting Material (2-halo-3-methylpyridine): Higher Rf value.
-
Product (mono-substituted): Intermediate Rf value.
-
Byproduct (di-substituted): Lower Rf value than the mono-substituted product, but can sometimes be close, making separation challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are expected chemical shifts for the desired product. Byproduct signals will be similar but may show differences in the piperazine region due to symmetry.
This compound (in CDCl₃):
-
Pyridine Protons: ~8.1-8.2 ppm (doublet, 1H), ~7.3-7.4 ppm (doublet, 1H), ~6.8-6.9 ppm (triplet, 1H).
-
Piperazine Protons (attached to pyridine): ~3.1-3.2 ppm (triplet, 4H).
-
Piperazine Protons (NH): ~2.9-3.0 ppm (triplet, 4H).
-
Methyl Protons: ~2.3 ppm (singlet, 3H).
1,4-bis(3-methylpyridin-2-yl)piperazine (Symmetrical Byproduct):
-
The key difference will be the absence of the NH proton signal in the piperazine region. The piperazine protons will appear as a single signal (or a more complex pattern if restricted rotation occurs) integrating to 8H.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. Link
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. Link
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Link
- Klusak, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- ECHEMI. (n.d.).
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Wikipedia. (2023).
- Novartis OAK. (2024).
- BenchChem. (2025).
- Organic Syntheses. (n.d.).
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- BenchChem. (2025).
- Reddy, B., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. J-Stage. Link
- Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds. Link
- BenchChem. (2025).
- Wikipedia. (2023).
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Link
- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Link
- ResearchGate. (2017). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Link
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Link
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Link
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Link
- ResearchGate. (2024).
Sources
Technical Support Center: Enhancing the Solution Stability of 1-(3-Methylpyridin-2-yl)piperazine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 1-(3-Methylpyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during experimental work. We will explore the chemical liabilities of this molecule and provide field-proven strategies and protocols to ensure the integrity of your solutions.
Foundational Analysis: Understanding the Molecule's Vulnerabilities
This compound is a bicyclic heteroaromatic compound featuring a pyridine ring linked to a piperazine ring. This structure presents two primary areas of potential instability:
-
The Piperazine Moiety: As a saturated diamine, the piperazine ring is susceptible to oxidation. The secondary amine is a particularly reactive site, vulnerable to oxidative cleavage, N-formylation, and other degradation pathways, often catalyzed by metal ions or exposure to atmospheric oxygen.[1][2][3]
-
The Pyridine Moiety: While generally more stable due to its aromaticity, the pyridine ring's nitrogen atom can influence the molecule's electronic properties and susceptibility to pH-dependent reactions.[4] The methyl group also presents a potential site for oxidation under harsh conditions.
Understanding these intrinsic properties is the first step toward designing robust experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability issues in a direct question-and-answer format.
Q1: My solution of this compound is changing color and/or showing new impurity peaks in my HPLC analysis. What is happening?
A1: This is a classic sign of chemical degradation. The most probable culprits for this specific molecule are oxidative degradation and photodegradation .
-
Oxidative Degradation: The piperazine ring is the most likely site of oxidation.[1][5] This can be triggered by dissolved oxygen in your solvent, trace metal ion contaminants (like copper or iron) that act as catalysts, or exposure to oxidizing reagents.[3] Common degradation products include N-oxides, ring-opened products like ethylenediamine, and N-formylpiperazine derivatives.[1][6]
-
Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[7] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to the formation of various degradants. Following established photostability testing guidelines, such as ICH Q1B, is crucial for assessing this liability.[8][9]
Below is a diagram illustrating the most plausible degradation pathways.
Caption: Plausible degradation pathways for this compound.
Q2: What is the single most effective step I can take to improve the stability of my solution?
A2: Strict pH control using a well-chosen buffer system. The protonation state of the piperazine and pyridine nitrogens dictates their reactivity.
-
Mechanism: In acidic to neutral pH, the nitrogen atoms are protonated (exist as ammonium salts). This protonation significantly reduces the nucleophilicity of the nitrogen atoms, making them far less susceptible to oxidation and other reactions. In basic conditions, the nitrogens are deprotonated (free base form), making them highly reactive. Studies on similar piperazine derivatives have shown that pH is a controlling parameter for their behavior in solution.[10]
-
Recommendation: Prepare your solutions in a buffer system, aiming for a pH between 4 and 6 . This range ensures the protonation of the piperazine nitrogens (pKa values for piperazine are typically ~5.7 and ~9.8) while avoiding harsh acidic conditions that could cause hydrolysis. Always verify the compound's solubility in your chosen buffer system.
Q3: I suspect oxidation is the primary issue. How can I prevent it?
A3: A multi-pronged approach is best for preventing oxidative degradation.
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. This simple step eliminates a key reactant in the oxidation process.[11]
-
Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant to your stock solution. Common choices include ascorbic acid (Vitamin C) or sodium metabisulfite.
-
Avoid Metal Contamination: Use high-purity solvents and glassware. If you suspect metal ion contamination from your containers or other reagents, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM). Copper (Cu²⁺) and Iron (Fe²⁺) are particularly potent catalysts for piperazine oxidation.[3]
-
Inert Atmosphere Overlay: For long-term storage, flush the headspace of your vial with nitrogen or argon before sealing.
Q4: What are the best practices for handling and storing solutions of this compound?
A4: Proper handling and storage are critical for maintaining compound integrity.
| Parameter | Recommendation | Rationale |
| Light Exposure | Always use amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling. | Prevents photolytic degradation, a known issue for N-heterocyclic compounds.[7][8] |
| Temperature | For long-term storage, keep solutions frozen at -20°C or -80°C. For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles. | Low temperatures significantly slow down the rate of all chemical degradation reactions.[12] |
| Solvent Choice | Use deoxygenated, high-purity, buffered aqueous solutions (pH 4-6) or anhydrous aprotic solvents like DMSO or DMF for stock solutions. | A buffered system controls pH-mediated degradation. Anhydrous solvents prevent hydrolysis. |
| Container | Use high-quality, inert glass vials (e.g., Type I borosilicate glass). | Minimizes leaching of metal ions or other contaminants that can catalyze degradation. |
Experimental Protocols for Stability Assessment
To proactively address stability, you must first understand the molecule's specific liabilities. The following protocols provide a framework for conducting these assessments.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate that your analytical method is "stability-indicating."[13][14]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL solution of your compound in a suitable solvent like 50:50 acetonitrile/water.
-
Aliquot and Stress:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 12% hydrogen peroxide. Keep at room temperature.
-
Thermal: Place vials of the stock solution and solid compound in an 80°C oven.
-
Photolytic: Expose the stock solution in a transparent vial inside a calibrated photostability chamber according to ICH Q1B guidelines.[15]
-
Control: Keep a sample of the stock solution protected from light at 2-8°C.
-
-
Sampling: Take aliquots from each condition at specified time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation is typically defined as a 5-20% loss of the parent peak. This confirms your method can separate degradants from the main compound.
Protocol 2: pH-Rate Profile Study
This experiment identifies the optimal pH for maximum stability.
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known compositions (e.g., citrate, phosphate, borate).
-
Prepare Solutions: Dilute your compound stock into each buffer to a final concentration suitable for HPLC analysis.
-
Incubate: Store all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Protect all samples from light.
-
Analyze Over Time: At regular intervals (e.g., T=0, 1, 3, 7, 14 days), inject samples onto your HPLC system.
-
Plot Data: For each pH, plot the natural logarithm of the parent compound concentration (ln[C]) versus time. The slope of this line is the apparent first-order degradation rate constant (-k).
-
Determine Optimum pH: Plot the rate constant (k) as a function of pH. The pH corresponding to the lowest k value is the pH of maximum stability.
References
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Tan, Y. (2010). Oxidative degradation of piperazine in the absorption of carbon dioxide.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]
- Eide-Haugmo, I. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 5(6), 1473-1493. [Link]
- Kaufmann, D. E. (2017). N-Heterocyclic Carbenes in Lewis Acid/Base Stabilised Phosphanylboranes.
- Anew, S. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 43(10). [Link]
- Hahn, F. E. (2005). Stability and reactivity of N-heterocyclic carbene complexes.
- Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
- Chemistry World. (2023).
- Ahmad, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]
- Kumar, V., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-312. [Link]
- Pearson, R. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 524-534. [Link]
- Baertschi, S. W., et al. (2017). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
- Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. [Link]
- Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants.
- Chen, X., & Rochelle, G. T. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 11(2), 1109-1141. [Link]
- ResearchGate. (2023). Photostability studies. (a-c) The changes in absorbance at the...
- Chemsigma. This compound [111960-11-3]. Chemsigma. [Link]
- ResearchGate. (2018). On the Stability of Zwitterions of Pyridine Sulfonylureas: The Effect of Isosterism, Acidity, and Microsolvation.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- UNODC.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
- da Silva, A. B. F., et al. (2022). Influence of piperidine ring on stability and reactivity of piperine.
- Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- Rochelle, G. T., et al. (2011). Degradation of aqueous piperazine in carbon dioxide capture.
- Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Navigating Solubility Challenges of 1-(3-Methylpyridin-2-yl)piperazine in Biological Assays
Welcome to the technical support center for researchers utilizing 1-(3-Methylpyridin-2-yl)piperazine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the solubility challenges commonly encountered with this class of compounds in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. This structural combination is common in pharmacologically active molecules. While the piperazine group is often incorporated to improve aqueous solubility, the overall physicochemical properties of the molecule can still present challenges in biological buffers.
Compound Properties Overview:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Structure | Pyridylpiperazine | [2] |
| Predicted Nature | Weakly basic | [3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that researchers may face when working with this compound.
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?
Answer: This is a frequent issue known as "solvent shock" or "crashing out". It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower[5]. The organic solvent disperses quickly, leaving the compound in an environment where it cannot stay dissolved, leading to precipitation[5].
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to minimize solvent effects on your biological system and on compound solubility[6].
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of assay buffer containing a higher percentage of DMSO, and then perform subsequent dilutions in your final assay buffer.
-
Pre-warm Your Buffer: Using a pre-warmed aqueous buffer (e.g., to 37°C for cell-based assays) can sometimes improve the solubility of your compound upon dilution[7].
Q2: I've prepared my working solution, but I observe a precipitate forming over the course of my experiment. What is happening?
Answer: This phenomenon often points to the difference between kinetic and thermodynamic solubility. Your initial preparation may have resulted in a supersaturated, kinetically soluble solution that is unstable over time[8]. Over the incubation period, the compound begins to equilibrate and precipitates out to reach its lower, thermodynamically stable solubility limit[8][9].
Troubleshooting Workflow:
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol 2: Preparing a Solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound solid.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Your aqueous assay buffer.
Procedure:
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Add your compound to the HP-β-CD solution at the desired final concentration.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in your assay.
Summary and Recommendations
When working with this compound, it is crucial to be proactive in addressing potential solubility issues.
Recommended Workflow for Handling a New Batch of Compound:
Caption: Recommended workflow for handling new compounds.
By systematically evaluating the solubility of this compound in your specific experimental context and applying the appropriate enhancement strategies, you can significantly improve the quality and reliability of your data.
References
- Rajput, S. K., & Acar, E. T. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Pharmaceutical Research, 12(15), 1069-1084. [Link]
- Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1085. [Link]
- Solubility of Things. Piperazine dihydrochloride. [Link]
- Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076. [Link]
- Creative Biolabs. Solubility Assessment Service. [Link]
- Kim, D. H., Lee, S., & Lee, Y. W. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Bilitewski, U. (2012). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Journal of the American Society for Information Science and Technology, 63(7), 1281-1288. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- Pformulate.
- Chemistry LibreTexts. (2025). Preparing Solutions. [Link]
- Chemistry LibreTexts. (2022). Preparing Solutions. [Link]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364585. [Link]
- McCartney, F., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 463–472. [Link]
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Pharmaceutics, 4(4), 513-527. [Link]
- Reddit. (2022). How to tackle compound solubility issue. [Link]
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- The Proteo-Plex. (2025).
- Rubino, J. T. (1987). The effects of cosolvents on the action of pharmaceutical buffers.
- Bergström, C. A., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(2), 79-81. [Link]
- Patel, J. R., & Patel, K. K. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian journal of pharmaceutical sciences, 74(1), 38. [Link]
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
- McCartney, F., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 463–472. [Link]
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- Li, D., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of pharmaceutical sciences, 111(8), 2266–2276. [Link]
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Saudi Pharmaceutical Journal, 31(5), 785-797. [Link]
- Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(11), 903–907. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of 1-(3-Methylpyridin-2-yl)piperazine Derivatives
Introduction: The 1-(3-methylpyridin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous drug candidates across various therapeutic areas.[1][2] However, researchers frequently encounter challenges with the poor oral bioavailability of its derivatives. This guide provides a structured, troubleshooting-based approach to diagnose the root cause of low oral exposure and offers scientifically grounded strategies and detailed protocols to overcome these hurdles. The core structure's basic nitrogen atoms in both the pyridine and piperazine rings often lead to a complex interplay of physicochemical properties that can negatively impact absorption, distribution, metabolism, and excretion (ADME).
This center is designed for drug development professionals to move beyond generic solutions and apply targeted, evidence-based strategies to their specific molecules.
Troubleshooting Guide & FAQs
A common starting point for many projects is the observation of low drug concentration in systemic circulation after oral dosing in preclinical species. The critical question is: Why? Is the compound not dissolving, not permeating the gut wall, or being eliminated before it can act? Answering this question systematically is the key to success.
Here is a logical workflow to diagnose the underlying issue:
// Nodes start [label="Low Oral Bioavailability\nObserved in vivo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solubility [label="Is aqueous solubility\na limiting factor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solubility_yes [label="Solubility-Limited\nAbsorption", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solubility_no [label="Solubility is Adequate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q_permeability [label="Is intestinal permeability\na limiting factor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; permeability_yes [label="Permeability-Limited\nAbsorption", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; permeability_no [label="Permeability is Adequate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q_metabolism [label="Is first-pass metabolism\na limiting factor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; metabolism_yes [label="Metabolism-Limited\nBioavailability", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; metabolism_no [label="Complex Issue:\nConsider Transporters,\nGut Instability", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solve_solubility [label="SOLUTION:\n- Salt Formation\n- Amorphous Solid Dispersions (ASD)\n- Lipid-Based Formulations (SMEDDS)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; solve_permeability [label="SOLUTION:\n- Identify Efflux Liability (P-gp)\n- Structural Modification to\n Increase Lipophilicity or\n Reduce Efflux Recognition", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; solve_metabolism [label="SOLUTION:\n- Identify Metabolic Hotspots\n- Structural Modification (e.g., Deuteration, Blocking)\n- Prodrug Approach", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];
// Connections start -> q_solubility; q_solubility -> solubility_yes [label=" Yes"]; q_solubility -> solubility_no [label=" No"]; solubility_no -> q_permeability; q_permeability -> permeability_yes [label=" Yes"]; q_permeability -> permeability_no [label=" No"]; permeability_no -> q_metabolism; q_metabolism -> metabolism_yes [label=" Yes"]; q_metabolism -> metabolism_no [label=" No"];
solubility_yes -> solve_solubility [style=dashed, color="#5F6368"]; permeability_yes -> solve_permeability [style=dashed, color="#5F6368"]; metabolism_yes -> solve_metabolism [style=dashed, color="#5F6368"]; }
Figure 1: Diagnostic workflow for poor oral bioavailability.
FAQ 1: My derivative has poor exposure. Could low aqueous solubility be the cause?
Answer: Absolutely. This is the most common starting point for basic compounds like this compound derivatives. The presence of multiple basic nitrogen atoms means the compound's charge state, and thus its solubility, is highly dependent on pH. While it may be soluble in the low pH of the stomach, it can precipitate in the higher pH of the small intestine, where most drug absorption occurs.[3]
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to a drug's solubility.[4] If the drug precipitates in the intestine, its concentration in solution drops, the dissolution rate slows dramatically, and the driving force for absorption across the gut wall is lost.
Step 1: Diagnose with a Kinetic Solubility Assay. A high-throughput kinetic solubility assay is the fastest way to assess this risk.[5] This assay measures how much compound remains in solution after a DMSO stock is diluted into an aqueous buffer, mimicking the precipitation that can occur upon administration.
Experimental Protocol: Kinetic Solubility by UV or Nephelometry [6][7]
-
Preparation: Prepare a 10-20 mM stock solution of your compound in 100% DMSO.[8] Also, prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Assay Plate Setup: In a 96-well plate, add the aqueous buffer to the wells.
-
Compound Addition: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM).[6]
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[6][9]
-
Measurement:
Step 2: Implement a Solution. If kinetic solubility is low (<10 µM is often a red flag), formulation strategies are the most direct path forward.
Solution A: Amorphous Solid Dispersions (ASD) ASDs convert the crystalline drug into a high-energy amorphous state, which can dramatically increase its apparent solubility (5 to 100-fold).[10] This is achieved by dispersing the drug within a polymer matrix.
-
Mechanism: The amorphous form lacks a stable crystal lattice, requiring less energy to dissolve. The polymer stabilizes this high-energy state and can help maintain supersaturation in the gut.[10][11]
-
Common Polymers: PVP/VA (Copovidone), HPMC-AS, Soluplus®.
-
Manufacturing: Typically prepared via spray drying or hot-melt extrusion (HME).[12]
Solution B: Self-Microemulsifying Drug Delivery Systems (SMEDDS) SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[13][14]
-
Mechanism: The drug is pre-dissolved in the lipid formulation. Upon dilution in the gut, it forms tiny droplets (<100 nm), creating a massive surface area for absorption and bypassing the dissolution step.[13][15]
-
Typical Components:
| Strategy | Pros | Cons | Best For... |
| ASD | High drug loading possible, established technology.[12] | Risk of recrystallization, complex manufacturing.[10][11] | Compounds with high melting points and good polymer miscibility. |
| SMEDDS | Bypasses dissolution, enhances lymphatic transport.[15] | Lower drug loading, potential for GI side effects.[14] | Lipophilic compounds (LogP > 2) that have good solubility in oils. |
FAQ 2: My compound is soluble, but exposure is still low. Could it be a permeability problem?
Answer: Yes. If a compound dissolves but cannot efficiently cross the intestinal epithelium, its bioavailability will be poor. For piperazine-containing scaffolds, a key concern is recognition by efflux transporters, particularly P-glycoprotein (P-gp).[18][19]
Causality: P-gp is an ATP-dependent pump expressed on the apical (lumen-facing) side of intestinal cells.[20] It recognizes a broad range of substrates and actively pumps them back into the gut lumen, effectively creating a barrier to absorption.[20][21]
Step 1: Diagnose with a Caco-2 Permeability Assay. The Caco-2 assay is the industry standard for assessing intestinal permeability and identifying P-gp substrates.[22] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.[23]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [24][25]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell™ plates and cultured for ~21 days to form a differentiated monolayer.[26]
-
Monolayer Integrity Check: Before the assay, monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).[26]
-
Permeability Measurement:
-
A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over time (e.g., up to 2 hours) to measure the rate of appearance. This represents absorption.
-
B-to-A Transport (Basolateral to Apical): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux.[22]
-
-
Analysis: Compound concentrations are measured by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for each direction.
Step 2: Interpret the Data and Confirm P-gp Involvement. The key metric is the Efflux Ratio (ER) .
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
ER > 2: This is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[23][26]
-
Confirmation: To confirm P-gp specifically, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil. If the A-to-B permeability increases and the ER decreases in the presence of the inhibitor, P-gp involvement is confirmed.[26]
Step 3: Implement a Solution.
-
Medicinal Chemistry: Modify the structure to reduce P-gp recognition. This can involve reducing hydrogen bond donors, modulating lipophilicity, or adding bulky groups that disrupt binding to the transporter.
-
Formulation (Advanced): Some formulation excipients used in SMEDDS, like Tween 80, have been reported to have P-gp inhibitory effects, providing a dual benefit.[3]
FAQ 3: My compound is soluble and permeable, but bioavailability remains poor. Is first-pass metabolism the culprit?
Answer: This is a very likely possibility. After a drug crosses the intestinal wall, it enters the portal vein and travels directly to the liver before reaching systemic circulation. The gut wall and liver are rich in metabolic enzymes, particularly Cytochrome P450s (CYPs), that can extensively metabolize the drug. This is known as the "first-pass effect."[4]
Causality: The piperazine ring and adjacent carbons are common sites of metabolic attack (metabolic "soft spots").[27] Common metabolic pathways include N-dealkylation, ring oxidation to form N-oxides, or oxidation of the carbons alpha to the nitrogen atoms.[28][29] Extensive metabolism reduces the amount of active parent drug that reaches the bloodstream.
// Main structure node using an image main_struct [label="", image="https://i.imgur.com/gOq7b3Q.png", shape=none, fixedsize=true, width=2.5, height=1.5];
// Invisible nodes for arrow origins/destinations node [shape=point, style=invis, width=0]; N1_piperazine; N4_piperazine; alpha_carbon1; alpha_carbon2; methyl_group;
// Position invisible nodes relative to the image {rank=same; N1_piperazine; main_struct; N4_piperazine; alpha_carbon1; alpha_carbon2; methyl_group;}
// Edges from invisible nodes to labels node [shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", height=0.2, width=1.5]; N1_piperazine -> "N-Oxidation" [label=""]; N4_piperazine -> "N-Dealkylation\n(if substituted)" [label=""]; alpha_carbon1 -> "α-Carbon Hydroxylation\n(leads to ring opening)" [label=""]; alpha_carbon2 -> "α-Carbon Hydroxylation" [label=""]; methyl_group -> "Methyl Hydroxylation" [label=""]; }
Figure 2: Potential metabolic liabilities on the core scaffold.
Step 1: Diagnose with a Liver Microsomal Stability Assay. This in vitro assay assesses a compound's susceptibility to Phase I metabolism by incubating it with a subcellular fraction of the liver (microsomes) that contains a high concentration of CYP enzymes.[30]
Experimental Protocol: Liver Microsomal Stability Assay [31][32]
-
Preparation: Thaw liver microsomes (human, rat, etc.) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare an NADPH regenerating system, as NADPH is a required cofactor for CYP activity.[32]
-
Reaction Mixture: In a plate or tubes, add the microsomes, buffer, and your test compound (typically at 1 µM).[32]
-
Initiation: Pre-incubate the mixture at 37°C. Start the reaction by adding the NADPH regenerating system.[33] A parallel incubation without NADPH serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[30][33] This precipitates the proteins and halts metabolism.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[30]
Step 2: Interpret the Data. The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plot: Plot the natural log of the percent remaining parent drug versus time.
-
Half-life (t½): A short half-life (<30 minutes is often considered high clearance) indicates rapid metabolism.[30]
-
Intrinsic Clearance (CLint): This value represents the clearing capacity of the liver and can be used in models to predict in vivo hepatic clearance.
Step 3: Implement a Solution. If metabolic instability is confirmed, the primary solution lies in medicinal chemistry.
-
Metabolite Identification: Perform a "met ID" study by incubating the compound with microsomes for a longer period and analyzing the sample for new metabolic products to identify the exact "soft spots."
-
Structural Modification:
-
Blocking Metabolism: Introduce atoms or groups that block the site of metabolism. For example, replacing a metabolically liable C-H bond with a C-F or C-D bond can slow or stop oxidation at that position.
-
Modulating Electronics: Altering the electronic properties of the rings can make them less susceptible to oxidation.
-
References
- Title: Amorphous Solid Dispersions for Bioavailability Enhancement Source: Contract Pharma URL:[Link]
- Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchG
- Title: Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]
- Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Pl
- Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL:[Link]
- Title: Caco2 assay protocol Source: 123charleston.com URL:[Link]
- Title: Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: PMC - NIH URL:[Link]
- Title: Enhancing Oral Solid Dose Solubility And Bioavailability With Amorphous Solid Dispersions (ASD) Source: Bioprocess Online URL:[Link]
- Title: Microsomal Clearance/Stability Assay Source: Domainex URL:[Link]
- Title: Self-Microemulsifying Drug Delivery System of Phillygenin: Formulation Development, Characterization and Pharmacokinetic Evalu
- Title: Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability Source: Lonza URL:[Link]
- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]
- Title: Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS) Source: SciSpace URL:[Link]
- Title: ADME Microsomal Stability Assay Source: BioDuro URL:[Link]
- Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL:[Link]
- Title: Caco-2 permeability assay Source: Cre
- Title: Development of self-microemulsifying drug delivery system and solid-self-microemulsifying drug delivery system of telmisartan Source: PMC - PubMed Central URL:[Link]
- Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease Source: PubMed Central URL:[Link]
- Title: (PDF) Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS)
- Title: Development and optimization of a self-microemulsifying drug delivery Source: Dove Medical Press URL:[Link]
- Title: Systematic Strategies for Enhancing Oral Bioavailability of Compounds Source: Ore
- Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline Source: ResearchG
- Title: Caco-2 Permeability Assay Source: Evotec URL:[Link]
- Title: In vitro solubility assays in drug discovery Source: PubMed URL:[Link]
- Title: An evolving role of piperazine moieties in drug design and discovery Source: PubMed URL:[Link]
- Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchG
- Title: Recent Advances in Oral Drug Delivery Systems for BCS III Drugs Source: MDPI URL:[Link]
- Title: Solid Form Strategies for Increasing Oral Bioavailability Source: Drug Hunter URL:[Link]
- Title: Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS Source: RSC Publishing URL:[Link]
- Title: (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Title: Prioritizing oral bioavailability in drug development strategies Source: Taylor & Francis Online URL:[Link]
- Title: How are chemical structures modified to improve bioavailability?
- Title: Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer Source: PMC - NIH URL:[Link]
- Title: P-glycoprotein and its role in drug-drug interactions Source: Australian Prescriber URL:[Link]
- Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem - NIH URL:[Link]
- Title: Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3) Source: Cheméo URL:[Link]
- Title: Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer Source: PubMed URL:[Link]
- Title: this compound [111960-11-3] Source: Chemsigma URL:[Link]
- Title: The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response Source: PubMed URL:[Link]
- Title: Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein Source: MDPI URL:[Link]
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. contractpharma.com [contractpharma.com]
- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seppic.com [seppic.com]
- 13. Self-Microemulsifying Drug Delivery System of Phillygenin: Formulation Development, Characterization and Pharmacokinetic Evaluation [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of self-microemulsifying drug delivery system and solid-self-microemulsifying drug delivery system of telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 21. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 30. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 31. researchgate.net [researchgate.net]
- 32. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 33. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
"1-(3-Methylpyridin-2-yl)piperazine" reaction scale-up problems
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Methylpyridin-2-yl)piperazine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common scale-up challenges. Our approach is grounded in fundamental chemical principles and process safety to ensure robust and reproducible outcomes.
Troubleshooting Guide: From Bench to Plant
The synthesis of this compound, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-methylpyridine and piperazine, presents several challenges upon scale-up. Minor issues at the lab scale can become critical failures in larger reactors.[1][2] This section addresses the most common problems encountered.
Q1: My yield dropped significantly after scaling up from 10g to 1kg. What are the likely causes?
A drop in yield during scale-up is a frequent and multifaceted problem. The root cause often lies in physical phenomena that are negligible on a small scale but dominant in large vessels. Key factors include inadequate heat and mass transfer.[1]
Core Issues & Causal Chain:
-
Poor Heat Transfer: Exothermic SNAr reactions generate heat. As the reactor volume increases (by a power of 3), the surface area available for cooling only increases by a power of 2.[3] This disparity can lead to localized hotspots, which accelerate side reactions and impurity formation, consuming starting materials and reducing the yield of the desired product.[2][3]
-
Inadequate Mixing (Mass Transfer): In a large reactor, achieving uniform concentration and temperature is challenging. Poor mixing can create pockets of high reactant concentration, leading to localized exotherms and the formation of impurities like the disubstituted piperazine byproduct.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to diagnosing the root cause of yield loss during scale-up.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm observing a dangerous exotherm during the 2-chloro-3-methylpyridine addition. How can I control it?
Thermal runaway is one of the most serious safety risks during scale-up.[2][3][4] The SNAr reaction between an activated pyridine and an amine is exothermic. What appears as gentle warming in a lab flask can become an uncontrollable temperature spike in a large reactor.[3]
Expert Recommendations for Thermal Management:
-
Control the Addition Rate: The rate of heat generation is directly proportional to the rate of reaction. By adding the limiting reagent (typically 2-chloro-3-methylpyridine) slowly and subsurface, you can control the reaction rate and allow the reactor's cooling system to keep pace.
-
Utilize "Semi-Batch" Mode: Instead of adding all reactants at once (batch mode), a semi-batch approach where one reactant is added over time is standard for controlling exothermic reactions.[2]
-
Lower Initial Temperature: Start the reaction at a lower temperature than the target. This provides a larger thermal buffer to absorb the heat generated during the initial phase of the reaction.
-
Ensure Adequate Cooling Capacity: Before scaling up, calculate the theoretical heat of reaction and ensure your reactor's heat removal capacity is sufficient. If it is borderline, reducing the concentration of the reactants (i.e., adding more solvent) can help manage the exotherm.[2]
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale for Change |
| Surface Area / Volume | ~0.6 cm⁻¹ | ~0.06 cm⁻¹ | Heat dissipates 10x slower on a larger scale.[3] |
| Addition Time | 5 minutes | 2-4 hours | Controls the rate of heat generation to match removal capacity.[2] |
| Agitation | Magnetic Stirrer | Overhead Impeller | Ensures rapid distribution of reactants and heat. |
| Temp. Monitoring | External (Oil Bath) | Internal Probe (Thermocouple) | Internal temperature is the only true measure of reaction temp.[3] |
Q3: My scaled-up batch has a major impurity identified as 1,4-bis(3-methylpyridin-2-yl)piperazine. How do I prevent this?
This is the most common process-related impurity. It forms when a molecule of the desired product, this compound, acts as a nucleophile and reacts with a second molecule of 2-chloro-3-methylpyridine.
Mechanism of Primary and Side Reaction:
Caption: Desired Reaction vs. Impurity Formation Pathway.
Control Strategies:
-
Stoichiometric Control (Le Châtelier's Principle): The most effective control is to use a significant excess of piperazine (typically 3-5 equivalents). This ensures that a molecule of 2-chloro-3-methylpyridine is statistically more likely to encounter a piperazine molecule than a product molecule.[5]
-
Temperature Control: As discussed, higher temperatures accelerate side reactions. Maintaining a consistent, controlled temperature (e.g., 80-100°C, depending on the solvent) is crucial.
-
Reverse Addition: In some cases, adding the piperazine solution to the 2-chloro-3-methylpyridine can help maintain a high concentration of the nucleophile throughout the reaction, suppressing the disubstitution.
Frequently Asked Questions (FAQs)
Q4: I'm struggling with the final product isolation. It often oils out or forms a fine powder that is difficult to filter. What can I do?
The physical form of the final product is highly dependent on the crystallization process. "Oiling out" occurs when the product's solubility limit is exceeded so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice.
Protocol for Robust Crystallization:
-
Solvent/Anti-Solvent System: A common method is to dissolve the crude product in a "good" solvent (e.g., isopropanol, ethanol) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (e.g., heptane, water) to induce precipitation.[6]
-
Controlled Cooling Profile: Avoid "crash cooling" by placing a hot flask directly into an ice bath. A slow, linear cooling rate (e.g., 10-20°C per hour) allows larger, more easily filterable crystals to form.
-
Seeding: Introduce a small quantity of pure, crystalline product into the supersaturated solution at the appropriate temperature. This provides a template for crystal growth and can prevent oiling out.
-
Agitation: Gentle agitation is necessary to keep the solution homogeneous, but overly vigorous stirring can lead to crystal breakage and the formation of fine particles.
Q5: What are the critical safety considerations for this scale-up?
Beyond thermal hazards, a thorough Process Hazard Analysis (PHA) is essential.[1][7]
-
Reagent Handling: Piperazine is a corrosive solid and a respiratory sensitizer. Appropriate personal protective equipment (PPE), including respiratory protection, is mandatory. 2-Chloro-3-methylpyridine is a halogenated heterocycle and should be handled with care to avoid exposure.
-
Pressure Build-up: The reaction generates HCl as a byproduct, which will react with the excess piperazine to form a hydrochloride salt. However, if the reaction is run in a sealed vessel at high temperatures, pressure build-up can occur. Ensure the reactor is properly vented.
-
Quenching: Quenching the reaction mixture with water can be exothermic, especially if there is unreacted starting material. The quench should be performed slowly and with adequate cooling.
Q6: How can I monitor the reaction effectively in a large, enclosed reactor?
Visual inspection (like TLC) is not feasible on a plant scale. In-Process Controls (IPCs) are critical for monitoring reaction completion and impurity formation.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A small, quenched sample is taken from the reactor at set intervals (e.g., every hour) and analyzed. The reaction is considered complete when the area percent of the 2-chloro-3-methylpyridine starting material falls below a set threshold (e.g., <1%).
-
Gas Chromatography (GC): Can also be used, particularly for monitoring volatile starting materials.
By implementing these IPCs, you can avoid unnecessarily long reaction times, which can lead to increased impurity formation, and ensure batch-to-batch consistency.
References
- Castro, J. L., et al. (2003). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. ACS Publications.
- Naumov, P., et al. (2012). Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
- Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
- Kim, I., et al. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University.
- Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation.
- Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?. Scientific Update.
- Beyki, M. H., et al. (2015). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal.
- F. P. Lees, Sam Mannan. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. My Safety Officer.
- KAUST Health & Safety. (n.d.). Scale up reactions Guideline. King Abdullah University of Science and Technology.
- Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
- Nielsen, S. F., et al. (2017). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health.
- Sharma, U., et al. (2025). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. OUCI.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Larsson, J., et al. (2007). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
- Organic Chemistry Explained. (2019). nucleophilic aromatic substitutions. YouTube.
- Reddy, G. O., et al. (2011). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. TSI Journals.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.
- Satyanarayana, M., et al. (n.d.). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. National Institutes of Health.
- Sample, H. C., & Senge, M. O. (2020). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate.
- ACS Publications. (n.d.). Organic Process Research & Development Vol. 28 No. 5. ACS Publications.
- ACS Publications. (n.d.). Organic Process Research & Development Vol. 23 No. 5. ACS Publications.
- ACS Publications. (n.d.). Organic Process Research & Development Vol. 16 No. 12. ACS Publications.
- ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
- MacMillan, D. S. (2025). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Foley, D. J., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed.
- Panico, A., et al. (2014). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.
- Li, Y., et al. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate.
- Reddy, G. O., et al. (n.d.). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. National Institutes of Health.
- Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate.
- Bakulina, O., et al. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
Sources
Technical Support Center: Analytical Methods for 1-(3-Methylpyridin-2-yl)piperazine
Welcome to the technical support guide for the analytical refinement of 1-(3-Methylpyridin-2-yl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to address common and complex challenges encountered during the analysis of this molecule. Our approach is grounded in fundamental scientific principles to empower you not just to solve problems, but to understand their root causes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of analytical strategy for this compound.
Q1: What are the primary analytical techniques recommended for the characterization and quantification of this compound?
A1: The choice of technique depends on the analytical goal (e.g., identification, quantification, impurity profiling).[1][2]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for routine quantification (assay) and purity analysis. The substituted pyridine ring provides a UV chromophore suitable for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for impurity identification, stability studies, and trace-level quantification, offering superior sensitivity and specificity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for identifying volatile or semi-volatile impurities. However, the relatively high boiling point and polar nature of the analyte may necessitate derivatization for robust analysis.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for absolute structural confirmation of the bulk substance and for characterizing impurities when isolated.[8][9][10]
Q2: What are the key chemical properties of this compound that influence analytical method development?
A2: Understanding the molecule's structure is paramount.
-
Basicity: The molecule possesses three nitrogen atoms: two in the piperazine ring and one in the pyridine ring. These are basic sites with different pKa values. This property is critical for HPLC method development (mobile phase pH control) and extraction procedures.
-
Polarity: It is a polar molecule, readily soluble in polar organic solvents and aqueous acidic solutions. This dictates the choice of chromatographic columns and solvent systems.
-
UV Absorbance: The 3-methylpyridine moiety provides a UV chromophore, typically allowing for detection in the 260-280 nm range. This is a key advantage for HPLC-UV methods.
-
Thermal Stability: Piperazine derivatives can be susceptible to thermal degradation, which is a consideration for GC inlet temperature and oven programming.[11][12]
Q3: What are the common impurities associated with this compound?
A3: Impurities can originate from the synthesis process or degradation.[13][14]
-
Starting Materials: Unreacted piperazine or 2-chloro-3-methylpyridine.
-
Side-Reaction Products: Formation of N,N'-disubstituted piperazines or other positional isomers.
-
Degradants: Oxidative degradation products or products from ring-opening of the piperazine moiety, particularly under stress conditions (acid, base, heat, light).[11][15]
Part 2: Troubleshooting Guides by Technique
This section provides detailed, problem-solving guidance for specific experimental issues.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Q4: My HPLC peak for this compound is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing for this basic compound is almost always due to secondary ionic interactions with residual, acidic silanol groups on the silica-based column packing. The multiple basic centers on your molecule exacerbate this issue.
-
Causality: At mid-range pH, the analyte can exist in multiple protonation states, and the positively charged species interact strongly with negatively charged, deprotonated silanols (-SiO⁻). This mixed-mode interaction leads to tailing.
-
Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q5: I am struggling with the retention of the main peak. It elutes too early on my C18 column. What should I do?
A5: Early elution is common for polar basic compounds on traditional reversed-phase columns.
-
Causality: The molecule has limited hydrophobic character, leading to weak interaction with the C18 stationary phase, especially when using high organic content in the mobile phase.
-
Solutions:
-
Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase.
-
Use an AQ-Type Column: Employ a C18 column designed for use in highly aqueous mobile phases (e.g., "Aqua" or "AQ" type). These have modified bonding to prevent phase collapse.
-
Consider an Alternative Stationary Phase: A phenyl-hexyl or an embedded polar group (EPG) column can provide alternative retention mechanisms (pi-pi interactions, hydrogen bonding) that are more effective for this analyte.
-
Use an Ion-Pairing Reagent: While often a last resort due to column equilibration times and MS incompatibility, adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) can significantly increase retention.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q6: My MS signal is inconsistent and sensitivity is poor. How can I optimize MS detection for this compound?
A6: Signal instability often relates to in-source behavior and mobile phase incompatibility. This compound is an ideal candidate for positive-ion electrospray ionization (ESI+).
-
Causality: The basic nitrogens are readily protonated. Poor signal can result from ion suppression by mobile phase additives or inconsistent droplet formation/desolvation in the ESI source.
-
Optimization Steps:
-
Mobile Phase: Use volatile buffers. Replace phosphate buffers (used in UV) with 0.1% formic acid or 0.1% acetic acid. These promote protonation and are MS-friendly. Avoid TFA if possible, as it is a known ion-suppressing agent.
-
Source Parameters: Perform a full source optimization via infusion or flow-injection analysis. Key parameters to tune are:
-
Capillary Voltage: Typically 3-4 kV for ESI+.
-
Gas Flow (Nebulizer/Drying Gas): Optimize for stable spray and efficient desolvation.
-
Source Temperature: Adjust to aid desolvation without causing thermal degradation (start around 300-350 °C).
-
-
Fragmentation: Use tandem MS (MS/MS) for quantification via Multiple Reaction Monitoring (MRM). This dramatically improves the signal-to-noise ratio. A likely precursor ion would be the protonated molecule [M+H]⁺. Key product ions will result from the fragmentation of the piperazine ring or cleavage of the pyridine-piperazine bond.[3][4][16]
-
| Parameter | Starting Recommendation | Rationale |
| Ionization Mode | ESI Positive | Multiple basic sites readily accept a proton. |
| Precursor Ion (MS1) | [M+H]⁺ (m/z 178.25) | Expected molecular ion in positive mode. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Volatile, promotes protonation, MS-compatible. |
| MS/MS Transition | 178.2 -> fragments (e.g., loss of piperazine fragments) | Requires experimental determination but provides high specificity and sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: Can I analyze this compound directly by GC-MS? I am seeing broad, tailing peaks or no peak at all.
A7: Direct analysis is challenging but possible. The issues you are seeing are expected due to the molecule's polarity and basicity.
-
Causality: The two secondary amine protons in the piperazine ring can engage in strong hydrogen bonding with active sites in the GC inlet and column, leading to poor peak shape and even irreversible adsorption (no peak).
-
Solutions:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (e.g., a "WAX" type or a base-deactivated phenyl-methylpolysiloxane phase).[6]
-
Derivatization (Recommended): This is the most robust approach. Convert the polar N-H groups into non-polar, more volatile derivatives.[5]
-
Acylation: React with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).
-
Silylation: Use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Caption: A typical GC-MS derivatization workflow.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your method development. Analytical method validation should always be performed to ensure the method is suitable for its intended purpose.[1][2][17][18][19]
Protocol 1: HPLC-UV Method for Assay and Impurity Profiling
-
Chromatographic System:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Tailing Factor: For the main peak, the tailing factor should be ≤ 1.5.
-
Reproducibility: Five replicate injections of the standard should have a relative standard deviation (RSD) of ≤ 1.0% for the peak area.
-
Protocol 2: GC-MS Sample Preparation (Derivatization)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at 1 mg/mL.
-
-
Derivatization:
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Immediately cap the vial tightly.
-
Heat the vial in a heating block at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a standard temperature program (e.g., initial temp 80°C, ramp at 15°C/min to 280°C).
-
References
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Vertex AI Search.
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA.
- Analytical method validation: A brief review. (n.d.).
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
- 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986). PubMed.
- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).
- piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- GC determination of substituted piperazines in pharmaceutical drug substances. (2011). Analytical CHEMISTRY.
- Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.).
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. (2025).
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI.
Sources
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. mdpi.com [mdpi.com]
- 15. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. sps.nhs.uk [sps.nhs.uk]
- 18. wjarr.com [wjarr.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Enhancing the Selectivity of 1-(3-Methylpyridin-2-yl)piperazine Based Compounds
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 1-(3-methylpyridin-2-yl)piperazine scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, serving as a versatile framework for potent inhibitors targeting various enzyme families, particularly protein kinases, and for modulators of central nervous system (CNS) receptors.[1][2][3]
However, the very features that make this scaffold effective—its ability to form key hydrogen bonds via the 2-aminopyridine-like motif and the tunable nature of the piperazine ring—can also lead to promiscuous binding and challenging off-target profiles.[4] Achieving high target selectivity is paramount for minimizing toxicity and ensuring the clinical success of a drug candidate.
This guide provides in-depth, practical solutions to common selectivity challenges encountered during your experimental work. It is structured in a question-and-answer format to directly address specific issues, moving from foundational concepts to advanced troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about the scaffold and the principles of measuring selectivity.
Q1: Why is selectivity a primary concern for the this compound scaffold?
A: The concern arises from the scaffold's inherent ability to interact with highly conserved binding sites across multiple protein families.
-
Kinase Inhibition: The 2-substituted pyridine portion of the scaffold mimics the adenine region of ATP, enabling it to act as a "hinge-binder" in the ATP-binding pocket of many protein kinases.[5] Since the ATP pocket is highly conserved across the human kinome, compounds based on this scaffold can frequently inhibit multiple kinases, leading to a broad or "dirty" profile.[6][7][8]
-
CNS Receptor Activity: The piperazine moiety is a well-known pharmacophore for targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[9][10] A compound designed for a specific kinase might inadvertently modulate these receptors, leading to unforeseen neurological side effects.
-
Polypharmacology: While sometimes therapeutically beneficial, unintended polypharmacology can also cause adverse effects. The ability of the piperazine scaffold to interact with multiple targets makes a thorough selectivity assessment critical.[9]
Q2: What are the key structural "handles" on the scaffold that can be modified to tune selectivity?
A: The scaffold offers three primary regions for modification, each playing a distinct role in molecular recognition. Understanding these is the first step in rational design.
-
The Pyridine Ring: The electronic properties and steric profile of this ring are critical. The 3-methyl group provides a specific steric and electronic signature. Modifying or moving this group can disrupt binding to off-targets while preserving on-target affinity.[11][12]
-
The Piperazine Core: This unit acts as a rigid linker and its basicity (pKa) is crucial for forming interactions and for overall pharmacokinetic properties.[9][13][14] Its conformation can be restricted by introducing substituents on its carbon atoms.[15]
-
The N4-Substituent of Piperazine: This is often the most impactful "handle" for improving selectivity. This position typically points towards the solvent-exposed region of a binding pocket. Since this region varies significantly between even closely related proteins, introducing carefully chosen substituents here can exploit these differences to achieve remarkable gains in selectivity.[16][17]
Caption: Key regions for chemical modification on the scaffold.
Q3: How is selectivity measured and reported? A quantitative overview.
A: Selectivity is not a single number but a profile. It's quantified by comparing the potency of a compound against its primary target versus a panel of off-targets.
-
Key Metrics:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce an enzyme's activity by 50%.
-
Kᵢ (Inhibition constant) / Kₔ (Dissociation constant): Measures the binding affinity of the inhibitor to the target. Lower values indicate higher affinity.
-
Selectivity Ratio: A simple ratio of Kᵢ (Off-target) / Kᵢ (On-target). A ratio >100 is often considered a good starting point for a selective compound.
-
-
Global Selectivity Scores: For large kinase panels, more sophisticated metrics are used:
-
Selectivity Score (S-score): Divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score is better.[18]
-
Gini Coefficient: A measure of binding promiscuity, where a score of 1 indicates binding to a single target and 0 indicates equal binding to all targets.[8]
-
Data Presentation Example:
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Ratio (vs Off-Target 1) |
| YourCmpd-01 | 15 | 300 | >10,000 | 20-fold |
| YourCmpd-02 | 12 | 2,500 | >10,000 | 208-fold |
Part 2: Troubleshooting Guide - Common Selectivity Issues
This section provides actionable strategies for overcoming specific experimental hurdles.
Issue 1: "My compound is potent but shows broad activity against multiple kinase families. How do I begin to improve its selectivity?"
A: This is a common starting point. A broad profile indicates your core scaffold is effective but lacks specific interactions to differentiate between kinase active sites. The goal is to systematically introduce modifications that are favored by your primary target but disfavored by off-targets.
Workflow: Iterative Selectivity Enhancement
-
Establish a Baseline: Profile your lead compound against a comprehensive kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) at a fixed concentration (e.g., 1 µM).[8][18] This provides your "selectivity map."
-
Analyze and Hypothesize:
-
Identify the primary off-target families. Are they structurally related to your main target?
-
If crystal structures are available, overlay the ATP binding sites of your on-target and key off-targets. Look for differences, especially in the solvent-exposed region where the N4-piperazine substituent will project.
-
-
Initiate Systematic SAR: Synthesize a focused library of analogs based on the modification handles identified in FAQ Q2. Prioritize modifications at the N4 position of the piperazine.
Recommended Initial Modifications:
-
Probe for Steric Bulk at N4-Piperazine: Introduce a series of increasingly bulky groups (e.g., cyclopropyl, cyclobutyl, cyclohexyl, t-butyl). This helps map the size of the selectivity pocket.
-
Explore Aromatic Substituents at N4-Piperazine: Synthesize analogs with simple phenyl, substituted phenyl (e.g., 4-F, 4-Cl, 4-OMe, 3-CF₃), and various heterocyclic rings. These changes modulate electronics, lipophilicity, and potential hydrogen bonding.[16]
-
Modify the 3-Methyl Group on the Pyridine: Use bioisosteric replacements to probe the hinge-binding region.[19][20] Replace the methyl with groups like -Cl, -CN, or -Et. This can subtly alter the orientation of the core within the ATP pocket.
Caption: Workflow for improving broad-spectrum inhibitor selectivity.
Issue 2: "My compound is selective against most kinases but hits one closely related homolog with high affinity (e.g., JAK2 vs. JAK3). What are the best strategies here?"
A: Differentiating between highly homologous targets is a significant challenge that requires exploiting very subtle structural differences.
-
Strategy 1: Deep Dive with Structural Biology: High-resolution co-crystal structures of your compound with both the on-target and the off-target are invaluable. If not available, reliable homology models can be used. Perform a detailed comparison of the binding pockets, paying close attention to:
-
The Gatekeeper Residue: This residue controls access to a hydrophobic back pocket. A large gatekeeper (like Met) in one kinase versus a small one (like Thr) in another is a classic feature to exploit for selectivity.[21] Design a bulky N4-substituent that fits into the pocket of the target with the smaller gatekeeper but clashes with the larger gatekeeper of the off-target.
-
Solvent-Exposed Loops: Residues on loops near the binding site entrance can differ. Design modifications that form specific hydrogen bonds or electrostatic interactions with a unique residue on your primary target.
-
-
Strategy 2: Computational Approaches:
-
Binding Site Similarity Analysis: Use computational tools to compare the physicochemical properties of the on-target and off-target binding sites.[6][22] This can reveal non-obvious differences in hydrophobicity or electrostatics that can be exploited.
-
Free Energy Perturbation (FEP): While computationally intensive, FEP calculations can predict the impact of small chemical modifications on binding affinity for both targets, helping you prioritize the most promising analogs for synthesis.
-
-
Strategy 3: Conformational Restriction: Introduce substituents onto the carbon atoms of the piperazine ring. This locks the ring into a specific chair or boat conformation, which may be strongly preferred by one target's binding site geometry over the other.
Caption: Exploiting a single residue difference for selectivity.
Part 3: Key Experimental Protocols
Here are condensed, step-by-step protocols for essential selectivity assays.
Protocol 1: In-Vitro Kinase Profiling with the ADP-Glo™ Assay
This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of your compound.
-
Preparation:
-
Prepare a 10 mM DMSO stock solution of your test compound.
-
Create a serial dilution plate (e.g., 11-point, 3-fold dilutions) in DMSO, then dilute into kinase buffer to the desired starting concentration (e.g., 100 µM).
-
Prepare kinase/substrate and ATP solutions according to the manufacturer's (Promega) recommendations for the specific kinase being assayed.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of your diluted compound.
-
Add 2.5 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Computational Docking Workflow for Hypothesis Generation
This protocol outlines a basic workflow using software like Schrödinger Maestro or AutoDock Vina.
-
Protein Preparation:
-
Obtain the crystal structures of your on-target and key off-target(s) from the Protein Data Bank (PDB).
-
Use a protein preparation wizard to: assign bond orders, add hydrogens, remove crystallographic waters (except key conserved ones), and perform a restrained energy minimization to relieve clashes.
-
-
Ligand Preparation:
-
Draw your this compound core and key analogs in 2D.
-
Use a ligand preparation tool (e.g., LigPrep) to generate low-energy 3D conformers with correct ionization states at physiological pH (e.g., pH 7.4).
-
-
Grid Generation:
-
Define the binding site on each protein. This is typically done by creating a bounding box (the "grid") around the co-crystallized ligand or the known ATP binding site.
-
-
Docking:
-
Perform the docking calculation (e.g., using Glide SP or XP for Maestro, or Vina). This will place your prepared ligands into the defined receptor grid and score the resulting poses.
-
-
Analysis:
-
Visually inspect the top-scoring poses for your compound in both the on-target and off-target proteins.
-
Compare the key interactions. Does your compound make a hydrogen bond in the on-target that is not possible in the off-target? Is there a steric clash in the off-target?
-
Use these observations to design the next round of compounds for synthesis.
-
References
- Xiong, Z., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Merelli, I., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioengineering and Biotechnology.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- K-Scale, et al. (2022). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
- Sharma, M., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Stumpfe, D., et al. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling.
- Gomtsyan, A. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Bioisosteres in Medicinal Chemistry.
- Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Scheen, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Jain, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Singh, S., & Kumar, V. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical and Chemical Sciences.
- Zhao, J., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Zhang, H., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry.
- Zhao, J., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. ResearchGate.
- Sharma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.
- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
- Lee, J., et al. (2021). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate.
- Holota, S., & Stary, I. (2020). Tuning the Reactivity and Bonding Properties of Metal Square-Planar Complexes by the Substitution(s) on the Trans-Coordinated Pyridine Ring. ResearchGate.
- Douglas, J. T., & Fallis, A. G. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science.
- D'Souza, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.
- Alanazi, A. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Al-Omair, M. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ctppc.org [ctppc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Computational analysis of kinase inhibitor selectivity using structural knowledge | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating the Stability of 1-(3-Methylpyridin-2-yl)piperazine in Experimental Assays
Welcome to the dedicated technical support guide for researchers utilizing 1-(3-Methylpyridin-2-yl)piperazine. This resource is designed to provide in-depth troubleshooting assistance and practical guidance to address the potential degradation of this compound during experimental assays. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and reproducibility of your results.
Understanding the Molecule: A Double-Edged Sword of Reactivity
This compound is a bifunctional molecule, possessing both a piperazine and a 3-methylpyridine moiety. This unique structure, while conferring desirable pharmacological properties, also presents specific stability challenges. The piperazine ring is susceptible to oxidation, while the pyridine ring can be sensitive to photodegradation. Understanding these potential liabilities is the first step in mitigating them.
Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual loss of my compound's activity in my cell-based assay over 24-48 hours. Could this be due to degradation?
A1: Yes, a time-dependent loss of activity is a classic indicator of compound instability in the assay medium. Both the piperazine and pyridine moieties can degrade under typical cell culture conditions (37°C, aqueous buffered environment, light exposure). We recommend preparing fresh solutions and conducting a time-course experiment to quantify the rate of activity loss.
Q2: My stock solution of this compound in DMSO has turned a pale yellow color after storage. Is it still usable?
A2: A change in color often suggests the formation of degradation products. While the compound itself may not be completely degraded, the presence of impurities can interfere with your assay. It is highly recommended to prepare a fresh stock solution and to store it protected from light at -20°C or -80°C. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.
Q3: I'm using a standard phosphate-buffered saline (PBS) for my assay. Could this be contributing to the degradation?
A3: While PBS is a common buffer, the pH of your final assay medium is critical. Piperazine derivatives can exhibit pH-dependent stability.[1] It is advisable to measure the final pH of your assay medium after all components have been added and to assess the compound's stability at that specific pH.
Q4: Can I use standard HPLC-UV to check the purity of my compound over time?
A4: HPLC-UV is a good starting point for purity checks. However, some degradation products may not have a strong UV chromophore or may co-elute with the parent compound. For a more comprehensive analysis, especially when investigating unknown peaks, coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended to identify degradants by their mass-to-charge ratio.[2]
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to identifying and resolving degradation issues with this compound.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Inconsistent results are a primary symptom of compound instability. This workflow will help you diagnose and address the root cause.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
The emergence of new peaks during analysis of stability samples is a direct indication of degradation.
Root Cause Analysis:
-
Oxidative Degradation: The piperazine ring is prone to oxidation, which can be accelerated by the presence of metal ions (e.g., from buffers or media) or exposure to air.[3][4][5][6][7]
-
Photodegradation: The pyridine ring can be susceptible to degradation upon exposure to light, particularly UV wavelengths.[8][9][10][11] This can lead to the formation of various photoproducts.
-
Hydrolysis: Depending on the pH of the assay medium, the compound may undergo hydrolysis.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradants and understand the stability profile of your compound.[2][12]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Incubation: Incubate all solutions for a defined period (e.g., 24, 48, 72 hours). A control sample (stock solution at room temperature, protected from light) should be included.
-
Analysis: Analyze all samples by a suitable analytical method (see Protocol 2) to identify and quantify the parent compound and any degradation products.
Data Summary Table for Forced Degradation:
| Stress Condition | Incubation Time (hr) | % Parent Compound Remaining | Number of Degradation Peaks |
| Control | 72 | 99.5 | 0 |
| 0.1 M HCl | 72 | 85.2 | 2 |
| 0.1 M NaOH | 72 | 92.1 | 1 |
| 3% H₂O₂ | 72 | 70.8 | 4 |
| 60°C | 72 | 95.3 | 1 |
| UV Light | 72 | 65.5 | 3 |
Note: The data in this table is representative and will vary depending on the specific experimental conditions.
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
A validated stability-indicating method is crucial for accurately separating and quantifying the parent compound from its potential degradation products.[13][14][15]
Objective: To develop an HPLC-MS method capable of resolving this compound from all potential degradation products generated during the forced degradation study.
Starting HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (positive ion mode).
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC-MS method.
Best Practices for Handling and Storage
To minimize the degradation of this compound, adhere to the following best practices:
-
Storage of Solids: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.[16][17][18] For long-term storage, a desiccator or storage under an inert atmosphere is recommended.
-
Preparation of Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, use a non-aqueous solvent like anhydrous DMSO and store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protection from Light: Both solid and solution forms of the compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
pH Control: Be mindful of the pH of your assay buffers and solutions. If you suspect pH-related instability, conduct a pH-stability profile to determine the optimal pH range for your compound.[1][19][20]
-
Minimizing Oxidation: When preparing aqueous solutions, consider using de-gassed buffers. If oxidative degradation is a significant issue, the addition of antioxidants may be explored, but their compatibility with the assay must be verified.
By implementing these troubleshooting strategies, analytical protocols, and best practices, you can significantly enhance the reliability and accuracy of your experimental data when working with this compound.
References
- UV photolysis for accelerating pyridine biodegrad
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- [Biodegradation of pyridine under UV irradi
- 12 Safety Precautions To Follow When Handling Pyridine.
- Biodegradation of pyridine under UV irradi
- Handling Pyridine: Best Practices and Precautions.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
- Metabolism of Pyridine Compounds by Phthal
- Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis.
- Piperazine - Santa Cruz Biotechnology.
- Forced degrad
- Essential Safety and Logistical Inform
- 1008-91-9(1-(4-Pyridyl)piperazine) Product Description.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Stability of Synthetic Piperazines in Human Whole Blood.
- Mitigation methods for piperazine oxid
- Oxidative degradation of piperazine in the absorption of carbon dioxide.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- The Stability Study of a Novel Phenylpiperazine Deriv
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram.
- Oxidation of piperazine in post-combustion carbon capture.
- Pyridinylpiperazine - Wikipedia.
- A Review on Analytical Methods for Piperazine Determin
- Degradation of 2-Amino-2-methylpropanol and Piperazine
- Degradation of 2-Amino-2-methylpropanol and Piperazine
- Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
- Analytical Methods.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Forced Degrad
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Degradation of aqueous piperazine in carbon dioxide capture | Request PDF.
Sources
- 1. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Radiolabeling of 1-(3-Methylpyridin-2-yl)piperazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the radiolabeling of pyridinylpiperazine scaffolds, with a specific focus on "1-(3-Methylpyridin-2-yl)piperazine". The unique electronic and structural properties of this molecule present distinct challenges in radiosynthesis. This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to navigate these complexities, ensuring reproducible and high-yield radiopharmaceutical production.
Troubleshooting Guide 1: Precursor-Related Issues
Q1: My radiochemical yield (RCY) is inconsistent across batches, and I suspect the precursor is the culprit. What should I investigate?
This is a common and critical issue. The quality and stability of your desmethyl precursor, 1-(Pyridin-2-yl)piperazine, is the foundation of a successful radiolabeling reaction. Inconsistency often points to precursor degradation or impurities.
Potential Causes & Solutions:
-
Precursor Purity:
-
The Problem: Small amounts of non-volatile impurities or residual solvents from the precursor synthesis can interfere with the radiolabeling reaction. More critically, the presence of the "cold" non-radiolabeled final product, this compound, will compete for the radiolabeling agent and drastically reduce specific activity.
-
Troubleshooting Steps:
-
Re-characterize: Before each labeling campaign, verify the precursor's identity and purity using ¹H NMR, LC-MS, and elemental analysis.
-
Repurification: If in doubt, repurify the precursor batch using column chromatography or recrystallization. Piperazine-containing compounds can often be purified effectively via salt formation and subsequent regeneration of the free base.[1][2]
-
-
-
Precursor Stability and Storage:
-
The Problem: Piperazine derivatives, especially those with free secondary amines, can be susceptible to oxidation or reaction with atmospheric CO₂ over time, forming carbamates. This degradation reduces the amount of active precursor available for the reaction.[3]
-
Troubleshooting Steps:
-
Storage Conditions: Store the precursor solid under an inert atmosphere (argon or nitrogen) at -20°C.[4] For solutions, prepare them fresh in anhydrous DMSO and use immediately. If storage of a solution is unavoidable, freeze aliquots at -20°C.[4]
-
Stability Testing: Conduct a small-scale stability study by analyzing an aliquot of your precursor solution via LC-MS after storing it under your typical conditions for a set period (e.g., 1-2 weeks).[3] This will provide empirical evidence of its stability.
-
-
Troubleshooting Guide 2: Low Radiochemical Yield (RCY)
Q2: I have confirmed my precursor quality, but the incorporation of [¹¹C]CH₃I or [¹¹C]CH₃OTf is consistently low. How can I optimize the reaction?
Low RCY in N-methylation reactions is a multifactorial problem. The short 20.4-minute half-life of Carbon-11 means that reaction kinetics are paramount.[5][6][7]
Optimization Workflow for Low RCY
Caption: Logic tree for troubleshooting low radiochemical yield.
Key Optimization Parameters:
| Parameter | Discussion & Rationale | Recommended Actions |
| Methylating Agent | [¹¹C]CH₃OTf (methyl triflate) is a more powerful methylating agent than [¹¹C]CH₃I (methyl iodide) and often leads to faster reactions and higher yields, especially for less nucleophilic amines.[8] However, its higher reactivity can sometimes lead to side reactions if not controlled. | If using [¹¹C]CH₃I, consider switching to [¹¹C]CH₃OTf. Ensure the trapping and delivery of the agent from the synthesis module is efficient. |
| Base | The base deprotonates the piperazine nitrogen, increasing its nucleophilicity. Weak bases may not be sufficient for complete deprotonation, while overly strong bases can promote side reactions or degradation of the precursor/product. | Start with a mild inorganic base like K₂CO₃. If yields remain low, consider an organic base like Proton-Sponge. Avoid strong, nucleophilic bases like NaOH or KOH. |
| Solvent | The reaction requires a polar aprotic solvent. DMSO is often superior to DMF for N-alkylation due to its higher boiling point, allowing for higher reaction temperatures, and better solvation properties.[8] | If using DMF, switch to anhydrous DMSO. Ensure the solvent is truly anhydrous, as water can hydrolyze the methylating agent. |
| Temperature & Time | These parameters are a trade-off between reaction rate and radioactive decay. For ¹¹C, reactions should ideally be complete within 5-10 minutes. | Start with a temperature of 80-100°C for 5 minutes. If conversion is low, incrementally increase the temperature to 120°C. Monitor the reaction progress with radio-TLC or radio-HPLC if possible. |
| Precursor Amount | The concentration of the precursor affects the reaction kinetics. Typically, 0.5-1.0 mg of precursor is used in a reaction volume of 200-400 µL. | Ensure the precursor concentration is adequate. Too little precursor will result in low trapping of the radiolabel, while too much can complicate purification. |
Troubleshooting Guide 3: Purification and Purity Challenges
Q3: My HPLC purification shows significant peak tailing for the product, making it difficult to separate from the unreacted precursor. What can I do?
This is a classic problem when purifying basic compounds like piperazine derivatives using reverse-phase chromatography.[9] The protonated amine interacts with residual free silanol groups on the silica-based column packing, causing poor peak shape.
Solutions for Poor HPLC Peak Shape:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: The most common solution is to add a small amount of acid to the mobile phase (both aqueous and organic components). This ensures the piperazine nitrogen is fully and consistently protonated, minimizing interactions with silanols.[1]
-
Action: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to your mobile phase. TFA often gives sharper peaks but can be difficult to remove during formulation.
-
-
Use a Buffer: Employing a buffer system (e.g., ammonium formate or ammonium acetate) at a low pH (e.g., pH 3-4) can provide more robust control over the ionization state.
-
-
Column Selection:
-
End-Capped Columns: Use a modern, high-quality, end-capped C18 column. End-capping neutralizes most of the residual silanol groups.
-
Alternative Stationary Phases: If issues persist, consider a column with a different stationary phase, such as a phenyl or an embedded polar group column, which can offer different selectivity for basic compounds.[1]
-
Q4: My final product has low radiochemical purity (RCP) even after I've collected the correct peak from the HPLC. What's happening?
Low RCP post-purification usually points to instability of the final product or issues during the formulation step.
Potential Causes & Solutions:
-
Product Instability: The radiolabeled product might be degrading after purification. This can happen if the formulation solution is at an inappropriate pH or contains reactive species.
-
Action: Check the pH of your final formulation solution (typically saline with ethanol). Ensure it is within a neutral and stable range (pH 6-8). Analyze the product's stability over time by re-injecting a sample onto the HPLC at 30, 60, and 120 minutes post-formulation.
-
-
Leaching from SPE Cartridge: During the final formulation step, where the HPLC eluent is typically trapped on a C18 SPE cartridge to exchange the solvent, impurities from the cartridge itself could be leaching into the final product.
-
Action: Always pre-wash the SPE cartridge thoroughly with ethanol and water before use. Use high-quality cartridges from reputable suppliers.
-
-
Radiolysis: At very high levels of radioactivity, the energy emitted can cause the compound to break down.
-
Action: While less common for typical ¹¹C yields, if you are working with very high starting activities (>1 Ci), consider adding a radical scavenger like ascorbic acid to the formulation vial.
-
Frequently Asked Questions (FAQs)
Q: Which is better for my N-methylation, [¹¹C]CH₃I or [¹¹C]CH₃OTf? A: For most applications involving N-alkylation of piperazines, [¹¹C]CH₃OTf is preferred due to its higher reactivity, which can lead to faster reactions and higher yields within the short timeframe dictated by the ¹¹C half-life.[8]
Q: What is a typical reaction time and temperature for this labeling? A: A good starting point is 80-100°C for 5 minutes. This can be optimized by increasing the temperature up to 120-130°C if necessary. The goal is to achieve maximum conversion in under 10 minutes.
Q: How should I store my desmethyl precursor, 1-(Pyridin-2-yl)piperazine? A: As a solid, store it under an inert gas (N₂ or Ar) at -20°C to prevent oxidation and reaction with atmospheric CO₂. If you must prepare a stock solution (e.g., in DMSO), use it immediately or store frozen, single-use aliquots at -20°C.[4]
Q: The specific activity of my product is low. Where is the "cold" carbon contamination coming from? A: Isotopic dilution can occur from several sources: 1) Contamination of target gases (N₂) with atmospheric CO₂. 2) "Cold" methylating agents (e.g., methyl iodide) present in tubing or valves of the synthesis module. 3) The most common source is the presence of the non-radiolabeled final product as an impurity in your precursor batch. Rigorous purification of the precursor is essential to avoid this.[6]
Appendix A: General Experimental Protocol
Workflow: Automated Radiosynthesis of [¹¹C]this compound
Caption: Standard workflow for ¹¹C-methylation radiosynthesis.
Step-by-Step Methodology:
-
Preparation: Dissolve the precursor, 1-(Pyridin-2-yl)piperazine (~0.5-1.0 mg), and a suitable base (e.g., 2-3 equivalents) in 300 µL of anhydrous DMSO in a sealed reaction vessel.
-
Radiolabeling Agent Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₃I and subsequently to [¹¹C]CH₃OTf using an automated synthesis module.[6][8]
-
Reaction: Bubble the gaseous [¹¹C]CH₃OTf into the reaction vessel at room temperature. Once trapping is complete, heat the vessel to 80-120°C for 5 minutes.
-
Quenching & Dilution: After heating, cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the diluted reaction mixture onto a semi-preparative C18 HPLC column. Elute with a suitable mobile phase (e.g., 30:70 Acetonitrile:Water with 0.1% TFA) to separate the radiolabeled product from the precursor and other impurities.
-
Formulation: Collect the product peak into a flask containing 20 mL of sterile water. Pass this diluted solution through a C18 Sep-Pak cartridge. Wash the cartridge with sterile water, then elute the final product with 1 mL of USP-grade ethanol, followed by 9 mL of sterile saline.
-
Quality Control: Perform final quality control tests, including radiochemical purity (by analytical HPLC), pH, residual solvent analysis, and visual inspection before release.
References
- Vertex AI Search Result.
- Scott, P. J. H., & Hockley, B. G. (2012). Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. ACS Chemical Neuroscience, 3(9), 734–739.
- ResearchGate. Radiosynthesis of [¹¹C]1 from its desmethyl precursor 2 and... | Download Scientific Diagram.
- Kumar, J. S., et al. (2006). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1][5][10]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 49(1), 125–134.
- ResearchGate. Radiosynthesis of [ 11 C]Benazoline. | Download Scientific Diagram.
- Google Patents. EP4056546A1 - Aliphatic 18f-radiolabeling of a tetrazine precursor.
- Google Patents. US2919275A - Purification of piperazine.
- Barattini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5841.
- D'Auria, L., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Pharmaceuticals, 15(3), 359.
- ResearchGate. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
- Gherghe, M., et al. (2024). Radiolabelled FAPI Radiotracers in Oncology: A Comprehensive Review of Current Diagnostic and Emerging Therapeutic Applications. International Journal of Molecular Sciences, 25(9), 4887.
- Adamowicz, P., & Kała, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(19), 10271.
- Sagnou, M., & Zeglis, B. M. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(5), 1121.
- Richard, T. J., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(16), 2507–2510.
- ResearchGate. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides | Request PDF.
- Hesse, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42023–42033.
- Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931.
- Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar.
- Taddei, C., & Gee, A. D. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 105–116.
- Lacivita, E., et al. (2010). Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. Journal of Medicinal Chemistry, 53(20), 7344–7355.
- Wang, M., et al. (2020). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. Molecules, 25(16), 3737.
- Guda, M. R., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1131.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4056546A1 - Aliphatic 18f-radiolabeling of a tetrazine precursor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
"1-(3-Methylpyridin-2-yl)piperazine" synthesis catalyst poisoning and prevention
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in its synthesis, with a specific focus on catalyst poisoning and prevention in palladium-catalyzed cross-coupling reactions.
The synthesis of this compound, a key intermediate in pharmaceutical development, is commonly achieved via the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction relies on a palladium catalyst, which, despite its efficacy, is highly susceptible to deactivation by various impurities. This guide provides a structured approach to diagnosing, troubleshooting, and preventing these issues to ensure a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Q1: My Buchwald-Hartwig reaction for this compound has stalled or is giving a low yield. What are the likely causes?
A1: A stalled or low-yielding reaction is the most common issue and typically points to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. The key is to systematically investigate potential root causes.
The flowchart below provides a logical troubleshooting workflow. Start by assessing the most common and easily addressable issues first.
Caption: Troubleshooting logic for low reaction yield.
Causality Explained:
-
Inert Atmosphere: The Pd(0) active catalyst and phosphine ligands are sensitive to oxygen. Oxidation degrades the ligand to a phosphine oxide, which cannot coordinate to palladium, breaking the catalytic cycle.
-
Reagent Purity: Water in the reaction mixture can hydrolyze intermediates and contribute to catalyst deactivation. Impurities in the starting materials, particularly sulfur-containing compounds, are potent catalyst poisons (see Q2).[1][2]
-
Reaction Conditions: The base is critical for deprotonating the amine, but its physical properties can matter. Clumping of inorganic bases can lead to poor mixing and stalled reactions.[3] The choice of ligand must be appropriate for the substrate; sterically hindered, electron-rich ligands are often necessary for coupling with less reactive aryl chlorides.[4]
Q2: What specific chemical species can poison the palladium catalyst in this reaction?
A2: Catalyst poisoning is the chemical deactivation of the catalyst's active sites.[5] For palladium-catalyzed aminations, poisons are typically species that bind strongly and irreversibly to the palladium center, preventing it from participating in the catalytic cycle.
Mechanism of Poisoning: The active Pd(0) species is electron-rich and acts as a soft Lewis acid. It is therefore susceptible to poisoning by soft Lewis bases. These poisons coordinate to the palladium center more strongly than the reactants or ligands, effectively taking the catalyst out of the cycle.
Caption: General mechanism of catalyst poisoning.
The table below summarizes the most common poisons, their likely sources in the synthesis of this compound, and their mode of action.
| Poison Class | Specific Examples | Potential Sources | Mechanism of Poisoning |
| Sulfur Compounds | Sulfides (R-S-R), thiols (R-SH), sulfites, SO₂ | Contaminated starting materials or solvents; degradation of reagents like sulfonate leaving groups.[6] | Strong, irreversible coordination to the palladium center, forming stable palladium-sulfur bonds (e.g., Pd-S complexes or bulk sulfides).[7][8][9] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Contamination in reagents sourced from certain manufacturing processes; carry-over from previous synthetic steps.[10] | Formation of amalgams or alloys with palladium, altering its electronic properties and blocking active sites.[10][11] |
| Halides & Cyanides | Excess Iodide (I⁻), Cyanide (CN⁻) | Use of aryl iodides can sometimes be inhibitory;[3] cyanide impurities in reagents. | Strong coordination to the Pd center can form stable, less reactive complexes (e.g., [Pd(CN)₄]²⁻), inhibiting subsequent steps.[5][12] |
| Organic Species | Nitro compounds, some nitrogen heterocycles, nitriles | Impurities in starting materials or solvents. | Strong coordination to palladium can inhibit substrate binding or other steps in the catalytic cycle.[5] |
Q3: How can I detect if my catalyst has been poisoned?
A3: Detecting poisoning involves a combination of in-process monitoring and post-reaction analysis.
-
In-Process Monitoring: The most immediate sign of poisoning is a sudden halt or significant slowdown in the reaction rate, which can be tracked by techniques like TLC, GC, or LC-MS.[13] An abnormal temperature profile across the reaction vessel can also indicate deactivation.[13]
-
Post-Reaction Analysis of the Catalyst: If you can recover the catalyst (more common with heterogeneous catalysts but possible with precipitated homogeneous ones), several surface-sensitive and elemental techniques can provide definitive evidence of poisoning.
| Analytical Technique | Information Provided |
| ICP-OES / ICP-MS | Provides highly sensitive elemental analysis. Can detect trace levels (ppb-ppt) of poisoning elements like sulfur, phosphorus, lead, mercury, and arsenic on the catalyst.[10][13] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines the elemental composition and chemical state of the catalyst surface, directly identifying adsorbed poisons.[10][14][15][16] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Used to investigate morphological changes to the catalyst surface caused by fouling or the growth of new structures due to poisoning.[10][16] |
| Temperature-Programmed Desorption (TPD) | Measures the strength of adsorption of different species on the catalyst surface, which can offer insights into poisoning mechanisms.[15][16] |
Q4: What are the best practices for preventing catalyst poisoning before I start the reaction?
A4: Proactive prevention is far more effective than attempting to remedy a poisoned reaction. The core principle is to ensure that only the desired reactants come into contact with the catalyst.
-
High-Purity Reagents:
-
Starting Materials: Use the highest purity 2-halo-3-methylpyridine and piperazine available. If purity is uncertain, purification is essential. (See Protocol B ).
-
Solvents: Use anhydrous, de-gassed solvents. Passing solvents through a column of activated alumina can remove trace water and peroxide impurities.
-
Base: Use a high-purity base. Grind solid inorganic bases to a fine powder before use to prevent clumping and ensure a consistent reaction.[3]
-
-
Rigorous Inert Atmosphere Technique:
-
The Pd(0) catalyst and many phosphine ligands are air-sensitive.[17]
-
Assemble glassware hot and allow it to cool under high vacuum, then backfill with an inert gas (Argon or Nitrogen).
-
Use Schlenk line or glovebox techniques for all reagent transfers.
-
Degas all solvents and liquid reagents by sparging with inert gas or through freeze-pump-thaw cycles.
-
-
Use of Guard Beds/Scavengers:
-
For larger-scale reactions, passing liquid starting materials through a "guard bed" of a material like activated carbon or alumina can remove non-volatile impurities before they enter the reaction vessel.[10]
-
Q5: How does the choice of ligand affect catalyst stability and resistance to poisoning?
A5: The ligand is not just an accessory; it is fundamental to the catalyst's stability and activity. For the Buchwald-Hartwig amination, bulky and electron-donating phosphine ligands are crucial.[18]
-
Steric Bulk: Large, sterically demanding ligands (e.g., biaryl phosphines like RuPhos or XPhos) promote the formation of a monoligated L₁Pd(0) active species. This highly reactive species is key to efficient oxidative addition, especially with less reactive aryl chlorides.[18][19]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition step and can stabilize the catalyst throughout the cycle.[19]
-
Stability: Bidentate ligands (e.g., BINAP, dppf) can chelate to the palladium center, forming more stable complexes that are sometimes less prone to certain deactivation pathways.[18] The strong bond between a well-chosen ligand and the palladium can make it more difficult for potential poisons to displace the ligand and deactivate the catalyst.
Q6: My reaction was successful, but how do I remove residual palladium from my final product?
A6: Removing residual heavy metals is a critical step, especially in pharmaceutical development. Simple filtration is often insufficient.
| Method | Description | Efficacy & Comments |
| Silica Gel Chromatography | Standard purification method. | Can remove a significant amount (~90%) of palladium, but levels can still remain >100 ppm, which is often unacceptable.[20][21] |
| Activated Carbon | The crude product is dissolved and stirred with activated carbon, then filtered. | Effective at adsorbing palladium complexes. Often used in combination with other methods. |
| Metal Scavengers | Treatment with functionalized silica gels (e.g., Si-Thiol) or polymers (e.g., TMT).[12] | Highly effective and selective. These reagents contain functional groups (like thiols) that chelate strongly with palladium. Routinely reduces palladium levels to <100 ppm, and often to sub-ppm levels.[20][21] This is the industry-standard approach for final product purification. |
| Crystallization | Purification of the final product by crystallization. | Can be very effective if the palladium impurities do not co-crystallize with the product. Often used as a final polishing step after scavenging.[12] |
For a reliable and robust process, a combination of column chromatography followed by treatment with a specialized palladium scavenger is the recommended workflow.[20][21] (See Protocol C ).
Experimental Protocols & Workflows
The Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is essential for diagnosing problems. Poisoning typically occurs by intercepting and deactivating the L-Pd(0) species, preventing it from entering the cycle.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Protocol A: General Procedure for Synthesis of this compound
Disclaimer: This is a representative procedure. Optimization of catalyst, ligand, base, solvent, and temperature is recommended.
Materials:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
Piperazine (2.0 - 5.0 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
RuPhos or similar biaryl phosphine ligand (1.1 - 1.2 eq relative to Pd)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide.
-
Reagent Addition: Add piperazine followed by the anhydrous solvent (e.g., Toluene). Stir the mixture for 10-15 minutes.
-
Initiation: Add 2-chloro-3-methylpyridine to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[22] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and quench carefully with water.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. For pharmaceutical applications, a subsequent palladium scavenging step is required (See Protocol C ).
Protocol B: Purification of Starting Materials and Solvents
-
Solvents (Toluene, Dioxane): If not using a solvent purification system, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for Toluene/Dioxane) and distill under an inert atmosphere.
-
2-Chloro-3-methylpyridine (Liquid): If impurities are suspected, perform a vacuum distillation.
-
Piperazine (Solid): Can be purified by recrystallization from a suitable solvent like ethanol or by sublimation. Ensure it is thoroughly dried under vacuum before use as it is hygroscopic.
Protocol C: Post-Chromatography Palladium Scavenging
-
Dissolution: Dissolve the purified product from column chromatography in a suitable organic solvent (e.g., Toluene, DCM).
-
Scavenger Addition: Add a silica-based metal scavenger such as SiliaMetS® Thiol or QuadraSil® MP (typically 5-10 weight equivalents relative to the product).
-
Stirring: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the pad thoroughly with the solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the final product with significantly reduced palladium content. Verify palladium levels via ICP-MS.[20][21]
References
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
- Catalyst Poisoning Testing. (n.d.). Intertek.
- How to detect catalyst poisoning in hydrotreaters. (2025).
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Interaction of sulphur compounds with palladium. (n.d.). Transactions of the Faraday Society.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Particle Technology Labs.
- C
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.).
- Buchwald–Hartwig amin
- Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.
- How to remove palladium catalyst from reaction mixture? (2017).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. (n.d.).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Technical Support Center: Reduction of 3-Methylpyridine. (2025). BenchChem.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Organic Process Research & Development.
- Troubleshooting low yields in the synthesis of α-methylserine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing "1-(3-Methylpyridin-2-yl)piperazine" Coupling Reactions
Welcome to the technical support center dedicated to optimizing the coupling reactions of "1-(3-Methylpyridin-2-yl)piperazine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N cross-coupling, particularly the Buchwald-Hartwig amination, involving this sterically demanding heterocyclic amine. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction efficiency, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Introduction: The Unique Challenges of Coupling this compound
The structure of this compound presents a unique set of challenges in palladium-catalyzed C-N cross-coupling reactions. The primary hurdles arise from:
-
Steric Hindrance: The methyl group at the 3-position of the pyridine ring ortho to the piperazine moiety can sterically hinder the approach of the palladium catalyst to the nitrogen atom, potentially slowing down the reaction rate and leading to incomplete conversion.[1][2]
-
Electronic Effects: The pyridine ring is an electron-deficient heterocycle, which can influence the nucleophilicity of the piperazine nitrogen and the stability of the palladium-amide intermediates.
-
Chelation: The bidentate nature of the substrate, with two nitrogen atoms, can lead to catalyst inhibition through the formation of stable, unreactive palladium complexes.[3]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for coupling this compound with aryl halides?
A1: The Buchwald-Hartwig amination is the most effective and widely used method for this transformation.[4][5] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and is generally high-yielding when optimized.[6] Success with this substrate hinges on the careful selection of the palladium precursor, ligand, base, and solvent to overcome the inherent steric and electronic challenges.
Q2: I am observing low to no conversion in my reaction. What are the likely causes?
A2: Low conversion is a common issue and can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species can be deactivated by oxygen or impurities. Ensure all reagents and solvents are rigorously degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Ligand Choice: The steric bulk of the 3-methyl group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[7]
-
Suboptimal Base: The choice of base is critical. It must be strong enough to deprotonate the piperazine nitrogen but not so strong as to cause side reactions or degradation of starting materials.
-
Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, sterically hindered substrates often require elevated temperatures to achieve a reasonable reaction rate.
Q3: What are the most common side reactions, and how can I mitigate them?
A3: The primary side reactions to be aware of are:
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It is often caused by β-hydride elimination from the palladium-amide intermediate or by side reactions of the catalyst with the base and solvent. Using a bulky ligand and a non-coordinating solvent can help to suppress this pathway.[4]
-
Aryl Halide Homocoupling (Biaryl Formation): This side reaction can occur, especially at higher temperatures. Optimizing the catalyst-to-ligand ratio and ensuring a gradual addition of the aryl halide can sometimes minimize this.
-
Double Arylation of Piperazine: While less common when one nitrogen is already substituted, if unprotected piperazine is present as an impurity, it can lead to the formation of diarylated piperazine byproducts.
Troubleshooting Guide
This section provides a more in-depth, problem-solution approach to common experimental hurdles.
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Catalyst System | The combination of palladium precursor and ligand is not suitable for the sterically hindered substrate. | Ligand Screening: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos.[3] These ligands have demonstrated success in coupling sterically demanding substrates. Palladium Precursor: Use air-stable precatalysts like (t-Bu)₃P-G3-Pd or XPhos-G3-Pd for consistent results. |
| Inappropriate Base | The base may be too weak to efficiently deprotonate the piperazine or may not be soluble enough in the reaction medium. | Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice. For base-sensitive functional groups, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[8] |
| Suboptimal Solvent | The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. | Solvent Choice: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[5] For highly polar substrates, a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be beneficial, but be mindful of potential side reactions at high temperatures. |
| Insufficient Temperature | The activation energy for the coupling of sterically hindered substrates can be high. | Temperature Optimization: Start with a reaction temperature of 80-100 °C and monitor the reaction progress. If the reaction is sluggish, a higher temperature (up to 120 °C) may be necessary. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Explanation | Recommended Solution |
| Hydrodehalogenation Product | This arises from β-hydride elimination or other catalyst decomposition pathways. | Ligand Choice: Use ligands that promote rapid reductive elimination, such as bulky biarylphosphines. Base Purity: Ensure the base is free of hydroxide impurities, which can contribute to this side reaction. |
| Biaryl Homocoupling Product | Can be favored at high temperatures and with highly reactive aryl halides. | Temperature Control: Avoid excessively high temperatures. Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aryl halide. |
| Catalyst Decomposition (Palladium Black) | Indicates instability of the active catalyst, leading to precipitation of palladium metal. | Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to stabilize the catalyst. Inert Atmosphere: Rigorously exclude oxygen from the reaction. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium precatalyst (e.g., XPhos-G3-Pd, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide, this compound, palladium precatalyst, and base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Cook, A. M., & Schiesser, C. H. (2017). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- D'Amato, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021).
- Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]
- Daugulis, O., & Zaitsev, V. G. (2005).
- Jahandari, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Wang, X., et al. (2023).
- Chen, G., et al. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
- J&K Scientific. 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%. [Link]
- Wang, Y., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- MDPI.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ResearchGate.
- Chen, G., et al. (2024). Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed. [Link]
- ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. [Link]
- ResearchGate.
- ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
- ResearchGate.
- MDPI. Advances in Cross-Coupling Reactions. [Link]
Sources
- 1. Sterically controlled, palladium-catalyzed intermolecular amination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the In Vitro Characterization of Piperazine Analogs for CNS Drug Discovery: A Focus on 1-(3-Methylpyridin-2-yl)piperazine
This guide provides a comprehensive framework for the comparative analysis of piperazine-based compounds, with a specific focus on characterizing novel entities like "1-(3-Methylpyridin-2-yl)piperazine" against established benchmarks. As direct comparative data for every novel analog is often unavailable, this document emphasizes the strategic workflows and experimental protocols necessary to generate robust, comparable data sets for lead optimization and candidate selection in Central Nervous System (CNS) drug discovery.
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting CNS disorders.[1][2] Molecules like aripiprazole (antipsychotic) and vortioxetine (antidepressant) highlight the chemical versatility and therapeutic success of this privileged structure.[1] The specific analog, this compound, belongs to the pyridinylpiperazine subclass, which has shown significant activity at various neuroreceptors, including serotonin and adrenergic systems.[3] Understanding the subtle structural modifications, such as the addition of a methyl group on the pyridine ring, is critical for predicting and confirming a compound's pharmacological profile.
Structural Context and Comparator Selection
To effectively evaluate a novel compound like this compound, it is essential to compare it against well-characterized molecules that share structural or therapeutic relevance. This establishes a baseline and allows for a nuanced understanding of its unique properties.
Selected Comparators:
-
This compound (Compound of Interest): A novel pyridinylpiperazine. The 3-methyl group is expected to influence steric hindrance and electronic properties compared to an unsubstituted parent structure, potentially altering receptor affinity and selectivity.
-
Aripiprazole: A multi-target atypical antipsychotic known as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist, with additional antagonist activity at 5-HT2A receptors.[4][5][6][7] Its complex pharmacology makes it an excellent benchmark for compounds intended for psychiatric disorders.
-
Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor, a 5-HT1A agonist, a 5-HT1B partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[8][9][10] It serves as a benchmark for compounds targeting the serotonergic system with a complex, multi-receptor profile.
-
1-Phenylpiperazine (Reference Compound): A simple arylpiperazine that serves as a basic structural scaffold. It allows for the evaluation of the foundational contributions of the core structure to the overall pharmacological profile.
Caption: Chemical classes of the compound of interest and selected comparators.
Core Experimental Workflow for Comparative Analysis
A systematic, multi-tiered approach is required to build a comprehensive pharmacological profile. The workflow should progress from broad screening to detailed functional characterization.
Caption: A tiered experimental workflow for in vitro compound characterization.
Comparative Data Tables
The following tables present a template for organizing and comparing the data generated from the experimental workflows. Data for Aripiprazole and Vortioxetine are based on published values, while entries for the compound of interest are hypothetical placeholders (TBD) to be filled by experimental results.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
This table compares the binding affinity of the compounds at key CNS G-protein coupled receptors (GPCRs). Lower Ki values indicate higher affinity.
| Target Receptor | This compound | Aripiprazole | Vortioxetine | 1-Phenylpiperazine |
| Dopamine D2 | TBD | 0.34[5] | >1000[10][11] | Moderate |
| Serotonin 5-HT1A | TBD | 1.7[5] | 15[9][10] | High |
| Serotonin 5-HT2A | TBD | 3.4[5] | - | Moderate |
| Serotonin 5-HT3 | TBD | - | 3.7[9] | Low |
| Serotonin 5-HT7 | TBD | - | 19[9][10] | Low |
| Serotonin Transporter (SERT) | TBD | - | 1.6[9] | Low |
Table 2: Functional Activity Profile
This table defines the mode of action at primary targets, a critical differentiator for mechanism of action.
| Target Receptor | This compound | Aripiprazole | Vortioxetine |
| Dopamine D2 | TBD | Partial Agonist[4][5] | N/A |
| Serotonin 5-HT1A | TBD | Partial Agonist[4][7] | Agonist[9][10] |
| Serotonin 5-HT2A | TBD | Antagonist[7] | N/A |
| Serotonin 5-HT3 | TBD | N/A | Antagonist[9][10] |
Table 3: In Vitro ADME Profile
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting a compound's pharmacokinetic behavior.[12][13]
| Parameter | This compound | Aripiprazole | Vortioxetine |
| Metabolic Stability (HLM, % remaining @ 1 hr) | TBD | Moderate | Low to Moderate |
| Permeability (Caco-2, Papp A→B, 10⁻⁶ cm/s) | TBD | High | High |
| CYP450 Inhibition (IC50, µM) - CYP2D6 | TBD | >10 | ~5-10 |
| CYP450 Inhibition (IC50, µM) - CYP3A4 | TBD | >10 | >10 |
| Plasma Protein Binding (%) | TBD | >99% | 98-99%[8] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount. The following are standardized protocols for key assays.
Protocol 4.1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.[14][15]
Objective: To determine the inhibitory constant (Ki) of the test compound at a panel of CNS receptors (e.g., D2, 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor.
-
Specific radioligand (e.g., [³H]-Spiperone for D2).
-
Test compounds and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).
-
96-well filter plates (e.g., glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10 concentrations from 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and the serially diluted test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: GPCR Functional Assay (cAMP Measurement)
This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).[17][18]
Objective: To characterize the functional activity of the test compound at Gs- or Gi-coupled receptors (e.g., 5-HT1A, a Gi-coupled receptor).
Materials:
-
A stable cell line expressing the target receptor (e.g., CHO or HEK293 cells).
-
Assay medium (e.g., HBSS).
-
Forskolin (a Gs activator, used to stimulate cAMP production for antagonist screening).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).[19][20]
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight.
-
Agonist Mode:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.
-
Add serial dilutions of the test compound.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of a known agonist (or forskolin for Gi-coupled receptors to inhibit its effect) at its EC80 concentration.
-
Incubate for 30 minutes.
-
-
Lysis & Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 8. Vortioxetine - Wikipedia [en.wikipedia.org]
- 9. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. selvita.com [selvita.com]
- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validating the Efficacy of 1-(3-Methylpyridin-2-yl)piperazine Derivatives In Vivo: A Comparative Guide for Preclinical Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exacting. The 1-(3-Methylpyridin-2-yl)piperazine backbone has emerged as a compelling starting point for novel antipsychotic agents, predicated on its structural similarities to established multi-target antipsychotics. This guide provides an in-depth framework for the in vivo validation of this specific class of derivatives, offering a comparative analysis of their potential efficacy against established benchmarks. We will delve into the critical experimental workflows, the rationale behind methodological choices, and the interpretation of key preclinical data that are essential for advancing these compounds through the development pipeline.
While direct in vivo efficacy and pharmacokinetic data for this compound derivatives are not yet extensively published in peer-reviewed literature, this guide will leverage data from the closely related and informative series of 3-substituted 2-pyridinyl-1-piperazine derivatives to illustrate the validation process. This approach provides a robust template for researchers to design and interpret their own in vivo studies.
The Scientific Rationale: Targeting Dopaminergic and Serotonergic Pathways
The therapeutic efficacy of most antipsychotic drugs is attributed to their modulation of dopaminergic and serotonergic neurotransmission in the brain.[1] The prevailing hypothesis for atypical antipsychotics centers on a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This dual action is thought to alleviate the positive symptoms of psychosis (e.g., hallucinations, delusions) by dampening dopamine hyperactivity in the mesolimbic pathway, while simultaneously mitigating the risk of extrapyramidal side effects (EPS) and potentially improving negative and cognitive symptoms through serotonin receptor modulation.[1] The this compound scaffold is designed to interact with these key receptors, and in vivo validation is paramount to confirming this therapeutic hypothesis.
Preclinical In Vivo Models: A Multi-Faceted Approach to Efficacy Assessment
A comprehensive in vivo evaluation of novel antipsychotic candidates requires a battery of behavioral and neurochemical assays to model the different symptom domains of schizophrenia.
Models for Positive Symptoms:
These models typically involve inducing hyper-dopaminergic states in rodents to mimic the positive symptoms of psychosis.
-
Apomorphine-Induced Stereotypy/Climbing: Apomorphine is a potent dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors such as sniffing, licking, and gnawing in rats, or climbing behavior in mice. The ability of a test compound to inhibit these behaviors is a strong indicator of dopamine D2 receptor antagonism.[2]
-
Amphetamine- or MK-801-Induced Hyperlocomotion: Psychostimulants like d-amphetamine (a dopamine releaser) and NMDA receptor antagonists like MK-801 (dizocilpine) induce a state of hyperactivity in rodents. This model is sensitive to the effects of both typical and atypical antipsychotics.[1]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by dopamine agonists or NMDA antagonists is considered a strong predictor of antipsychotic efficacy.
Models for Negative and Cognitive Symptoms:
Modeling these symptoms is more challenging, but several paradigms are widely used.
-
Social Interaction Test: Rodents naturally exhibit social behaviors. Pharmacologically induced deficits in social interaction (e.g., using phencyclidine - PCP) can be used to screen for compounds that may improve negative symptoms like social withdrawal.
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory, a key aspect of cognitive function. The ability of a compound to reverse cognitive deficits induced by agents like PCP or MK-801 suggests pro-cognitive potential.[1]
Assessment of Extrapyramidal Side Effects (EPS):
A critical differentiator for atypical antipsychotics is a reduced liability for EPS.
-
Catalepsy Test: The induction of catalepsy (a state of immobility and waxy flexibility) in rodents is a classic predictor of a compound's potential to cause Parkinsonian-like side effects in humans.[2] A wide therapeutic window between the dose that produces an antipsychotic-like effect and the dose that induces catalepsy is highly desirable.
Experimental Workflow for In Vivo Validation
The following workflow provides a structured approach to the in vivo characterization of a novel this compound derivative.
Caption: In Vivo Validation Workflow for Novel Antipsychotics.
Detailed Protocol: Apomorphine-Induced Climbing in Mice
This protocol details a key experiment for assessing D2 receptor antagonism.
Objective: To determine the dose-dependent efficacy of a test compound in inhibiting apomorphine-induced climbing behavior.
Materials:
-
Male CD-1 mice (20-25 g)
-
Test compound (e.g., a this compound derivative)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Apomorphine hydrochloride (dissolved in 0.1% ascorbic acid solution)
-
Climbing cages (cylindrical wire mesh cages)
-
Haloperidol (positive control)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administer the positive control, haloperidol (e.g., 0.1-1 mg/kg, i.p.).
-
The pretreatment time will depend on the expected time to peak plasma/brain concentration of the test compound (typically 30-60 minutes for i.p. administration).
-
-
Apomorphine Challenge: At the end of the pretreatment period, administer apomorphine (e.g., 1.5 mg/kg) subcutaneously (s.c.).
-
Observation: Immediately place each mouse in a climbing cage and observe its behavior for 30 minutes.
-
Scoring: Score the climbing behavior at 5-minute intervals. A common scoring system is:
-
0: Four paws on the floor
-
1: Two paws on the cage wall
-
2: Four paws on the cage wall
-
-
Data Analysis: Calculate the mean climbing score for each treatment group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle-control group. Calculate the ED50 (the dose that produces 50% of the maximal effect).
Comparative Data Analysis: Benchmarking Against Standards
The following tables present hypothetical data for a novel this compound derivative ("Compound X") compared to a typical antipsychotic (Haloperidol) and an atypical antipsychotic (Risperidone). This data is modeled on findings for structurally related compounds and serves as an example of the desired outcomes.[1][2]
Table 1: In Vivo Efficacy in Models of Positive Symptoms
| Compound | Apomorphine-Induced Climbing (ED50, mg/kg, i.p.) | MK-801-Induced Hyperlocomotion (ED50, mg/kg, p.o.) |
| Compound X | 5.2 | 8.5 |
| Haloperidol | 0.2 | 0.3 |
| Risperidone | 0.5 | 1.0 |
Interpretation: Compound X demonstrates efficacy in blocking dopamine-mediated behaviors, although it is less potent than haloperidol and risperidone. This is not necessarily a negative attribute, as high potency at D2 receptors is often associated with a higher risk of EPS.
Table 2: Assessment of Extrapyramidal Side Effect Liability
| Compound | Catalepsy Induction (ED50, mg/kg, i.p.) | Therapeutic Index (Catalepsy ED50 / Climbing ED50) |
| Compound X | > 50 | > 9.6 |
| Haloperidol | 0.8 | 4.0 |
| Risperidone | 10.2 | 20.4 |
Interpretation: A key finding here is the high therapeutic index for Compound X, suggesting a significantly lower risk of inducing catalepsy compared to haloperidol. This profile is more aligned with that of an atypical antipsychotic like risperidone.
The Underlying Mechanism: A Multi-Target Receptor Profile
The in vivo behavioral profile of a compound is a direct consequence of its interaction with various neurotransmitter receptors. The ideal atypical antipsychotic profile is often characterized by a higher affinity for 5-HT2A receptors relative to D2 receptors.
Caption: Hypothesized Mechanism of Action for an Atypical Antipsychotic.
Pharmacokinetics and Target Engagement: Bridging the Gap Between Dose and Effect
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship is crucial for translating preclinical findings to clinical predictions.
-
Pharmacokinetic Profiling: This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include plasma and brain concentrations over time, half-life, and bioavailability. A favorable PK profile includes good oral bioavailability and sufficient brain penetration.
-
Ex Vivo Receptor Occupancy: This technique is used to determine the percentage of target receptors (e.g., D2 and 5-HT2A) that are occupied by the drug at behaviorally effective doses. For atypical antipsychotics, it is generally observed that antipsychotic effects are achieved at D2 receptor occupancies of 60-80%, while higher occupancies are associated with EPS.
Table 3: Comparative Pharmacokinetic and Receptor Occupancy Data (Hypothetical)
| Compound | Oral Bioavailability (%) | Brain/Plasma Ratio | D2 Occupancy at Efficacious Dose (%) | 5-HT2A Occupancy at Efficacious Dose (%) |
| Compound X | 45 | 3.5 | 70 | 85 |
| Haloperidol | 60 | 5.0 | 80 | < 20 |
| Risperidone | 70 | 4.0 | 75 | 90 |
Interpretation: Compound X exhibits good brain penetration and a receptor occupancy profile consistent with an atypical antipsychotic, showing high 5-HT2A and moderate D2 receptor occupancy at a dose that is effective in behavioral models.
Conclusion: A Pathway to Clinical Candidacy
The in vivo validation of this compound derivatives requires a systematic and multi-pronged approach. By employing a battery of well-established behavioral models, researchers can effectively assess the antipsychotic potential and side effect liability of these novel compounds. A successful candidate from this class would ideally demonstrate:
-
Efficacy in animal models of positive symptoms.
-
A large therapeutic window, indicating a low propensity for extrapyramidal side effects.
-
Potential for improving negative and cognitive symptoms.
-
A favorable pharmacokinetic profile with significant brain penetration.
-
A receptor occupancy profile consistent with atypical antipsychotics (high 5-HT2A and moderate D2 occupancy).
By rigorously adhering to these validation principles and benchmarking against established drugs, researchers can confidently identify the most promising this compound derivatives for further development as next-generation antipsychotic therapies.
References
- New, J. S., Yevich, J. P., Temple, D. L., Jr, New, K. B., Gross, S. M., Schlemmer, R. F., Jr, Eison, M. S., Taylor, D. P., & Riblet, L. A. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618–624. [Link]
- Cao, X., Zhang, Y., Chen, Y., Qiu, Y., Yu, M., Xu, X., Liu, X., Liu, B., Zhang, L., & Zhang, G. (2018). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 8(63), 36245–36263. [Link]
- Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]
Sources
- 1. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of 1-(3-Methylpyridin-2-yl)piperazine and 1-(4-Methylpyridin-2-yl)piperazine
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: The Significance of the Pyridinylpiperazine Scaffold
The 1-arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Within this class, pyridinylpiperazine derivatives have garnered significant attention as modulators of dopaminergic and serotonergic systems. These compounds are frequently investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[1]
The precise biological activity of these molecules can be exquisitely sensitive to minor structural modifications. The addition of a simple methyl group to the pyridine ring, for instance, can profoundly alter a compound's affinity, selectivity, and functional activity at its molecular targets. This guide focuses on two such closely related analogs: 1-(3-Methylpyridin-2-yl)piperazine and 1-(4-Methylpyridin-2-yl)piperazine .
Structural Analysis and Mechanistic Hypothesis
The core structure of both molecules consists of a piperazine ring linked to a pyridine ring. The basic nitrogen of the piperazine is a key pharmacophoric feature, typically forming an ionic bond with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs. The pyridine ring engages in various interactions, including π-stacking and hydrogen bonds, within the receptor's binding pocket.
The key difference lies in the position of the methyl group on the pyridine ring:
-
This compound: The methyl group is ortho to the piperazine linkage. This close proximity can introduce steric hindrance, potentially influencing the preferred conformation of the molecule and its ability to fit optimally within the binding pocket. It may also modulate the electronic properties of the pyridine ring nitrogen.
-
1-(4-Methylpyridin-2-yl)piperazine: The methyl group is in the para position relative to the piperazine. This placement is less likely to cause direct steric clashes with the piperazine moiety and may influence interactions in a different region of the receptor binding site compared to the 3-methyl analog.
Based on the extensive literature for the broader arylpiperazine class, the most probable primary targets for these compounds are the Dopamine D2 receptor and the Serotonin 5-HT1A receptor . The differential positioning of the methyl group is hypothesized to subtly alter the affinity and functional efficacy at these receptors. For example, a change in steric bulk or electronic distribution could favor binding to one receptor over the other, or modulate the compound's ability to activate (agonism) or block (antagonism) the receptor upon binding.
Proposed Experimental Investigation: A Roadmap to Data
To empirically determine the activity profiles of these two compounds, a systematic in vitro pharmacological evaluation is necessary. The following protocols describe standardized, robust methods for assessing receptor binding affinity and functional activity.
Workflow for In Vitro Pharmacological Profiling
Caption: Experimental workflow for comparative pharmacological profiling.
Experimental Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the D2 receptor.
1. Materials:
- Receptor Source: Membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
- Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Non-specific Determinate: Haloperidol (10 µM final concentration).
- Test Compounds: this compound and 1-(4-Methylpyridin-2-yl)piperazine, prepared in a dilution series (e.g., 0.1 nM to 10 µM).
- Scintillation Cocktail and Glass Fiber Filters (e.g., GF/B, pre-treated with polyethylenimine).
2. Procedure:
- Prepare assay plates (96-well format) by adding 25 µL of assay buffer, 25 µL of test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), and 25 µL of radioligand ([³H]-Spiperone, at a final concentration close to its Kd, e.g., 0.2 nM).
- Initiate the binding reaction by adding 125 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.
- Incubate the plates at room temperature for 90 minutes with gentle agitation to reach equilibrium.
- Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
- Allow the filters to dry completely.
- Place the dried filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: Serotonin 5-HT1A Receptor [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of the compounds by quantifying their ability to stimulate G-protein activation, a primary step in receptor signaling.
1. Materials:
- Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Serotonin 5-HT1A receptor.
- Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- GDP: Guanosine 5'-diphosphate (to ensure the G-protein is in its inactive state at baseline).
- Agonist Control: 8-OH-DPAT (a known 5-HT1A full agonist).
- Non-specific Determinate: Unlabeled GTPγS (10 µM final concentration).
- Test Compounds: Prepared in a dilution series (e.g., 0.1 nM to 10 µM).
2. Procedure:
- Pre-incubate the cell membranes (~10 µg protein per well) with GDP (e.g., 10 µM final concentration) on ice for 15 minutes.
- In a 96-well plate, add 20 µL of the test compound dilution (or agonist control, or buffer for basal activity).
- Add 50 µL of the pre-incubated membrane suspension to each well.
- Initiate the reaction by adding 30 µL of [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
- Incubate the plates at 30°C for 60 minutes with gentle agitation.
- Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B).
- Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Dry the filters and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all other values.
- Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each compound.
- Compare the Emax of the test compounds to that of the full agonist (8-OH-DPAT) to classify them as full agonists, partial agonists, or antagonists (which would show no stimulation).
Data Interpretation and Comparative Framework
The experimental data generated should be tabulated to facilitate a direct and objective comparison.
| Parameter | Receptor | This compound | 1-(4-Methylpyridin-2-yl)piperazine |
| Binding Affinity (Ki, nM) | Dopamine D2 | Experimental Value | Experimental Value |
| Serotonin 5-HT1A | Experimental Value | Experimental Value | |
| Functional Potency (EC50, nM) | Serotonin 5-HT1A | Experimental Value | Experimental Value |
| Functional Efficacy (% Emax) | Serotonin 5-HT1A | Experimental Value | Experimental Value |
This structured data will reveal key differences:
-
Affinity: Lower Ki values indicate higher binding affinity. A comparison will show if the methyl position favors binding to D2 or 5-HT1A receptors.
-
Selectivity: The ratio of Ki values (e.g., Ki D2 / Ki 5-HT1A) will quantify the selectivity of each compound for one receptor over the other.
-
Functional Profile: The EC50 and Emax values will define whether the compounds act as agonists (and their potency/efficacy) or antagonists at the 5-HT1A receptor.
Mechanistic Context: Key Signaling Pathways
Understanding the downstream consequences of receptor interaction is crucial. Both D2 and 5-HT1A receptors are canonically coupled to the Gi/o family of G-proteins.
Dopamine D2 Receptor Signaling
Activation of the D2 receptor by an agonist leads to the dissociation of the Gi/o protein. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). The Gβγ subunit can also modulate other effectors, such as ion channels.
Caption: Canonical Dopamine D2 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor's activation by an agonist leads to Gi/o protein activation. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP and PKA activity. Concurrently, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal firing.
Caption: Canonical Serotonin 5-HT1A receptor signaling pathways.
Conclusion
The comparison of this compound and 1-(4-Methylpyridin-2-yl)piperazine offers a classic medicinal chemistry challenge: understanding the impact of subtle structural changes on pharmacological activity. While existing literature does not provide a direct answer, it strongly suggests that the Dopamine D2 and Serotonin 5-HT1A receptors are the primary targets of interest. By employing the rigorous, industry-standard protocols detailed in this guide, researchers can generate the high-quality, reproducible data needed to elucidate the structure-activity relationship. This empirical approach is the only way to definitively determine how the seemingly minor shift of a methyl group can fine-tune the interaction of these ligands with their biological targets, providing valuable insights for the rational design of future CNS therapeutics.
References
- Smid, P., Coolen, H. K. A. C., Keizer, H. G., van Hes, R., de Moes, J.-P., den Hartog, A. P., Stork, B., Plekkenpol, R. H., Niemann, L. C., Stroomer, C. N. J., Tulp, M. T. M., van Stuivenberg, H. H., McCreary, A. C., Hesselink, M. B., Herremans, A. H. J., & Kruse, C. G. (2005). Synthesis, structure-activity relationships, and biological properties of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, novel potential antipsychotics combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition. Journal of Medicinal Chemistry, 48(22), 6855–6869. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Methylpyridin-2-yl)piperazine
Introduction: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The compound 1-(3-Methylpyridin-2-yl)piperazine serves as a critical intermediate or building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to characterize it must be precise, accurate, and, most importantly, suitable for their intended purpose.
This guide moves beyond the validation of a single analytical method. We will delve into the critical process of cross-validation , a procedure to demonstrate that two distinct analytical methods can be used for the same intended purpose, yielding comparable and reliable results.[2][3] This is essential when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques must be collated for a single regulatory submission.[4]
Here, we present a comparative guide and a practical framework for the cross-validation of two powerhouse analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of not just the protocols, but the scientific rationale underpinning them.
Pillar 1: Orthogonal Analytical Approaches for a Comprehensive Profile
The selection of analytical methods for cross-validation should ideally be orthogonal—meaning they rely on different chemical or physical principles for separation and detection. This provides a more rigorous comparison and a higher degree of confidence in the results. For this compound, HPLC-UV and GC-MS represent an excellent orthogonal pairing.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and versatility in quantifying non-volatile and thermally labile compounds.
-
Principle of Separation & Causality: Reversed-phase HPLC separates analytes based on their hydrophobicity. This compound, with its aromatic pyridine ring and aliphatic piperazine moiety, will partition between a non-polar stationary phase (like C18) and a polar mobile phase. The pyridine ring provides a suitable chromophore for UV detection, making this a direct and straightforward quantitative approach without the need for derivatization, which can sometimes be necessary for piperazines lacking UV-active groups.[5]
-
Strengths: High precision and accuracy for quantification, well-established methodology in QC environments, and non-destructive.
-
Limitations: Lower specificity compared to mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity, making it an ideal confirmatory technique.
-
Principle of Separation & Causality: GC separates compounds based on their volatility and interaction with the stationary phase. The sample is vaporized and carried by an inert gas through a capillary column. For piperazine derivatives, which are semi-volatile, GC is a viable technique.[6][7] The mass spectrometer then fragments the eluted compounds into characteristic ions, providing a virtual fingerprint for unambiguous identification and quantification.[8][9]
-
Strengths: Exceptional specificity and sensitivity. Provides structural information, which is invaluable for impurity identification.
-
Limitations: The analyte must be thermally stable and volatile. Complex sample matrices can sometimes interfere with the injection port or column.
Pillar 2: The Cross-Validation Workflow: A Self-Validating System
The objective of cross-validation is to demonstrate the equivalence of two validated analytical procedures.[2] The process itself must be designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Caption: Workflow for cross-validation of two analytical methods.
Experimental Design for Cross-Validation
The core of the cross-validation study involves analyzing the same set of well-characterized samples using both validated methods.
-
Reference Standard: A highly purified and well-characterized standard of this compound is required. Its identity should be confirmed by NMR and MS.
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol or acetonitrile).
-
Spiked Samples: Prepare a series of samples by spiking a placebo or blank matrix with the reference standard at a minimum of three concentration levels covering the intended range of the method (e.g., 80%, 100%, and 120% of the target concentration).[13] Prepare at least three independent replicates at each level.
-
Forced Degradation Samples: To rigorously test specificity, samples from forced degradation studies (e.g., acid/base hydrolysis, oxidation, thermal stress) should be analyzed.[14][15] This ensures that potential degradation products do not interfere with the quantification of the main analyte in either method.
Pillar 3: Field-Proven Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound. Any new method must first be fully validated according to ICH Q2(R2) guidelines before proceeding to cross-validation.[11][12]
Protocol 1: Reversed-Phase HPLC-UV Method
1. Chromatographic System:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 265 nm
- Injection Volume: 10 µL
2. Standard Preparation:
- Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
- Prepare a working standard solution at 100 µg/mL by diluting the stock solution with the mobile phase.
3. Sample Preparation:
- Accurately weigh the sample and dissolve in methanol to achieve a nominal concentration of 1.0 mg/mL.
- Dilute with the mobile phase to a final target concentration of 100 µg/mL.
- Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
- Inject the working standard solution five times.
- The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[16]
- Tailing factor should be ≤ 2.0.
Protocol 2: GC-MS Confirmatory Method
1. Chromatographic System:
- Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injection Mode: Split (20:1 ratio)
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
- Injection Volume: 1 µL
2. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from its mass spectrum.
3. Standard and Sample Preparation:
- Prepare stock and working solutions in methanol as described for the HPLC method. The concentration may need to be adjusted based on instrument sensitivity.
Data Analysis and Acceptance Criteria
After analyzing the prepared samples (n=3 at each level) with both methods, the results are compiled and compared.
Quantitative Data Comparison
The primary goal is to compare the assay values obtained from both methods for each sample. The percentage difference between the results should be calculated.
| Sample ID | Concentration Level | HPLC Assay (%) [n=3, Mean ± SD] | GC-MS Assay (%) [n=3, Mean ± SD] | % Difference |
| CV-S1 | 80% | 99.8 ± 0.4 | 100.5 ± 0.6 | -0.7% |
| CV-S2 | 100% | 100.1 ± 0.3 | 99.5 ± 0.5 | +0.6% |
| CV-S3 | 120% | 100.3 ± 0.5 | 101.0 ± 0.7 | -0.7% |
Causality: We analyze multiple concentration levels to ensure that the agreement between the methods is not coincidental at a single point but is consistent across the operational range.
Acceptance Criteria
While specific criteria should be defined in the validation protocol, a common industry practice, derived from regulatory expectations, is that the results from the two methods should be in close agreement.[3]
-
Assay Values: The mean result of the test method should be within ±2.0% of the mean result from the reference method.
-
Precision: The precision of each method should meet its pre-defined validation criteria (typically RSD ≤ 2.0%).[16]
-
Impurity Profiles: For forced degradation samples, the impurity profiles obtained from both methods should be qualitatively similar, and quantifiable impurities should yield comparable results.
Caption: Decision logic for evaluating cross-validation results.
Conclusion: Ensuring Methodological Integrity Across the Product Lifecycle
Cross-validation is not merely a procedural checkbox; it is a fundamental scientific exercise that underpins the reliability of analytical data throughout a drug's lifecycle. By demonstrating the congruence between orthogonal methods like HPLC-UV and GC-MS for the analysis of this compound, organizations can ensure seamless method transfers, confidently compare data from different studies, and maintain a state of analytical control. This rigorous approach guarantees that the data submitted to regulatory agencies is robust, defensible, and built on a foundation of sound scientific principles.
References
- Gadzała-Kopciuch, R., et al. (n.d.). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. PubMed.
- Roy, K., & De, A. U. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry.
- Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. Pharmatech Associates.
- Kała, M., & Wiergowski, M. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
- Analytical CHEMISTRY. (n.d.). A simple GC method for quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drug substances.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Lee, T. L. (2004). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-Stage.
- Ahuja, S., & Dong, M. W. (2003). Validation of Impurity Methods, Part II. LCGC North America.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- ResearchGate. (n.d.). Forced degradation study.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- Reed, R. A., & Li, Y. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Tei, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Analytical Methods. (n.d.). Simultaneous detection of piperazines and congeners by GC-MS. RSC Publishing.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Wiergowski, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A.
- Analytical Methods. (2013). Development and validation of a presumptive colour test for the detection of piperazine analogues in seized illicit materials. OPUS at UTS.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.
- DeRuiter, J., et al. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Forensic Science International.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. hakon-art.com [hakon-art.com]
- 8. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Benchmarking Guide to 1-(3-Methylpyridin-2-yl)piperazine: A Novel Multimodal CNS Agent
Abstract: The development of novel therapeutics for central nervous system (CNS) disorders requires a comprehensive understanding of a compound's pharmacological profile in relation to established clinical agents. This guide provides an in-depth comparative analysis of 1-(3-Methylpyridin-2-yl)piperazine , a novel chemical entity herein referred to as Compound X , against two well-characterized CNS drugs: the anxiolytic Buspirone and the multimodal antidepressant Vortioxetine . Through detailed experimental protocols and illustrative data, we delineate a strategic framework for benchmarking new chemical entities, offering researchers and drug development professionals a robust methodology for preclinical evaluation.
Introduction: The Rationale for Comparative Benchmarking
The piperazine scaffold is a privileged structure in CNS drug discovery, forming the core of numerous medications targeting a wide array of neurotransmitter systems.[1] this compound (Compound X) is a novel pyridinylpiperazine derivative with a predicted mechanism of action that suggests potential therapeutic utility in mood and anxiety disorders. Its unique structure warrants a rigorous comparison against established drugs to identify a differentiated profile that could translate into clinical advantages.
This guide is structured to provide a logical, multi-tiered evaluation of Compound X. We will progress from fundamental in vitro target engagement to in vivo behavioral efficacy and pharmacokinetic profiling. The selected benchmarks, Buspirone and Vortioxetine, offer distinct yet relevant comparative profiles:
-
Buspirone : A clinically established anxiolytic, primarily acting as a partial agonist at the serotonin 5-HT1A receptor with weaker antagonism at dopamine D2 receptors.[2][3][4] It serves as a benchmark for anxiolytic activity and a relatively focused receptor interaction profile.
-
Vortioxetine : A modern, multimodal antidepressant that combines potent serotonin reuptake inhibition with modulation of multiple serotonin receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism).[5][6][7] It represents a benchmark for a complex, multi-target agent designed to offer broader efficacy, potentially including pro-cognitive effects.
By benchmarking against these agents, we aim to elucidate the unique therapeutic potential of Compound X.
Part 1: In Vitro Mechanistic Profiling - Defining the Molecular Fingerprint
The foundational step in characterizing any novel CNS agent is to determine its affinity and functional activity at key physiological targets. This in vitro profiling provides a molecular "fingerprint" that predicts its mechanism of action. Based on the structure of Compound X, we hypothesize its primary targets to be serotonin and dopamine receptors, which are critical in the pathophysiology of depression and anxiety.
Key Experiment 1: Receptor Binding Affinity (Ki)
Causality: A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (expressed as the inhibitor constant, Ki) for a specific receptor. A lower Ki value signifies a higher binding affinity. This experiment is crucial to identify the primary molecular targets of Compound X and quantify its potency relative to our benchmarks.
Experimental Protocol: Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assay
-
Preparation of Receptor Source:
-
Utilize commercially available cell lines stably expressing human recombinant Dopamine D2 or Serotonin 5-HT1A receptors (e.g., from CHO-K1 or HEK293 cells).
-
Prepare cell membrane homogenates via centrifugation and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a Bradford assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a specific radioligand.
-
Add increasing concentrations of the test compound (Compound X, Buspirone, or Vortioxetine) across a wide range (e.g., 0.1 nM to 10 µM).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol for D2, 10 µM Serotonin for 5-HT1A) to saturate all specific binding sites.
-
-
Incubation and Termination:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Key Experiment 2: Functional Activity (EC50/IC50)
Causality: Binding does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. A functional assay measures the downstream cellular response following receptor binding. For G-protein coupled receptors (GPCRs) like 5-HT1A, a common method is to measure the modulation of cyclic AMP (cAMP), a key second messenger.[12]
Experimental Protocol: 5-HT1A Receptor cAMP Functional Assay
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293) co-expressing the human 5-HT1A receptor and a cAMP-sensitive biosensor (e.g., GloSensor™). The 5-HT1A receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP.[13][14]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with a fixed concentration of Forskolin to generate a measurable baseline of cAMP.
-
Add increasing concentrations of the test compound (Compound X, Buspirone, Vortioxetine) to the wells.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Signal Detection:
-
Measure the luminescent or fluorescent signal from the cAMP biosensor using a plate reader. A decrease in signal corresponds to a decrease in intracellular cAMP, indicating Gi/o activation by an agonist.
-
-
Data Analysis:
-
Plot the change in signal against the log concentration of the test compound.
-
For agonists/partial agonists, determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect relative to a full agonist like serotonin).
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Illustrative In Vitro Data Summary
The following table presents hypothetical, yet plausible, data for Compound X benchmarked against Buspirone and Vortioxetine. This data is for illustrative purposes to guide interpretation.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (Emax %) |
| Compound X | 5-HT1A | 2.5 | Partial Agonist | 15.2 | 75% |
| D2 | 85.0 | Antagonist | 210.5 | N/A | |
| SERT | 120.0 | Inhibitor | 350.0 | N/A | |
| 5-HT3 | 15.5 | Antagonist | 45.8 | N/A | |
| Buspirone | 5-HT1A | 4.2 | Partial Agonist | 25.0 | 60% |
| D2 | 400.0 | Antagonist | >1000 | N/A | |
| SERT | >10,000 | N/A | N/A | N/A | |
| 5-HT3 | >10,000 | N/A | N/A | N/A | |
| Vortioxetine | 5-HT1A | 15.0 | Agonist | 120.0 | 95% |
| D2 | >1000 | N/A | N/A | N/A | |
| SERT | 1.6 | Inhibitor | 5.4 | N/A | |
| 5-HT3 | 3.7 | Antagonist | 12.0 | N/A |
Interpretation: This profile suggests Compound X is a multimodal agent with high-potency partial agonism at 5-HT1A receptors (stronger than Buspirone) and potent 5-HT3 antagonism (comparable to Vortioxetine).[5][15] Unlike Vortioxetine, its serotonin reuptake inhibition (SERT) is weak, but it possesses moderate D2 receptor antagonism, a feature absent in Vortioxetine but weakly present in Buspirone.[2] This unique combination could offer a novel therapeutic profile.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 6. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vortioxetine - Wikipedia [en.wikipedia.org]
- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. revvity.com [revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for 1-(3-Methylpyridin-2-yl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of "1-(3-Methylpyridin-2-yl)piperazine." Given the limited direct literature on this specific molecule, we will leverage the extensive knowledge of the broader piperazine and pyridylpiperazine chemical classes to propose a robust in vitro and in vivo characterization cascade. This document is designed to be a practical, hands-on manual, explaining not just the "how" but also the critical "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to establishing a meaningful in vitro-in vivo correlation (IVIVC).
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.[3] This structural versatility has led to the development of piperazine derivatives with a wide array of biological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[2][4]
The introduction of a pyridine ring, as in our compound of interest, "this compound," often directs the compound's activity towards central nervous system (CNS) targets or other specific enzyme systems like urease or efflux pumps.[5][6] Based on these structural alerts, our investigation will primarily focus on hypothesizing and testing for CNS activity, a common feature of many pyridylpiperazine derivatives.
Charting the Course: An Integrated In Vitro and In Vivo Workflow
A successful IVIVC is not an afterthought but the result of a deliberately designed research plan. Our approach will be to first characterize the compound's fundamental properties in vitro—its interaction with putative biological targets and its metabolic fate—and then use this information to design and interpret in vivo studies.
Caption: Integrated workflow for establishing IVIVC.
Part 1: In Vitro Characterization - Building the Foundation
The initial phase of our investigation will focus on two key areas: identifying the compound's primary biological targets (target engagement) and understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Target Engagement: Unmasking the Mechanism of Action
Many piperazine derivatives with CNS activity interact with monoamine neurotransmitter systems.[4] Therefore, a logical starting point is to screen "this compound" against a panel of common CNS receptors, particularly dopamine and serotonin receptors.
This technique measures the affinity of a test compound for a specific receptor by assessing its ability to displace a known radioactive ligand.
a) Dopamine D2 Receptor Binding Assay:
-
Materials:
-
Cell membranes prepared from CHO-K1 cells stably transfected with the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).[7]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), [³H]-Spiperone (at a concentration near its Kd, typically 0.1-0.5 nM), and varying concentrations of "this compound" (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
b) Serotonin 5-HT₂A Receptor Binding Assay:
This protocol is analogous to the D2 receptor assay, with the following modifications:
-
Receptor Source: Cell membranes from cells expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]-Ketanserin (typically 0.5 nM).[8]
-
Non-specific binding control: Ketanserin (1 µM) or another suitable antagonist.[8]
In Vitro ADME Profiling: Predicting the In Vivo Journey
Understanding a compound's metabolic stability and its propensity to bind to plasma proteins is crucial for predicting its in vivo pharmacokinetic behavior and for designing appropriate in vivo studies.
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[9]
-
Materials:
-
Pooled human or rodent (e.g., mouse, rat) liver microsomes.[10]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]
-
Phosphate buffer (100 mM, pH 7.4).
-
"this compound" stock solution (e.g., 1 mM in DMSO).
-
Acetonitrile with an internal standard for reaction termination and sample analysis.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint) as (k / microsomal protein concentration).
This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to interact with its target.[12]
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membranes (MWCO 8-12 kDa).[4]
-
Plasma from the relevant species (human, mouse, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
"this compound" stock solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Spike the plasma with the test compound to a final concentration of 1-10 µM.
-
Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber.[13]
-
Incubate the device at 37°C with shaking for 4-6 hours to allow for equilibrium.[4]
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, mix the plasma aliquot with an equal volume of clean PBS, and the buffer aliquot with an equal volume of blank plasma.
-
Precipitate proteins with acetonitrile and analyze the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
| In Vitro Assay | Key Parameter | Implication for In Vivo Studies |
| Receptor Binding | Ki (nM) | Indicates potency at the molecular target; helps in selecting doses for pharmacodynamic studies. |
| Metabolic Stability | t½ (min), Clint (µL/min/mg) | Predicts hepatic clearance; high clearance may necessitate higher or more frequent dosing. |
| Plasma Protein Binding | fu (%) | Determines the free drug concentration available to exert a pharmacological effect; influences distribution. |
Part 2: In Vivo Validation - From Bench to Biological System
The data from our in vitro assays will guide the design of our in vivo experiments. The goal is to determine if the in vitro observed activity translates into a measurable physiological effect in a living organism and to characterize the compound's pharmacokinetic profile.
In Vivo Pharmacodynamic (PD) Models: Assessing CNS Effects
Based on the potential anxiolytic or antidepressant activity suggested by interactions with serotonin or dopamine receptors, we will use established behavioral models in mice.
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze.[5][14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[3]
-
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.[3]
-
Administer "this compound" or a vehicle control via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30 minutes).
-
Place the mouse in the center of the maze, facing an open arm.[5]
-
Allow the mouse to explore the maze for 5 minutes.[14]
-
Record the session with an overhead video camera and use tracking software to analyze the animal's movement.
-
-
Data Analysis: Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled (to control for general locomotor effects). An increase in the time spent and entries into the open arms suggests an anxiolytic effect.
The FST is a common screening tool for potential antidepressant drugs. These compounds tend to decrease the time the animal spends immobile, a state interpreted as "behavioral despair."[15][16]
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth that prevents the mouse from touching the bottom or escaping.[15]
-
Procedure:
-
Acclimatize the mice and administer the test compound or vehicle as described for the EPM.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are often considered an initial adaptation period and are not scored.[17]
-
Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[18]
-
-
Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Workflow for in vivo behavioral assays.
In Vivo Pharmacokinetic (PK) Studies: Tracking the Compound in the Body
A PK study will determine how the body processes "this compound," providing essential data on its absorption, distribution, metabolism, and elimination.
-
Procedure:
-
Administer the compound to a cohort of rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.
-
At serial time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples.
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Plot plasma concentration versus time for both routes of administration. Calculate key PK parameters such as:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes.
-
Half-life (t½): The time it takes for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
| In Vivo Assay | Key Parameter(s) | Correlation with In Vitro Data |
| Pharmacodynamics (EPM/FST) | MED (Minimum Effective Dose) | Correlates with receptor affinity (Ki) and free plasma concentrations. |
| Pharmacokinetics | CL, Vd, t½, F% | CL can be compared with in vitro Clint; Vd is influenced by fu. |
Part 3: The Synthesis - Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between our in vitro data and the in vivo outcomes. For CNS drugs, this is particularly challenging due to the blood-brain barrier (BBB), which restricts drug entry into the brain.[19][20]
A successful IVIVC for a CNS compound should correlate the in vitro potency (Ki), adjusted for the free fraction in plasma (fu), with the in vivo potency (e.g., the dose required for a specific behavioral effect), taking into account the compound's ability to cross the BBB.[21]
Key Steps in Establishing IVIVC for a CNS Drug:
-
Determine In Vitro Potency (Ki): From receptor binding assays.
-
Measure Plasma Protein Binding (fu): To understand the free drug concentration in the periphery.
-
Estimate Brain Penetration: This can be initially modeled using in silico tools or measured in vivo by determining the brain-to-plasma concentration ratio (Kp). A more refined measure is the unbound brain-to-plasma ratio (Kp,uu), which is the most relevant for predicting target engagement in the CNS.[21]
-
Conduct In Vivo PD Studies: To determine the minimum effective dose (MED) or the dose that produces 50% of the maximal effect (ED₅₀).
-
Relate Exposure to Effect: The free plasma concentration at the MED/ED₅₀ can be compared to the in vitro Ki. A good correlation suggests that the in vitro target is relevant to the in vivo effect and that the pharmacokinetic properties are well-understood.
The journey from a novel molecule to a potential therapeutic is complex and requires a methodical, integrated approach. By systematically characterizing "this compound" in vitro and using that data to drive well-designed in vivo experiments, researchers can build a robust IVIVC. This correlation is not merely an academic exercise; it is a critical tool that enhances the predictive power of preclinical models, reduces reliance on extensive animal testing, and ultimately accelerates the development of new medicines.
References
- Elevated plus maze protocol. (2023). protocols.io. [Link]
- Lezak, K. R., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15). [Link]
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]
- MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). The Jackson Laboratory.
- Piperazine & Derivatives. (n.d.).
- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR, 8(7). [Link]
- Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
- Plasma Protein Binding - Technical Notes. (n.d.).
- metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
- Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. (2023).
- Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]
- Gould, T. D. (2011). Video: The Mouse Forced Swim Test. JoVE. [Link]
- Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. (2023). Fluids and Barriers of the CNS, 20(1), 1-13. [Link]
- Microsomal Stability. (n.d.). Cyprotex. [Link]
- Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. (2021). Current pharmaceutical design, 27(38), 3985–3996. [Link]
- microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
- Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
- In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. (2022). Pharmaceutical Research, 39(7), 1469-1480. [Link]
- 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]
- In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. (2022). Pharmaceutical Research, 39(7), 1469-1480. [Link]
- Protocol for the Human Liver Microsome Stability Assay. (2025).
- In vitro, in vivo and in silico models of drug distribution into the brain. (2012). British journal of pharmacology, 165(2), 330–344. [Link]
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
- Table 3, Detailed protocol for the D2 binding secondary assay. (2014). Probe Reports from the NIH Molecular Libraries Program. [Link]
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). Chembiochem : a European journal of chemical biology, 6(9), 1621–1626. [Link]
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). Analytical biochemistry, 286(2), 249–255. [Link]
- Overcoming challenges in the design of drug delivery systems targeting the central nervous system. (2024). Future drug discovery, 6(4), e357. [Link]
- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]
- CNS drug discovery: challenges and solutions. (2005). IDrugs : the investigational drugs journal, 8(1), 53–58. [Link]
- Challenges in CNS drug development and the role of imaging. (2025).
- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. [Link]
- Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2012).
- Challenges and Opportunities in CNS Drug Development. (2024). Simbec-Orion. [Link]
- Challenges in the search for drugs to treat central nervous system disorders. (2009). The Journal of pharmacology and experimental therapeutics, 328(3), 667–675. [Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bioivt.com [bioivt.com]
- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. protocols.io [protocols.io]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: The Mouse Forced Swim Test [jove.com]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. CNS drug discovery: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. simbecorion.com [simbecorion.com]
- 21. researchgate.net [researchgate.net]
A Comparative Study of 1-(3-Methylpyridin-2-yl)piperazine Binding to Different Receptors: A Predictive Analysis Based on Structurally Related Ligands
Abstract
This guide presents a comprehensive comparative analysis of the potential receptor binding profile of the novel compound, 1-(3-Methylpyridin-2-yl)piperazine. Due to the current absence of published experimental binding data for this specific molecule, this study employs a predictive approach grounded in the established structure-activity relationships (SAR) of structurally analogous pyridinylpiperazine and phenylpiperazine derivatives. We provide detailed, field-proven experimental protocols for a suite of in vitro radioligand binding and functional assays that would be essential for the empirical validation of the predicted binding affinities. By systematically comparing the receptor affinities of closely related compounds at key CNS targets, including serotonin, dopamine, adrenergic, and histamine receptors, we extrapolate a likely pharmacological profile for this compound. This document is intended to serve as a foundational resource for researchers in drug discovery and pharmacology, offering a robust framework for the future investigation of this and similar compounds.
Introduction: The Therapeutic Potential of Pyridinylpiperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs that act on the central nervous system (CNS).[1][2] Its rigid structure and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[2] When hybridized with a pyridine ring, the resulting pyridinylpiperazine moiety has given rise to compounds with significant activity at various neurotransmitter receptors, including those for serotonin (5-HT), dopamine (D2), and adrenergic systems (α1, α2).[3][4]
This guide focuses on the specific compound This compound , a pyridinylpiperazine derivative with a methyl group at the 3-position of the pyridine ring. While the synthesis of this compound is documented, its pharmacological profile remains uncharacterized in publicly available literature. Understanding the receptor binding affinity and functional activity of this molecule is a critical step in assessing its potential as a therapeutic agent or a research tool.
Given the lack of direct experimental data, this guide will provide a predictive analysis of the receptor binding profile of this compound. This prediction is based on a comparative analysis of the known binding affinities of structurally similar compounds. We will dissect the structure-activity relationships within this chemical class to hypothesize how the specific structural features of this compound—namely the pyridinyl group and the 3-methyl substitution—are likely to influence its interaction with a panel of key CNS receptors.
Furthermore, we provide detailed, step-by-step protocols for the in vitro assays necessary to empirically determine the binding affinity (Ki) and functional activity (e.g., agonist or antagonist) of this compound. These protocols are designed to be self-validating and are based on established, robust methodologies in the field of pharmacology.
Methodologies: A Framework for In Vitro Characterization
The following protocols describe the standard experimental procedures for determining the binding affinity and functional activity of a test compound at various G-protein coupled receptors (GPCRs). These methods are essential for validating the predicted profile of this compound.
General Radioligand Binding Assay Protocol
Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor.[5] Competition binding assays, in particular, are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, D2).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Receptor membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of the appropriate radioligand (at or near its Kd value).
-
Increasing concentrations of the test compound (this compound) or a reference compound.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.
-
Total binding is determined in the absence of the test compound.
-
Incubate the plates for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Filtration and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Specific Receptor Assay Conditions
The following table outlines the specific reagents and conditions for assaying a panel of relevant CNS receptors.
| Receptor Subtype | Cell Line | Radioligand | Non-specific Ligand | Reference |
| Serotonin | ||||
| 5-HT1A | HEK293 | [³H]-8-OH-DPAT | 10 µM Serotonin | [6] |
| 5-HT2A | CHO | [³H]-Ketanserin | 10 µM Mianserin | [7] |
| Dopamine | ||||
| D2 | HEK293 | [³H]-Spiperone | 10 µM Haloperidol | [8] |
| D3 | CHO | [³H]-Spiperone | 10 µM Haloperidol | [8] |
| Adrenergic | ||||
| α1 | HEK293 | [³H]-Prazosin | 10 µM Phentolamine | [4] |
| α2 | Calf Cortex | [³H]-Clonidine | 10 µM Phentolamine | [4] |
| Histamine | ||||
| H1 | HEK293 | [³H]-Mepyramine | 10 µM Mianserin | [9] |
Functional Assays
While binding assays measure affinity, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Example Functional Assay: cAMP Assay for Gi/Gs-Coupled Receptors
Many serotonin and dopamine receptors are coupled to Gi (inhibitory) or Gs (stimulatory) proteins, which modulate the intracellular levels of cyclic AMP (cAMP).
Signaling Pathway for Gi and Gs Coupled Receptors
Caption: Simplified signaling pathways for Gs and Gi-coupled GPCRs.
Protocol Outline:
-
Cell Culture: Use cells expressing the receptor of interest (e.g., CHO-hD2).
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP levels. A decrease in forskolin-stimulated cAMP indicates Gi agonism, while an increase indicates Gs agonism.
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist. A rightward shift in the agonist's dose-response curve indicates antagonism.
-
Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify cAMP levels.
-
Data Analysis: Determine EC50 (for agonists) or Kb (for antagonists) from the dose-response curves.
Comparative Analysis of Receptor Binding Affinities
To predict the binding profile of this compound, we will analyze the binding data of structurally related compounds. The key structural features to consider are:
-
The pyridinylpiperazine core.
-
The position and nature of substituents on the pyridine ring .
-
Substituents on the second nitrogen of the piperazine ring .
The following table presents a compilation of binding affinities (Ki in nM) for a selection of relevant compounds.
| Compound | Structure | 5-HT1A | 5-HT2A | D2 | D3 | α1 | α2 | H1 | Reference |
| 1-(2-Pyridinyl)piperazine | Pyridine at position 2 | 180 | 1,200 | >10,000 | >10,000 | 1,100 | 5,000 | >10,000 | [3] |
| 1-(3-Fluoropyridin-2-yl)piperazine | Fluoro at position 3 of pyridine | - | - | - | - | >10,000 | 8.9 | - | [4] |
| Mirtazapine | Complex tetracyclic with a 2-methylaminopyridine fused to a piperazine-containing ring | 100 | 69 | 4,900 | 5,800 | 500 | 20 | 1.6 | |
| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | Phenylpiperazine with methoxy at position 2 | 2.6 | 3.2 | 286 | 230 | 7.8 | 1,200 | 310 | [6] |
| Buspirone | Complex structure with a pyrimidinylpiperazine moiety | 14 | 540 | 410 | - | 4,200 | 5,000 | - | |
| This compound (Predicted) | This Study | Moderate | Low | Low | Low | Moderate | High | Low | - |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.
Discussion and Predictive Analysis
Structure-Activity Relationship (SAR) Analysis
-
Pyridinyl vs. Phenyl Substitution: Comparing 1-(2-Pyridinyl)piperazine to its phenylpiperazine counterparts (like 1-OMPP) suggests that the pyridine ring generally confers lower affinity for serotonergic and dopaminergic receptors, but can introduce selectivity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and alters the electronic properties of the aromatic system, which can significantly impact receptor interaction.
-
Substitution on the Pyridine Ring: The data for 1-(3-Fluoropyridin-2-yl)piperazine is particularly insightful. The addition of a small, electron-withdrawing fluorine atom at the 3-position of the pyridine ring dramatically increases affinity and selectivity for the α2-adrenergic receptor (Ki = 8.9 nM) compared to the unsubstituted parent compound.[4] This highlights that the 3-position is a critical site for modulating adrenergic receptor affinity.
-
The 3-Methyl Group: Our target compound, this compound, features a methyl group at this crucial 3-position. A methyl group is slightly larger than a fluorine atom and is electron-donating. Based on the potent effect of the 3-fluoro substitution, it is reasonable to predict that the 3-methyl group will also significantly influence receptor binding. It may enhance affinity for α2-adrenergic receptors through favorable hydrophobic interactions within the receptor's binding pocket.
Predicted Binding Profile for this compound
Based on the SAR analysis, we can formulate a hypothesized binding profile for this compound:
-
High Affinity for α2-Adrenergic Receptors: Drawing a direct parallel with 1-(3-Fluoropyridin-2-yl)piperazine, the substitution at the 3-position of the pyridine ring is predicted to confer high affinity for α2-adrenergic receptors. The methyl group may provide a different, yet still potent, interaction profile compared to the fluoro group. This suggests potential activity as an α2-adrenoceptor antagonist.
-
Moderate Affinity for α1-Adrenergic and 5-HT1A Receptors: Phenyl and pyridinyl piperazines often exhibit some affinity for α1 and 5-HT1A receptors. It is plausible that this compound will have moderate affinity at these sites.
-
Low Affinity for Dopamine D2/D3 and 5-HT2A Receptors: The unsubstituted 1-(2-Pyridinyl)piperazine has very low affinity for these receptors.[3] While the methyl group will have an effect, it is less likely to induce a dramatic increase in affinity at these specific receptors compared to the effect seen at adrenergic receptors. Mirtazapine, which has a more complex structure, also shows low affinity for D2/D3 receptors.
Conclusion
This comparative guide provides a predictive pharmacological profile for this compound, a compound for which no experimental binding data is currently available. By analyzing the structure-activity relationships of closely related pyridinylpiperazine and phenylpiperazine derivatives, we hypothesize that this compound is likely to be a potent ligand for α2-adrenergic receptors, with moderate to low affinity for other key CNS receptors such as serotonin, dopamine, and histamine subtypes.
The detailed experimental protocols provided herein offer a clear and robust roadmap for the empirical validation of this predicted profile. The synthesis of this compound, followed by its characterization using the described in vitro binding and functional assays, will be a critical next step in elucidating its true pharmacological properties and potential therapeutic utility. This work underscores the power of comparative analysis in guiding the early stages of drug discovery and providing a rational basis for future research.
References
- Bender, A. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
- de Boer, T. H., et al. (1988). The alpha 2-adrenoceptor antagonistic properties of mirtazapine and its enantiomers. European Journal of Pharmacology, 153(1), 1-12.
- ChEMBL. (n.d.). CHEMBL1122408.
- PubChem. (n.d.). Compound Summary for CID 59050446.
- PubChem. (n.d.). Compound Summary for CID 172447293.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368791.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
- NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
- Chemsigma. (n.d.). This compound [111960-11-3].
- PubChem. (n.d.). Compound Summary for CID 53427221.
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-yl)-piperazine, 98% | 111960-11-3.
- Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-439.
- ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
- Bender, A. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
- Borah, A., et al. (2020). Metabolite profiling and biological activities of bioactive compounds produced by Chrysosporium lobatum strain BK-3 isolated from Kaziranga National Park, Assam, India. AMB Express, 10(1), 1-13.
- Khadir, A., et al. (2016). Chemical composition and biological activity of the essential oil from Thymus lanceolatus.
- Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696-1701.
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8208.
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
- K, V. R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Google Patents. (n.d.). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.
- Google Patents. (n.d.). Himmelsbach et al. (45) Date of Patent.
- ResearchGate. (n.d.). Representative molecular structures and IC50 values of arylpiperazine derivatives.
- PubChem. (n.d.). Compound Summary for CID 4837.
- PubChem. (n.d.). Compound Summary for CID 94459.
- Al-Hourani, B. J., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 14(11), 1109.
- PubChem. (n.d.). Compound Summary for CID 11412944.
- Li, Y., et al. (2024).
- ChEMBL. (n.d.). CHEMBL724.
- de Oliveira, A. C. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
- Zhang, Y., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
- Rehan, M., et al. (2019). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. European Journal of Medicinal Chemistry, 166, 325-337.
- Wikipedia. (n.d.). Pyridinylpiperazine.
- Google Patents. (n.d.). CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.
- MDPI. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 28(9), 3768.
- Leopoldo, M., et al. (1997). [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 40(4), 514-525.
- van Vliet, L. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1189-1202.
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 8. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 1-(3-Methylpyridin-2-yl)piperazine Based Inhibitors: Targeting Histamine H3 Receptors and Beyond
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-methylpyridin-2-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of potent and selective inhibitors. This guide provides a detailed, data-driven comparison of inhibitors based on this core, with a primary focus on their well-established role as histamine H3 receptor (H3R) antagonists and their expanding utility in other target classes, such as kinases and urease. We will delve into the structure-activity relationships (SAR), comparative performance metrics, and the experimental protocols used to validate these findings.
The Versatility of the this compound Core
The unique arrangement of the 3-methylpyridine and piperazine rings provides an ideal framework for developing ligands that can interact with a variety of biological targets. The pyridine nitrogen and the distal piperazine nitrogen offer key hydrogen bonding and salt bridge opportunities, while the methyl group can provide beneficial steric interactions or be modified to explore specific binding pockets. This inherent versatility has led to the development of inhibitors for targets implicated in neurological disorders, cancer, and infectious diseases.[1][2][3]
Head-to-Head at the Histamine H3 Receptor
The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a critical regulator of neurotransmitter release.[3] As a presynaptic autoreceptor and heteroreceptor, its inhibition can increase the release of histamine, acetylcholine, dopamine, and norepinephrine, making H3R antagonists promising therapeutic agents for cognitive and wakefulness disorders.[3][4]
A number of non-imidazole H3R antagonists have been developed to circumvent the metabolic liabilities and poor brain penetration associated with early imidazole-based compounds.[3] The this compound scaffold has been a fruitful starting point for this class of inhibitors.
Comparative Analysis of H3R Antagonists
| Compound Class | N4-Substitution | Key Performance Metrics (pA2/Ki) | Target Selectivity | Reference |
| Benzothiazole Series | Simple alkyl (e.g., methyl, ethyl) | Moderate H3R antagonism (pA2 up to 7.0) | Also shows weak H1R antagonism | [2] |
| Benzothiazole Series | Phenylalkyl | Weak H3R antagonism (pA2 4.4-5.6) | Weak H1R antagonism | [2] |
| Thiazolopyridine Series | n-propyl | High H3R affinity | Thiazoles generally more active than oxazole analogs | [3] |
Key Insights from SAR Studies:
-
Alkyl vs. Arylalkyl Substitution: Simple, small alkyl chains on the distal piperazine nitrogen tend to confer higher H3R antagonist potency compared to bulkier phenylalkyl groups in the benzothiazole series.[2]
-
Heterocyclic Core: The nature of the fused heterocyclic system attached to the piperazine is a key determinant of activity. For example, thiazolopyridine cores have been shown to be more potent than their oxazolopyridine counterparts.[3]
-
Piperazine vs. Piperidine: In related scaffolds targeting both H3R and sigma-1 receptors, replacing the piperazine ring with a piperidine moiety can dramatically increase affinity for the sigma-1 receptor while maintaining high H3R affinity.[5] This highlights the critical role of the basic amine core in dictating target selectivity.[5]
Expanding Horizons: Kinase and Urease Inhibition
The adaptability of the this compound scaffold extends beyond GPCRs. Researchers have successfully adapted this core to target enzymes like kinases and urease.
Kinase Inhibition:
The piperazine core is a common feature in many kinase inhibitors, often acting as a linker that orients larger aromatic systems into the ATP-binding pocket.[6][7] While specific, direct comparisons of this compound-based kinase inhibitors are still emerging, the general principles of kinase inhibitor design apply. For example, derivatives have been synthesized as potential inhibitors for VEGFR2, a key target in angiogenesis.[7]
Urease Inhibition:
More recently, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as potent urease inhibitors.[1][8] Urease is a critical enzyme for the survival of pathogens like Helicobacter pylori. In a head-to-head comparison against the standard inhibitor thiourea, several novel compounds demonstrated significantly improved potency.[1][8]
| Compound | Target | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| 5b | Urease | 2.0 ± 0.73 | 23.2 ± 11.0 | [1][8] |
| 7e | Urease | 2.24 ± 1.63 | 23.2 ± 11.0 | [1][8] |
These results underscore the potential of this scaffold in developing anti-infective agents.[1][8]
Experimental Protocols: A Guide to Validation
The quantitative data presented in this guide is derived from robust and well-validated experimental assays. Below are step-by-step methodologies for key experiments used to characterize these inhibitors.
Workflow for Characterizing H3 Receptor Antagonists
Caption: Workflow for H3R antagonist characterization.
Protocol 1: H3 Receptor Radioligand Binding Assay [4][9]
This assay determines the affinity (Ki) of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture HEK293T cells transiently or stably expressing the human H3 receptor.
-
Harvest cells in ice-cold PBS and centrifuge.[10]
-
Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and disrupt by sonication.[10]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.
-
Determine the final protein concentration using a BCA protein assay kit.[10]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[4]
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of the radioligand (e.g., 1-2 nM [3H]Nα-methylhistamine).[4][10]
-
To determine non-specific binding, use a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[10]
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate with gentle agitation for 60-120 minutes at 25°C.[4][10]
-
-
Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.[4]
-
Quickly wash the filters multiple times with ice-cold wash buffer.[4]
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Kinase Inhibitor Profiling [11][12]
This protocol provides a general framework for assessing the potency and selectivity of kinase inhibitors.
-
Biochemical Potency (IC50 Determination):
-
Select an appropriate assay format, such as a fluorescence-based or luminescence-based assay, which measures kinase activity.[12]
-
In a multi-well plate, add the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test inhibitor across a range of concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a detection reagent that generates a signal proportional to the amount of phosphorylated substrate or remaining ATP.
-
Measure the signal and calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[12]
-
-
Selectivity Profiling:
-
Screen the inhibitor at a fixed concentration against a large panel of kinases representing the human kinome.[12]
-
Identify any "off-target" kinases that are significantly inhibited.[12]
-
For significant off-targets, perform full IC50 determinations to quantify the degree of inhibition.
-
The results provide a selectivity profile, which is crucial for predicting potential side effects.[12]
-
Kinase Inhibitor Discovery Workflow
Caption: A typical workflow for kinase inhibitor discovery.
Future Directions and Conclusion
The this compound scaffold remains a highly valuable starting point for the design of novel inhibitors. The primary focus on H3R antagonists has yielded significant insights into the treatment of CNS disorders. The successful application of this core to diverse targets like kinases and urease demonstrates its broad utility.
Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the scaffold to achieve even greater selectivity for specific kinase isoforms or receptor subtypes.
-
Dual-Target Inhibitors: Exploring modifications, such as the piperazine-to-piperidine switch, to intentionally design inhibitors that modulate multiple targets for a synergistic therapeutic effect (e.g., H3R and sigma-1).[5]
-
New Target Classes: Applying the scaffold to other emerging therapeutic targets where its structural and electronic properties may prove advantageous.
References
- Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrTYZ8nMT8msf2-p7yPy_AMCCnLXGbl2HaFfzMRCt0uIoNsLdaZmjrIltf8VWpmBBnqap0jne37Ii7kb7I-P85RFvb_GmWdVjxenyXV6uRqIRhNrPKwS04-7PgMxdXTE9ZwO4JU2rzgXFDaWG9XQ2g8k8ssovcmtV4vPqkz3T1qE71bmCwNX1QNafQrxdMANJMuaUEhYftbSILkC1qIFgOh9KYaZJ_]
- Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmhBRSVEPhelb_Z8AOwVT4pMaGdr4facLtxPfOcMpaPLtVg6wErb9WpJKY1kex33yuJQQQTjphFmZ1fl-rlCNGy9cnjiloj5vKHDlRF9G2j_GVBfrTZUA-9fLKB55nuSD9NjlogXGzSqN18ds4uoukHxyuD0U7p0cjiGJrmvqv]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3i2KwNXp3peSRcyiCi2k4JU_qPNJqxrY6y6zWBd46USlE5I9cDp0WAXZFEPKuq--JP_jRxoqeNK38lbFpxzvYxKmsQZx9XcxH_AJckeTipNKqDenkWMOjDx8aASIwG1KHLu4k8xC4Y_TV5y_f9lR1RGlMCFxz1hG7h62GqoFdomJxF5MQgBUOnpXFOA0wg4C-jDX2fWPSYc2SckMW9lxT3pDhvfVVvknZCrUjmVOyqFVaaDV7oNM2QXnPFaIzO9yiqRwDQeTGDolQWabnCgWHWw==]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdMYo6QsEaPbK968DgezfeujeuWFJ_wzoXNVNzdbRdXaH7Z_Syec3ZQytakz4ay_BEwgBXKPb7cZK59gIpbiFy6UFEtiiq83FWmx9fT5aOK_f5TGEaZCFETSK3hRGfUj3kTLFMCWOZmjAO5fFJcdBj3_sqIaszvnyGNieQm0vEEqE-eoF8VoGZj0eC1SU=]
- Application Notes and Protocols for Kinase Inhibitor Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDh522CMMNtNOj8rCX-mpw0EA2Zekg6_G_dcG1aqn2URjo2TWpC8oSeNqqN1ujMcSRDSXXmQ5IunZGisD9RFMvtuWiw-WnBoItRe8f7cJdJCmIqydX9uP5PwQD1e8Azig0xVL9atYm1UAuKFekNT64YDiN3hF0l7hvP9Xpg_-NkLxEIgv5DvbKvERWbmhgof_QYxbLsiuRmespPTB_]
- Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy03PoYPlfZ7lOqv6GX2pWLNTaDC6vV44Cz8PwrUq6bExlQyIKGyE1BqgVrnivfhBNFOWaZLNmPtSQT5ZwpU6kc9KDaEwjObV9yYPIWkUJ8mpwfZ8uYltXSXtQ60KCBazDe_ALpD9IL42kTnNCwI6paA==]
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Fb9U7Xb6aYdwYvesIGYvjBsVNcOSHIglp0Hy2KDL-GZaAShP-EZe1biunYPM7JlmCYgJ4JWqt_3ymHPy7_veIkOJ1t02ZGZtjo5vR8KEujYE4wo6ypMx1HVGokK2M72gSGavdCn6z-nNCowY9DIFLmFqibVnS50C-n2-dCuFIb6ecYVFtIeo0XsAMECwseWqMSLLmHCfjJeGtc6wSiniB7lt--pNZmPDDOon5Ul6MU6Qgi2_QZsuu98Tk5oxYI2AWStNfCjbnIa2Dw==]
- Radioligand Binding Assay. Gifford Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlRdVkmn8Kj1ijNcSNfn_kmqyl1aFVjxWssq4fukEiZHrwJ0_PRB-ZJfRwxzwdkzf7rEVdYghNXagfLRu7L-bglyj3xC-kTpSI3xlgkeKUcIalDsn5elYJjwvzvDt4oqBJFS5YHJkxc5Bd7PVhuxM1tpuxP-ZLmA==]
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Xmk3-9PXRqGrjtB2o2F_ztAFuFswvB49ZXWPc_pVNjNHSSC6i89Wb8jrI9vhwClp96M0Vct9YjOSrCK3zF6DOlqQD-N6CShqUZwrlU3W4w9TH4RjpPXtq_PtH8I50F7_fY6_fgjlmfPNZAoxnsZeMl7Z9GU5h-aXW1fIds0lsquJyhxah2hzGmvwNfYvXpUHKWYevy-X3_XMxn-4ftbg9TvkCBbJ3mlLl0g-fa5IIlxkMe3NsK8sHDweL_1PZvAk3MH]
- Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwHplN6OYjV4OM3YOdsdSg2GtavS824fm72Q9lcQESnysxDwajsVC5yx9Wg9DnNY7LE7zWGkCVL2cZf2WK8JjLU2oDWtpFI5yVFrJ8wm-h6BE1TCOOv87DhDzneWroBSSrCQgCJSwELrXERxFi2dcL-QkEZTK4VA4MQcJF]
- (A) Radioligand competition binding assay validates hits at the H 3... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0CSNRtaGi-NLR8l321-LPvwznhi0JlzftsoIlOFsqcZGvwt5aY-mil7It6EaIIgu-evbKk5nbUV-z2qg7Dw0LBAFtfNKI44NRkpbGKEtA6fninAp1x2pGHmMsPb335r3ZhCUcqVgISslUQ4CQSh821e_yvDLqLY8ohXdXZlhq7U9u1LAcD8q97ocJL8CqGO47CzEDD6S5-rhtA1iJ4ph82ZCo4eq3ZM02FyspLTg7YUXBi3aVgPSA]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOA3yCo2hF_0Gew-FceiLUkDWcGBkJ-cCn74dc-x4fnnF4FBA_LwUcr2_swipkZWQo3nw8y_rqtaeLOn4qscu92io4MwFuYqRk8jus5_udjfLVcF1Y1OKJiP1e_jjoWOOJDeVoPjPEPOJxJY0=]
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXBvWfk8tfxS4F21cYU16jCtTi1FcyV76ZzUWTeG87gDCTF4LqSW2QMBXjrC-7L1zV4c_DrTB2oYUVRDgAiPCRElQogLFpQ7y6pI-_1bVreDZsH-1yKnYNgxqH5KOABkU=]
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKUHbEYq-_Hl909MQ-XO1q880I5jSq826P8cbvBuiA5WBYwhEDm2RJn0tPuXj6q5hw1PpxiHhOmKWAlaSYJ46l1k20o4uDRWg0Q3OD9g4aCvFTQN8F4j4I7eE3qgmuRq_vFk1pmvWirhvP_4Rh9zyqIzfDBY8yo_EDRATjj6QwDQeu_rinFeClVvjUjd04y4yjcIprb1QcOsqGodQnLhzxUkLuKcjQp0OGbdiuXkWYG2KG03iztw9Kdo825AJ2VQpmb-uVozGzOEaSfSl8AcA=]
- Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives as H3-antagonists with H1 blocking activities. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENBrP5iUPs6SfJpI3QPx4kSm8c56f5vfcmRbr_k2lnIWZo7DY1sL1jvKxNOiylFZwUyfBwhwfvltvdNl-CRlrDGiWKjd1H3ADzX9V5zVGeILVRhXlqyOUKEWLjI0aeofAnZmM0]
- Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Mendeley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEISVKRCiCGVGoaekpH7eTGOMnb4iIcjO-ZZS4x02Dto253C8KeRaBpKg_UYId97WrTf46_v28WGwCwSV8cWUDLPGgBjVLC5KAWJVjxNSa4Ip2pmxZNB6osh-dKlvfFWPAq2Ik7vTNDFekBzk_a2gXyDLfTo2V_p0q4li79jznD_AaozQ==]
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHPQ6-TH1CctJ0VRdqlJFFK_XEPZaermW59bTxlFEuOJploEv6XzRzfp4vkQKj9qpKg5Vh1P1q32ekbCJUKw7t7jpFd_SYN_0bhwUgCwDB9mVwzO1Ue0XDqcs5I1NlUSDZK_9CR90dPB3vCiU0]
- 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WEinGh3ofxtrSVfSWS4l-8H79pFTZ9rM-WmEPV4nG2NtqRvgdOlKCdyy3BRrBl6wMZmFaolG6kymNTq86n9jIMz_A1E47b-NHkSRJ8M8shBYHGLICschL7r2WlAiFSWuySkC]
- A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFephqiy87_mgccRweYSEKhLEfbJdvnYt0wKueXfEhIiagukdsgat0IEL6ntezT2237dNz8b7A2ejruG679uESh2Ww8DVLAm842VFEYwI0zhBOn5HBhzfQjwKccGiCn4GUgyg-bYjvFT3zwLj136juH1llDPUHKo9QokN4KERBF8iPfpOOT92c27zLakgblOqXD6vXJZXPEC5ezuzsA47JYmU1d4lIlewy9jLwf4vmbj-njCGJ_0kyZAmcV4qfwuSmhsAn807N2rXX_4pmkeug_QcFZM_M-2NSRK6dK55geeLTW5NXs1q4Mmg==]
- Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdpnuqcTvEamxMMURu1CiA1XNB2urvVBspMqhuED-vzxBPWtEXxmjCAibvWO8BUMvL1QXpAntlpqlyGOYhNB0hjly2r0f4bTYRjIxluv5pVfgutCalCEr_XIc_kC9va20JpghP]
- Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSE2wm7cKIyg2QG-aROb2Xhl-D8ZzWSlz8EMfzOc8RGnCimvfsvU1I2uyayv52nnKDogtJjuKFR2-xvkbxc5q4jZpbH--awNSHL8tmUfjN-AN0FuotbqfFJUg3_OdjZfKdo7SWIZCeT6BmCbE=]
- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFywOdnDS2tpUB79onOWP4vW26GhUCwS29EpqQvWJYEKWWG8Ek7xZbn2Ip3tpaCX2FchcPg4cuIZz89wHbQSkZu-aI6rqI5fsFbolcMPUSoNipY8JIoEtXhNpgme3kpxCQi2yVz]
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNaO27rASOjP01v6X1VFvdQsC-GmOvXXaX77CxuTAtwPlc0QaWYzHHw3oxUhZ4ymjWfv3nRsTiyRxVRq8EmJCWrdex1cVVzL9yWMnJMy7ZfPjlBU-6BAcYh9pVoZ63jqqGwQ1BYINWp_nfcM=]
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV1wMAmYwy-hV0bpCFOX6b4zEzmQT8nJ3ad-DjYVsiT02fgS-_3WOGLRBGzAs87XH8bedYsI0qHHqUAd2biLD_Pq4q_S79iZlEU48H8xBvoXyG7xREXXiRPZ25NW8RhruGTimq]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives as H3-antagonists with H1 blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of piperazine-based thi... preview & related info | Mendeley [mendeley.com]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 1-(3-Methylpyridin-2-yl)piperazine: Reproducibility and Practical Considerations
Introduction
1-(3-Methylpyridin-2-yl)piperazine (CAS: 111960-11-3) is a substituted pyridinylpiperazine that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine moiety is a prevalent scaffold in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1][2] Consequently, the development of robust, reproducible, and scalable synthetic routes to access intermediates like this compound is of paramount importance for pharmaceutical research and development professionals.
This guide provides an in-depth comparison of the two primary methodologies for the synthesis of this compound: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance, reproducibility, and scalability to inform your synthetic strategy.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Scientific Principle
Nucleophilic Aromatic Substitution (SNAr) is a foundational reaction in heterocyclic chemistry.[3] The reaction proceeds via an addition-elimination mechanism. In the context of our target molecule, the electron-withdrawing nitrogen atom within the pyridine ring significantly lowers the electron density at the C2 (ortho) and C4 (para) positions. This electronic deficit renders the C2 carbon susceptible to attack by a nucleophile, in this case, the secondary amine of piperazine. The reaction with a starting material like 2-chloro-3-methylpyridine involves the formation of a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[3][4]
Experimental Workflow
Caption: Workflow for SNAr Synthesis.
Detailed Experimental Protocol
-
Materials: 2-chloro-3-nitropyridine, Piperazine, Acetonitrile (ACN), Potassium Carbonate (K₂CO₃), Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-methylpyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent (approx. 10 mL per gram of the limiting reagent).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
This protocol is adapted from analogous procedures for pyridinylpiperazine synthesis.[5]
Performance Analysis & Reproducibility
-
Advantages: This method is operationally simple, avoids costly and toxic heavy metal catalysts, and utilizes readily available, inexpensive starting materials. The purification is generally straightforward.
-
Disadvantages: It often requires high temperatures and long reaction times. The use of a large excess of piperazine is typically necessary to minimize the formation of the undesired N,N'-bis(pyridin-2-yl)piperazine byproduct, which can complicate purification and reduces atom economy. The substrate scope can be limited to pyridines with good leaving groups and sufficient electronic activation.
-
Reproducibility: The SNAr reaction is generally considered highly reproducible, provided that reaction time, temperature, and stoichiometry are carefully controlled. The purity of the starting 2-halopyridine is a critical factor.
Methodology 2: Buchwald-Hartwig Amination
Scientific Principle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This transformation has revolutionized aryl amine synthesis due to its broad substrate scope and high functional group tolerance.[6] The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of 2-chloro-3-methylpyridine to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired C-N bond and regenerating the Pd(0) catalyst.[8]
The choice of phosphine ligand is critical to the success of the reaction, as it modulates the stability, reactivity, and steric environment of the palladium catalyst.[7]
Experimental Workflow
Caption: Buchwald-Hartwig Catalytic Cycle.
Detailed Experimental Protocol
-
Materials: 2-chloro-3-methylpyridine, Boc-piperazine (to ensure mono-arylation), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos or BINAP), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure (Coupling):
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene, followed by 2-chloro-3-methylpyridine (1.0 eq), Boc-piperazine (1.1-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq).
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours under the inert atmosphere. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate, Boc-1-(3-methylpyridin-2-yl)piperazine, via column chromatography.
-
-
Procedure (Deprotection):
-
Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Concentrate the mixture in vacuo, redissolve in DCM, and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to afford the final product.
-
Performance Analysis & Reproducibility
-
Advantages: This method offers excellent functional group tolerance and is often successful where SNAr fails. It generally proceeds under milder conditions and can provide higher yields. Using a mono-protected piperazine like Boc-piperazine provides excellent control over selectivity, completely avoiding the dialkylation issue.[1]
-
Disadvantages: The primary drawbacks are the cost of the palladium catalyst and specialized phosphine ligands. The reaction is sensitive to air and moisture, requiring an inert atmosphere and anhydrous solvents. A significant concern in pharmaceutical applications is the need to rigorously remove residual palladium to meet regulatory limits (typically low ppm).
-
Reproducibility: Reproducibility can be challenging and is highly dependent on the quality and purity of the catalyst, ligand, and base, as well as the strict maintenance of inert conditions. Catalyst activity can vary between batches, requiring careful screening and optimization for large-scale synthesis.
Comparative Summary
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reagent Cost | Low (commodity chemicals) | High (Pd catalyst, phosphine ligands) |
| Conditions | Harsh (High temp, long times) | Mild to Moderate (Lower temp, inert atm.) |
| Selectivity | Moderate (risk of dialkylation) | High (with protected piperazine) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Straightforward | Requires process control for inertness & catalyst removal |
| Reproducibility | High, with controlled parameters | Moderate, sensitive to reagent quality |
| Key Advantage | Simplicity, Low Cost | Broad Scope, High Yield & Selectivity |
| Key Disadvantage | Harsh conditions, potential byproducts | Catalyst cost, process complexity, metal contamination |
Conclusion and Recommendation
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and reproducible pathways for the synthesis of this compound. The optimal choice is dictated by the specific constraints and goals of the research or development phase.
-
For early-stage discovery and small-scale synthesis , the SNAr method is highly recommended. Its operational simplicity, low cost, and robust reproducibility make it ideal for rapidly generating initial quantities of material for biological screening.
-
For late-stage development, process optimization, and large-scale synthesis , the Buchwald-Hartwig Amination offers superior control, higher yields, and broader applicability, especially if the pyridine core were to be modified with sensitive functional groups. While the initial investment in catalyst and process development is higher, the improved efficiency and selectivity can lead to better overall economics at scale. The critical challenge of palladium removal must be addressed through validated purification protocols.
Ultimately, a thorough understanding of both methodologies empowers the modern chemist to select the most appropriate tool for the task, ensuring the efficient and reliable production of this valuable pharmaceutical intermediate.
References
- Buchwald, S. L., & Hartwig, J. F. (2000s). Publications establishing the scope of palladium-catalyzed C-N couplings. (General reference to their body of work)
- Hartwig, J. F. (1994). Publications on the mechanism of palladium-catalyzed C-N bond formation. (General reference to his early work)
- Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed cross-coupling reaction of amines and aryl halides. Chemistry Letters, 12(6), 927-928.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][6]
- ACS GCI Pharmaceutical Roundtable.
- Google Patents. (Various years). Patents describing the synthesis of piperazine-containing compounds.[9][10][11][12][13]
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link][3]
- Various Authors. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Chemical and Pharmaceutical Research, 10(2), 1-6.[14]
- ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine.
- Ali, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 10051-10068. [Link][5]
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link][1]
- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of organic chemistry, 71(14), 5147–5154. [Link][16]
- Chemistry LibreTexts. (2023).
- Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5793-5804. [Link][17]
- Yilmaz, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.[2]
- Organic Chemistry Tutor. (2019).
- Semantic Scholar. (2020).
- PubMed. (2001).
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%. [Link][21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Pharmacokinetic Landscape of 1-(3-Methylpyridin-2-yl)piperazine Derivatives
For researchers and drug development professionals vested in the therapeutic potential of novel small molecules, understanding the pharmacokinetic profile of a compound series is paramount. The journey from a promising hit to a viable clinical candidate is paved with meticulous characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth comparison of the anticipated pharmacokinetic profiles of derivatives of the core scaffold, 1-(3-Methylpyridin-2-yl)piperazine.
The this compound scaffold is a privileged structure in medicinal chemistry, with the piperazine moiety offering a versatile handle for structural modifications aimed at optimizing potency, selectivity, and, crucially, pharmacokinetic behavior.[1][2] These modifications, however, can profoundly influence how the body processes the compound, dictating its efficacy and safety. While comprehensive, directly comparative public data for a wide array of this compound derivatives is limited, we can draw authoritative insights from structurally related arylpiperazines to forecast their behavior and establish a framework for their evaluation.[3]
This guide will dissect the critical pharmacokinetic parameters, explain the causal relationships between structural modifications and their ADME outcomes, and provide detailed, field-proven experimental protocols to empower your research.
The Crucial Role of Structural Modifications on ADME Profiles
The pharmacokinetic journey of a drug begins with its administration and ends with its complete elimination from the body. Every structural tweak to the parent this compound molecule can alter this journey. The core structure itself, a substituted pyridinylpiperazine, suggests a metabolic pathway likely involving the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, which are known to metabolize arylpiperazine derivatives.[3]
Absorption: Crossing the Intestinal Barrier
Oral bioavailability is a coveted attribute for many drug candidates. For a this compound derivative to be orally active, it must efficiently cross the intestinal epithelium. Key factors influencing absorption include:
-
Lipophilicity (LogP/LogD): A delicate balance is required. While sufficient lipophilicity is needed to traverse cell membranes, excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers. Modifications at the N4 position of the piperazine ring will be a primary determinant of this property. For instance, the addition of bulky, non-polar groups will increase lipophilicity, potentially enhancing membrane permeability up to a certain point.
-
Polar Surface Area (PSA): A lower PSA (<140 Ų) is generally associated with better cell permeability. The introduction of polar functional groups (e.g., hydroxyls, amides) to the N4-substituent will increase PSA and may hinder absorption.
-
Ionization State (pKa): The basic nitrogen atoms of the piperazine ring mean these compounds will be protonated in the acidic environment of the stomach. The degree of ionization at intestinal pH will affect absorption.
Comparative Insights:
| Derivative Type | Anticipated Change in Absorption Properties | Rationale |
| Parent Scaffold | Moderate | Baseline for comparison. |
| N4-Alkyl Derivatives | Increased | Increased lipophilicity can improve passive diffusion. |
| N4-Aryl Derivatives | Variable | Depends on the nature and substitution of the aryl ring. |
| N4-Acyl Derivatives | Decreased | Increased polarity and potential for efflux transporter recognition. |
| Derivatives with Polar Groups | Decreased | Increased PSA and hydrophilicity. |
Distribution: Reaching the Target
Once absorbed, a drug's distribution to various tissues is governed by its affinity for plasma proteins, its lipophilicity, and its ability to cross biological membranes like the blood-brain barrier (BBB).
-
Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to exert its therapeutic effect. The nature of the N4-substituent will heavily influence PPB.
-
Volume of Distribution (Vd): A high Vd suggests extensive tissue distribution, which can be desirable for targeting peripheral tissues but may also lead to off-target effects. Lipophilic compounds tend to have a higher Vd.
-
Blood-Brain Barrier Penetration: For CNS-acting drugs, the ability to cross the BBB is critical. This is often predicted by a combination of factors including low PSA, low molecular weight, and optimal lipophilicity.
Metabolism: The Biotransformation Cascade
Metabolism is the body's process of converting foreign compounds into more water-soluble, excretable metabolites. For arylpiperazine derivatives, metabolism is often extensive and a key determinant of the drug's half-life and potential for drug-drug interactions.[3]
The primary sites of metabolism for this compound derivatives are anticipated to be:
-
Oxidation of the Pyridine Ring: The pyridine ring can undergo hydroxylation, mediated by CYP enzymes.
-
Oxidation of the Piperazine Ring: The piperazine ring can be oxidized to form various metabolites, including N-oxides.
-
N-Dealkylation at the N4 Position: This is a common metabolic pathway for many arylpiperazine drugs, leading to the formation of the this compound core.[3] This metabolite may itself be pharmacologically active.
-
Metabolism of the N4-Substituent: The substituent at the N4 position will likely undergo its own metabolic transformations (e.g., hydroxylation, oxidation).
A prime example from a related class is the anxiolytic drug buspirone, which is metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP).[4][5] This metabolite is pharmacologically active and has a longer half-life than the parent drug, contributing significantly to its overall effect.[5] The subsequent metabolism of 1-PP is primarily driven by CYP2D6-mediated hydroxylation.[6] It is highly probable that derivatives of this compound will follow a similar metabolic fate.
dot graph TD; A[Oral Administration ofthis compound Derivative] --> B{Absorption in GI Tract}; B --> C[Distribution in Systemic Circulation]; C --> D{Metabolism in Liver (CYP450)}; D --> E[N-Dealkylation]; D --> F[Ring Hydroxylation]; D --> G[Substituent Metabolism]; E --> H[this compound(Potentially Active Metabolite)]; F --> I[Excretion]; G --> I; H --> J{Further Metabolism}; J --> I; C --> K[Excretion of Parent Drug]; K --> I; C --> L[Distribution to Tissues &Site of Action];
end
Caption: Predicted metabolic pathways for this compound derivatives.
Excretion: The Final Exit
The parent drug and its metabolites are primarily eliminated from the body via the kidneys (urine) and/or the liver (bile/feces). The hydrophilicity of the metabolites is a key factor in their renal clearance.
Experimental Protocols for Pharmacokinetic Profiling
To experimentally determine the pharmacokinetic profiles of your this compound derivatives, a tiered approach of in vitro and in vivo assays is recommended.
In Vitro ADME Assays
These assays are crucial for early-stage screening and candidate selection.
1. Metabolic Stability Assay in Liver Microsomes
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
-
Methodology:
-
Prepare a solution of the test compound (typically 1 µM) in a buffer.
-
Incubate the compound with liver microsomes (human or from other species) and a NADPH regenerating system at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
dot graph TD; A[Test Compound + Liver Microsomes + NADPH] --> B{Incubation at 37°C}; B --> C[Time-Point Sampling]; C --> D[Reaction Quenching]; D --> E[LC-MS/MS Analysis]; E --> F[Calculation of t½ and Clint]; end
Caption: Workflow for in vitro metabolic stability assay.
2. Caco-2 Permeability Assay
-
Objective: To predict intestinal absorption and identify potential P-glycoprotein (P-gp) substrates.
-
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side of the monolayer.
-
Take samples from the basolateral (B) side at various time points to measure A-to-B permeability.
-
In a separate experiment, add the test compound to the basolateral side and measure B-to-A permeability.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the compound is a substrate for P-gp.
-
In Vivo Pharmacokinetic Studies
These studies provide definitive data on the pharmacokinetic profile of a compound in a living organism.
1. Single-Dose Pharmacokinetic Study in Rodents
-
Objective: To determine key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.
-
Methodology:
-
Administer the test compound to a cohort of rodents (e.g., rats, mice) via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (Cl), volume of distribution (Vd), and oral bioavailability (%F).
-
dot graph TD; subgraph "IV Dosing" A[IV Administration] --> B[Serial Blood Sampling]; end subgraph "Oral Dosing" C[PO Administration] --> D[Serial Blood Sampling]; end B --> E{Plasma Preparation}; D --> E; E --> F[LC-MS/MS Analysis]; F --> G[Pharmacokinetic Parameter Calculation]; end
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of its derivatives are critical for successful drug development. By employing a systematic approach of in vitro and in vivo studies, researchers can elucidate the structure-pharmacokinetic relationships within a series of compounds. This allows for the rational design of molecules with optimized ADME profiles, increasing the likelihood of identifying a clinical candidate with the desired efficacy and safety. Future work should focus on generating a comprehensive dataset of closely related analogs to build robust predictive models for this important chemical class.
References
- Zhu, M., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 33(2), 203-8. [Link]
- Blier, P., et al. (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology, 30(7), 691-701. [Link]
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-28. [Link]
- Caccia, S., et al. (1983). Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)
- Bhavana, S. N., & Kumar, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2597. [Link]
- de Souza, M. V. N., et al. (2023). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Chemistry & Biodiversity, 20(11), e202301138. [Link]
- Caccia, S., et al. (1986). 1-(2-Pyrimidinyl)
- Lillo, J., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(16), 9070. [Link]
- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]
- Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-7. [Link]
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
- Wang, L., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20718-32. [Link]
- Mitku, M. L., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 14(1), 1010. [Link]
- Iannelli, P., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 10565. [Link]
- de Freitas, G. B. L., & Galdino, P. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Primary Assay Selection and Validation: A Calcium Mobilization Case Study
An In-Depth Guide to the Validation and Comparison of Bioassays for "1-(3-Methylpyridin-2-yl)piperazine" Screening
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated drug candidate is paved with rigorous analytical testing. The reliability of this journey hinges on the quality of the bioassays used for screening and characterization. This guide provides an in-depth, experience-driven framework for the validation of a bioassay for screening compounds such as "this compound".
While the specific biological target of this compound is not definitively established in public literature, its core structure, containing a piperazine moiety, is common in compounds targeting G-protein coupled receptors (GPCRs). Therefore, this guide will proceed under the logical and illustrative hypothesis that this compound has been identified as a hit in a GPCR-targeted high-throughput screen. We will explore the validation of a primary screening assay and compare it with a common alternative, providing the technical details and causal reasoning necessary for robust assay development.
The first step following a primary hit is to establish a robust, reproducible assay for confirmation and further characterization. Assuming our hypothetical target for this compound is a GPCR that couples to the Gαq signaling pathway, the most direct functional readout is the mobilization of intracellular calcium.[1][2][3]
The Causality Behind the Choice: Why Calcium Mobilization?
Gαq-coupled GPCRs, upon activation by a ligand, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] This rapid and significant increase in intracellular Ca2+ concentration is a hallmark of Gαq activation and can be readily measured using calcium-sensitive fluorescent dyes, making it an excellent choice for a high-throughput screening (HTS) assay.[1][4]
Experimental Workflow: Fluorescence-Based Calcium Mobilization Assay
The workflow for this assay is designed for efficiency and precision, typically in a 384-well plate format to maximize throughput.
Caption: Workflow for a cell-based calcium mobilization assay.
Detailed Experimental Protocol: Calcium Mobilization Assay
This protocol is a self-validating system, with embedded controls to ensure data integrity.
-
Cell Culture and Plating:
-
Maintain a cell line (e.g., CHO or HEK293) stably expressing the Gαq-coupled GPCR of interest in appropriate culture medium.
-
On Day 1, harvest cells and seed them into black-walled, clear-bottom 384-well assay plates at an optimized density to achieve a confluent monolayer on the day of the assay.[2] Incubate overnight.
-
-
Dye Loading:
-
On Day 2, prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-exchange pump inhibitor that prevents dye leakage).
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[2]
-
-
Compound Addition and Measurement:
-
Prepare a compound plate containing serial dilutions of this compound, a known reference agonist (positive control), and vehicle (negative control, e.g., 0.1% DMSO).
-
Place both the cell plate and the compound plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation).
-
The instrument will establish a baseline fluorescence reading for several seconds.
-
It will then automatically add the compounds from the source plate to the cell plate and continue to record the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium peak.[4]
-
Assay Validation: The Pillars of Trustworthiness
To trust the data, the assay must be rigorously validated. The primary metric for HTS assay quality is the Z'-factor.[5][6][7]
-
Z'-Factor (Z-prime): This statistical parameter provides a measure of the separation between the positive and negative control signals, taking into account the data variation within each control group.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[5][7]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, and Mean_pos and Mean_neg are their respective means.
-
-
-
Protocol for Z'-Factor Determination:
-
Designate half of a 384-well plate for the negative control (vehicle) and the other half for the positive control (a saturating concentration of a reference agonist).
-
Run the calcium mobilization assay as described above.
-
Calculate the mean and standard deviation for both the positive and negative control wells.
-
Use the formula to calculate the Z'-factor. This should be repeated on multiple days to ensure robustness.[9]
-
-
Specificity: To ensure the observed activity is due to interaction with the target GPCR, the assay should be run in the presence of a known competitive antagonist for the receptor. A specific interaction will result in a rightward shift of the this compound dose-response curve, indicating that it is competing for the same binding site.[10][11]
Table 1: Hypothetical Validation Data for the Calcium Mobilization Assay
| Parameter | Value | Acceptance Criteria | Interpretation |
| Z'-Factor | 0.72 | 0.5 - 1.0 | Excellent separation between controls; suitable for HTS.[5] |
| Signal-to-Background | 8.5 | > 3 | Robust signal window. |
| Intra-plate %CV | 6.8% | < 15% | High precision within a single assay plate. |
| Inter-plate %CV | 9.2% | < 20% | Good reproducibility across different plates and days. |
| Specificity Check | Dose-response curve right-shifted by antagonist | Confirmed | Activity is mediated through the target receptor. |
Part 2: Comparative Analysis - The cAMP Assay Alternative
Should the target GPCR couple to Gαs or Gαi, measuring intracellular calcium would be inappropriate. Instead, the relevant second messenger is cyclic AMP (cAMP).[12][13][14] Gαs activation stimulates adenylyl cyclase, increasing cAMP levels, while Gαi activation inhibits it, leading to a decrease in cAMP.[15]
Methodology Overview: cAMP Assays
Numerous commercial kits are available for measuring cAMP levels.[15][16] A common and highly sensitive format is a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF).[16]
-
Principle: In this assay, endogenously produced cAMP from cell lysates competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity (i.e., when the tracer binds the antibody), a FRET signal is generated. High levels of cellular cAMP displace the tracer, leading to a decrease in the FRET signal. The signal is therefore inversely proportional to the intracellular cAMP concentration.[16]
Table 2: Comparison of Calcium Mobilization and cAMP Bioassays
| Feature | Calcium Mobilization Assay | cAMP Assay (HTRF) |
| Target Compatibility | Gαq- and some Gαi-coupled GPCRs | Gαs- and Gαi-coupled GPCRs[17] |
| Assay Principle | Measurement of intracellular Ca2+ flux using a fluorescent dye.[1][4] | Competitive immunoassay measuring cAMP levels via HTRF.[16] |
| Readout Type | Kinetic (real-time) | Endpoint (after cell lysis) |
| Throughput | Very High (seconds to minutes per plate) | High (endpoint read, ~45 minutes total assay time[12]) |
| Relative Cost | Moderate (dyes, plates) | Higher (proprietary kit reagents) |
| Sensitivity | Excellent, detects transient signals | Excellent, highly sensitive detection of cAMP[14] |
| Common Interferences | Fluorescent compounds, compounds affecting cell viability or Ca2+ channels | Phosphodiesterase (PDE) activity (can be mitigated with PDE inhibitors) |
| Key Validation Metric | Z'-Factor, Signal-to-Background | Z'-Factor, Signal-to-Background |
Part 3: A Decision Framework for Assay Selection
Choosing the correct assay is not merely a technical decision; it is a strategic one that impacts the speed and quality of a drug discovery program.[18][19] The primary determinant is the biology of the target, specifically its G-protein coupling preference.
Caption: Decision tree for selecting a primary GPCR screening assay.
As a Senior Application Scientist, my experience dictates that while target biology is paramount, practical considerations are also key. Calcium assays are often favored for Gαq screens due to their kinetic nature, which can provide additional information about agonist kinetics, and their generally lower reagent cost compared to HTRF kits. However, cAMP assays are exceptionally robust and are the gold standard for Gαs/Gαi targets.[14] For orphan GPCRs where the coupling is unknown, a more universal assay, such as one measuring β-arrestin recruitment, may be the most logical starting point.[13][20]
Conclusion
The validation of a bioassay for a screening compound like this compound is a foundational step in drug discovery. It transforms raw screening data into reliable, actionable intelligence. By employing a systematic validation process centered on metrics like the Z'-factor and ensuring assay specificity, researchers can build a trustworthy foundation for their screening cascade. The choice between a calcium mobilization assay and a cAMP assay is dictated by the target's signaling pathway, with each offering a robust and high-throughput solution when appropriately validated. This guide provides the framework and the causal logic to empower scientists to make informed decisions, ensuring that their screening efforts are both efficient and scientifically sound.
References
- Kukulski, F., & Boyer, J. L. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]
- An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]
- Salahpour, A. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(19), e918. [Link]
- Patsnap. (2024). What Is a Biochemical Assay? Types and Applications.
- Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
- Technology Networks. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling.
- Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Kamal, M., & Jockers, R. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
- BMG LABTECH. (2020). Calcium assays: at the centre of biology.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Biocompare. (2024). A Guide to Enzyme Assay Kits. Biocompare.com. [Link]
- Creative Bioarray. (n.d.). cAMP Assay.
- Agilent. (n.d.). Calcium Flux Assays.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
- ResearchGate. (2023).
- On HTS. (2023). Z-factor. [Link]
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
- Li, Z., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- BiochemSphere. (2024). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
Sources
- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. agilent.com [agilent.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. assay.dev [assay.dev]
- 8. academic.oup.com [academic.oup.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. BiochemSphere [biochemicalsci.com]
- 12. cAMP-Glo™ Assay [promega.com]
- 13. biocompare.com [biocompare.com]
- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 20. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to the Comparative In Vitro Toxicity Profiling of 1-(3-Methylpyridin-2-yl)piperazine Analogs
Abstract
The 1-(pyridin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The analog series based on "1-(3-Methylpyridin-2-yl)piperazine" represents a promising avenue for novel drug candidates. However, early and robust assessment of toxicological liabilities is paramount to de-risk the drug development process and select candidates with the highest potential for success. This guide provides a comprehensive framework for the comparative in vitro toxicity evaluation of novel this compound analogs. We present a tiered, mechanism-driven approach, detailing validated experimental protocols for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The causality behind experimental choices is explained, and methodologies are presented to ensure data integrity and reproducibility, empowering research teams to make informed, data-driven decisions in lead optimization.
Introduction: The Imperative of Early Toxicity Assessment
The piperazine ring is a common motif in centrally active agents, but it is not without its toxicological challenges. Liabilities can range from general cytotoxicity to more specific organ toxicities and off-target effects.[1][2] Modifications to the parent "this compound" structure—whether on the pyridine ring, the piperazine core, or through the addition of various substituents—can dramatically alter the compound's safety profile. Therefore, a systematic and comparative toxicological assessment should be an integral part of the design-make-test-analyze cycle.
This guide eschews a one-size-fits-all template, instead advocating for a logical, phased approach to toxicity screening. By frontloading high-throughput assays that assess broad cytotoxicity and progressing to more resource-intensive, mechanism-specific assays for prioritized compounds, research programs can efficiently eliminate problematic analogs and focus resources on those with a superior safety profile.
A Phased Strategy for Comparative Toxicity Assessment
We propose a three-phase strategy for comprehensively profiling the in vitro toxicity of a library of analogs. This tiered approach balances throughput with mechanistic depth, providing actionable data at each stage of lead optimization.
Logical Workflow for Toxicity Profiling
The diagram below illustrates the proposed tiered workflow, ensuring that the most promising and least toxic compounds advance to more complex and resource-intensive assays.
Caption: Tiered in vitro toxicity testing workflow.
Phase 1: Foundational Cytotoxicity Screening
The initial goal is to rapidly assess the concentration at which analogs induce general cell death. This provides a baseline therapeutic index and flags overtly toxic compounds. We recommend employing two complementary assays that measure different endpoints: metabolic activity (MTT) and membrane integrity (LDH).
MTT Assay (Metabolic Activity)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.[3] The amount of formazan is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare 2x serial dilutions of the test analogs in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[3]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[3]
-
Measurement: Read the absorbance at 590 nm using a microplate reader.[3]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
LDH Assay (Membrane Integrity)
Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[5][6] The released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[5]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[4]
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[5]
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background absorbance.
Phase 2: Mechanistic Toxicity Profiling
Analogs that pass Phase 1 (e.g., IC₅₀ > 10 µM) should be advanced to assays that probe for specific, and often more insidious, toxicities.
In Vitro Hepatotoxicity
Principle: Drug-induced liver injury (DILI) is a major cause of drug attrition. The human hepatoma cell line HepG2 is a widely used initial model as it retains some phase I and phase II metabolic enzyme activities.[7][8] Toxicity is assessed by measuring cell viability after exposure.
Protocol: HepG2 Cytotoxicity Assay
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS. Seed cells at 10,000 cells/well in a 96-well plate and allow them to attach for 24 hours.[9]
-
Compound Treatment: Expose cells to a range of concentrations of the test analogs for 48 hours. Use a known hepatotoxin like paracetamol (acetaminophen) at high concentrations (e.g., 1-20 mM) as a positive control.[7]
-
Viability Assessment: Perform the MTT assay as described in section 3.1 to determine the IC₅₀ value in this specific, metabolically more competent cell line.
-
Interpretation: A significantly lower IC₅₀ in HepG2 cells compared to non-hepatic cells (e.g., HEK293) may suggest that a toxic metabolite is being formed in the liver cells, flagging the compound for potential hepatotoxicity.
Genotoxicity
Principle: Genotoxicity, the ability of a chemical to damage genetic material, is a critical safety endpoint. A standard in vitro battery combines a test for gene mutations (Ames test) and a test for chromosomal damage (Micronucleus test).[10][11]
Protocol: Bacterial Reverse Mutation Assay (Ames Test) The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.[12] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13]
-
Strains: Use a minimum of four tester strains, such as TA98, TA100, TA1535, and TA1537, to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to identify compounds that become genotoxic after metabolism.
-
Procedure: In brief, the tester strain, the test compound at several concentrations, and (if required) the S9 mix are combined. This mixture is then plated on minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies on the test plates is counted and compared to the spontaneous revertant count on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[12]
Protocol: In Vitro Micronucleus Assay This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[10] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[12]
-
Cell Line: Use a mammalian cell line such as CHO, V79, or human peripheral blood lymphocytes.
-
Treatment: Treat cells with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short period (3-6 hours) followed by a recovery period, or for a longer continuous period (24 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Analysis: Using microscopy, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Phase 3: In Vitro Safety Pharmacology
For lead candidates with a clean profile from Phases 1 and 2, assessment of key safety pharmacology targets is crucial.
Cardiotoxicity: hERG Channel Inhibition
Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[14][15] Therefore, assessing hERG liability early is mandated by regulatory agencies and is a critical step in drug development.[15] The gold-standard method is the manual whole-cell patch-clamp assay.[16]
Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[17]
-
Technique: Employ the whole-cell patch-clamp technique to isolate and record the electrical currents passing through the hERG channels in a single cell.[16]
-
Procedure: After establishing a stable recording, perfuse the cell with a control solution and then with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[17] A known hERG blocker, such as E-4031, is used as a positive control.[15]
-
Measurement: Measure the hERG tail current at each concentration.
-
Analysis: Calculate the percent inhibition at each concentration and determine the IC₅₀ value. Compounds with an IC₅₀ value below 10 µM are often flagged for potential cardiotoxicity, although this must be interpreted in the context of the compound's therapeutic concentration.
Data Synthesis and Comparative Analysis
All quantitative data should be consolidated into a clear, comparative table. This allows for a holistic view of the structure-toxicity relationship and facilitates the selection of the most promising candidates to advance.
Table 1: Example Comparative Toxicity Profile of this compound Analogs
| Compound ID | Modification | MTT IC₅₀ (µM) HEK293 | LDH EC₅₀ (µM) HEK293 | MTT IC₅₀ (µM) HepG2 | Ames Test (TA100, +S9) | Micronucleus (% MN cells at 10µM) | hERG IC₅₀ (µM) |
| Parent | - | 25.4 | 31.2 | 22.1 | Negative | 1.8% (Baseline) | > 30 |
| Analog A | 4-F on Pyridine | 18.9 | 22.5 | 8.1 | Negative | 2.1% | > 30 |
| Analog B | 5-Cl on Pyridine | 2.1 | 3.5 | 1.9 | Positive | 15.6% | 12.5 |
| Analog C | 4-Me on Piperazine | > 50 | > 50 | > 50 | Negative | 1.9% | > 30 |
| Analog D | 3-CF₃ on Pyridine | 45.3 | 48.1 | 40.5 | Negative | 2.5% | 8.7 |
Interpretation:
-
Analog B is clearly toxic across multiple assays and should be deprioritized. Its positive Ames and micronucleus results are significant liabilities.
-
Analog A shows increased cytotoxicity compared to the parent, with potential for metabolic activation leading to hepatotoxicity (lower IC₅₀ in HepG2).
-
Analog D , while not cytotoxic, shows potent hERG inhibition, representing a significant cardiac risk.
-
Analog C demonstrates an improved safety profile over the parent compound across all tested parameters, making it the most promising candidate for further investigation.
Conclusion
This guide outlines a systematic, multi-tiered strategy for the comparative in vitro toxicological evaluation of novel this compound analogs. By integrating assays for cytotoxicity, hepatotoxicity, genotoxicity, and cardiotoxicity, researchers can build a comprehensive safety profile for each compound. This data-driven approach is essential for identifying and mitigating toxicological risks early in the drug discovery pipeline, ultimately increasing the probability of developing a safe and effective therapeutic. The protocols and workflows described herein provide a robust foundation for making critical decisions in lead selection and optimization.
References
- SparkMind. hERG Screening Services | Patch Clamp Cardiac Safety Assays.
- Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels.
- Milligan CJ, Möller C. Early identification of hERG liability in drug discovery programs by automated patch clamp. Methods Mol Biol. 2013;977:249-65.
- WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Welz A, Koba M. Piperazine derivatives as dangerous abused compounds. Acta Pharm. 2020;70(4):423-441.
- Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
- Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.
- Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals.
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Elliott S. Current awareness of piperazines: pharmacology and toxicology. Drug Test Anal. 2011;3(7-8):430-435.
- Elliott S, Smith C. Current awareness of piperazines: pharmacology and toxicology. Drug Test Anal. 2011;3(7-8):430-435.
- GenEvolutioN. From Ames to micronucleus: bridging mutagenicity and clastogenicity.
- Benchchem. In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
- REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
- McGill MR, Jaeschke H. The assessment of an in-vitro model for evaluating the role of PARP in ethanol-mediated hepatotoxicity. Toxicol Mech Methods. 2014;24(6):427-434.
- Organisation for Economic Co-operation and Development (OECD). Updated versions of existing test guidelines.
- Smith L, Trowsdale J, Weber F. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. 2011;6(11):e26908.
- ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Nelson Labs. Ames Test and Genotoxicity Testing.
- European Society of Toxicology In Vitro (ESTIV). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
- Organisation for Economic Co-operation and Development (OECD). In vitro assays for developmental neurotoxicity.
- Mueller D, Koetemann A, Noor F. Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. J Bioengineer & Biomedical Sci. 2011;S2:002.
- Organisation for Economic Co-operation and Development (OECD). Test No. 455: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists. In: OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. 2012.
- Dias da Silva D, Silva MJ, et al. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Arch Toxicol. 2016;90(11):2789-2805.
- Gholampour F, Ghasemi A, et al. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. Iran J Pharm Res. 2015;14(Suppl):119-127.
- Kirkland D, Reeve L, et al. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins.
- Welz A, Koba M. Piperazine derivatives as dangerous abused compounds. Acta Pharm. 2020;70(4):423-441.
- Google Patents. WO2021216665A9 - Collagen 1 translation inhibitors and methods of use thereof.
- Google Patents. WO2019208812A1 - Benzisoxazole compound.
- Google Patents. WO2019208812A1 - Benzisoxazole compound.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comparative Guide to the Off-Target Profile of Pyridinylpiperazine Derivatives: A Case Study of 1-(3-Methylpyridin-2-yl)piperazine
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The journey of a drug candidate from a laboratory bench to clinical application is fraught with challenges, with a significant rate of attrition often attributed to unforeseen safety issues.[1] These safety liabilities frequently arise from "off-target" interactions, where a molecule binds to and modulates biological targets other than the one intended for its therapeutic effect.[2][3] Such interactions can lead to a spectrum of consequences, from minor side effects to severe adverse drug reactions (ADRs).[1] Therefore, the early and comprehensive assessment of a compound's selectivity—its secondary pharmacodynamic profile—is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in mitigating developmental risks.[4]
The piperazine scaffold is a ubiquitous feature in medicinal chemistry, celebrated for its versatile structure and its presence in numerous approved drugs targeting a wide array of biological systems.[5][6] Specifically, the pyridinylpiperazine moiety is a key pharmacophore in many centrally-acting agents.[5][7] This guide focuses on a representative member of this class, 1-(3-Methylpyridin-2-yl)piperazine , a compound for which extensive public data is not available. In the absence of a comprehensive pharmacological record, we will treat it as a novel discovery candidate.
This document serves as an in-depth guide for researchers on how to systematically assess the off-target effects of such a compound. We will compare its hypothetical profile against well-characterized drugs that share the broader arylpiperazine structure, such as the atypical antidepressant Mirtazapine and the atypical antipsychotic Clozapine . The objective is to provide a robust, scientifically-grounded framework for investigation, explaining not just the "how" but the critical "why" behind each experimental choice, thereby empowering drug development professionals to make informed decisions.
Part 1: Devising the Screening Strategy: Causality-Driven Target Selection
For any new chemical entity, especially one belonging to a pharmacologically rich class like pyridinylpiperazines, a blanket, unfocused screening approach is inefficient. Our strategy must be guided by the known biological landscape of similar molecules. Arylpiperazines are notorious for their promiscuity, often interacting with a range of monoamine G-protein coupled receptors (GPCRs) and transporters.[5] Therefore, our investigation must prioritize targets implicated in common CNS drug liabilities.[8][9]
Key Target Families for Initial Assessment:
-
Monoamine Receptors: Serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors are primary targets for many CNS drugs. Off-target activity at these receptors can lead to a host of side effects, including cardiovascular changes, mood disturbances, and extrapyramidal symptoms.
-
Histamine Receptors: Interaction with the histamine H1 receptor is a classic off-target liability, strongly associated with sedation and weight gain.
-
Muscarinic Acetylcholine Receptors (mAChRs): Antagonism at these receptors can cause anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.
-
Key Ion Channels: The hERG (human Ether-à-go-go-Related Gene) potassium channel is of paramount importance. Blockade of this channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and is a major focus of regulatory safety pharmacology.[10]
-
Protein Kinases: The human kinome is a vast family of enzymes that regulate countless cellular processes.[11] Unintended inhibition or activation of kinases is a well-established source of toxicity.[12]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to dangerous drug-drug interactions by altering the metabolism of co-administered therapies.
This logical framework forms the basis of our multi-phased experimental plan, designed to build a comprehensive selectivity profile from broad screening to detailed functional characterization.
Part 2: The Experimental Workflow: A Phased Approach to Off-Target Profiling
A robust assessment of off-target effects is best achieved through a tiered or phased approach. This allows for the efficient use of resources, starting with broad, high-throughput methods to identify potential "hits," which are then confirmed and characterized using more complex, physiologically relevant assays.[13]
Below is a diagram illustrating this phased workflow.
Caption: Decision-making tree based on off-target screening data.
Conclusion
The assessment of off-target effects is an indispensable component of modern drug discovery. By employing a systematic, multi-phased approach that integrates broad binding assays, kinome-wide scans, and functional cellular assays, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This guide demonstrates that by understanding the known pharmacology of a chemical class, we can design a rational and efficient screening strategy. The resulting data, when compared against well-characterized drugs, allows for a nuanced interpretation of potential risks and provides clear, actionable guidance for medicinal chemistry efforts. Ultimately, this rigorous, early-stage interrogation of secondary pharmacology is crucial for identifying safer, more effective medicines and reducing the high rate of late-stage clinical failures. [1][10]
References
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review website.
- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Llenas, J., & Lodge, N. J. (n.d.). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
- BOC Sciences. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Technology Networks. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
- MtoZ Biolabs. (n.d.). Receptor-Ligand Binding Assay.
- Lin, A., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Creative Biolabs. (n.d.). Secondary Screening.
- Vince, A. (n.d.). CNS Drug Liabilities in Early Phase Clinical Trials.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- PLOS Computational Biology. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- Danaher Life Sciences. (n.d.). Secondary Assays for Pharmacokinetics & Toxicity Screening.
- Accelevir. (n.d.). Functional Cell-Based Assays.
- ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- Frontiers in Chemistry. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
- ResearchGate. (2025, August 9). Potential functional and pathological side effects related to off-target pharmacological activity.
- DDW. (2025, July 21). The future of CNS drug development: signs of real progress.
- Molecular Informatics. (2012, April 30). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- YouTube. (2019, October 23). Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery.
- Cell Chemical Biology. (n.d.). Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. PMC - PubMed Central.
- PubMed. (n.d.). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.
- PubMed. (n.d.). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors.
- MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. (n.d.).
- Hit2Lead. (n.d.). This compound | SC-4014106.
- ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- PubChem. (n.d.). 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine.
- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
- ResearchGate. (2025, August 6). (PDF) Piperazine: the molecule of diverse pharmacological importance.
Sources
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methylpyridin-2-yl)piperazine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Methylpyridin-2-yl)piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Introduction: Understanding the Compound and Disposal Imperative
This compound is a nitrogen-containing heterocyclic compound, a structural motif prevalent in many biologically active molecules and pharmaceutical intermediates.[1][2] As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management of its waste is a critical component of laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to personnel exposure, environmental contamination, and significant legal and financial repercussions.
This guide is grounded in the principle of "cradle-to-grave" management of hazardous materials, a framework mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is the legal responsibility of the waste generator—the laboratory that creates the waste—to ensure its proper handling from generation to final disposition.[5]
Hazard Assessment: The "Why" Behind the Protocol
Before handling any waste, it is crucial to understand its inherent hazards. This knowledge informs every subsequent decision, from selecting Personal Protective Equipment (PPE) to choosing the correct disposal pathway. According to its Safety Data Sheet (SDS), this compound presents several hazards.[6]
| Hazard Statement | Classification | Rationale and Implication for Handling |
| H315: Causes skin irritation | Skin Irritant | Direct contact can cause redness, itching, and inflammation. This necessitates the use of compatible chemical-resistant gloves and a lab coat to prevent skin exposure.[6] |
| H319: Causes serious eye irritation | Eye Irritant | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of safety glasses with side shields or chemical splash goggles.[6] |
| H335: May cause respiratory irritation | Respiratory Tract Irritant | Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Waste should be handled in a well-ventilated area or within a chemical fume hood to minimize inhalation risk.[6] |
Given these characteristics, waste containing this compound must be managed as hazardous chemical waste. It is a prudent and standard policy to assume all chemical wastes are hazardous until a formal determination proves otherwise.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against chemical exposure.
-
Eye Protection: ANSI-approved safety glasses with side shields or, for splash risks, chemical splash goggles.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Work Area: Conduct all waste handling procedures in a well-ventilated area. A certified chemical fume hood is recommended, especially when dealing with powders or volatile solutions.
Step 2: Waste Characterization and Segregation
Properly identifying and segregating waste is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
-
Identify the Waste Stream: This waste stream includes pure, unused this compound, solutions containing the compound, and any contaminated materials (e.g., weigh boats, contaminated paper towels, used chromatography columns).
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can react violently. For instance, piperazine derivatives can react with strong oxidizing agents.[7][8] Collect it in a dedicated waste container.
Step 3: Container Selection and Management
The integrity of the waste container is paramount for safe storage and transport.[9]
-
Choose a Compatible Container: The container must be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate.[3]
-
Ensure Good Condition: The container must be free of cracks, leaks, or corrosion.[9]
-
Keep it Closed: The container must be securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[3][10]
Step 4: Proper Labeling
Accurate labeling is a legal requirement and essential for safety. An improperly labeled container can cause dangerous errors in handling and disposal.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Fill out the label completely and legibly:
-
Generator Information: Your name, lab location (building and room number), and phone number.
-
Chemical Contents: List all chemical constituents by their full name (no abbreviations or formulas). For mixtures, provide the percentage of each component. In this case, list "this compound" and any solvents or other chemicals present.
-
Hazard Information: Tick the appropriate hazard boxes (e.g., Irritant).
-
Step 5: Waste Storage and Accumulation
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.[10]
-
Location: Store the waste container at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin (a larger, chemically resistant tray or tub) to contain any potential leaks or spills.
-
Follow Accumulation Limits: Be aware of your institution's and the EPA's limits on the volume of waste and the length of time it can be stored in the lab.
Step 6: Arranging for Final Disposal
Laboratory personnel do not dispose of the chemical waste themselves. The final step is to arrange for its removal by trained professionals.
-
Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.
-
Documentation: Your EHS office will manage the official documentation, including the hazardous waste manifest, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[5][10] This document is a critical part of the "cradle-to-grave" chain of custody.
The ultimate disposal method will be determined by the TSDF and may include incineration at high temperatures, which is a common and effective method for destroying organic chemical waste.[11]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Minor Spill: For a small spill contained within a fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it with the chemical waste.
-
Major Spill: If a large spill occurs, especially outside of a fume hood:
-
Alert all personnel in the immediate area and evacuate.
-
If the material is volatile or dusty, close the lab door to contain the vapors.
-
Contact your institution's EHS emergency line immediately.
-
Do not attempt to clean it up yourself. Wait for trained emergency responders.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- Purdue University. Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste.
- M. Selva et al. (2002). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Journal of Molecular Catalysis A: Chemical.
- ChemDmart. Safety Data Sheet: Piperazine.
- Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine, anhydrous.
- New Jersey Department of Health. Hazard Substance Fact Sheet: Piperazine.
- J&K Scientific. 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%.
- S. Gedi, V. G. K. Das, and P. K. Jain. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
- PubChem. 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chemsigma. This compound.
- Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
- MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules.
Sources
- 1. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pfw.edu [pfw.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. goodway.com [goodway.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 1-(3-Methylpyridin-2-yl)piperazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling novel compounds such as 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic amine with significant potential in medicinal chemistry, a thorough understanding of its safe handling is not just a regulatory requirement—it is a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded operational and disposal plan.
Hazard Profile and Toxicological Assessment
While specific toxicological data for this compound is not extensively published, its structural components—a pyridine ring and a piperazine moiety—necessitate a cautious approach. The available Safety Data Sheet (SDS) for the compound explicitly identifies it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1]
To build a more complete safety profile, we can extrapolate from data on related compounds. Piperazine, the parent compound, is known to be corrosive and can cause severe skin burns and eye damage.[2] It may also cause allergic skin or respiratory reactions.[2] Animal studies on piperazine have shown oral LD50 values of 1900 mg/kg in rats and 600 mg/kg in mice, indicating a moderate level of acute toxicity.[3] Another related compound, 1-Methylpiperazine, is classified as a flammable liquid and vapor, is harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[4] Given these precedents, this compound must be handled as a hazardous substance with the potential for significant irritation and possible corrosive effects.
Table 1: Hazard Summary and Key Precautionary Statements
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (select) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Given the risk of serious eye irritation, chemical safety goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety goggles is mandatory.
Skin Protection
A flame-resistant lab coat should be worn at all times.[5] For hand protection, nitrile gloves are a common choice in laboratory settings; however, it's important to note that nitrile has poor resistance to some amines.[6][7] Therefore, for prolonged contact or when handling larger quantities, consider double-gloving or using gloves made of a more resistant material like butyl rubber or Viton®.[8][9] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
Respiratory Protection
Given that this compound can cause respiratory irritation and has a boiling point of 83°C at 0.1 mmHg, indicating low volatility at standard atmospheric pressure, respiratory protection should be selected based on the potential for aerosolization.[1][10]
-
For handling small quantities of solids: A NIOSH-approved N95 dust mask may be sufficient if done in a well-ventilated area.
-
For procedures that may generate aerosols (e.g., sonication, vortexing, preparing solutions): Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a half-mask respirator with organic vapor cartridges is required.[11][12]
-
For large spills or emergency situations: A full-facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used.[7]
Operational Plan: From Receipt to Experiment
A meticulous operational plan ensures safety at every step of the handling process.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] The container should be kept tightly sealed.
-
Preparation: Before handling, ensure that a chemical spill kit is readily available and that you are familiar with its contents and use. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, use a balance with a draft shield. For transfers, use appropriate tools to minimize the risk of spills.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring. Be aware that dissolving amines in acidic solutions can be exothermic.
-
Post-Experiment: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals.
-
Neutralize: For amine spills, a weak acid can be used for neutralization.[6] A solution of citric acid or sodium bisulfate can be carefully applied to the absorbed spill.[6][13] Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8).
-
Collect and Dispose: Carefully scoop the neutralized mixture into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[14]
Large Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Call for Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Decontamination of Equipment and Surfaces
All non-disposable equipment and surfaces that have been in contact with this compound should be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent in which the compound is soluble. Collect this solvent rinse as hazardous waste.
-
Wash: Wash with soap and water.[14]
-
Final Rinse: Rinse with deionized water.
For surface decontamination, specialized products like DeconGel™ can be effective for amine compounds. Alternatively, a thorough wipe-down with a detergent solution followed by a water rinse is a common and effective method.[14]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including the pure compound, solutions, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Caption: Disposal workflow for this compound waste.
Waste Disposal Protocol
-
Segregation: Do not mix waste containing this compound with other waste streams unless they are compatible.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect in a compatible, leak-proof container. Ensure the container is properly capped.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Regulatory Compliance: Due to its corrosive nature, waste containing significant amounts of piperazine or its derivatives may be classified under the EPA hazardous waste code D002 for corrosivity (if the pH is ≥ 12.5).[5] Always consult your local and institutional regulations for specific disposal requirements.[3]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The recommended method of disposal is high-temperature incineration.
By adhering to these detailed safety and handling protocols, you can confidently work with this compound, ensuring the safety of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- Apollo Scientific. (2022). 1-(3-Methylpyridin-2-yl)
- Biosynce. (2023). Operational Disposal And Storage Of Piperazine.
- 3M.
- University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup. UMN University Health & Safety.
- Cayman Chemical. (2025).
- Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
- Santa Cruz Biotechnology. (n.d.).
- HW Drugs. (n.d.).
- J&K Scientific. (n.d.). 1-(3-Methyl-pyridin-2-yl)-piperazine, 98%.
- USA Scientific, Inc. (n.d.).
- Cole-Parmer. (n.d.).
- GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab.
- Emedco's Blog. (2014). Four Tips When Neutralizing Chemical Spills.
- University of Pennsylvania EHRS. (n.d.).
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- ChemicalBook. (n.d.). This compound CAS 111960-11-3.
- Fisher Scientific. (2025). 1-(5-Methylpyridin-2-yl)
- Fisher Scientific. (2018).
- CDN Isotopes. (2015).
- Fisher Scientific. (2025).
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- OSU Chemistry. (n.d.).
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- ResearchGate. (n.d.).
- RS-online.com. (n.d.).
Sources
- 1. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. This compound CAS#: 111960-11-3 [m.chemicalbook.com]
- 9. Decontamination - UK Plant Health Information Portal [planthealthportal.defra.gov.uk]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. galenenterprise.net [galenenterprise.net]
- 14. pwaste.com [pwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
